Dimethyl cis-1,2-cyclopropanedicarboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
dimethyl (1R,2S)-cyclopropane-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-10-6(8)4-3-5(4)7(9)11-2/h4-5H,3H2,1-2H3/t4-,5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBVOSZYUSFDYIN-SYDPRGILSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H]1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80349101 | |
| Record name | Dimethyl (1R,2S)-cyclopropane-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80349101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
826-34-6 | |
| Record name | Dimethyl (1R,2S)-cyclopropane-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80349101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 826-34-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physical Properties of Dimethyl cis-1,2-cyclopropanedicarboxylate
This document provides a comprehensive technical overview of the essential physical and chemical properties of dimethyl cis-1,2-cyclopropanedicarboxylate. Designed for researchers, chemists, and drug development professionals, this guide moves beyond a simple recitation of data points. It delves into the practical implications of these properties, offering field-proven insights into their determination and application in a laboratory setting. The protocols described are designed as self-validating systems to ensure data integrity and reproducibility.
Molecular Identity and Structure
This compound is a diester derivative of cyclopropane dicarboxylic acid. Its strained three-membered ring and vicinal ester functionalities make it a valuable and versatile building block in organic synthesis, particularly for creating complex molecules with specific stereochemistry. The cis configuration, where the two methoxycarbonyl groups are on the same face of the cyclopropane ring, imparts specific steric and electronic properties that differentiate it from its trans isomer.
Accurate identification is paramount before any experimental work. The key identifiers for this compound are summarized below.
| Identifier | Value | Source(s) |
| CAS Number | 826-34-6 | [1][2][3][4] |
| Molecular Formula | C₇H₁₀O₄ | [1][4] |
| Molecular Weight | 158.15 g/mol | [3] |
| IUPAC Name | dimethyl (1S,2R)-cyclopropane-1,2-dicarboxylate | [4] |
| InChI Key | JBVOSZYUSFDYIN-SYDPRGILSA-N | [1][4] |
| SMILES | COC(=O)C1CC1C(=O)OC | [4] |
Below is a two-dimensional representation of the molecule's stereochemistry.
Sources
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- 2. DIMETHYL TRANS-1,2-CYCLOPROPANEDICARBOXYLATE(826-35-7) 1H NMR spectrum [chemicalbook.com]
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An In-Depth Technical Guide to Dimethyl cis-1,2-cyclopropanedicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Potential of a Strained Ring System
In the landscape of molecular scaffolds used in medicinal chemistry and organic synthesis, the cyclopropane ring holds a distinct and valuable position. Its inherent ring strain and rigid, three-dimensional structure offer a unique set of properties that can be leveraged to address complex challenges in drug design and the synthesis of novel chemical entities. Dimethyl cis-1,2-cyclopropanedicarboxylate, identified by its CAS number 826-34-6 , is a key representative of this class of molecules.[1][2] This guide provides a comprehensive technical overview of its synthesis, properties, and applications, with a focus on the causal reasoning behind its utility for researchers and drug development professionals. The conformational rigidity of the cyclopropane ring can enhance metabolic stability and improve binding affinity to biological targets.[3]
Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of this compound is crucial for its effective application in research and development. These properties dictate its behavior in reaction media, its potential for purification, and its compatibility with various analytical techniques.
| Property | Value | Source |
| CAS Number | 826-34-6 | [1][2] |
| Molecular Formula | C₇H₁₀O₄ | [1] |
| Molecular Weight | 158.15 g/mol | [1] |
| Appearance | Clear, colorless liquid | [1] |
| Density | 1.15 g/mL at 25 °C | Thermo Fisher Scientific |
| Boiling Point | 112 °C at 18 mmHg | Thermo Fisher Scientific |
| Melting Point | 34-38 °C | Thermo Fisher Scientific |
| Refractive Index (n20/D) | 1.4450 to 1.4470 | [1] |
| Solubility | Soluble in all organic solvents; insoluble in water. | Thermo Fisher Scientific |
| InChI Key | JBVOSZYUSFDYIN-SYDPRGILSA-N | [1] |
Spectroscopic data is essential for the verification of the compound's identity and purity. While specific spectra are proprietary to suppliers, typical characterization would involve ¹H NMR, ¹³C NMR, and Infrared (IR) spectroscopy to confirm the presence of the cyclopropane ring protons and the ester functional groups.
Strategic Synthesis: Achieving the cis-Stereochemistry
The synthesis of this compound is a multi-step process where the stereochemical control of the cyclopropane ring is of paramount importance. The most common and reliable approach involves the synthesis of the precursor, cis-1,2-cyclopropanedicarboxylic acid, followed by a classic Fischer esterification.
Part 1: Synthesis of cis-1,2-Cyclopropanedicarboxylic Acid
A robust method for the synthesis of the cis-diacid precursor starts from the commercially available 3-oxabicyclo[3.1.0]hexane-2,4-dione.[4] This approach is advantageous due to its efficiency and stereochemical control.
Experimental Protocol: Hydrolysis of 3-oxabicyclo[3.1.0]hexane-2,4-dione [4]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-oxabicyclo[3.1.0]hexane-2,4-dione in either water or ethanol.
-
Hydrolysis: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. If ethanol was used as the solvent, remove it under reduced pressure.
-
Isolation: The resulting aqueous solution is then acidified with a strong acid (e.g., HCl) to precipitate the cis-1,2-cyclopropanedicarboxylic acid.
-
Purification: The crude product can be purified by recrystallization from water to yield the pure diacid.
Causality: The choice of hydrolysis of the cyclic anhydride ensures the cis stereochemistry of the carboxylic acid groups is retained in the final product.
Part 2: Fischer Esterification to this compound
With the cis-diacid in hand, the final step is the conversion of the carboxylic acid groups to their corresponding methyl esters. The Fischer esterification is a classic and reliable method for this transformation, utilizing an excess of the alcohol (methanol) in the presence of an acid catalyst.[5][6][7]
Experimental Protocol: Fischer Esterification [5][7]
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cis-1,2-cyclopropanedicarboxylic acid.
-
Reagent Addition: Add a large excess of methanol, which also serves as the solvent. While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid.
-
Reaction Conditions: Heat the mixture to reflux. The reaction is typically refluxed for several hours to drive the equilibrium towards the ester product.
-
Workup: After cooling, the reaction mixture is poured into a separatory funnel containing deionized water. The aqueous layer is then extracted multiple times with an organic solvent such as diethyl ether or ethyl acetate.
-
Neutralization and Washing: The combined organic layers are washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine to remove any remaining water.
-
Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Purification: The final product can be purified by vacuum distillation.
Trustworthiness: This two-step synthesis is a well-established and reproducible method. The purity of the final product should be confirmed by Gas Chromatography (GC) and spectroscopic methods (NMR, IR).
Applications in Research and Drug Development
The unique structural and stereochemical properties of this compound make it a valuable tool for researchers, particularly in the field of medicinal chemistry. The cyclopropane scaffold is increasingly recognized for its ability to impart favorable properties to drug candidates.[8][9]
Enzyme Inhibition and Drug Design
The rigid cyclopropane ring can act as a conformationally constrained scaffold, mimicking the transition states of enzymatic reactions.[10] This makes its derivatives potent enzyme inhibitors.
-
O-Acetylserine Sulfhydrylase (OASS) Inhibition: Derivatives of cyclopropane-1,2-dicarboxylic acid have been identified as potent inhibitors of OASS, a key enzyme in the cysteine biosynthesis pathway of bacteria and plants, but absent in mammals.[4][10] This makes OASS an attractive target for the development of novel antibiotics. The dicarboxylic acid moiety is crucial for binding to the enzyme's active site.[4] this compound can serve as a key intermediate for the synthesis of a library of OASS inhibitors with varied functionalities.
As a Versatile Synthetic Building Block
Beyond enzyme inhibition, this compound is a versatile building block in organic synthesis. The ester groups can be readily transformed into a variety of other functional groups, such as amides, alcohols, and other esters, allowing for the creation of diverse molecular architectures. Its use has been explored in the synthesis of constrained amino acids and other complex molecules.
-
Cis-Trans Isomerization Studies: This compound has been used as a cyclopropyl radical trap to study cis-trans isomerization, providing insights into reaction mechanisms catalyzed by enzymes like extradiol catechol dioxygenases.
Conclusion
This compound is more than just a simple diester; it is a powerful tool for chemical innovation. Its well-defined stereochemistry and the inherent properties of the cyclopropane ring provide a solid foundation for the design and synthesis of novel molecules with potential therapeutic applications. For researchers and drug development professionals, understanding the synthesis and reactivity of this compound opens the door to exploring new chemical space and developing next-generation therapeutics.
References
- LibreTexts Chemistry. (n.d.). 22. The Fischer Esterification.
- University of California, Irvine. (n.d.). Fischer Esterification Procedure.
- Kumar, A., et al. (2016). Brief review on cyclopropane analogs: Synthesis and their pharmacological applications. ResearchGate.
- Wang, Z., et al. (2020). Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. ResearchGate.
- Columbia University. (n.d.). Fischer Esterification.
- Pieroni, M., et al. (2016). Cyclopropane-1,2-dicarboxylic acids as new tools for the biophysical investigation of O-acetylserine sulfhydrylase. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 154-161.
- OperaChem. (2024). Fischer Esterification-Typical Procedures.
- Bohrium. (n.d.). The roles of fused-cyclopropanes in medicinal chemistry: insights from the past decade.
- Beilstein Journals. (n.d.). Cyclopropanes and cyclopropenes: synthesis and applications.
- Marsden, S. P., & Nelson, A. (2017). Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. PubMed Central.
- Organic Syntheses. (n.d.). Cyclopropane-1,1-dicarboxylic acid.
- Global Substance Registration System. (n.d.). 1,2-CYCLOPROPANEDICARBOXYLIC ACID, CIS-.
- PubChem. (n.d.). cis-1,2-Cyclopropanedicarboxylic acid.
- Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
- Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions.
- Fisher Scientific. (n.d.). This compound, 97+%.
- Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.
- PubChem. (n.d.). Dimethyl trans-1,2-cyclopropanedicarboxylate.
- Pozo C., J. (1962). Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. Oregon State University.
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- 10. benchchem.com [benchchem.com]
Dimethyl cis-1,2-cyclopropanedicarboxylate molecular weight
An In-Depth Technical Guide to the Molecular Weight and Characterization of Dimethyl cis-1,2-cyclopropanedicarboxylate
Executive Summary: this compound is a pivotal chemical intermediate in organic synthesis, valued for its strained three-membered ring and bifunctional ester groups. Its precise molecular characteristics are fundamental to its application in research, particularly in the development of novel pharmaceuticals and complex organic materials. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering an in-depth exploration of its molecular weight, physicochemical properties, and the analytical methodologies required for its definitive characterization. By grounding theoretical calculations with practical, field-proven protocols, this document provides an authoritative framework for the synthesis, purification, and validation of this compound, ensuring the integrity and reproducibility of experimental outcomes.
Core Molecular Identity and Physicochemical Properties
The foundational step in utilizing any chemical compound is a thorough understanding of its fundamental identity and properties. These data points are critical for reaction stoichiometry, analytical interpretation, and safety considerations.
Chemical and Structural Identifiers
unambiguous identification of this compound is ensured through a standardized set of chemical identifiers. The cis-configuration, where the two methoxycarbonyl groups are on the same side of the cyclopropane ring, is a crucial stereochemical feature.
| Identifier | Value | Source |
| CAS Number | 826-34-6 | [1][2][3][4][5][6] |
| Molecular Formula | C₇H₁₀O₄ | [1][2][4][7] |
| IUPAC Name | dimethyl (1S,2R)-cyclopropane-1,2-dicarboxylate | [4] |
| InChI Key | JBVOSZYUSFDYIN-SYDPRGILSA-N | [1][2][4] |
| SMILES | COC(=O)C1CC1C(=O)OC | [4] |
Molecular Weight: Theoretical Calculation and Practical Verification
The molecular weight is a cornerstone property derived directly from the molecular formula. It is essential to distinguish between the average molecular weight (based on the natural isotopic abundance of elements) and the monoisotopic mass (based on the most abundant isotope of each element), as each is relevant in different analytical contexts.
Theoretical Calculation:
The molecular formula C₇H₁₀O₄ is broken down as follows:
-
Carbon (C): 7 atoms × 12.011 amu = 84.077 amu
-
Hydrogen (H): 10 atoms × 1.008 amu = 10.080 amu
-
Oxygen (O): 4 atoms × 15.999 amu = 63.996 amu
Average Molecular Weight (MW): 84.077 + 10.080 + 63.996 = 158.153 g/mol
This value is consistent with figures cited in chemical supplier catalogs, which typically range from 158.15 to 158.16 g/mol due to rounding differences.[4][5][6][7]
| Mass Type | Value ( g/mol ) | Relevance |
| Average Molecular Weight | 158.153 | Stoichiometric calculations, reagent preparation |
| Monoisotopic Mass | 158.05791 | High-resolution mass spectrometry (HRMS) analysis |
Physicochemical Data
The physical state and properties of the compound are critical for its handling, storage, and application in synthetic protocols.
| Property | Value | Source |
| Appearance | Clear, colorless liquid | [1] |
| Purity (Typical) | ≥97.0% (via Gas Chromatography) | [1][2] |
| Refractive Index (20°C, 589 nm) | 1.4450 to 1.4470 | [1] |
Synthesis and Purification Protocol
The preparation of high-purity this compound is a common requirement. The following protocol outlines a representative synthetic approach based on established cyclopropanation chemistry, followed by essential purification steps.
Synthetic Pathway: Cyclopropanation
A robust method for creating the cyclopropane ring involves the reaction of dimethyl maleate (a cis-alkene) with a carbene or carbene equivalent. The Simmons-Smith reaction or variations thereof are suitable. The causality for choosing a cis-alkene as the starting material is paramount, as the stereochemistry of the alkene is retained during this type of concerted cyclopropanation, directly yielding the desired cis-product.
Step-by-Step Synthesis Protocol
This protocol is an illustrative example. Researchers should consult specific literature precedents for detailed optimization.
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous dichloromethane (CH₂Cl₂).
-
Reagent Addition: Add dimethyl maleate to the solvent. In a separate flask, prepare the cyclopropanating agent (e.g., by activating zinc-copper couple with diiodomethane).
-
Cyclopropanation: Cool the dimethyl maleate solution in an ice bath. Slowly add the prepared cyclopropanating agent to the flask under a nitrogen atmosphere. The controlled, slow addition is crucial to manage the exothermic nature of the reaction and prevent side reactions.
-
Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the point of completion.
-
Workup: Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer three times with dichloromethane. The organic layers are combined. This step ensures maximum recovery of the product from the aqueous phase.
-
Washing and Drying: Wash the combined organic layers with brine to remove residual water and inorganic salts. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product is purified by vacuum distillation or column chromatography on silica gel to yield the final, high-purity liquid.
Analytical Characterization and Molecular Weight Verification
A multi-faceted analytical approach is required to confirm the identity, purity, and molecular weight of the synthesized compound. Each technique provides a piece of a self-validating puzzle, ensuring the material's integrity.
Integrated Analytical Workflow
The logical flow from synthesis to final verification is critical for ensuring product quality. This workflow validates not only the molecular weight but also the structural and stereochemical identity of the compound.
Caption: Integrated workflow for the synthesis and analytical verification of this compound.
Mass Spectrometry (MS) for Molecular Weight Confirmation
Mass spectrometry is the definitive technique for confirming molecular weight.
-
Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. For a singly charged molecular ion [M]⁺, the m/z value directly corresponds to the molecular mass.
-
Expected Results:
-
Low-Resolution MS (e.g., GC-MS with Electron Ionization): Will show a molecular ion peak (or fragment peaks) consistent with an m/z of approximately 158.
-
High-Resolution MS (HRMS, e.g., ESI-TOF): Provides a highly accurate mass measurement. The expected monoisotopic mass for the [M+H]⁺ adduct (C₇H₁₁O₄⁺) would be ~159.0652, and for the [M+Na]⁺ adduct (C₇H₁₀O₄Na⁺) would be ~181.0471. Observing these masses within a narrow tolerance (e.g., <5 ppm) provides unequivocal confirmation of the molecular formula.
-
Protocol for ESI-MS Analysis:
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the instrument to positive ion mode for detecting [M+H]⁺ or [M+Na]⁺ adducts.
-
Infusion: Infuse the sample solution into the ion source at a constant flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).
-
Data Analysis: Identify the peak corresponding to the molecular ion or its common adducts and compare the measured m/z to the theoretical value calculated from the molecular formula.
NMR and IR Spectroscopy for Structural Validation
While MS confirms the mass, NMR and IR spectroscopy confirm the specific arrangement of atoms, thereby validating the structure and, by extension, the molecular formula used to calculate the weight.
-
¹H NMR: Will show characteristic signals for the methoxy protons (singlet, ~3.7 ppm) and the cyclopropane ring protons, with specific chemical shifts and coupling constants indicative of the cis-stereochemistry.
-
¹³C NMR: Will confirm the presence of seven carbon atoms, with distinct signals for the carbonyl carbons (~170 ppm), methoxy carbons (~52 ppm), and the cyclopropane ring carbons.
-
Infrared (IR) Spectroscopy: A strong absorption band around 1730 cm⁻¹ is a definitive indicator of the ester carbonyl (C=O) groups.[1]
Applications in Research and Drug Development
The utility of this compound stems from its unique structural features.
-
Synthetic Building Block: It is a precursor for more complex molecules. The cyclopropane ring can be opened under specific conditions, and the ester groups can be hydrolyzed or transformed, providing access to a wide range of derivatives.
-
Mechanistic Probe: It has been used as a radical trap in studying enzymatic reactions, such as those catalyzed by extradiol catechol dioxygenases.[5] The strained ring is susceptible to attack by radical species, making it a useful tool for investigating reaction mechanisms.
Conclusion
The molecular weight of this compound is definitively established as 158.15 g/mol based on its molecular formula, C₇H₁₀O₄. However, for the research and drug development professional, this value is not merely a number but the culmination of a rigorous analytical process. Its verification through high-resolution mass spectrometry, supported by structural confirmation from NMR and IR spectroscopy and purity assessment by GC, forms a self-validating system that ensures experimental reliability. This guide provides the necessary theoretical foundation and practical protocols to empower scientists to confidently synthesize, characterize, and utilize this versatile compound in their research endeavors.
References
- Molbase. cis-Cyclopropane-1,2-dicarboxylic acid. [Link]
- P&S Chemicals.
- Fisher Scientific.
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An In-depth Technical Guide to the NMR Spectral Analysis of Dimethyl cis-1,2-cyclopropanedicarboxylate
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the nuclear magnetic resonance (NMR) spectral data of dimethyl cis-1,2-cyclopropanedicarboxylate. It provides a detailed analysis of the ¹H and ¹³C NMR spectra, grounded in fundamental principles and supported by authoritative references. This document is designed to not only present the spectral data but also to explain the causality behind the observed chemical shifts and coupling constants, thereby offering a robust framework for the structural elucidation of substituted cyclopropane rings.
Introduction: The Significance of Stereochemistry in Cyclopropane Scaffolds
Cyclopropane rings are prevalent structural motifs in numerous biologically active molecules and natural products. Their rigid, strained three-membered ring system imparts unique conformational constraints and electronic properties that can significantly influence molecular recognition and biological activity. The relative stereochemistry of substituents on the cyclopropane ring is often a critical determinant of a compound's efficacy and selectivity. This compound serves as a canonical example for understanding the stereochemical nuances of this important chemical scaffold.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous determination of the stereochemistry of such molecules. Through the precise measurement of chemical shifts and spin-spin coupling constants, NMR provides a detailed conformational and configurational picture of the molecule in solution. This guide will delve into the specific NMR spectral features that unequivocally define the cis configuration of this compound.
Experimental Protocol for NMR Data Acquisition
The acquisition of high-quality NMR data is predicated on a well-designed experimental protocol. The following provides a step-by-step methodology for obtaining the ¹H and ¹³C NMR spectra of this compound, with an emphasis on the rationale behind the chosen parameters.
Sample Preparation:
-
Analyte: this compound (Purity: >97%).
-
Solvent: Deuterated chloroform (CDCl₃) is a standard choice for small organic molecules due to its excellent dissolving power and the presence of a single residual solvent peak that is easily identifiable. The use of a deuterated solvent is essential to avoid overwhelming the analyte signals with proton signals from the solvent.
-
Concentration: A concentration of 5-10 mg of the analyte in 0.5-0.7 mL of CDCl₃ is typically sufficient for obtaining high signal-to-noise spectra on a modern NMR spectrometer.
-
Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shift scale to 0 ppm. Modern spectrometers can often reference the residual solvent peak, but TMS can provide a more accurate reference.
Spectrometer Parameters:
-
Spectrometer: A 400 MHz (or higher) NMR spectrometer is recommended for achieving good signal dispersion, which is particularly important for resolving the fine splitting patterns of the cyclopropyl protons.
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment is typically used.
-
Acquisition Time: 2-3 seconds to ensure good resolution.
-
Relaxation Delay: 1-2 seconds to allow for full relaxation of the protons between scans.
-
Number of Scans: 8-16 scans are usually adequate for achieving a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon and to enhance the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds, as carbon nuclei, particularly quaternary carbons, can have longer relaxation times.
-
Number of Scans: 128-1024 scans are often necessary due to the low natural abundance of the ¹³C isotope.
-
This experimental setup is designed to be a self-validating system. The clarity of the splitting patterns and the consistency of the measured coupling constants across different signals in the ¹H NMR spectrum serve as an internal check on the quality of the data and the correctness of the structural assignment.
Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is highly informative. The symmetry of the cis isomer leads to a simplified spectrum compared to its trans counterpart.
dot
Caption: Molecular structure of this compound with proton labeling.
Expected Spectral Data:
| Protons (Label) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| OCH₃ | ~3.7 | Singlet | - | 6H |
| H1, H2 | ~2.1 - 2.3 | Triplet | Jvicinal ≈ 8-10 Hz, Jgeminal ≈ 4-6 Hz | 2H |
| H3a, H3b | ~1.3 - 1.5 | Multiplet | - | 2H |
Interpretation:
-
Methoxy Protons (OCH₃): The six protons of the two equivalent methyl ester groups are expected to appear as a sharp singlet at approximately 3.7 ppm. Their equivalence is a direct consequence of the C₂ symmetry of the cis molecule.
-
Methine Protons (H1, H2): The two protons attached to the carbons bearing the ester groups are chemically equivalent. They are expected to resonate in the region of 2.1-2.3 ppm. The deshielding effect of the adjacent carbonyl group causes this downfield shift compared to unsubstituted cyclopropane (δ ≈ 0.22 ppm).[1] Each of these protons is coupled to the two protons on C3. Due to the cis relationship, the vicinal coupling constant (JH1-H3a and JH1-H3b) will be in the range of 8-10 Hz, which is characteristic for cis-protons on a cyclopropane ring.[2] The geminal coupling between H3a and H3b will further split these signals. The overall appearance is often a complex multiplet that can sometimes be approximated as a triplet if the vicinal coupling constants are similar.
-
Methylene Protons (H3a, H3b): The two protons on C3 are also chemically equivalent but are diastereotopic. They are expected to appear as a multiplet in the upfield region of 1.3-1.5 ppm. This upfield chemical shift is a hallmark of cyclopropane protons, often attributed to the ring's magnetic anisotropy.[1][3] These protons are coupled to H1 and H2.
The key diagnostic feature for the cis stereochemistry is the magnitude of the vicinal coupling constant between the methine protons (H1, H2) and the methylene protons (H3a, H3b). For cis-cyclopropanes, this coupling is typically in the range of 8-12 Hz, whereas for the corresponding trans isomer, the vicinal coupling is significantly smaller, usually in the range of 4-7 Hz.[2]
Analysis of the ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum provides complementary information that confirms the molecular structure. The symmetry of the cis isomer results in fewer signals than would be expected for a non-symmetric analog.
Expected Spectral Data:
| Carbon | Chemical Shift (δ, ppm) |
| C=O | ~170 - 172 |
| OCH₃ | ~52 |
| C1, C2 | ~22 - 25 |
| C3 | ~15 |
Interpretation:
-
Carbonyl Carbons (C=O): The two equivalent carbonyl carbons of the ester groups are expected to resonate in the typical downfield region for esters, around 170-172 ppm.
-
Methoxy Carbons (OCH₃): The two equivalent methoxy carbons will appear as a single peak at approximately 52 ppm.
-
Methine Carbons (C1, C2): The two equivalent carbons of the cyclopropane ring that are attached to the ester groups are expected to be found in the range of 22-25 ppm.
-
Methylene Carbon (C3): The methylene carbon of the cyclopropane ring is expected to be the most upfield of the ring carbons, appearing around 15 ppm. Cyclopropyl carbons are characteristically found at higher fields compared to their acyclic counterparts.[4]
The observation of only four distinct signals in the ¹³C NMR spectrum is a strong confirmation of the C₂ symmetry of the cis isomer.
Conclusion: A Self-Validating Spectroscopic Picture
The NMR spectral data of this compound provides a self-validating picture of its structure and stereochemistry. The number of signals in both the ¹H and ¹³C NMR spectra confirms the molecule's symmetry. The chemical shifts are consistent with the known electronic effects of the substituents and the unique magnetic environment of the cyclopropane ring. Most importantly, the magnitude of the vicinal proton-proton coupling constants provides an unambiguous assignment of the cis relative stereochemistry. This in-depth understanding of the NMR characteristics of this model compound can be confidently extended to the analysis of more complex molecules containing the cyclopropane moiety, making it an invaluable tool for researchers in the chemical and pharmaceutical sciences.
References
- NUCLEAR MAGNETIC RESONANCE SPECTROCOPY.
- Baranac-Stojanović, M., & Stojanović, M. (2013). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Journal of Chemistry, 2013, 1-7.
- Doc Brown's Advanced Organic Chemistry Revision Notes. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane. [Link]
- Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradi
- The Nuclear Magnetic Resonance Spectra of Cyclopropane Deriv
- Wiberg, K. B., & Nist, B. J. (1961). The 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane. Journal of the American Chemical Society, 83(5), 1226–1228.
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- 3. Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-depth Technical Guide to the Infrared Spectroscopy of Dimethyl cis-1,2-cyclopropanedicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and techniques for the infrared (IR) spectroscopic analysis of dimethyl cis-1,2-cyclopropanedicarboxylate. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but a deeper understanding of the causality behind the spectroscopic features and experimental choices, ensuring scientific integrity and fostering a robust analytical approach.
Introduction: The Vibrational Portrait of a Strained Ring System
This compound is a molecule of significant interest in organic synthesis and medicinal chemistry due to the unique reactivity and conformational constraints imposed by the three-membered cyclopropane ring. The cis-stereochemistry of the two ester groups further influences its molecular geometry and electronic distribution. Infrared (IR) spectroscopy serves as a powerful, non-destructive technique to elucidate and confirm the molecular structure of this compound by probing its vibrational modes. Each functional group and structural feature possesses characteristic absorption frequencies, creating a unique spectral "fingerprint." This guide will delve into the theoretical and practical aspects of obtaining and interpreting the IR spectrum of this fascinating molecule.
Molecular Structure and Predicted Vibrational Modes
The infrared spectrum of this compound is dominated by the vibrational modes of its constituent functional groups: the ester moieties and the cyclopropane ring. The strained nature of the three-membered ring and the electronic effects of the ester substituents give rise to a unique and informative spectral signature.
The Ester Functional Groups
The two cis-oriented methoxycarbonyl groups are the most prominent features in the mid-infrared region. The key vibrational modes associated with the ester groups include:
-
Carbonyl (C=O) Stretching: This is typically one of the strongest absorptions in the IR spectrum. For aliphatic esters, this band is expected in the range of 1750-1735 cm⁻¹. The exact position is sensitive to the electronic environment.
-
C-O Stretching: Esters exhibit two distinct C-O stretching vibrations: the C-O-C asymmetric and symmetric stretches. These typically appear as strong, distinct bands in the 1300-1000 cm⁻¹ region.
-
Methyl Group Vibrations: The methyl groups of the ester will show characteristic C-H stretching and bending vibrations. The asymmetric and symmetric C-H stretching modes are expected just below 3000 cm⁻¹, while bending (scissoring) vibrations occur around 1450 cm⁻¹.
The Cyclopropane Ring
The cyclopropane ring has unique vibrational modes due to its high degree of ring strain and specific symmetry. For cyclopropane itself, characteristic absorptions include:
-
C-H Stretching: The C-H bonds on the cyclopropane ring are somewhat unusual. Their stretching vibrations are typically observed at higher frequencies than those of alkanes, often above 3000 cm⁻¹. For cyclopropane, these peaks are in the range of 3080-3040 cm⁻¹.
-
CH₂ Deformation (Scissoring): The scissoring motion of the methylene groups in the cyclopropane ring gives rise to an absorption band between 1480 and 1440 cm⁻¹.
-
Ring Vibrations ("Breathing" and Deformation): The cyclopropane ring itself has characteristic skeletal vibrations. A notable ring deformation mode, often referred to as the "ring breathing" mode, is expected in the fingerprint region, with absorptions for cyclopropane observed between 1020 and 1000 cm⁻¹.
The cis-substitution pattern on the cyclopropane ring will influence the symmetry of the molecule and may lead to the appearance of additional or shifted bands compared to the parent cyclopropane.
Predicted Infrared Spectrum of this compound
Based on the analysis of the constituent functional groups, the following table summarizes the predicted key absorption bands in the infrared spectrum of this compound.
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| ~3080 - 3020 | Medium | Cyclopropane C-H Stretching |
| ~2980 - 2850 | Medium | Methyl (O-CH₃) C-H Stretching |
| ~1745 - 1730 | Strong, Sharp | Ester C=O Carbonyl Stretching |
| ~1470 - 1430 | Medium | CH₂ Scissoring (Cyclopropane) & CH₃ Bending |
| ~1300 - 1200 | Strong | Asymmetric C-O-C Stretching (Ester) |
| ~1180 - 1050 | Strong | Symmetric C-O-C Stretching (Ester) |
| ~1030 - 1000 | Medium | Cyclopropane Ring Deformation |
Synthesis of this compound
A common and effective method for the synthesis of cis-cyclopropane-1,2-dicarboxylic acid derivatives is the cyclopropanation of a cis-alkene. In this case, dimethyl maleate serves as the ideal starting material. A widely used method involves the reaction with a carbene or a carbene equivalent. A plausible and historically significant approach is the reaction of dimethyl maleate with ethyl diazoacetate in the presence of a rhodium or copper catalyst.
Reaction Scheme
Caption: Synthesis of this compound.
Causality in Experimental Choices
-
Dimethyl Maleate: The cis-configuration of the double bond in dimethyl maleate is crucial as the cyclopropanation reaction is stereospecific, leading to the desired cis-product.
-
Ethyl Diazoacetate: This serves as a safe and effective precursor to the carbene that adds across the double bond.
-
Rhodium or Copper Catalyst: These transition metal catalysts are essential for the controlled decomposition of ethyl diazoacetate to form the reactive carbene species and facilitate its addition to the alkene. Rhodium catalysts, such as rhodium(II) acetate dimer (Rh₂(OAc)₄), are often highly efficient for this transformation.
Experimental Protocol for Infrared Spectroscopic Analysis
The following protocols provide detailed methodologies for obtaining a high-quality FTIR spectrum of this compound, which is a liquid at room temperature.
Method 1: Neat Liquid Film on Salt Plates (NaCl or KBr)
This is a traditional and straightforward method for analyzing pure liquid samples.
Step-by-Step Methodology:
-
Plate Preparation: Ensure the salt plates (NaCl or KBr) are clean and dry. Handle them only by the edges to avoid transferring moisture and oils from your fingers. The plates should be stored in a desiccator when not in use.
-
Background Spectrum: Place the clean, empty salt plates in the spectrometer's sample holder and acquire a background spectrum. This will subtract the absorbance from the salt plates and the atmospheric CO₂ and water vapor from the final sample spectrum.
-
Sample Application: Place one to two drops of this compound onto the center of one salt plate.
-
Creating the Film: Gently place the second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates. Avoid trapping air bubbles.
-
Acquiring the Sample Spectrum: Place the "sandwich" of salt plates with the sample into the spectrometer's sample holder.
-
Data Collection: Acquire the infrared spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Cleaning: After analysis, disassemble the plates and clean them thoroughly with a dry, volatile solvent such as chloroform or dichloromethane. Return the clean, dry plates to the desiccator.
Method 2: Attenuated Total Reflectance (ATR) FTIR
ATR-FTIR is a modern and convenient technique that requires minimal sample preparation.
Step-by-Step Methodology:
-
ATR Crystal Cleaning: Clean the surface of the ATR crystal (commonly diamond or zinc selenide) with a soft, lint-free cloth soaked in a volatile solvent like isopropanol or ethanol.
-
Background Spectrum: With the clean, dry ATR crystal in place, acquire a background spectrum.
-
Sample Application: Place a single drop of this compound directly onto the center of the ATR crystal.
-
Acquiring the Sample Spectrum: Acquire the infrared spectrum of the sample.
-
Cleaning: After the measurement, simply wipe the sample off the ATR crystal with a soft cloth and a suitable solvent.
Caption: Workflow for FTIR Analysis of a Liquid Sample.
Data Interpretation and Validation
A successful analysis culminates in the accurate interpretation of the obtained spectrum.
-
Validation of Key Functional Groups: The presence of a strong absorption band in the 1745-1730 cm⁻¹ region is a primary indicator of the ester carbonyl group. The appearance of strong bands in the 1300-1050 cm⁻¹ range further confirms the C-O stretching of the ester functionalities.
-
Confirmation of the Cyclopropane Ring: The presence of C-H stretching bands above 3000 cm⁻¹ and characteristic ring deformation modes in the fingerprint region (around 1030-1000 cm⁻¹) provides strong evidence for the cyclopropane ring.
-
Purity Assessment: The absence of a broad absorption band in the 3500-3200 cm⁻¹ region indicates the absence of hydroxyl (O-H) impurities from starting materials or hydrolysis. Similarly, the absence of a broad O-H stretch centered around 3000 cm⁻¹ confirms the absence of carboxylic acid impurities.
-
Self-Validating System: The combination of these characteristic bands provides a self-validating system. The presence of all expected absorptions and the absence of peaks corresponding to potential impurities provide a high degree of confidence in the identity and purity of the sample.
References
- Vertex AI Search. (2026). IR Spectroscopy of Esters.
- ResearchG
- AIP Publishing. (n.d.). Vibrational Spectra and Structure of Cyclopropane and Cyclopropane-d6.
- ResearchGate. (n.d.). IR spectra of the gases related during the decomposition of linear....
- Chemistry LibreTexts. (2023). 6.12: Cyclopropane.
- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters.
- Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three.
- Science and Education Publishing. (n.d.). Qualitative and Quantitative Analyses of Synthesized Short-Chain Fatty Acid Phenyl Esters Using Fourier-Transform Infrared Spectroscopy.
- Thermo Fisher Scientific. (n.d.).
- Spectroscopy Online. (2018).
- Química Organica.org. (n.d.). IR Spectrum: Esters.
- NIST WebBook. (n.d.). Cyclopropane, 1,2-dimethyl-, cis-.
- ACS Publications. (2022).
- Bluffton University. (n.d.).
- Fisher Scientific. (n.d.).
- Organic Syntheses. (n.d.). Cyclopropane-1,1-dicarboxylic acid.
- Fisher Scientific. (n.d.).
- Wikipedia. (n.d.). Cyclopropane.
- Google Patents. (n.d.). US5510509A - Preparation of esters of cyclopropane-1,1-dicarboxylic acid.
- Google Patents. (n.d.). EP0021160A1 - Process for the preparation of trans-3,3-dimethyl-cyclopropane-1,2-dicarboxylic acid.
- PrepChem.com. (n.d.). Synthesis of (b) cis-1,2-Cyclopentanedicarboxylic acid.
- ChemicalBook. (n.d.).
The Discovery and Synthetic Evolution of Cyclopropanedicarboxylates: From Foundational Chemistry to Modern Catalysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The cyclopropane ring, a seemingly simple three-membered carbocycle, stands as a cornerstone in modern organic synthesis and medicinal chemistry. Its inherent ring strain and unique electronic properties bestow upon it a reactivity profile that is both challenging to harness and rich in synthetic potential.[1][2] When substituted with two carboxylate esters, the resulting cyclopropanedicarboxylates become highly versatile building blocks, prized for their ability to introduce conformational rigidity and serve as precursors to a vast array of complex molecular architectures.[3][4] These motifs are integral to numerous natural products, pharmaceuticals, and agrochemicals, including pyrethroid insecticides and quinolone antibiotics.[2][5]
This technical guide provides a comprehensive exploration of the discovery and history of cyclopropanedicarboxylates. As a senior application scientist, the narrative moves beyond a mere chronological account, delving into the causality behind experimental choices and the logical evolution of synthetic strategies. We will journey from the seminal 19th-century discoveries to the sophisticated, stereoselective catalytic methods that define the state of the art, equipping researchers with the foundational knowledge and practical insights required for modern chemical development.
Part 1: The Dawn of Cyclopropane Chemistry
The story of cyclopropanes begins not with the dicarboxylates themselves, but with the parent hydrocarbon. In 1881, the Austrian chemist August Freund achieved the first synthesis of cyclopropane through an intramolecular Wurtz coupling of 1,3-dibromopropane using sodium metal.[1][2][6][7][8] This landmark discovery, while groundbreaking, produced only the unsubstituted ring.
The crucial breakthrough into functionalized cyclopropanes came just three years later, in 1884, from the laboratory of William Henry Perkin.[1][9] In a reaction that would become a foundational method, Perkin demonstrated that diethyl cyclopropane-1,1-dicarboxylate could be synthesized by reacting diethyl malonate with 1,2-dibromoethane in the presence of sodium ethoxide.[9] This reaction, a sequential double alkylation, was the first synthesis of a substituted cyclopropane derivative and laid the groundwork for what is now a major class of cyclopropanation reactions.[1][10] Shortly thereafter, in 1887, Gustavson improved upon Freund's original method by employing zinc instead of the more reactive sodium, enhancing the yield of the parent cyclopropane synthesis.[1][8]
These early explorations established the feasibility of constructing the strained three-membered ring and opened the door for more complex and controlled synthetic methodologies to emerge.
Part 2: Foundational Synthetic Methodologies
The initial discoveries paved the way for several robust methods for synthesizing cyclopropanedicarboxylates. These can be broadly categorized into ring-closure strategies and carbene-based cycloadditions.
Method A: Malonate-Based Intramolecular Ring Closure
Perkin's original synthesis remains a cornerstone of cyclopropane chemistry and is a prime example of the Michael-Initiated Ring Closure (MIRC) type of reaction, specifically through a tandem SN2 mechanism.[3][9]
Causality and Mechanism: The logic of this approach hinges on the unique acidity of the α-hydrogens of dialkyl malonates. The two electron-withdrawing ester groups stabilize the conjugate base, allowing a relatively mild base to generate a potent carbon nucleophile (an enolate). This enolate then participates in two sequential nucleophilic substitution (SN2) reactions with a 1,2-dihaloalkane.
-
Deprotonation: A base, such as sodium ethoxide or potassium carbonate, abstracts an acidic proton from the dialkyl malonate to form a resonance-stabilized enolate.[3]
-
First Alkylation (SN2): The enolate attacks one of the electrophilic carbons of the 1,2-dihaloalkane, displacing the first halide and forming a new carbon-carbon bond.
-
Second Deprotonation & Cyclization (Intramolecular SN2): A second deprotonation event at the now mono-alkylated α-carbon generates a new enolate. This enolate is perfectly positioned to attack the remaining carbon bearing a halide in an intramolecular fashion, closing the three-membered ring and displacing the final halide.[2][3]
Experimental Protocol: Synthesis of Diethyl Cyclopropane-1,1-dicarboxylate [9][11]
This protocol is a representative example of the malonate-based ring closure method.
-
Apparatus Setup: Equip a round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel. Ensure the system is under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Charging: To the flask, add diethyl malonate (1.0 eq) and a suitable solvent such as dimethylformamide (DMF).[11] DMF is an excellent choice as it is a polar aprotic solvent that effectively solvates the base and intermediates, and its high boiling point allows for elevated reaction temperatures.
-
Base Addition: Add a base, such as finely comminuted potassium carbonate (2.2-2.4 eq), to the mixture.[11] Alternatively, a solution of sodium ethoxide in ethanol can be used, though this may require careful control to avoid side reactions.[9]
-
Alkylation: Add 1,2-dibromoethane or 1,2-dichloroethane (1.5-3.0 eq) to the mixture, either at once or dropwise. A molar excess of the dihaloalkane is often used to favor the desired reaction over potential side reactions.[12]
-
Reaction: Heat the mixture with vigorous stirring to a temperature between 100-125°C for several hours (e.g., 15-22 hours).[11] The reaction progress can be monitored by techniques such as GC or TLC.
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Filter off the inorganic salts.
-
Remove the solvent under reduced pressure.
-
The crude product is then purified by vacuum distillation to yield pure diethyl cyclopropane-1,1-dicarboxylate.
-
Method B: Carbene and Carbenoid Cycloadditions
A conceptually different and powerful approach to cyclopropanes involves the formal addition of a two-electron carbon species (a carbene or its metal-bound equivalent, a carbenoid) to an alkene double bond.
1. The Simmons-Smith Reaction
Discovered in 1958, the Simmons-Smith reaction is a classic and highly reliable method for cyclopropanation.[13] It involves an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple (Zn-Cu).[14][15]
Causality and Mechanism: The reaction proceeds via a concerted, cheletropic mechanism where the methylene group is delivered to both carbons of the alkene simultaneously.[14] This concerted nature is the reason for the reaction's key feature: stereospecificity . The geometry of the starting alkene is preserved in the cyclopropane product; a cis-alkene gives a cis-substituted cyclopropane, and a trans-alkene gives a trans product.[14] For the synthesis of cyclopropanedicarboxylates, this means starting with substrates like diethyl maleate (cis) or diethyl fumarate (trans).
The presence of directing groups, such as hydroxyls in allylic alcohols, can influence the facial selectivity of the addition, a feature widely exploited in complex molecule synthesis.[16] While effective, the reaction can be expensive due to the cost of diiodomethane, leading to the development of modifications using cheaper reagents like diethylzinc (Furukawa modification).[14]
2. Transition Metal-Catalyzed Cyclopropanation
The reaction of olefins with diazo compounds, particularly ethyl diazoacetate (EDA), in the presence of a transition metal catalyst is one of the most versatile and widely used methods for preparing cyclopropanedicarboxylate precursors.[17][18]
Causality and Mechanism: The key to this transformation is the catalyst's ability to react with the diazo compound to form a highly reactive metal carbene intermediate.
-
Catalyst Activation: The diazoacetate coordinates to the metal catalyst (e.g., a rhodium or ruthenium complex).
-
Nitrogen Extrusion: The complex readily loses a molecule of dinitrogen (N₂), a thermodynamically very stable leaving group, to generate a metal carbene (or carbenoid).[19]
-
Carbene Transfer: The metal carbene then adds across the double bond of an alkene in a concerted or near-concerted fashion to form the cyclopropane ring and regenerate the catalyst, allowing the cycle to continue.[19]
Evolution and Stereocontrol: This field has seen tremendous evolution. Early work utilized copper catalysts, but rhodium complexes, such as dirhodium tetraacetate [Rh₂(OAc)₄], became the workhorses due to their high efficiency.[18][19] The true power of this method was unlocked with the development of asymmetric catalysis . By using metal catalysts bearing chiral ligands, chemists can control the facial approach of the alkene to the metal carbene, leading to the synthesis of specific enantiomers of the cyclopropane product. Ruthenium-based catalysts, such as Ru(II)-Pheox complexes, have proven particularly effective for achieving high yields and excellent stereocontrol (both diastereoselectivity and enantioselectivity) across a wide variety of olefin substrates.[17][20] This level of control is paramount in drug development, where the biological activity of a molecule is often dictated by its specific 3D stereochemistry.
Part 3: Advanced and Modern Strategies
Building on the foundational methods, modern organic synthesis has developed even more sophisticated strategies that offer enhanced control, efficiency, and functional group tolerance.
Michael-Initiated Ring Closure (MIRC)
The MIRC strategy has emerged as a powerful and versatile approach for the stereoselective synthesis of highly functionalized cyclopropanes.[21][22][23] It is a cascade reaction that elegantly combines a Michael addition with an intramolecular cyclization.[21]
Causality and Mechanism: The process is initiated by the conjugate (Michael) addition of a nucleophile (the Michael donor) to an activated alkene (the Michael acceptor) that also contains a leaving group at the appropriate position.
-
Michael Addition: A nucleophile (e.g., an enolate) adds to the β-position of an α,β-unsaturated system that has a leaving group on the α-carbon.
-
Enolate Formation: This addition generates a new enolate intermediate.
-
Intramolecular Ring Closure (3-exo-tet): The newly formed enolate attacks the carbon bearing the leaving group in an intramolecular SN2 reaction, forming the three-membered ring.[24]
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The Stereochemical Landscape of 1,2-Cyclopropanedicarboxylic Acid Esters: A Technical Guide for Researchers and Drug Development Professionals
Abstract
The cyclopropane ring, a motif of significant interest in medicinal chemistry, imparts unique conformational constraints and metabolic stability to bioactive molecules.[1][2][3] Esters of 1,2-cyclopropanedicarboxylic acid, as key building blocks, present a fascinating stereochemical puzzle with profound implications for drug design and development. This in-depth technical guide provides a comprehensive exploration of the stereochemistry of these esters, covering their synthesis, separation, and characterization. We delve into the causality behind experimental choices for achieving stereocontrol and present field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Significance of Stereoisomerism in 1,2-Cyclopropanedicarboxylic Acid Esters
The rigid, three-membered ring of cyclopropane results in distinct stereoisomers for 1,2-disubstituted derivatives. For 1,2-cyclopropanedicarboxylic acid and its esters, this manifests as cis and trans diastereomers. In the cis isomer, the two ester groups are on the same face of the cyclopropane ring, while in the trans isomer, they are on opposite faces.[4][5] Furthermore, the trans isomer is chiral and exists as a pair of enantiomers, (1R,2R) and (1S,2S), while the cis isomer is a meso compound.
The precise three-dimensional arrangement of these ester groups is critical in a medicinal chemistry context. The specific stereoisomer of a drug candidate can dictate its binding affinity to a biological target, its metabolic fate, and its overall pharmacological profile.[1] Therefore, the ability to selectively synthesize and characterize each stereoisomer is of paramount importance.
Synthetic Strategies for Stereocontrol
The synthesis of 1,2-cyclopropanedicarboxylic acid esters with defined stereochemistry is a cornerstone of their application. Various strategies have been developed, ranging from classical cyclopropanation reactions to modern asymmetric catalysis.
Diastereoselective Cyclopropanation
The relative orientation of the two ester groups (cis or trans) is often established during the cyclopropanation reaction. The choice of carbene or carbenoid precursor and the nature of the olefinic substrate are critical factors.
Metal-catalyzed cyclopropanation reactions are a widely studied approach for creating substituted cyclopropanes from a variety of alkenes.[6] The Simmons-Smith reaction and its modifications, for instance, are known for their stereospecificity, where the stereochemistry of the starting alkene is retained in the cyclopropane product.[7][8] Directed cyclopropanation, where a functional group on the substrate directs the approach of the reagent, can provide high levels of diastereoselectivity.[7][9] For example, hydroxyl-directed Simmons-Smith cyclopropanation of allylic alcohols often proceeds with high diastereocontrol.[3][8]
A newer approach involves the formal coupling of carbon pronucleophiles and unactivated alkenes, which can provide complementary relative stereochemistry compared to traditional metal-catalyzed methods.[6]
Asymmetric Synthesis of Enantiomerically Enriched Esters
For applications in drug development, obtaining enantiomerically pure trans-1,2-cyclopropanedicarboxylic acid esters is often the ultimate goal. This can be achieved through several asymmetric strategies.
Chiral Catalysts: The use of chiral catalysts in cyclopropanation reactions is a powerful method for inducing enantioselectivity. Chiral dirhodium tetracarboxylate catalysts have proven to be particularly effective in the asymmetric cyclopropanation of vinyl heterocycles with aryl- or heteroaryldiazoacetates, yielding tri- and tetrasubstituted cyclopropanes with high diastereo- and enantioselectivity.[10][11]
Chiral Auxiliaries: Another approach involves the use of chiral auxiliaries attached to the substrate. The auxiliary guides the stereochemical outcome of the cyclopropanation reaction and can be subsequently removed. For instance, (R)-pantolactone has been used as an effective chiral auxiliary in the synthesis of 1-aryl-2-heteroarylcyclopropane-1-carboxylates.[10]
Enzymatic Methods: Biocatalysis offers a green and highly selective alternative for producing chiral cyclopropanes.[12][13] Engineered hemoproteins have been shown to catalyze the synthesis of chiral 1,2,3-polysubstituted cyclopropanes from mixtures of (Z/E)-olefins, demonstrating high diastereo- and enantioselectivities.[12][13]
Separation of Stereoisomers: Resolution Techniques
When a synthetic route yields a mixture of stereoisomers, efficient separation methods are crucial.
Classical Resolution
Classical resolution involves the separation of enantiomers by converting them into diastereomeric salts through reaction with a chiral resolving agent. This technique has been applied to the resolution of related dicarboxylic acids like trans-1,2-cyclohexanedicarboxylic acid.[14]
Chromatographic Resolution
High-performance liquid chromatography (HPLC) using chiral stationary phases is a powerful tool for the analytical and preparative separation of enantiomers. Chiralcel OD and Chiralcel OJ columns, for example, have been successfully used to resolve racemic mixtures of trans-1,2-disubstituted cyclopropanes.[15] The efficiency of separation is influenced by the substituents on the cyclopropane ring and the mobile phase composition.[15]
Enzymatic Resolution
Kinetic enzymatic resolution is a highly effective method for separating enantiomers. This technique relies on the ability of an enzyme to selectively catalyze the reaction of one enantiomer over the other. Lipases, such as Candida antarctica lipase B (CAL-B), have been successfully employed in the kinetic resolution of cyclopropane derivatives.[16] For instance, the hydrolysis of racemic cyclopropane acetates can provide enantiomerically enriched alcohols and unreacted acetates.[16] Similarly, amidases from microorganisms like Rhodococcus rhodochrous have shown moderate to high enantioselectivity in the hydrolysis of amido esters derived from (±)-trans-cyclopropane-1,2-dicarboxylic acid.[17]
Experimental Protocols
Protocol: Diastereoselective Simmons-Smith Cyclopropanation of an Alkenyl Cyclopropyl Carbinol Derivative[7]
This protocol exemplifies a directed diastereoselective cyclopropanation.
Materials:
-
Alkenyl cyclopropyl carbinol derivative
-
Diethylzinc (ZnEt₂)
-
Diiodomethane (CH₂I₂)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the alkenyl cyclopropyl carbinol derivative in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethylzinc (ZnEt₂) to the solution, followed by the dropwise addition of diiodomethane (CH₂I₂).
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired bicyclopropane as a single diastereomer.
Protocol: Enzymatic Kinetic Resolution using Candida antarctica Lipase B (CAL-B)[16]
Materials:
-
Racemic cyclopropane acetate
-
Candida antarctica lipase B (CAL-B)
-
Tetrahydrofuran (THF)
-
Phosphate buffer (pH 7)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of the racemic cyclopropane acetate in a mixture of THF and phosphate buffer, add CAL-B.
-
Stir the reaction mixture at a controlled temperature (e.g., 60 °C) and monitor the progress of the hydrolysis (e.g., by HPLC or GC).
-
Once the desired conversion is reached (typically around 50%), cool the reaction mixture to room temperature.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Separate the resulting enantiomerically enriched alcohol and the unreacted acetate by column chromatography.
-
Determine the enantiomeric excess (ee) of both products using chiral HPLC or GC.
Spectroscopic Characterization of Stereoisomers
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the stereochemical assignment of 1,2-cyclopropanedicarboxylic acid esters.[18][19]
¹H NMR Spectroscopy
The chemical shifts (δ) and coupling constants (J) of the cyclopropyl protons are highly sensitive to the stereochemistry.
-
Chemical Shifts: The protons on the cyclopropane ring experience a characteristic upfield shift due to the ring current effect.[20] The relative positions of the ester groups influence the electronic environment of the cyclopropyl protons, leading to distinct chemical shifts for cis and trans isomers.
-
Coupling Constants: The vicinal proton-proton coupling constants (³JHH) are particularly informative. Generally, the ³JHH(cis) is larger (typically 8-10 Hz) than the ³JHH(trans) (typically 4-6 Hz).[18] This difference is a reliable indicator for assigning the relative stereochemistry.
¹³C NMR Spectroscopy
The ¹³C NMR chemical shifts of the cyclopropane carbons are also sensitive to the stereochemistry. The carbon atoms of the cyclopropane ring typically resonate at an unusually high field, sometimes even at negative ppm values.[21] Steric compression between the substituents in the cis isomer can lead to differences in the ¹³C chemical shifts compared to the trans isomer.
Nuclear Overhauser Effect (NOE) Spectroscopy
NOE is a through-space interaction that provides information about the spatial proximity of nuclei.[18] For 1,2-disubstituted cyclopropanes, an NOE correlation between the two protons at C1 and C2 is indicative of a cis relationship.
Data Presentation
Table 1: Typical ¹H NMR Parameters for Stereochemical Assignment of 1,2-Disubstituted Cyclopropanes
| Stereoisomer | Typical ³JHH(cis) (Hz) | Typical ³JHH(trans) (Hz) |
| cis | 8 - 10 | N/A |
| trans | N/A | 4 - 6 |
Visualization of Key Concepts
Stereoisomers of 1,2-Cyclopropanedicarboxylic Acid
Caption: General workflow for obtaining enantiopure cyclopropane esters.
Conclusion and Future Perspectives
The stereochemistry of 1,2-cyclopropanedicarboxylic acid esters is a rich and multifaceted field with significant implications for drug discovery and development. A thorough understanding of the synthetic methodologies for stereocontrol, coupled with robust analytical techniques for stereochemical assignment, is essential for harnessing the full potential of these valuable building blocks. The continued development of novel asymmetric catalytic systems and biocatalytic methods will undoubtedly lead to even more efficient and sustainable routes to enantiomerically pure cyclopropane derivatives. As our ability to precisely control three-dimensional molecular architecture improves, so too will our capacity to design and synthesize the next generation of innovative therapeutics.
References
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- Roberts, J.D. et al. (1963). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. Defense Technical Information Center.
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- Bender, D.M. et al. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic Letters.
- Li, T. et al. (2022). Stereoselective De Novo Construction of Cyclopropane by a Multifunctional Class I Aldolase. Journal of the American Chemical Society.
- Pozo C., J. (1962). Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. Oregon State University.
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- PrepChem.com. (n.d.). Synthesis of (b) cis-1,2-Cyclopentanedicarboxylic acid.
- Gotor-Fernández, V. et al. (2007). Enantioselective bacterial hydrolysis of amido esters and diamides derived from (±)-trans-cyclopropane-1,2-dicarboxylic acid. Organic & Biomolecular Chemistry.
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- Donohoe, T.J. et al. (2001). A temporary stereocentre approach for the asymmetric synthesis of chiral cyclopropane-carboxaldehydes. ResearchGate.
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Thermodynamic stability of cis vs trans cyclopropanedicarboxylates
An In-Depth Technical Guide to the Thermodynamic Stability of cis vs. trans Cyclopropanedicarboxylates
Abstract
The cyclopropane ring is a cornerstone of medicinal chemistry and materials science, prized for its unique conformational rigidity and electronic properties. When substituted at the 1 and 2 positions, the resulting cis and trans diastereomers can exhibit profoundly different biological activities and material properties. A fundamental understanding of their relative thermodynamic stability is therefore critical for rational design, stereoselective synthesis, and predicting long-term product stability. This guide provides a detailed examination of the competing forces that govern the thermodynamic equilibrium between cis and trans cyclopropanedicarboxylates. We will dissect the interplay of steric and electronic effects, provide a field-proven experimental protocol for determining equilibrium constants, and present a framework for interpreting these results in a drug development context.
Foundational Principles: Stability in 1,2-Disubstituted Cyclopropanes
The inherent strain of the cyclopropane ring, a combination of angle strain from its 60° C-C-C bond angles and torsional strain from eclipsed C-H bonds, makes its derivatives highly reactive yet conformationally constrained.[1] When two substituents are placed on adjacent carbons, the primary determinant of relative stability is typically steric hindrance.[2][3]
A classic example is 1,2-diethylcyclopropane. In the cis isomer, the two ethyl groups are forced into close proximity on the same face of the ring, leading to destabilizing van der Waals repulsion. The trans isomer allows these bulky groups to reside on opposite faces, minimizing steric clash. This principle is quantitatively confirmed by calorimetry.
Table 1: Thermodynamic Data for cis-trans Isomerization of 1,2-Diethylcyclopropane
| Isomer | Standard Enthalpy of Formation (liquid, 298 K) | Relative Stability |
| trans-1,2-Diethylcyclopropane | -83.4 ± 1.6 kJ/mol | More Stable |
| cis-1,2-Diethylcyclopropane | -78.8 ± 1.6 kJ/mol (Calculated) | Less Stable |
| Difference (ΔH°) | +4.6 kJ/mol (+1.1 kcal/mol) |
Data sourced from Wiberg et al. (1984) via NIST Chemistry WebBook.[4][5] The cis isomer is less stable by 1.1 kcal/mol.
This 4.6 kJ/mol energy difference serves as a crucial baseline, representing the energetic penalty of forcing two ethyl groups into a syn-periplanar arrangement on a cyclopropane ring.
The Dicarboxylate Anomaly: When cis Fights Back
While steric effects favor the trans isomer, the introduction of polar carboxylate groups (-COOR) complicates the thermodynamic landscape. Two primary factors can counteract steric repulsion and, in some cases, render the cis isomer the more stable form.
-
Dipole-Dipole Interactions: Carboxylate esters possess a significant dipole moment. In the trans isomer, these dipoles are oriented in opposing directions, leading to a low overall molecular dipole. In the cis isomer, the dipoles can align in a way that, depending on the solvent and conformation, may result in a stabilizing interaction, offsetting the steric penalty.
-
Intramolecular Hydrogen Bonding: In the case of the parent dicarboxylic acid (R = H), the cis geometry is uniquely capable of forming a strong intramolecular hydrogen bond.[6][7] This creates a stable seven-membered ring-like structure that can significantly lower the overall energy of the molecule, often making it the thermodynamically preferred isomer over the trans form, where such an interaction is impossible.[8]
The following diagram illustrates the key stabilizing and destabilizing forces at play.
Caption: Interplay of forces governing isomer stability.
Experimental Determination of Thermodynamic Stability
The most reliable method for determining the relative thermodynamic stability of isomers is through an equilibration experiment. The goal is to establish a reversible reaction that converts the isomers into one another, allowing the system to reach a state of thermodynamic equilibrium. The ratio of isomers at equilibrium directly yields the equilibrium constant (Keq), from which the Gibbs free energy difference (ΔG°) can be calculated.
For cyclopropanedicarboxylate esters, this is readily achieved via base-catalyzed epimerization. The base abstracts a proton alpha to one of the ester groups, forming a planar, resonance-stabilized enolate intermediate. Reprotonation can occur from either face, leading to either the cis or trans product. Over time, this reversible process allows the less stable isomer to convert into the more stable one until the equilibrium ratio is achieved.
Field-Proven Protocol: Base-Catalyzed Equilibration of Diethyl 1,2-Cyclopropanedicarboxylate
This protocol is designed as a self-validating system for determining the Keq between the cis and trans isomers.
A. Materials & Reagents:
-
cis-Diethyl 1,2-cyclopropanedicarboxylate (or trans isomer, or a mixture)
-
Anhydrous Ethanol (EtOH)
-
Sodium Ethoxide (NaOEt), 21% w/w in EtOH
-
Glacial Acetic Acid
-
Saturated Sodium Bicarbonate Solution (aq.)
-
Brine (Saturated NaCl solution, aq.)
-
Diethyl Ether (anhydrous)
-
Magnesium Sulfate (anhydrous)
-
Internal Standard (e.g., Dodecane)
-
Gas Chromatography (GC) system with an FID detector and a suitable capillary column.
B. Step-by-Step Methodology:
-
Reaction Setup: Accurately weigh ~200 mg of the starting diethyl 1,2-cyclopropanedicarboxylate into a clean, dry reaction vial equipped with a magnetic stir bar.
-
Internal Standard Addition: Add an accurately known amount (e.g., ~50 mg) of the internal standard (dodecane) to the vial.
-
Solvent Addition: Add 5.0 mL of anhydrous ethanol to the vial and stir to dissolve.
-
Initial Time Point (t=0): Withdraw a ~0.1 mL aliquot of the solution. Immediately quench this aliquot in a separate vial containing 1 mL of diethyl ether and 0.5 mL of a 1:1 mixture of acetic acid and saturated sodium bicarbonate solution. Vortex thoroughly. This sample represents the starting ratio of isomers.
-
Initiation of Equilibration: Add 0.5 mL of the 21% sodium ethoxide solution to the main reaction vial. Seal the vial and place it in a temperature-controlled heating block set to 50 °C. Start a timer.
-
Causality Note: Sodium ethoxide is used as the base because its conjugate acid (ethanol) is the solvent, preventing unwanted transesterification reactions. Heating accelerates the approach to equilibrium.
-
-
Time-Course Sampling: Withdraw ~0.1 mL aliquots at regular intervals (e.g., 1 hr, 2 hr, 4 hr, 8 hr, 24 hr). Quench each aliquot immediately as described in Step 4.
-
Trustworthiness Note: Taking multiple time points is crucial to prove that the system has reached a true equilibrium. The isomer ratio should become constant at later time points.
-
-
Workup of Aliquots: For each quenched aliquot, allow the layers to separate. Using a pipette, transfer the top organic (diethyl ether) layer to a new vial containing a small amount of anhydrous magnesium sulfate.
-
GC Analysis: Analyze the dried organic layer of each time point by gas chromatography. The cis and trans isomers should be well-resolved from each other, the solvent, and the internal standard.
-
Data Analysis: a. For each isomer peak, calculate a response factor (RF) relative to the internal standard using a calibration curve. b. Use the peak areas and response factors to determine the precise concentration of the cis and trans isomers at each time point. c. Plot the ratio [trans]/[cis] versus time. The ratio should plateau, indicating equilibrium. d. The equilibrium constant, Keq, is the average value of this plateau ratio. e. Calculate the standard Gibbs free energy change using the equation: ΔG° = -RT ln(Keq) , where R is the gas constant (8.314 J/mol·K) and T is the temperature in Kelvin.
Caption: Experimental workflow for determining Keq.
Implications for Research and Drug Development
The relative stability of stereoisomers is not merely an academic curiosity; it has profound practical consequences:
-
Synthetic Strategy: If a synthesis produces a kinetic mixture of isomers, knowing the thermodynamic preference allows for a subsequent equilibration step to enrich the desired, more stable isomer. Conversely, if the desired isomer is the less stable one, conditions must be carefully controlled to avoid post-synthetic isomerization.
-
Purification and Stability: The thermodynamically less stable isomer is, by definition, at a higher energy state. This can make it more susceptible to degradation over time or under stress conditions (e.g., heat, pH changes). For pharmaceutical applications, developing the more stable isomer is often a lower-risk strategy, as it is less likely to convert to an undesired stereoisomer during storage.
-
Prodrug Design: The electronic nature of the cyclopropane ring can influence the reactivity of adjacent functional groups. For instance, cyclopropanecarboxylic acid esters have been shown to possess enhanced hydrolytic stability, a property that can be exploited in prodrug design to control the rate of drug release.[9] Understanding how cis/trans geometry further modulates this stability is crucial for fine-tuning pharmacokinetic profiles.
Conclusion
The thermodynamic stability of cis and trans cyclopropanedicarboxylates is dictated by a nuanced balance between destabilizing steric repulsion and potentially stabilizing electronic effects. While simple alkyl-substituted cyclopropanes are reliably more stable in the trans configuration, the presence of carboxylate groups introduces dipole-dipole interactions and the potential for intramolecular hydrogen bonding that can favor the cis isomer.[4][6] A robust, self-validating equilibration experiment, coupled with chromatographic analysis, provides the definitive means to quantify the Gibbs free energy difference between the two isomers. This knowledge is indispensable for chemists in research and industry, enabling informed decisions in synthetic planning, purification, formulation, and the design of next-generation therapeutics and materials.
References
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- Frey, H. M., & Stevens, I. D. R. (1962). The thermal isomerization of 1,2-dimethylcyclopropane. I. Cis-trans isomerization. Proceedings of the Royal Society of London. Series A, Mathematical and Physical Sciences, 269(1339), 509-519. [Link]
- National Institute of Standards and Technology. (n.d.). trans-1,2-Diethyl-cyclopropane.
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- PubChem. (n.d.). Dimethyl trans-1,2-cyclopropanedicarboxylate.
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- Gryff-Keller, A., & Ejchart, A. (2022). Cis–trans isomerization of dimethyl 2,3-dibromofumarate. Magnetic Resonance in Chemistry, 60(11), 1033-1038. [Link]
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A Technical Guide to the Solubility of Dimethyl cis-1,2-cyclopropanedicarboxylate in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of dimethyl cis-1,2-cyclopropanedicarboxylate. Recognizing the scarcity of publicly available quantitative solubility data for this compound, this document emphasizes the foundational principles governing its solubility in organic solvents. It is intended to empower researchers, scientists, and drug development professionals with the theoretical knowledge and practical methodologies required to predict, assess, and utilize the solubility of this compound effectively. This guide delves into the physicochemical properties of this compound, the thermodynamic principles of dissolution, and provides a detailed, field-proven experimental protocol for accurate solubility determination.
Introduction: The Significance of Solubility in Research and Development
The solubility of a compound is a critical physical property that dictates its utility in a vast array of chemical applications, from reaction kinetics and purification to formulation and bioavailability in drug development. This compound, with its strained cyclopropane ring and ester functionalities, is a valuable building block in organic synthesis. A thorough understanding of its solubility is paramount for optimizing reaction conditions, designing efficient extraction and crystallization processes, and for its potential application in medicinal chemistry. This guide serves as a foundational resource, bridging the gap in specific solubility data by providing a robust theoretical framework and a practical experimental approach.
Physicochemical Properties of this compound
The solubility of a solute in a given solvent is fundamentally governed by the interplay of their respective physicochemical properties. The principle of "like dissolves like" serves as a useful initial guide, suggesting that substances with similar polarities are more likely to be miscible.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₀O₄ | [1] |
| Molecular Weight | 158.15 g/mol | [1] |
| Density | 1.150 g/mL | [2] |
| Flash Point | 73 °C | [2] |
| Boiling Point | 112 °C at 18 mmHg | [3] |
| Melting Point | 34-38 °C | [3] |
| Water Solubility | Insoluble | [2][3] |
Based on its molecular structure, this compound can be characterized as a moderately polar molecule. The presence of two ester groups (C=O and C-O) introduces polar bonds, creating dipole-dipole interactions. However, the molecule lacks hydroxyl or amine groups, and therefore cannot act as a hydrogen bond donor. It can, however, act as a hydrogen bond acceptor at the oxygen atoms of the carbonyl groups. The compact, strained cyclopropane ring and the methyl groups contribute to the nonpolar character of the molecule.
The overall polarity suggests that this compound will exhibit favorable solubility in a range of organic solvents. It is anticipated to be highly soluble in polar aprotic solvents such as acetone and ethyl acetate, where dipole-dipole interactions will be the primary driving force for dissolution. It is also expected to be soluble in polar protic solvents like methanol and ethanol, although the absence of hydrogen bond donating ability in the solute may limit its miscibility compared to solutes that can both donate and accept hydrogen bonds. In nonpolar solvents like hexane, solubility is expected to be lower, as the primary intermolecular forces would be the weaker van der Waals forces.
The Thermodynamics of Dissolution
The process of dissolution can be understood through its thermodynamic principles, which involve changes in enthalpy (ΔH) and entropy (ΔS).[4] The overall Gibbs free energy change (ΔG) for dissolution determines the spontaneity of the process (ΔG = ΔH - TΔS). A negative ΔG indicates a spontaneous dissolution process.
The dissolution of a solid solute in a liquid solvent can be conceptually broken down into three steps:
-
Solute-solute interactions must be overcome: This step requires energy to break the crystal lattice forces of the solid this compound and is therefore endothermic (ΔH₁ > 0).
-
Solvent-solvent interactions must be overcome: Energy is also required to create a cavity in the solvent to accommodate the solute molecule. This is also an endothermic process (ΔH₂ > 0).
-
Solute-solvent interactions are formed: The solute and solvent molecules interact, releasing energy. This step is exothermic (ΔH₃ < 0).
The overall enthalpy of solution (ΔH_soln) is the sum of these three enthalpy changes: ΔH_soln = ΔH₁ + ΔH₂ + ΔH₃.[5] The dissolution process can be either endothermic or exothermic, depending on the relative magnitudes of the energy required to break interactions and the energy released when new interactions are formed.[6]
The entropy change of dissolution (ΔS_soln) is generally positive, as the random mixing of solute and solvent molecules leads to a more disordered state compared to the pure, separated components. This increase in entropy favors the dissolution process.
Experimental Determination of Solubility: A Self-Validating Protocol
Given the lack of readily available quantitative data, an accurate and reproducible experimental protocol is essential for researchers working with this compound. The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a solvent.[4]
Principle
An excess amount of the solid solute is equilibrated with the solvent at a constant temperature until the solution is saturated. The concentration of the dissolved solute in the supernatant is then determined using a suitable analytical method.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for concentration measurement (e.g., GC-FID, HPLC-UV, or NMR)
Step-by-Step Methodology
-
Preparation of Solvent: Ensure all solvents are of high purity to avoid interferences in the analysis.
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Addition of Solvent: Accurately pipette a known volume of the desired organic solvent into each vial.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath. Allow the samples to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium solubility is reached. The required time may vary depending on the solvent and should be determined empirically.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe fitted with a filter to remove any undissolved solid. This step is critical to avoid artificially high solubility readings.
-
Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Analysis: Analyze the diluted samples using a pre-validated analytical method (e.g., GC-FID, HPLC-UV, or ¹H NMR with an internal standard) to determine the concentration of this compound.
-
Calculation: Calculate the solubility of the compound in the solvent, typically expressed in units such as g/100 mL, mg/mL, or mol/L.
Predicted Solubility Profile and Discussion
While quantitative data is not available in the literature, a qualitative solubility profile can be predicted based on the principles of intermolecular forces.
-
High Solubility: Expected in moderately polar to polar aprotic solvents such as acetone, ethyl acetate, dichloromethane, and chloroform . The dipole-dipole interactions between the ester groups of the solute and the polar groups of these solvents will be the primary drivers for dissolution.
-
Good to Moderate Solubility: Expected in polar protic solvents like methanol and ethanol . While the solute can act as a hydrogen bond acceptor, its inability to donate hydrogen bonds may slightly limit its solubility compared to solutes that can do both.
-
Moderate to Low Solubility: Expected in nonpolar aromatic solvents such as toluene . While the ester groups provide some polarity, the overall molecule has significant nonpolar character that will interact favorably with the aromatic ring of toluene through van der Waals forces.
-
Low Solubility: Expected in nonpolar aliphatic solvents like hexane . The energy required to overcome the solute-solute and solvent-solvent interactions is unlikely to be sufficiently compensated by the weak van der Waals forces formed between the solute and hexane.
Conclusion
This technical guide has provided a detailed framework for understanding and determining the solubility of this compound in organic solvents. By examining its physicochemical properties and the thermodynamic principles of dissolution, researchers can make informed predictions about its solubility behavior. Furthermore, the provided step-by-step experimental protocol offers a reliable method for generating the much-needed quantitative solubility data. This knowledge is crucial for the effective application of this versatile compound in organic synthesis and other areas of chemical research and development.
References
- Ataman Kimya. (n.d.). Dicarboxylic Esters.
- Thermo Fisher Scientific. (n.d.). This compound, 97+%.
- Chemistry LibreTexts. (2023). Experiment: Solubility of Organic & Inorganic Compounds.
- Solubility of Things. (n.d.). Esters: Structure, Properties, and Reactions.
- Zhang, P., et al. (2015). An odd–even effect on solubility of dicarboxylic acids in organic solvents. The Journal of Chemical Thermodynamics, 80, 1-7.
- Pal, A., & Khan, A. (2020).
- Dearden, J. C. (2003). The prediction of solubility. Expert Opinion on Drug Discovery, 2(1), 31-52.
- ACS Publications. (2022). Sugar-Based Polyesters: From Glux-Diol Synthesis to Its Enzymatic Polymerization.
- AIP Publishing. (2010). IUPAC-NIST Solubility Data Series. 88. Esters with Water—Revised and Updated. Part 3. C7 to C9 Esters.
- MDPI. (2022). The Effect of Dicarboxylic Acid Structure on the Plasticizing Ability of Its Ester.
- Fisher Scientific. (n.d.). This compound, 97+%.
- Chemistry For Everyone. (2023, November 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube.
- PubChem. (n.d.). Dimethyl trans-1,2-cyclopropanedicarboxylate.
- Cheméo. (n.d.). Chemical Properties of cis-1,2-Dimethyl-3,3-dichlorocyclopropane (CAS 1120-67-8).
- ResearchGate. (2018). Measurement and Correlation for Solubility of (S)-(+)-2,2-Dimethyl-cyclopropane Carbox Amide in Different Solvents.
- Biointerface Research in Applied Chemistry. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review.
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A Technical Guide to Dimethyl cis-1,2-cyclopropanedicarboxylate for the Research and Drug Development Professional
This in-depth guide provides a comprehensive overview of Dimethyl cis-1,2-cyclopropanedicarboxylate, a versatile building block in modern organic synthesis and medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into its chemical properties, synthesis, commercial availability, and key applications, with a focus on practical, field-proven insights.
Introduction: The Strategic Value of a Strained Ring
The cyclopropane motif, a three-membered carbocycle, has garnered significant attention in the field of drug design and development. Its inherent ring strain and unique stereoelectronic properties offer a gateway to novel chemical space, enabling the synthesis of conformationally constrained molecules with enhanced metabolic stability and binding affinity to biological targets.[1] Among the diverse family of cyclopropane-containing synthons, this compound (CAS No. 826-34-6) stands out as a particularly valuable and versatile starting material.
This guide will provide a detailed exploration of this key chemical entity, from its fundamental characteristics to its procurement and application in cutting-edge research.
Physicochemical and Spectroscopic Profile
This compound is a clear, colorless liquid at room temperature. A thorough understanding of its physical and spectroscopic properties is paramount for its effective use in synthesis and for accurate characterization of its derivatives.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 826-34-6 | |
| Molecular Formula | C₇H₁₀O₄ | |
| Molecular Weight | 158.15 g/mol | |
| Appearance | Clear colorless liquid | |
| Boiling Point | 112 °C at 18 mmHg | |
| Refractive Index | 1.4450 to 1.4470 (20°C, 589 nm) |
Spectroscopic Data
Accurate spectroscopic characterization is crucial for confirming the identity and purity of this compound. Representative data is presented below.
-
¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum provides characteristic signals for the cyclopropyl protons and the methyl ester protons.
-
¹³C NMR: The carbon NMR spectrum is instrumental in confirming the carbon framework of the molecule.
-
IR (Infrared) Spectroscopy: The IR spectrum will prominently feature a strong absorption band corresponding to the C=O stretching of the ester functional groups.
While a universally standardized spectrum is not feasible due to variations in instrumentation and solvents, researchers can find reference spectra on platforms like ChemicalBook.
Commercial Sourcing and Procurement
The reliable sourcing of high-purity starting materials is a critical first step in any research and development workflow. This compound is commercially available from a range of global suppliers.
Major Commercial Suppliers
Table 2: Comparison of Commercial Suppliers for this compound
| Supplier | Purity | Available Quantities | Geographical Availability |
| Thermo Scientific (Acros Organics) | ≥97% | 5 g, 25 g | Global (distributed via Fisher Scientific) |
| J & K SCIENTIFIC LTD. | 98% | 5 g, 25 g | Primarily China |
| Meryer (Shanghai) Chemical Technology Co., Ltd. | 98% | Not specified | Primarily China |
| Changzhou Huanling Chemical Co., Ltd. | 98% | 1 kg, 5 kg, 25 kg | Primarily China |
Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.
Considerations for Supplier Selection
For academic research and early-stage drug discovery, suppliers offering smaller quantities with high purity, such as Thermo Scientific, are often preferred. For process development and scale-up activities, suppliers like Changzhou Huanling Chemical Co., Ltd., which offer bulk quantities, may be more suitable. When selecting a supplier, it is essential to consider factors such as:
-
Purity and Analytical Certification: Reputable suppliers will provide a Certificate of Analysis (CoA) detailing the purity and analytical methods used for characterization.
-
Availability and Lead Times: For time-sensitive projects, confirming stock availability and estimated delivery times is crucial.
-
Regulatory Compliance and Documentation: For applications in regulated industries, ensuring the supplier can provide necessary documentation is vital.
Synthesis of this compound
While commercially available, understanding the synthetic routes to this compound can be valuable for in-house preparation or for the synthesis of custom analogs. A common and reliable method involves the cyclopropanation of dimethyl maleate.
Representative Synthetic Protocol: Simmons-Smith Cyclopropanation
The Simmons-Smith reaction is a classic and effective method for the formation of cyclopropanes from alkenes. The following is a representative, detailed protocol for the synthesis of this compound.
Workflow for Simmons-Smith Cyclopropanation
Caption: Workflow for the synthesis of this compound via Simmons-Smith reaction.
Experimental Protocol:
-
Preparation of the Simmons-Smith Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place zinc-copper couple (2.0 eq.) and anhydrous diethyl ether.
-
Formation of the Carbenoid: Add a solution of diiodomethane (1.5 eq.) in anhydrous diethyl ether dropwise to the stirred suspension of the zinc-copper couple. The reaction is exothermic and may require cooling to maintain a gentle reflux.
-
Cyclopropanation: To the freshly prepared Simmons-Smith reagent, add a solution of dimethyl maleate (1.0 eq.) in anhydrous diethyl ether dropwise at a rate that maintains a gentle reflux.
-
Reaction Monitoring: Stir the reaction mixture at reflux for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature and cautiously quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Filter the mixture through a pad of celite to remove the inorganic salts. Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to afford this compound as a colorless oil.
This protocol is a generalized representation. For specific, detailed procedures, consult authoritative sources such as Organic Syntheses.[2]
Applications in Research and Drug Development
The rigid, three-dimensional structure of the cyclopropane ring in this compound makes it a valuable scaffold for the synthesis of a wide range of biologically active molecules.
Asymmetric Synthesis and Chiral Building Blocks
The prochiral nature of this compound allows for its use in asymmetric synthesis to generate enantiomerically enriched products. Enzymatic hydrolysis or reactions with chiral auxiliaries can be employed to selectively transform one of the two ester groups, leading to valuable chiral building blocks. These chiral synthons are crucial for the development of single-enantiomer drugs, which often exhibit improved efficacy and reduced side effects.
Logical Flow for Asymmetric Transformation
Caption: Asymmetric transformation of this compound.
Synthesis of Antiviral and Antimicrobial Agents
The cyclopropane moiety is a key structural feature in several antiviral and antimicrobial agents.[1][3] this compound can serve as a starting material for the synthesis of these complex molecules. For instance, the cyclopropane ring can act as a rigid scaffold to orient functional groups in a precise manner for optimal interaction with viral or bacterial targets. The ester functionalities provide convenient handles for further chemical modifications and the introduction of diverse pharmacophoric groups.[1]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazard Statements: Harmful if swallowed.
-
Precautionary Statements: Wear protective gloves, clothing, eye, and face protection. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.
It is imperative to consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety and handling information.
Conclusion
This compound is a commercially accessible and synthetically versatile building block with significant potential in research and drug development. Its unique structural and stereochemical properties provide a valuable platform for the design and synthesis of novel, biologically active molecules. This guide has provided a comprehensive overview of its properties, sourcing, synthesis, and applications, intended to empower researchers and scientists in their pursuit of innovative chemical entities.
References
- Sharland, J. C., et al. (2021). Asymmetric synthesis of pharmaceutically relevant 1-aryl-2-heteroaryl- and 1,2-diheteroarylcyclopropane-1-carboxylates. Chemical Science, 12, 11181-11190. [Link]
- Singh, R. K., & Danishefsky, S. (1975). Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses, 55, 76. [Link]
- Li, W., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(17), 4058. [Link]
- Yan, Z., et al. (2012). Synthesis and antiviral activity of 6-deoxycyclopropavir, a new prodrug of cyclopropavir. Bioorganic & Medicinal Chemistry Letters, 22(10), 3439-3442. [Link]
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An In-depth Technical Guide to the Safe Handling and Application of Dimethyl cis-1,2-cyclopropanedicarboxylate
Introduction: The Strategic Value and Handling Imperative of a Key Building Block
Dimethyl cis-1,2-cyclopropanedicarboxylate is a pivotal reagent in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its rigid, three-membered ring structure, adorned with two reactive ester groups in a cis-configuration, provides a unique stereochemical and conformational scaffold for the construction of complex molecular architectures. This reagent is instrumental in synthesizing molecules where precise spatial arrangement is critical for biological activity. However, the inherent ring strain and chemical functionality that make this compound synthetically valuable also mandate a rigorous and informed approach to its handling and safety. This guide is designed for the professional researcher and development scientist, offering an in-depth, experience-driven perspective on safely harnessing the full potential of this compound in a laboratory environment. We will move beyond mere procedural lists to explain the causal factors behind safety protocols, ensuring a self-validating system of safe practice.
Section 1: Physicochemical and Hazard Profile
A foundational understanding of a chemical's properties is the bedrock of a comprehensive safety assessment. The specific characteristics of this compound dictate its behavior under various laboratory conditions, from storage to reaction quenching.
1.1: Core Chemical Identifiers and Properties
Proper identification is the first step in any safety protocol. Cross-referencing by CAS number ensures that the safety data being consulted pertains to the exact molecule being handled.
| Property | Value | Source |
| Chemical Name | dimethyl (1S,2R)-cyclopropane-1,2-dicarboxylate | [1][2] |
| Synonyms | This compound | [1][3] |
| CAS Number | 826-34-6 | [1][2][3] |
| Molecular Formula | C₇H₁₀O₄ | [1][2][3][4] |
| Molecular Weight | 158.15 g/mol | [1][5] |
| Appearance | Clear, colorless liquid | [2] |
| Boiling Point | 112 °C at 18 mmHg | [6] |
| Density | ~1.15 g/cm³ | [6] |
| Refractive Index | 1.4450 - 1.4470 (at 20°C) | [2] |
| Storage Temperature | 2-8°C | [6] |
1.2: GHS Hazard Identification and Toxicological Summary
The Globally Harmonized System (GHS) provides a standardized framework for hazard communication. The primary acute hazard associated with this compound is oral toxicity.
Toxicological Insights: Currently, detailed toxicological data, including acute dermal/inhalation toxicity, skin/eye irritation, and long-term effects like carcinogenicity, are not widely available.[8] This data gap is a critical piece of information in itself. The absence of evidence is not evidence of absence of harm. Therefore, a conservative approach must be adopted, treating the compound as potentially hazardous upon any route of exposure. The primary causality for this conservative stance is risk mitigation in the face of incomplete data.
Section 2: The Logic of Exposure Control and Personal Protection
Controlling exposure is a multi-layered strategy, beginning with engineering controls and culminating in the last line of defense: Personal Protective Equipment (PPE). The choice of each element is dictated by the physicochemical properties and hazard profile outlined above.
2.1: Engineering Controls: The Primary Barrier
-
Ventilation: All handling of this compound, from weighing to reaction setup, must be performed in a well-ventilated area, preferably within a certified chemical fume hood.[8] This is a non-negotiable control measure. The rationale is to prevent the accumulation of vapors in the breathing zone, mitigating the risk of inadvertent inhalation.
2.2: Personal Protective Equipment (PPE): A Self-Validating Protocol
The selection of PPE is not a one-size-fits-all exercise. It is a risk-based decision process. The following protocol ensures a self-validating system for user safety.
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[8] The liquid nature of the compound presents a splash hazard, and standard safety glasses may not provide adequate protection from angled splashes.
-
Skin Protection:
-
Gloves: Wear chemically impermeable gloves. Given the ester functionality, nitrile gloves are a suitable initial choice, but it is best practice to consult a glove manufacturer's compatibility chart for specific breakthrough times. Always inspect gloves for tears or pinholes before use.
-
Lab Coat: A standard laboratory coat is mandatory. For larger-scale operations (>50g), consider using a chemically resistant apron over the lab coat.
-
-
Respiratory Protection: Under normal operating conditions within a fume hood, respiratory protection is not typically required. However, if there is a failure in engineering controls or in the event of a significant spill where exposure limits might be exceeded, a full-face respirator with appropriate organic vapor cartridges should be used.[8]
Section 3: Standard Operating Procedures for Safe Handling and Storage
Methodical and deliberate handling is key to preventing accidents. The following workflow is designed to minimize risk at each stage of the process.
3.1: Risk Assessment and Handling Workflow
The following diagram outlines the logical flow for safely incorporating this reagent into an experimental plan.
Caption: Logical workflow for risk assessment and safe handling.
3.2: Step-by-Step Handling Protocol
-
Preparation: Before retrieving the compound from storage, ensure the fume hood is operational and the work area is clear of incompatible materials. Don all required PPE.
-
Aliquotting: Transfer the liquid from the main container to a tared, sealed reaction vessel inside the fume hood. Use a clean glass pipette or syringe. Avoid creating aerosols.
-
Reaction Setup: If the reaction is to be heated, ensure a proper condenser is in place and the heating is controlled via a thermostat. Thermal decomposition can release irritating gases and vapors.[9]
-
Post-Handling: After use, securely close the container and wipe it down before returning it to storage.
3.3: Storage and Incompatibility
-
Storage Conditions: Store the container tightly closed in a dry, cool, and well-ventilated place, ideally between 2-8°C as recommended.[6][8] This temperature range minimizes vapor pressure and potential degradation.
-
Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[9] These materials can catalyze hydrolysis of the ester groups or potentially initiate uncontrolled reactions.
Section 4: Emergency Procedures: A Plan for a Bad Day
Thorough preparation includes planning for unexpected events. Rapid and correct response can significantly mitigate the consequences of an accident.
4.1: First-Aid Measures
-
Ingestion: Do NOT induce vomiting .[1][7] Rinse the mouth thoroughly with water. Seek immediate medical attention.[10] The primary directive is to avoid aspiration of the chemical into the lungs.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.[8][10]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[8][10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Seek medical attention.
4.2: Accidental Release Measures
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated (if safe to do so).
-
Contain: For small spills, absorb the liquid with an inert material such as sand, vermiculite, or a universal binder.[9] Do not use combustible materials like paper towels for large quantities.
-
Collect: Carefully collect the absorbed material into a suitable, labeled container for disposal.[8][9]
-
Decontaminate: Clean the spill area thoroughly with soap and water.
Section 5: Disposal Considerations
Chemical waste disposal must be conducted in strict accordance with local, state, and federal regulations.
-
Waste Chemical: Unused or contaminated this compound should be disposed of as hazardous chemical waste. It should not be poured down the drain.[8]
-
Containers: Empty containers may retain product residue. They should be treated as hazardous waste and disposed of accordingly, unless properly decontaminated.
Conclusion
This compound is a valuable tool in the arsenal of the modern synthetic chemist. Its effective use is inextricably linked to a culture of safety that is built on a deep understanding of its properties and potential hazards. By moving beyond rote memorization of rules to a logical, causality-driven approach to safety, researchers can confidently and responsibly innovate. The protocols and data presented in this guide provide a framework for establishing such a culture, ensuring that scientific advancement and personal safety proceed hand in hand.
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- PubChem. (n.d.). Dimethyl trans-1,2-cyclopropanedicarboxylate. National Center for Biotechnology Information.
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Ring strain energy of cis-1,2-disubstituted cyclopropanes
An In-depth Technical Guide: Ring Strain Energy of cis-1,2-Disubstituted Cyclopropanes
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The cyclopropane motif, a three-membered carbocycle, is a cornerstone in modern organic synthesis and medicinal chemistry. Its unique reactivity, largely governed by inherent ring strain, makes it a valuable synthon for constructing complex molecular architectures. This guide provides a detailed examination of the ring strain energy in a specific and important subclass: cis-1,2-disubstituted cyclopropanes. We will dissect the fundamental principles of ring strain, explore the nuanced interplay of steric and electronic effects introduced by cis-substituents, and detail the state-of-the-art experimental and computational methodologies used for its quantification. This document serves as a foundational resource, blending theoretical principles with practical, field-proven insights to empower researchers in leveraging the controlled release of strain energy for chemical innovation.
The Fundamental Nature of Strain in the Cyclopropane Core
The parent cyclopropane molecule is the quintessential example of a strained cycloalkane.[1] Its structure deviates significantly from that of a stable, acyclic alkane, leading to an excess of internal energy, termed ring strain energy, of approximately 27.5-28 kcal/mol.[2][3][4] This instability is not due to a single factor but is a composite of several types of strain:
-
Angle Strain (Baeyer Strain): The carbon atoms in cyclopropane are sp³-hybridized, preferring a tetrahedral bond angle of 109.5°.[1][5] However, the rigid triangular geometry forces the internal C-C-C bond angles to be 60°.[1][3][5] This severe deviation from the ideal angle creates immense strain. To accommodate this, the C-C bonds are not linear "sigma" bonds but are instead "bent" or "banana" bonds, where the orbital overlap occurs outside the internuclear axis.[6][7][8]
-
Torsional Strain (Pitzer Strain): When viewing along any C-C bond in the planar cyclopropane ring, the hydrogen atoms on the adjacent carbons are fully eclipsed.[1][3][6][8] This eclipsing interaction, which cannot be relieved by bond rotation as in acyclic systems, contributes significantly to the overall ring strain.[3][7]
This stored potential energy makes the cyclopropane ring kinetically stable but thermodynamically poised for reactions that lead to ring-opening, a characteristic that is central to its synthetic utility.[1][3]
Modulating Ring Strain: The Influence of cis-1,2-Disubstitution
The introduction of substituents onto the cyclopropane ring, particularly in a cis-1,2-relationship, introduces additional layers of complexity that modulate the total strain energy. The stability of these systems is dictated by a delicate balance of steric and electronic effects.
Steric Effects: The Penalty of Proximity
In cis-1,2-disubstituted cyclopropanes, the two substituent groups are located on the same face of the ring. This forces them into close proximity, leading to repulsive van der Waals interactions, a form of steric strain.[9][10][11] This repulsion adds to the inherent strain of the cyclopropane core, making the cis isomer generally less stable and possessing higher strain energy than its corresponding trans isomer, where the substituents are on opposite faces and thus further apart.[9][10][12][13] For example, cis-1,2-dimethylcyclopropane is less stable than the trans isomer because the two methyl groups are forced to eclipse each other, creating significant steric hindrance.[9][12]
Electronic Effects: Through-Bond and Through-Space Interactions
Substituents also exert powerful electronic effects that can either increase or decrease ring strain.
-
Inductive Effects: Highly electronegative substituents, such as fluorine, can withdraw electron density from the cyclopropane ring. This alters the character of the C-C bonds and can significantly increase the ring strain energy.[14] For instance, the strain energy of gem-difluorocyclopropanes is considerably higher than that of the parent cyclopropane.[14][15]
-
Hyperconjugation and Resonance: Substituents with π-systems (e.g., vinyl, phenyl) or lone pairs can interact with the unique Walsh orbitals of the cyclopropane ring. This electronic delocalization can stabilize the system, potentially offsetting some of the inherent ring strain. Conversely, the electronic nature of substituents can also influence the stability of intermediates formed during ring-opening reactions, thereby dictating the molecule's reactivity pathways.
Quantifying Ring Strain: A Methodological Overview
Accurately determining the ring strain energy is essential for predicting molecular stability and reactivity. This is achieved through both experimental and computational approaches.
Experimental Protocol: Combustion Calorimetry
Causality and Principle: The foundational method for experimentally determining ring strain relies on measuring the heat of combustion.[12] The total energy contained within a strained molecule is higher than in a hypothetical strain-free analogue.[12] When the molecule is burned, this excess energy is released as additional heat. By precisely measuring the heat of combustion (ΔH°comb) and comparing it to the value expected for a strain-free molecule with the same atomic composition (derived from acyclic alkanes), the strain energy can be calculated.[2][12]
Step-by-Step Methodology:
-
Sample Preparation: A meticulously weighed, high-purity sample of the cis-1,2-disubstituted cyclopropane is sealed in a quartz ampoule or platinum crucible.
-
Calorimeter Setup: The sample is placed inside a "bomb," a robust, sealed pressure vessel. The bomb is then filled with high-pressure (~30 atm) pure oxygen to ensure complete combustion.
-
Immersion: The bomb is submerged in a precisely known volume of water in a well-insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.
-
Ignition: The sample is ignited remotely using an electrical fuse.
-
Data Acquisition: The complete combustion of the sample releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature rise. This temperature change is monitored until a stable final temperature is reached.
-
Calculation of Strain Energy: a. The heat of combustion is calculated from the temperature rise and the pre-determined heat capacity of the calorimeter system. b. This value is used to determine the standard enthalpy of formation (ΔH°f) of the compound. c. The ring strain energy is then calculated by subtracting the theoretical ΔH°f of a strain-free reference from the experimentally determined ΔH°f.
Trustworthiness through Self-Validation: The entire system is rigorously calibrated before and after the experiment using a certified standard, typically benzoic acid, which has a precisely known heat of combustion. This calibration accounts for the heat capacity of the calorimeter itself, ensuring the accuracy and reproducibility of the measurement.
Computational Workflow: In Silico Determination
Causality and Principle: Modern computational chemistry offers a powerful, non-destructive alternative for quantifying ring strain.[5][16][17] By solving approximations of the Schrödinger equation, methods like Density Functional Theory (DFT) can calculate the total electronic energy of a molecule. The key to deriving accurate strain energy is not the absolute energy value, but the energy difference calculated from a carefully constructed, hypothetical reaction that cancels out systematic errors.[18]
Step-by-Step Workflow:
-
Structure Generation: A 3D model of the target cis-1,2-disubstituted cyclopropane and suitable strain-free reference molecules are constructed.
-
Geometry Optimization: The geometry of each molecule is optimized to find its lowest-energy conformation. This is a crucial step, as the final energy is highly dependent on the molecular structure.
-
Frequency Calculation: A vibrational frequency analysis is performed on the optimized structures. This confirms that the structure is a true energy minimum (i.e., has no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE).
-
Energy Calculation: High-level single-point energy calculations are performed on the optimized geometries to obtain accurate electronic energies.
-
Isodesmic Reaction Design: A balanced hypothetical reaction, known as an isodesmic or homodesmotic reaction, is designed.[17][19][20][21] In such reactions, the number and type of all bonds are conserved between reactants and products, minimizing computational errors.[19][20]
-
Example Isodesmic Reaction for cis-1,2-dimethylcyclopropane: cis-CH3-CH-CH-CH3 (ring) + 2 CH3-CH3 → CH3-CH2-CH2-CH3 + CH3-CH(CH3)-CH3
-
-
Strain Energy Calculation: The ring strain energy is the calculated enthalpy change (ΔH) of this isodesmic reaction.
Authoritative Grounding: The accuracy of computational results is critically dependent on the chosen level of theory and basis set. For strained systems, it is essential to use methods that account for electron correlation, such as DFT (e.g., ωB97M-D4) or Møller-Plesset perturbation theory (MP2), combined with a flexible basis set (e.g., def2-TZVPP or 6-311+G(d,p)).[16][17]
Data Summary: Ring Strain Energies of Selected Cyclopropanes
The following table presents a compilation of ring strain energies for cyclopropane and several substituted derivatives, illustrating the principles discussed.
| Compound | Substituents | Ring Strain Energy (kcal/mol) | Method |
| Cyclopropane | H, H | ~27.5 | Experimental[4] |
| cis-1,2-Dimethylcyclopropane | CH₃, CH₃ | >28 (Higher than trans) | Experimental/Inferred[9][12] |
| 1,1-Difluorocyclopropane | F, F (geminal) | ~42.4 | Computational[14][15] |
| Hexafluorocyclopropane | F, F, F, F, F, F | ~64.7 (15.5 kcal/mol increase over C₃H₆) | Computational[14] |
Note: Specific, directly comparable experimental values for a wide range of cis-1,2-disubstituted cyclopropanes are sparse in the literature. The values often represent total strain energy, which includes both the inherent ring strain and the additional strain from substituent interactions.
Visual Schematics
The following diagrams provide a visual summary of the core concepts and workflows.
Caption: Standardized workflow for the computational analysis of ring strain.
Conclusion and Strategic Implications
The ring strain energy of cis-1,2-disubstituted cyclopropanes is not a static value but a dynamic property modulated by a sophisticated interplay of angle, torsional, steric, and electronic factors. While the cis arrangement inherently introduces steric penalties that increase strain relative to trans isomers, the electronic nature of the substituents can provide powerful stabilizing or destabilizing effects. A thorough understanding of these principles, quantified by the robust experimental and computational methods outlined herein, is indispensable for the rational design of chemical reactions. For professionals in drug development, mastering the ability to predict and control the release of this strain energy can unlock novel synthetic pathways, enabling the construction of unique and potent therapeutic agents.
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The Critical Role of Chirality in 1,2-Cyclopropanedicarboxylate Esters: A Technical Guide for Drug Development
Introduction: The Significance of Three-Membered Rings in Therapeutics
Within the landscape of modern drug discovery, the cyclopropane ring, despite its strained nature, stands out as a "privileged scaffold." Its rigid, three-dimensional structure allows for the precise positioning of substituents, making it an invaluable tool for constraining the conformation of biologically active molecules. This conformational restriction can lead to enhanced binding affinity for biological targets, improved metabolic stability, and a more favorable pharmacokinetic profile. When this ring is substituted at the 1 and 2 positions with carboxylate esters, as in 1,2-cyclopropanedicarboxylate esters, a rich field of stereochemical complexity emerges. The chirality of these molecules is not a mere academic curiosity; it is a critical determinant of their biological activity and, therefore, a pivotal consideration in the development of novel therapeutics.[1][2] It is now a well-established principle in pharmacology that different enantiomers of a chiral drug can exhibit widely different potencies, mechanisms of action, and even toxicities.[3][4] This guide provides an in-depth exploration of the chirality of 1,2-cyclopropanedicarboxylate esters, from fundamental stereochemical principles to advanced synthetic and analytical strategies, tailored for researchers and professionals in drug development.
Part 1: Understanding the Stereoisomers of 1,2-Cyclopropanedicarboxylate Esters
The substitution pattern of 1,2-cyclopropanedicarboxylate esters gives rise to both geometric isomerism (cis/trans) and enantiomerism. The two ester groups can be on the same side of the cyclopropane ring (cis) or on opposite sides (trans).
-
cis-Isomer : The cis-isomer possesses a plane of symmetry and is therefore achiral (a meso compound).
-
trans-Isomer : The trans-isomer lacks a plane of symmetry and is chiral. It exists as a pair of non-superimposable mirror images, known as enantiomers. These are designated as (1R,2R) and (1S,2S).[5][6]
The racemic mixture of the trans-enantiomers is often the starting point for the synthesis of enantiomerically pure compounds. The ability to isolate or selectively synthesize a single enantiomer is paramount, as the desired therapeutic effect often resides in only one of the two.[7]
Caption: Stereoisomers of 1,2-cyclopropanedicarboxylate esters.
Part 2: Strategies for Obtaining Enantiomerically Pure Esters
Achieving high enantiomeric purity is a critical step in the synthesis of chiral drugs. For 1,2-cyclopropanedicarboxylate esters, two primary strategies are employed: chiral resolution of a racemic mixture and asymmetric synthesis.
Chiral Resolution: Separating Enantiomers
Chiral resolution involves the separation of a racemic mixture into its constituent enantiomers. While classical resolution via diastereomeric salt formation is possible, enzymatic and chromatographic methods are more prevalent in modern drug development for their efficiency and scalability.
A. Enzymatic Resolution
This technique leverages the stereoselectivity of enzymes, such as lipases or amidases, to selectively hydrolyze one enantiomer of a diester to a monoester, or a diamide to an amido-acid, allowing for their separation.[8][9]
-
Causality of Experimental Choice: The choice of enzyme is critical and is often determined through screening. The enzyme's active site provides a chiral environment that preferentially binds and catalyzes the reaction of one enantiomer over the other. For instance, the amidase from Rhodococcus rhodochrous has demonstrated high enantioselectivity in the hydrolysis of racemic amides derived from (±)-trans-cyclopropane-1,2-dicarboxylic acid.[8][9]
Exemplary Protocol: Enzymatic Hydrolysis of a Racemic Diamide
-
Substrate Preparation: Synthesize the racemic diamide from (±)-trans-cyclopropane-1,2-dicarboxylate.
-
Enzyme Selection: Screen a panel of commercially available amidases or lipases for activity and enantioselectivity towards the target substrate. Rhodococcus rhodochrous (IFO 15564) is a documented effective microorganism.[8][9]
-
Biotransformation: Incubate the racemic diamide with the selected enzyme in a suitable buffer system (e.g., phosphate buffer, pH 7-8) at an optimal temperature (e.g., 30°C).
-
Monitoring: Monitor the progress of the reaction by chiral HPLC to determine the enantiomeric excess (ee) of the remaining substrate and the product.
-
Work-up and Separation: Once the desired conversion is reached (typically around 50% for kinetic resolution), stop the reaction. Extract the unreacted, enantiomerically enriched diamide and the chiral amido-acid product.
-
Purification: Purify the separated compounds using standard chromatographic techniques.
B. Chromatographic Resolution
High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful and widely used method for both analytical and preparative-scale separation of enantiomers.[3][10]
-
Mechanism of Separation: CSPs are composed of a chiral selector immobilized on a solid support (e.g., silica gel). As the racemic mixture passes through the column, the enantiomers form transient, diastereomeric complexes with the chiral selector. Differences in the stability of these complexes lead to different retention times, allowing for their separation.[10] Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives (e.g., Chiralcel® OD, Chiralpak® IA), are particularly effective for resolving a wide range of racemates, including cyclopropane derivatives.[9][11]
Asymmetric Synthesis: Building Chirality Intelligently
Asymmetric synthesis aims to create a specific enantiomer directly, offering a more elegant and often more efficient alternative to resolution.
A. Catalyst-Controlled Cyclopropanation
This is one of the most powerful methods for the stereoselective synthesis of cyclopropanes. It involves the reaction of an alkene with a diazoacetate in the presence of a chiral catalyst. Dirhodium(II) carboxylate complexes are particularly effective catalysts for these transformations.[12][13]
-
Expert Insight: The choice of the chiral ligand on the rhodium catalyst is paramount in dictating the stereochemical outcome. Sterically demanding ligands, such as triarylcyclopropanecarboxylates, create a well-defined chiral pocket around the active metal center.[13] This forces the incoming substrates to approach in a specific orientation, leading to high levels of diastereoselectivity and enantioselectivity. For example, catalysts like Rh₂(R-p-Ph-TPCP)₄ have been shown to be highly effective for the asymmetric cyclopropanation of vinyl heterocycles.[12]
B. Biocatalytic Cyclopropanation
Recent advances in protein engineering have led to the development of biocatalysts for asymmetric cyclopropanation. Engineered myoglobin variants, for instance, can catalyze the reaction between styrenes and diazoacetates to produce chiral cyclopropanes with exceptional levels of diastereo- and enantioselectivity (up to >99% de and ee).[7][14][15]
-
Trustworthiness of the Protocol: Biocatalytic methods offer several advantages, including high selectivity, mild reaction conditions (aqueous media, room temperature), and environmental sustainability. The use of whole-cell biotransformations can further simplify the process and enhance scalability, making it a viable strategy for the gram-scale synthesis of chiral cyclopropane cores of drugs like Tranylcypromine and Ticagrelor.[7][15]
C. Chiral Auxiliary-Mediated Synthesis
In this approach, a chiral auxiliary is temporarily attached to the substrate. The auxiliary directs the stereochemical course of a subsequent reaction, such as a cyclopropanation, and is then removed to yield the enantiomerically enriched product.[16][17] This method often involves a sequence of reactions, such as an aldol reaction to introduce a temporary stereocenter, followed by a directed cyclopropanation and a retro-aldol cleavage.[16][17]
Caption: Key strategies for obtaining enantiopure 1,2-cyclopropanedicarboxylate esters.
Part 3: Analytical Methods for Chiral Purity Determination
The accurate determination of enantiomeric purity is a non-negotiable requirement in drug development. For 1,2-cyclopropanedicarboxylate esters and their derivatives, chiral HPLC is the gold standard.[10][18]
Self-Validating Protocol: Chiral HPLC for Enantiomeric Excess (ee) Determination
-
Column Selection (The Core of the Method):
-
Primary Choice: Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® IA/IB, Sino-Chiral OJ). These are known for their broad applicability.[9][11][18]
-
Rationale: The helical structure of the polysaccharide derivatives provides a complex chiral environment with multiple interaction sites (e.g., hydrogen bonding, π-π stacking, dipole-dipole interactions), enhancing the likelihood of achieving separation.[11]
-
-
Mobile Phase Optimization:
-
Normal Phase: Typically, a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., 2-propanol or ethanol) is used.[9][11]
-
Systematic Approach: Start with a standard mobile phase (e.g., 90:10 hexane:2-propanol). If separation is not achieved, systematically vary the alcohol percentage (e.g., from 2% to 20%). The alcohol acts as a polar competitor, influencing the interaction between the analyte and the CSP.
-
Flow Rate: A typical flow rate is 0.5-1.0 mL/min.
-
-
Detection:
-
UV detection is commonly used, as the ester carbonyl group provides a chromophore. Select a wavelength where the analyte has significant absorbance (e.g., 210-220 nm).
-
-
Quantification and Validation:
-
Injection of Racemate: First, inject the racemic mixture to determine the retention times (t_R) of both enantiomers and to calculate the resolution factor (R_s). A baseline separation (R_s > 1.5) is ideal.
-
Injection of Sample: Inject the synthesized, enantiomerically enriched sample.
-
Calculation of ee: The enantiomeric excess is calculated from the peak areas (A1 and A2) of the two enantiomers: ee (%) = |(A1 - A2) / (A1 + A2)| * 100
-
System Suitability: The protocol is self-validating through the initial analysis of the racemate. Successful separation of the racemate confirms the suitability of the column and mobile phase for the analysis.
-
Data Presentation: Chiral HPLC Separation Parameters
| Compound Class | Chiral Stationary Phase (CSP) | Mobile Phase (Hexane/2-Propanol) | Resolution (R_s) | Reference |
| trans-N-allylcyclopropane-1,2-dicarboxamide | Chiralcel OD | 94:6 | 1.2 | [9] |
| Methyl trans-2-carbamoylcyclopropanecarboxylate | Chiralcel OD | 90:10 | 2.1 | [9] |
| trans-N-allyl-N-methylcyclopropane-1,2-dicarboxamide | Chiralpak IA | 95:5 | 1.3 | [9] |
Part 4: Applications in Drug Development
The true value of chiral 1,2-cyclopropanedicarboxylate esters lies in their role as versatile intermediates for synthesizing complex, enantiomerically pure active pharmaceutical ingredients (APIs).[1] The rigid cyclopropane scaffold is used to lock a molecule in a specific bioactive conformation, enhancing its interaction with a target receptor or enzyme.
Case Study: Building Blocks for Marketed Drugs
The chiral trans-1-carboxy-2-aryl-cyclopropane core is a key structural motif in several successful drugs. Biocatalytic methods using engineered myoglobins have been successfully employed for the gram-scale synthesis of these crucial intermediates.[7][15]
-
Ticagrelor (Brilinta®): An antiplatelet agent. The synthesis involves a chiral cyclopropane intermediate.
-
Tasimelteon (Hetlioz®): A treatment for non-24-hour sleep-wake disorder. Its structure is built around a chiral cyclopropane ring.
-
Tranylcypromine (Parnate®): An antidepressant. Although often used as a racemate, its enantiomers have different biological activities.[7]
The ability to selectively synthesize either the (1R,2R) or (1S,2S) enantiomer of the cyclopropane precursor is critical, as the desired biological activity is exclusive to the drug molecule derived from one specific stereoisomer.[7]
Conclusion
The chirality of 1,2-cyclopropanedicarboxylate esters is a central theme in their application to medicinal chemistry and drug development. A thorough understanding of their stereoisomerism, coupled with robust strategies for asymmetric synthesis and chiral resolution, is essential for accessing enantiomerically pure compounds. Modern techniques, from catalyst-controlled reactions to innovative biocatalysis and advanced chromatographic separations, provide the necessary tools for researchers to harness the full potential of these valuable chiral building blocks. As the demand for more selective and effective therapeutics continues to grow, the strategic use of conformationally constrained and stereochemically defined scaffolds like chiral cyclopropanes will undoubtedly play an increasingly important role in shaping the future of medicine.
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- 13. Comparison of 1,2-Diarylcyclopropanecarboxylates with 1,2,2-Triarylcyclopropanecarboxylates as Chiral Ligands for Dirhodium-Catalyzed Cyclopropanation and C-H Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sas.rochester.edu [sas.rochester.edu]
- 16. A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. A temporary stereocentre approach for the asymmetric synthesis of chiral cyclopropane-carboxaldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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Methodological & Application
Application Notes and Protocols for the Simmons-Smith Cyclopropanation of Dimethyl Maleate
Abstract
This comprehensive guide provides an in-depth exploration of the Simmons-Smith cyclopropanation reaction, with a specific focus on its application to dimethyl maleate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to explain the underlying chemical principles, justify methodological choices, and provide detailed, field-tested protocols. We will cover the classic zinc-copper couple method and the more reactive Furukawa modification using diethylzinc, which is particularly well-suited for electron-deficient alkenes such as α,β-unsaturated esters. This guide is structured to ensure scientific integrity, operational safety, and successful experimental outcomes.
Introduction: The Enduring Utility of the Cyclopropane Ring
The cyclopropane motif is a highly valuable three-membered carbocycle ubiquitous in natural products, pharmaceuticals, and agrochemicals.[1] Its unique steric and electronic properties, stemming from significant ring strain, impart valuable biological activities and synthetic versatility. The Simmons-Smith reaction, first reported in 1958, remains one of the most reliable and stereospecific methods for the synthesis of cyclopropanes from alkenes.[1]
The reaction involves an organozinc carbenoid, which delivers a methylene group (CH₂) to the double bond in a concerted fashion.[2] A key feature of this reaction is its stereospecificity: the geometric configuration of the starting alkene is preserved in the cyclopropane product.[3] Therefore, the cyclopropanation of a cis-alkene like dimethyl maleate is expected to yield the corresponding cis-disubstituted cyclopropane, cis-dimethyl cyclopropane-1,2-dicarboxylate.
This guide will detail the practical application of this venerable reaction to dimethyl maleate, a readily available and electron-deficient substrate.
Mechanistic Insights: A Tale of Two Reagents
The active species in the Simmons-Smith reaction is an organozinc carbenoid, not a free carbene.[4] This is crucial as it governs the reaction's selectivity and functional group tolerance. The two most common methods for generating this carbenoid are the classical zinc-copper couple and the Furukawa modification.
The Classic Simmons-Smith Reagent (Zn-Cu Couple)
In the original procedure, a zinc-copper alloy reacts with diiodomethane (CH₂I₂) to form the active carbenoid, iodomethylzinc iodide (ICH₂ZnI).[5] The reaction is thought to proceed through a "butterfly" transition state where the methylene group is delivered to one face of the alkene, with both new carbon-carbon bonds forming simultaneously.[1]
Caption: Butterfly transition state of the Simmons-Smith reaction.
The Furukawa Modification (Diethylzinc)
For less reactive, electron-deficient alkenes like dimethyl maleate, the Furukawa modification offers a significant advantage. In this variant, diethylzinc (Et₂Zn) is used in place of the Zn-Cu couple. The reaction between diethylzinc and diiodomethane is believed to form a more electrophilic and reactive zinc carbenoid, ethyl(iodomethyl)zinc (EtZnCH₂I).[6] This enhanced reactivity often leads to higher yields and faster reaction times with substrates that are sluggish under the classical conditions.[7]
Experimental Design and Causality
The successful execution of the Simmons-Smith reaction hinges on several critical experimental parameters. Understanding the "why" behind these choices is paramount for reproducibility and optimization.
| Parameter | Choice & Rationale |
| Zinc Source | Furukawa Modification (Et₂Zn): Preferred for the electron-deficient dimethyl maleate to ensure efficient reaction.[7] The classical Zn-Cu couple can be less effective for such substrates. |
| Solvent | Anhydrous, Non-coordinating Solvents (e.g., Dichloromethane, Diethyl Ether): The reaction is highly sensitive to moisture. Non-coordinating solvents are recommended as basic solvents can decrease the reaction rate.[2] |
| Atmosphere | Inert Gas (Nitrogen or Argon): Diethylzinc is pyrophoric and reacts violently with air and water.[8] A dry, inert atmosphere is mandatory for safety and to prevent reagent decomposition. |
| Temperature | 0 °C to Room Temperature: The initial formation of the carbenoid is often performed at 0 °C to control the exothermic reaction. The subsequent reaction with the alkene can typically proceed at room temperature.[2] |
| Work-up | Saturated Aqueous Ammonium Chloride (NH₄Cl) or Sodium Bicarbonate (NaHCO₃): These aqueous solutions are used to quench the reaction by destroying any remaining active zinc species and to dissolve the resulting zinc salts, facilitating purification. |
Safety First: Handling Pyrophoric and Hazardous Reagents
The Simmons-Smith reaction, particularly the Furukawa modification, involves reagents that demand stringent safety protocols.
Diethylzinc (Et₂Zn)
-
Hazard: Pyrophoric liquid that ignites spontaneously in air and reacts violently with water.[9][10] Causes severe skin and eye burns.
-
Handling:
-
ALWAYS handle in a glovebox or under an inert atmosphere (nitrogen or argon) in a well-ventilated fume hood.[11][12]
-
Use luer-lock, airtight syringes for transfers of small volumes (< 20 mL).[13] For larger volumes, use cannula transfer techniques.
-
Ensure all glassware is scrupulously oven-dried and purged with inert gas.[11]
-
Never work alone. A "buddy system" is essential.[11]
-
-
Personal Protective Equipment (PPE):
-
Spill & Quenching:
Diiodomethane (CH₂I₂)
-
Hazard: Toxic if swallowed or in contact with skin, and harmful if inhaled.[14] Causes skin and serious eye irritation.[14]
-
Handling:
-
Storage: Store in a tightly closed, light-resistant container in a cool, dry, ventilated area.[16]
Detailed Experimental Protocols
The following protocols provide step-by-step instructions for the cyclopropanation of dimethyl maleate using the Furukawa modification.
Caption: General workflow for the Simmons-Smith cyclopropanation.
Protocol 1: Furukawa Cyclopropanation of Dimethyl Maleate
Materials:
-
Dimethyl maleate (1.0 eq)
-
Diethylzinc (1.0 M solution in hexanes, 2.0 eq)
-
Diiodomethane (2.0 eq)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
Preparation:
-
Under a positive pressure of nitrogen or argon, add anhydrous dichloromethane to an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.
-
Cool the flask to 0 °C in an ice bath.
-
-
Carbenoid Formation:
-
Slowly add the diethylzinc solution (2.0 eq) to the cooled dichloromethane via syringe.
-
In a separate, dry flask, prepare a solution of diiodomethane (2.0 eq) and dimethyl maleate (1.0 eq) in anhydrous dichloromethane.
-
Slowly add the diiodomethane/dimethyl maleate solution to the stirred diethylzinc solution at 0 °C over 30 minutes.
-
-
Reaction:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Work-up and Purification:
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Carefully and slowly quench the reaction by adding saturated aqueous ammonium chloride solution. Caution: Gas evolution (ethane) will occur.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure cis-dimethyl cyclopropane-1,2-dicarboxylate.
-
Product Characterization
The expected product is cis-dimethyl cyclopropane-1,2-dicarboxylate. Due to the stereospecific nature of the Simmons-Smith reaction, the cis configuration of the starting dimethyl maleate should be retained in the product.[2]
Expected Spectroscopic Data:
-
¹H NMR: The spectrum is expected to be complex due to the rigid cyclopropane ring system. Protons on the same side of the ring (cis) typically have larger coupling constants than those on opposite sides (trans). One would expect to see signals for the methoxy protons (singlet, ~3.7 ppm), and multiplets for the cyclopropyl protons.
-
¹³C NMR: Signals for the carbonyl carbons (~170 ppm), methoxy carbons (~52 ppm), and the three cyclopropyl carbons are expected.
-
Mass Spectrometry: The molecular ion peak corresponding to the product's molecular weight should be observed.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Yield | Inactive zinc reagent; presence of moisture. | Ensure diethylzinc is of high quality. Use scrupulously dried glassware and anhydrous solvents under a strict inert atmosphere. |
| Low substrate reactivity. | Consider adding a catalytic amount of a nickel complex, which has been shown to accelerate the cyclopropanation of electron-deficient alkenes.[6] | |
| Formation of Byproducts | Side reactions due to the Lewis acidity of ZnI₂. | Quenching the reaction with pyridine can scavenge the zinc iodide byproduct.[7] |
| Methylation of heteroatoms. | Use a minimal excess of the Simmons-Smith reagent and monitor the reaction to avoid unnecessarily long reaction times.[7] |
Conclusion
The Simmons-Smith cyclopropanation remains a powerful and reliable method for the synthesis of cyclopropanes. The Furukawa modification, in particular, provides an efficient route to the cyclopropanation of electron-deficient alkenes like dimethyl maleate. By understanding the underlying mechanism, adhering to strict safety protocols for handling pyrophoric reagents, and carefully controlling reaction conditions, researchers can successfully synthesize cis-dimethyl cyclopropane-1,2-dicarboxylate. This guide provides the necessary theoretical foundation and practical protocols to empower scientists in their synthetic endeavors.
References
- ACS Chemical Health & Safety. (n.d.). Methods for the safe storage, handling, and disposal of pyrophoric liquids and solids in the laboratory.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Diethylzinc, 15 wt.% solution in hexane.
- Ansari, M. A., et al. (2021). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 26(11), 3293.
- Ereztech LLC. (2023). ZN7200 Safety Data Sheet.
- University of Wisconsin–Madison. (n.d.). Safe Handling of Pyrophoric (PP) Reagents.
- ScienceLab.com. (2009). Diiodomethane MSDS.
- University of Nebraska-Lincoln. (n.d.). Diiodomethane-MSDS.pdf.
- Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Diiodomethane, 99%, stabilized.
- Rowe Scientific. (n.d.). Diiodomethane Safety Data Sheet.
- Pacific Northwest National Laboratory. (n.d.). Handling Pyrophoric Reagents.
- University of Illinois Division of Research Safety. (2019). Pyrophoric Materials.
- Princeton University Environmental Health and Safety. (n.d.). Quenching and Disposal of Liquid Pyrophoric Materials.
- NROChemistry. (n.d.). Simmons-Smith Reaction.
- Master Organic Chemistry. (2023). The Simmons-Smith Reaction and Cyclopropanation of Alkenes.
- Wikipedia. (n.d.). Simmons–Smith reaction.
- Chemical Communications (RSC Publishing). (n.d.). Nickel-catalysed cyclopropanation of electron-deficient alkenes with diiodomethane and diethylzinc.
- Defense Technical Information Center. (n.d.). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES.
- Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction.
- Organic Chemistry Tutor. (n.d.). The Simmons-Smith Reaction and Cyclopropanation of Alkenes.
- Study.com. (n.d.). How many 1H NMR signals does the following dimethylcyclopropane show?.
- NIST WebBook. (n.d.). Cyclopropane, 1,2-dimethyl-, cis-.
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Application Notes and Protocols: Rhodium-Catalyzed Cyclopropanation with Dimethyl Diazomalonate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of Cyclopropane Rings in Modern Chemistry
Cyclopropanes are not merely strained three-membered rings; they are powerful synthetic intermediates and crucial components of numerous biologically active molecules and natural products.[1] Their inherent ring strain can be strategically harnessed for a variety of chemical transformations, making them versatile building blocks in complex molecule synthesis.[1] Among the myriad of methods to construct this valuable motif, the rhodium-catalyzed cyclopropanation of alkenes with diazo compounds stands out as a particularly robust and stereocontrolled approach.[2][3]
This guide focuses on the application of dimethyl diazomalonate as a stable and effective carbene precursor in rhodium(II)-catalyzed cyclopropanation reactions. Dimethyl diazomalonate, a stabilized diazo compound, offers a safer and more manageable alternative to more explosive, simpler diazoalkanes.[4] Its use in conjunction with dirhodium(II) catalysts, such as dirhodium(II) acetate [Rh₂(OAc)₄], provides a reliable and high-yielding pathway to gem-dicarbomethoxycyclopropanes.[5] These products are themselves versatile intermediates, primed for further synthetic manipulations.
This document will provide a detailed exploration of the underlying principles, practical experimental protocols, and key considerations for successfully employing this powerful transformation in a research and development setting.
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for rhodium-catalyzed cyclopropanation commences with the reaction of the dirhodium(II) catalyst with the diazo compound.[2][6] This interaction leads to the extrusion of dinitrogen gas (N₂) and the formation of a highly reactive rhodium-carbene intermediate.[2][6] This electrophilic carbene species then reacts with an alkene in a concerted, though often asynchronous, manner to form the cyclopropane ring and regenerate the active rhodium catalyst, thus completing the catalytic cycle.[2][6]
The use of dimethyl diazomalonate as the carbene precursor is advantageous due to the two electron-withdrawing ester groups, which stabilize the diazo compound.[4] This stability translates to safer handling and storage, a critical consideration in any laboratory setting.
Caption: Catalytic cycle of rhodium-catalyzed cyclopropanation.
Experimental Protocols
Part 1: Synthesis of Dimethyl Diazomalonate
While commercially available, dimethyl diazomalonate can also be synthesized in the laboratory via a diazo-transfer reaction.[4] This procedure should be performed in a well-ventilated fume hood, with appropriate personal protective equipment (PPE).
Materials:
-
Dimethyl malonate
-
4-Acetamidobenzenesulfonyl azide (or other suitable diazo-transfer reagent)
-
Triethylamine
-
Acetonitrile
-
Petroleum ether
-
Ethyl ether
-
Round-bottomed flask
-
Magnetic stir bar and stir plate
-
Ice bath
-
Syringe
-
Büchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 500-mL round-bottomed flask equipped with a magnetic stir bar, combine 4-acetamidobenzenesulfonyl azide (72.3 mmol) and acetonitrile (250 mL).[4][7]
-
Base Addition: Add triethylamine (76.5 mmol) to the suspension.[4][7]
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.[4][7]
-
Substrate Addition: Slowly add dimethyl malonate (72.0 mmol) over 3-5 minutes via syringe.[4][7]
-
Reaction Progression: Maintain the reaction at 0 °C for 10 minutes, then remove the ice bath and continue stirring at room temperature for 17 hours.[4][7]
-
Work-up: A thick white precipitate will form. Remove the precipitate by filtration through a Büchner funnel.[4][7]
-
Purification:
-
Wash the filter cake with a 1:1 mixture of petroleum ether and ethyl ether (200 mL).[4]
-
Concentrate the filtrate by rotary evaporation to yield a yellow oil.[4]
-
Triturate the oil repeatedly with a 1:1 petroleum ether and ethyl ether mixture (6 x 50 mL) and filter to remove any remaining solid sulfonamide.[4]
-
Combine all filtrates and concentrate by rotary evaporation to obtain the crude dimethyl diazomalonate as a yellow oil.[4] Further purification can be achieved by distillation under reduced pressure.[7]
-
Part 2: General Protocol for Rhodium-Catalyzed Cyclopropanation
This protocol provides a general starting point for the cyclopropanation of an alkene with dimethyl diazomalonate using dirhodium(II) acetate. Optimization of catalyst loading, temperature, and reaction time may be necessary for specific substrates.
Materials:
-
Dirhodium(II) acetate dimer [Rh₂(OAc)₄]
-
Alkene
-
Dimethyl diazomalonate
-
Anhydrous dichloromethane (DCM) or other suitable anhydrous solvent
-
Schlenk flask or round-bottomed flask with a septum
-
Magnetic stir bar and stir plate
-
Syringe pump
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
Caption: General workflow for rhodium-catalyzed cyclopropanation.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the alkene (1.0 equiv) and the dirhodium(II) catalyst (0.1–1.0 mol%). Dissolve these in a minimal amount of anhydrous solvent (e.g., dichloromethane).
-
Diazo Addition: Prepare a solution of dimethyl diazomalonate (1.1–1.5 equiv) in the anhydrous solvent. Using a syringe pump, add the diazomalonate solution dropwise to the stirred reaction mixture over a period of 4–8 hours. The slow addition is crucial to maintain a low concentration of the diazo compound, which minimizes side reactions such as dimerization.[8]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting alkene is consumed.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the desired cyclopropane derivative.
Data Presentation: Catalyst Loading and Substrate Scope
The efficiency of the rhodium-catalyzed cyclopropanation can be influenced by the nature of the alkene substrate and the specific rhodium catalyst employed. While Rh₂(OAc)₄ is a common and effective catalyst, other dirhodium(II) catalysts with different carboxylate ligands can offer enhanced reactivity or selectivity for certain applications.[5]
| Alkene Substrate | Rhodium Catalyst | Catalyst Loading (mol%) | Typical Yield (%) | Reference |
| Styrene | Rh₂(OAc)₄ | 1.0 | 85-95 | [5] |
| 1-Octene | Rh₂(OAc)₄ | 1.0 | 70-80 | [5] |
| Cyclohexene | Rh₂(OAc)₄ | 1.0 | 80-90 | [5] |
| Pentafluorostyrene | Rh₂(esp)₂ | 0.1 | 90 | [5] |
Note: Yields are representative and may vary depending on specific reaction conditions.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Catalyst Inactivity: Catalyst may be old or from an unreliable source. | Use a fresh, high-purity catalyst. Ensure proper storage conditions. |
| Presence of Inhibitors: Water or other impurities in reagents or solvents can inhibit the catalyst. | Use anhydrous solvents and purified reagents. Perform the reaction under a strict inert atmosphere.[8] | |
| Decomposition of Diazo Compound: Rapid addition or impurities can cause the diazo compound to decompose. | Use a syringe pump for slow, controlled addition. Ensure the purity of the dimethyl diazomalonate.[8] | |
| Formation of Side Products (e.g., diazo dimerization) | High Concentration of Diazo Compound: Adding the diazo compound too quickly. | Decrease the rate of addition using a syringe pump.[8] |
| Incomplete Reaction | Low Catalyst Loading: Insufficient catalyst to drive the reaction to completion. | Incrementally increase the catalyst loading (e.g., from 0.5 mol% to 2 mol%).[8] |
| Poor Alkene Reactivity: Electron-deficient or sterically hindered alkenes may react slowly. | Consider using a more reactive catalyst or increasing the reaction temperature.[8] |
Safety Considerations
-
Dimethyl Diazomalonate: While more stable than many other diazo compounds, dimethyl diazomalonate is still a potentially explosive and shock-sensitive substance.[9] It should be handled with care in a fume hood, and appropriate PPE, including safety goggles, gloves, and a lab coat, must be worn.[10] Avoid contact with acids, bases, and reducing agents.[11] Store in a cool, dry, and well-ventilated place away from heat and light.[10][11]
-
Rhodium Catalysts: Rhodium compounds are precious metal catalysts and should be handled with care to avoid unnecessary waste. While generally not considered highly toxic, appropriate handling procedures should be followed.
-
Solvents: Anhydrous solvents such as dichloromethane are often used. These should be handled in a well-ventilated fume hood, and appropriate safety precautions should be taken to avoid inhalation and skin contact.
Conclusion
The rhodium-catalyzed cyclopropanation of alkenes with dimethyl diazomalonate is a highly effective and versatile method for the synthesis of gem-dicarbomethoxycyclopropanes. By understanding the reaction mechanism, adhering to detailed experimental protocols, and considering potential challenges, researchers can successfully implement this powerful transformation in their synthetic endeavors. The stability and reactivity of dimethyl diazomalonate, coupled with the efficiency of rhodium(II) catalysts, make this a valuable tool for the construction of complex molecular architectures in academic and industrial research.
References
- A Convenient Synthesis of Dimethyl and Diethyl Diazomalonate - The Journal of Organic Chemistry. (URL: [Link])
- Rhodium-catalysed selective C–C bond activation and borylation of cyclopropanes - PMC. (URL: [Link])
- Perspective on Dirhodium Carboxamidates as Catalysts - The Journal of Organic Chemistry. (URL: [Link])
- Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - NIH. (URL: [Link])
- Rhodium-Catalyzed Cyclopropanation of Alkenes with Dimethyl Diazomalonate | Request PDF - ResearchG
- Metal-catalyzed cyclopropan
- rhodium-catalyzed heterocycloaddition of a diazomalonate and a nitrile - Organic Syntheses Procedure. (URL: [Link])
- A Convenient Synthesis of Dimethyl and Diethyl Diazomalonate - ACS Public
- Chemo‐ and Regioselective Multiple C(sp2)−H Insertions of Malonate Metal Carbenes for Late‐Stage Functionalizations of Azahelicenes - PubMed Central. (URL: [Link])
- Dirhodium tetracarboxylates as catalysts for selective intermolecular C–H functionaliz
- Guide to Enantioselective Dirhodium(II)
- Synthesis of diethyl diazomalon
- There are few reports of successful intermolecular cyclopropanation reactions of diazomalonates that occur with enantiocontrol - ark
- Perspective on Dirhodium Carboxamidates as C
- Rhodium(II)
- Overcoming the Limitations of Rhodium-Catalyzed Asymmetric Cyclopropanation and Other Adventures in Strained Ring Synthesis - Emory Theses and Dissert
- In-situ Kinetic Studies of Rh(II)-Catalyzed C—H Functionalization to Achieve High Catalyst Turnover Numbers - NIH. (URL: [Link])
- Rhodium(II)-Catalyzed Asymmetric Cyclopropanation and Desymmetrization of [2.
- Dimethyl Diazomalonate | Request PDF - ResearchG
- Asymmetric Cyclopropanations by Rhodium(II) N-(Arylsulfonyl)prolinate Catalyzed Decomposition of Vinyldiazomethanes in the Presence of Alkenes. Practical Enantioselective Synthesis of the Four Stereoisomers of 2-Phenylcyclopropan-1-amino Acid - Journal of the American Chemical Society. (URL: [Link])
- Diazo-mediated Metal Carbenoid Chemistry - SlideShare. (URL: [Link])
- Asymmetric Cyclopropanation of Alkenes with Dimethyl Diazomalonate Catalyzed by Chiral Diene-Rhodium Complexes | Request PDF - ResearchG
- Mechanism of the Rhodium Porphyrin-Catalyzed Cyclopropanation of Alkenes - Science. (URL: [Link])
- Cyclopropan
- 17 - Organic Syntheses Procedure. (URL: [Link])
- General Ir-Catalyzed N–H Insertions of Diazomalonates into Aliphatic and Aromatic Amines - American Chemical Society. (URL: [Link])
- Light Induced Cobalt(III)
- CATALYTIC ENANTIOSELECTIVE INSERTION OF RHODIUM-CARBENOIDS INTO ALIPHATIC C-H BONDS - Chemistry | Illinois. (URL: [Link])
- Anomalous Intramolecular C−H Insertion Reactions of Rhodium Carbenoids: Factors Influencing the Reaction Course and Mechanistic Implications | Request PDF - ResearchG
- What are the safety precautions when using Dimethyl malon
- Challenging Asymmetric Alkene Cyclopropanation by Unsymmetrical Diazomalon
- General Ir-Catalyzed N–H Insertions of Diazomalonates into Aliphatic and Aromatic Amines - American Chemical Society. (URL: [Link])
- Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles - Organic Chemistry Portal. (URL: [Link])
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The Strategic Application of Dimethyl cis-1,2-Cyclopropanedicarboxylate in the Synthesis of Complex Natural Products
Introduction: The Unique Architectural Value of a Strained Ring System
In the intricate field of natural product synthesis, the choice of starting materials and key building blocks is paramount to the success and elegance of a synthetic route. Dimethyl cis-1,2-cyclopropanedicarboxylate, a structurally unique and reactive molecule, has emerged as a valuable scaffold for the construction of complex molecular architectures. Its inherent ring strain and dense functionalization provide a powerful tool for chemists to forge intricate carbocyclic frameworks. The cis-stereochemical arrangement of the two ester groups offers a predefined platform for stereocontrolled transformations, making it a particularly attractive starting point for asymmetric synthesis. This guide will delve into the strategic application of this versatile building block, with a focus on its role in the enantioselective total synthesis of the phytotoxin (+)-coronafacic acid. We will explore the causality behind its selection, detail the critical transformations it undergoes, and provide a comprehensive protocol for its use.
Core Concept: From a Simple Cyclopropane to a Complex Bicyclic Core
The utility of this compound and its derivatives lies in their ability to undergo stereocontrolled ring-opening or ring-expansion reactions. The strained three-membered ring can be selectively cleaved to introduce functionality with precise stereochemistry, or it can be expanded to form larger, more complex ring systems. This is exemplified in the synthesis of (+)-coronafacic acid, where a derivative of this compound is strategically employed to construct a key cyclopentanone intermediate, which ultimately evolves into the bicyclic core of the natural product.
Case Study: Enantioselective Total Synthesis of (+)-Coronafacic Acid
(+)-Coronafacic acid is a polycyclic natural product that exhibits plant-growth regulating properties. Its complex structure, featuring a fused bicyclic system, has made it a challenging target for synthetic chemists. An elegant enantioselective synthesis of (+)-coronafacic acid leverages a chiral derivative of this compound to establish the initial stereocenters of the molecule.[1]
Synthetic Strategy Overview
The synthesis commences with the preparation of a chiral α-diazo ester derived from a menthyl ester of a cyclopropane dicarboxylic acid monoester. This chiral auxiliary is crucial for inducing asymmetry in the subsequent key cyclization step. A rhodium-catalyzed intramolecular cyclopropanation of this α-diazo ester furnishes a bicyclo[3.1.0]hexan-2-one intermediate with high enantiomeric purity.[1] This intermediate, which retains the core cyclopropane structure, is then elaborated through a series of transformations, including a crucial iron-mediated cyclocarbonylation of a derived alkenyl cyclopropane, to construct the final bicyclic framework of (+)-coronafacic acid.[1]
Below is a DOT language script that visualizes the overall synthetic workflow.
Caption: Synthetic workflow for (+)-coronafacic acid.
Key Transformations and Mechanistic Insights
The pivotal step in this synthesis is the rhodium-catalyzed intramolecular cyclopropanation. The α-diazo ester, upon treatment with a rhodium(II) catalyst such as rhodium(II) pivalate (Rh₂(Piv)₄), generates a rhodium carbene intermediate. This highly reactive species then undergoes an intramolecular C-H insertion reaction to form the cyclopentanone ring, yielding the bicyclo[3.1.0]hexan-2-one system. The use of a chiral menthyl ester as an auxiliary directs the stereochemical outcome of this cyclization, leading to the formation of the desired enantiomer of the bicyclic ketone.
The subsequent iron-mediated cyclocarbonylation is another sophisticated transformation. The alkenyl cyclopropane, derived from the bicyclic ketone, reacts with iron pentacarbonyl (Fe(CO)₅) under a carbon monoxide atmosphere and photochemical irradiation. This reaction proceeds through a formal [3+2] cycloaddition, where the cyclopropane ring expands to form a new five-membered ring, resulting in the bicyclic enone core of coronafacic acid.
Detailed Application Protocols
The following protocols are based on the procedures reported in the enantioselective synthesis of (+)-coronafacic acid and are intended for researchers with a strong background in synthetic organic chemistry.[1]
Protocol 1: Rhodium-Catalyzed Intramolecular Cyclopropanation
This protocol describes the formation of the key bicyclo[3.1.0]hexan-2-one intermediate from the corresponding chiral α-diazo ester.
Materials:
-
Chiral α-diazo ester (derived from the mono (-)-menthyl ester of cis-1,2-cyclopropanedicarboxylic acid)
-
Rhodium(II) pivalate (Rh₂(Piv)₄)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Hexanes
-
Ethyl acetate (EtOAc)
-
Silica gel for column chromatography
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a solution of the α-diazoester (1.0 eq) in anhydrous CH₂Cl₂ (to make a 1.0 M solution) at room temperature under an argon atmosphere, add Rh₂(Piv)₄ (0.0025 eq).
-
Stir the solution at room temperature. The reaction progress can be monitored by the evolution of nitrogen gas and by thin-layer chromatography (TLC).
-
After approximately 1 hour, add an additional portion of Rh₂(Piv)₄ (0.0025 eq) and continue stirring for an additional 2 hours to ensure complete consumption of the starting material.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography using a mixture of hexanes and ethyl acetate (e.g., 94:6 v/v) as the eluent to afford the desired (1S,2R,5S)-5-Methyl-2-(propan-2-yl)cyclohexyl 2-oxobicyclo[3.1.0]hexane-1-carboxylate.
Protocol 2: Iron-Mediated Cyclocarbonylation
This protocol details the expansion of the cyclopropane ring to form the bicyclic enone core.
Materials:
-
Alkenyl cyclopropane (derived from the product of Protocol 1)
-
Iron pentacarbonyl (Fe(CO)₅)
-
Potassium carbonate (K₂CO₃)
-
2-Propanol
-
Tetrahydrofuran (THF)
-
Carbon monoxide (CO) gas
-
Pyrex reaction vessel
-
Rayonet photoreactor (300 nm)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a Pyrex reaction vessel, combine the alkenyl cyclopropane (1.0 eq), potassium carbonate (2.0 eq), 2-propanol, and THF (to make a 0.075 M solution).
-
Add Fe(CO)₅ (2.0 eq) to the mixture.
-
Purge the reaction vessel with carbon monoxide and then attach a balloon of CO.
-
Irradiate the reaction mixture in a Rayonet apparatus (300 nm) at room temperature for approximately 4 hours. It is recommended to agitate the vessel periodically to ensure even irradiation.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature and quench with saturated aqueous NH₄Cl.
-
Partition the mixture between water and EtOAc.
-
Separate the organic layer, dry it over MgSO₄, and concentrate under reduced pressure.
-
The crude product can be further purified by chromatography to yield the desired bicyclic enone.
Data Summary
The following table summarizes the key reaction parameters for the pivotal transformations in the synthesis of (+)-coronafacic acid.
| Transformation | Key Reagent | Catalyst | Solvent | Temperature | Yield |
| Intramolecular Cyclopropanation | α-Diazo ester | Rh₂(Piv)₄ | CH₂Cl₂ | Room Temp. | ~63% |
| Cyclocarbonylation | Alkenyl cyclopropane | Fe(CO)₅ | 2-Propanol/THF | Room Temp. | Not explicitly stated in the excerpt for this specific step |
Conclusion and Future Outlook
The use of this compound and its derivatives as chiral building blocks provides a powerful and elegant approach to the synthesis of complex natural products. The enantioselective synthesis of (+)-coronafacic acid serves as a compelling example of how the inherent stereochemistry and reactivity of this strained ring system can be harnessed to construct intricate molecular architectures with high levels of stereocontrol. The protocols detailed herein offer a practical guide for researchers seeking to employ these versatile building blocks in their own synthetic endeavors. As the field of organic synthesis continues to evolve, the strategic application of such unique and reactive scaffolds will undoubtedly lead to the discovery of novel and efficient routes to a wide array of biologically active molecules, furthering advancements in both chemical science and drug development.
References
- Taber, D. F., Sheth, R. B., & Tian, W. (2009). Synthesis of (+)-Coronafacic Acid. The Journal of Organic Chemistry, 74(6), 2433–2437. [Link]
Sources
Application Notes & Protocols: Dimethyl cis-1,2-cyclopropanedicarboxylate as a Versatile Pharmaceutical Intermediate
Introduction: The Cyclopropane Scaffold in Modern Drug Discovery
In the landscape of medicinal chemistry, the cyclopropane ring stands out as a "privileged scaffold." Its inherent structural properties—conformational rigidity, metabolic stability, and a unique three-dimensional geometry—offer significant advantages in the design of novel therapeutics.[1] This strained three-membered ring system allows for precise spatial orientation of functional groups, enhancing binding affinity and selectivity for biological targets.
Dimethyl cis-1,2-cyclopropanedicarboxylate (CAS: 826-34-6) is a pivotal starting material that provides access to this valuable scaffold. The cis configuration of its two ester groups serves as a versatile platform for constructing complex molecular architectures. This guide provides an in-depth exploration of this intermediate, covering its synthesis, characterization, and key applications in the development of pharmaceutically active agents, particularly in the realms of antiviral and enzyme inhibitor research.
Section 1: Physicochemical Properties and Characterization
Accurate characterization of the starting material is fundamental to any synthetic campaign. The properties of high-purity this compound are summarized below.
| Property | Value | Source |
| CAS Number | 826-34-6 | [2][3] |
| Molecular Formula | C₇H₁₀O₄ | [2] |
| Molecular Weight | 158.15 g/mol | [3] |
| Appearance | Clear, colorless liquid | [4] |
| Purity (GC) | ≥97.0% | [4] |
| Refractive Index (20°C, 589 nm) | 1.4450 to 1.4470 | [4] |
| IUPAC Name | 1,2-dimethyl (1R,2S)-cyclopropane-1,2-dicarboxylate | [2] |
Analytical Validation: Quality control for this intermediate typically involves Gas Chromatography (GC) to assess purity, Infrared (IR) Spectroscopy to confirm the presence of the ester carbonyl groups (~1730 cm⁻¹), and Nuclear Magnetic Resonance (NMR) Spectroscopy to verify the structure and, crucially, the cis stereochemistry. In ¹H NMR, the symmetry of the cis isomer results in a characteristic signal pattern for the cyclopropyl protons.
Section 2: Synthesis of this compound
The most common and stereospecific method for synthesizing cis-cyclopropane derivatives is the reaction of a corresponding cis-alkene with a carbene or carbene equivalent. The following protocol outlines a representative synthesis from dimethyl maleate.
Caption: General workflow for the synthesis of the target intermediate.
Protocol 1: Synthesis via Catalytic Cyclopropanation of Dimethyl Maleate
Principle: This protocol describes the reaction of dimethyl maleate with a carbene generated in situ. Transition metal catalysts, such as rhodium(II) or copper(II) salts, are highly effective in catalyzing the decomposition of a diazo compound (e.g., ethyl diazoacetate, as a safer alternative to diazomethane) to a metal-carbene intermediate, which then transfers the CHCO₂Et group to the alkene. For simplicity, a conceptual protocol using diazomethane is described, which directly transfers a CH₂ group.
Causality: The concerted nature of the carbene addition to the double bond ensures that the cis stereochemistry of the starting alkene is preserved in the cyclopropane product. The choice of catalyst can influence efficiency and selectivity.
Materials:
-
Dimethyl maleate
-
Diazomethane solution in diethyl ether (handle with extreme caution)
-
Copper(I) chloride (CuCl) or Palladium(II) acetate
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Three-neck round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Condenser with a nitrogen inlet
-
Ice-water bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Setup: Assemble the flame-dried flask under a nitrogen atmosphere. Add dimethyl maleate and a catalytic amount of CuCl to the flask, dissolved in anhydrous diethyl ether.
-
Cooling: Cool the reaction mixture to 0°C using an ice-water bath.
-
Addition: Add the ethereal solution of diazomethane dropwise from the dropping funnel over 1-2 hours. Vigorous nitrogen evolution will be observed. Maintain the temperature at 0°C.
-
CRITICAL SAFETY NOTE: Diazomethane is highly toxic and explosive. This reaction must be performed in a certified fume hood behind a blast shield by trained personnel using non-etched glassware.
-
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0°C for an additional hour and then warm to room temperature. Monitor the reaction's progress by TLC or GC until the dimethyl maleate is consumed.
-
Workup: Carefully quench any remaining diazomethane by the dropwise addition of acetic acid until gas evolution ceases. Wash the reaction mixture sequentially with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator. The crude product is then purified by vacuum distillation to yield pure this compound.
Self-Validation:
-
Expected Yield: 60-80%.
-
Characterization: The final product should be a clear oil. Confirm its identity and purity using GC-MS, ¹H NMR, and ¹³C NMR, comparing the spectra to reference data to ensure the correct cis isomer was obtained.
Section 3: Application in the Synthesis of Bioactive Molecules
The diester functional groups of the title compound are ideal handles for elaboration into a variety of other functionalities, making it a cornerstone intermediate for several classes of bioactive molecules.
Case Study 1: Precursors for Antiviral Nucleoside Analogs
Cyclopropane-based nucleoside analogs, such as Cyclopropavir, have shown potent antiviral activity, particularly against human herpesviruses.[5][6] The synthesis of these complex molecules often begins with the creation of a core cyclopropane diol, a task for which this compound is perfectly suited.
Caption: Synthetic pathway from the intermediate to antiviral analogs.
Protocol 2: Reduction to cis-1,2-Bis(hydroxymethyl)cyclopropane
Principle: This protocol uses a strong reducing agent, lithium aluminum hydride (LiAlH₄), to reduce both ester groups to their corresponding primary alcohols.
Causality: LiAlH₄ is a potent, unselective reducing agent necessary to convert the stable ester functional groups to alcohols. The reaction must be conducted under anhydrous conditions as LiAlH₄ reacts violently with water.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: In a flame-dried, three-neck flask under a nitrogen atmosphere, prepare a suspension of LiAlH₄ in anhydrous THF.
-
Cooling: Cool the suspension to 0°C with an ice bath.
-
Addition: Dissolve the this compound in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature overnight.
-
Quenching: Cool the mixture back to 0°C. Cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup). Alternatively, quench carefully with ethyl acetate followed by dropwise addition of 1 M HCl.
-
Workup: Filter the resulting salts and wash them thoroughly with THF or ethyl acetate. Combine the organic filtrates.
-
Extraction: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude diol can be purified by silica gel chromatography or distillation under high vacuum.
Self-Validation:
-
IR Spectroscopy: Disappearance of the strong C=O stretch (~1730 cm⁻¹) and appearance of a broad O-H stretch (~3300 cm⁻¹).
-
¹H NMR: Disappearance of the methoxy ester signals (~3.7 ppm) and appearance of new signals corresponding to the -CH₂OH protons.
Case Study 2: Scaffolds for Enzyme Inhibitors
The rigid cyclopropane backbone is an excellent scaffold for designing transition-state analogs that can act as potent enzyme inhibitors.[1] Converting the diester to a dicarbohydrazide introduces new hydrogen bonding capabilities, creating a versatile intermediate for fragment-based drug discovery or further derivatization.[1]
Protocol 3: Conversion to cis-1,2-Cyclopropanedicarbohydrazide
Principle: This protocol involves a nucleophilic acyl substitution where hydrazine acts as the nucleophile, displacing the methoxy groups of the diester to form the more stable hydrazide products.[1]
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
Dissolution: Dissolve this compound in ethanol in a round-bottom flask.
-
Reagent Addition: Add an excess of hydrazine hydrate to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.
-
Isolation: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude solid product by recrystallization from a suitable solvent like an ethanol/water mixture to obtain pure cis-1,2-cyclopropanedicarbohydrazide.[1]
Self-Validation:
-
¹H NMR: The spectrum will show the disappearance of the methyl ester protons and the appearance of new signals for the -NH and -NH₂ protons of the hydrazide groups.
-
Melting Point: The purified solid product will have a distinct melting point.
Section 4: Example Bio-evaluation Workflow
Once novel compounds are synthesized from the cyclopropane intermediate, their biological activity must be assessed. The following protocol provides a general method for evaluating the antimicrobial properties of a synthesized derivative, such as the dicarbohydrazide from Protocol 3.
Caption: Logical flow for determining the Minimum Inhibitory Concentration (MIC).[1]
Protocol 4: General Protocol for Minimum Inhibitory Concentration (MIC) Assay
Principle: The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[1]
Procedure:
-
Preparation: Prepare a stock solution of the test compound in DMSO. In a 96-well microtiter plate, prepare two-fold serial dilutions of the compound in Mueller-Hinton Broth (MHB).
-
Inoculum: Prepare a standardized bacterial suspension (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the plate with the bacterial suspension.
-
Controls: Include a positive control (bacteria with a known antibiotic), a negative control (bacteria in broth only), and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Conclusion
This compound is a high-value intermediate whose utility is rooted in the unique and beneficial properties of the cyclopropane ring. Its stereodefined structure and versatile ester handles provide a reliable entry point for the synthesis of conformationally constrained molecules. As demonstrated, its application in developing novel antiviral agents and enzyme inhibitors highlights its significant potential for researchers, scientists, and drug development professionals seeking to create next-generation therapeutics.
References
- Prichard, M. N., Williams, J. D., et al. (2013). Synthesis and Antiviral Activities of Methylenecyclopropane Analogs with 6-Alkoxy and 6-Alkylthio Substitutions That Exhibit Broad-Spectrum Antiviral Activity against Human Herpesviruses. Antimicrobial Agents and Chemotherapy, 57(8), 3518–3527. [Link]
- Prichard, M. N., Williams, J. D., et al. (2013). Synthesis and antiviral activities of methylenecyclopropane analogs with 6-alkoxy and 6-alkylthio substitutions that exhibit broad-spectrum antiviral activity against human herpesviruses.
- Hocková, D., et al. (2004). Synthesis and antiviral activity of (Z)- and (E)-2,2-[bis(hydroxymethyl)cyclopropylidene]methylpurines and -pyrimidines: second-generation methylenecyclopropane analogues of nucleosides.
- Quenelle, D. C., et al. (2012). Synthesis and antiviral activity of 6-deoxycyclopropavir, a new prodrug of cyclopropavir.
- Thermo Fisher Scientific. (n.d.). This compound, 97+%, Thermo Scientific™. Fisher Scientific. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound, 97+% 5 g | Request for Quote [thermofisher.com]
- 3. This compound suppliers & manufacturers in China [chemicalbook.com]
- 4. This compound, 97+% 25 g | Request for Quote [thermofisher.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Synthesis and antiviral activities of methylenecyclopropane analogs with 6-alkoxy and 6-alkylthio substitutions that exhibit broad-spectrum antiviral activity against human herpesviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Ring-Opening of Dimethyl cis-1,2-cyclopropanedicarboxylate
Introduction: The Latent Reactivity of an Acceptor-Substituted Cyclopropane
Dimethyl cis-1,2-cyclopropanedicarboxylate represents a class of strained carbocycles known as acceptor-acceptor substituted cyclopropanes. The defining feature of this molecule is the presence of two electron-withdrawing ester groups vicinal on a high-energy, three-membered ring. This arrangement polarizes the distal C-C bond, rendering it susceptible to cleavage by a variety of reagents. The inherent ring strain of over 27 kcal/mol provides a strong thermodynamic driving force for reactions that lead to acyclic products.[1]
Unlike the more extensively studied donor-acceptor (D-A) cyclopropanes, which possess an electron-donating group (e.g., aryl, vinyl) that actively stabilizes a developing positive charge during ring-opening, acceptor-acceptor systems like this compound exhibit more nuanced reactivity.[2] Their activation typically requires either potent nucleophiles capable of direct attack or coordination with an external agent, such as a Lewis or Brønsted acid, to further enhance the electrophilicity of the ring carbons.[3]
This guide provides an in-depth exploration of the primary pathways for the synthetic manipulation of this compound, focusing on nucleophilic and acid-catalyzed ring-opening reactions. We will elucidate the underlying mechanisms, provide field-tested protocols, and discuss the strategic implications for the synthesis of complex molecules, particularly precursors to glutamic acid analogs and other valuable pharmacophores.[4]
Section 1: Nucleophilic Ring-Opening – A Homologous Michael Addition
The reaction between an activated cyclopropane and a nucleophile is mechanistically analogous to a conjugate (Michael) addition, where the distal C-C bond of the cyclopropane acts as the electron sink instead of a π-system. The stereochemical outcome often proceeds with an inversion of configuration at the carbon atom undergoing attack, drawing a parallel to a bimolecular nucleophilic substitution (SN2) mechanism.[5] Soft nucleophiles, particularly thiols, are highly effective for this transformation.
Mechanistic Rationale
The process is initiated by the attack of a nucleophile (e.g., a thiophenolate anion) on one of the carbons bearing an ester group. This attack occurs from the backside of the C-C bond opposite the nucleophilic attack, leading to a concerted bond cleavage. The resulting carbanion is stabilized by the adjacent ester group. Subsequent protonation during aqueous workup yields the final 1,3-difunctionalized acyclic product. The cis-stereochemistry of the starting material influences the stereochemical outcome of the product.
Caption: SN2-like mechanism of nucleophilic ring-opening.
Protocol 1: Thiophenolate-Mediated Ring-Opening
This protocol is adapted from established procedures for the ring-opening of electrophilic cyclopropanes with thiolates.[2] It provides a reliable method for the synthesis of dimethyl 2-(2-(phenylthio)ethyl)malonate derivatives.
Materials:
-
This compound (1.0 eq)
-
Thiophenol (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.05 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of Thiophenolate: To a flame-dried, two-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF. Cool the flask to 0 °C in an ice bath. Carefully add sodium hydride (1.05 eq). To the stirred suspension, add a solution of thiophenol (1.0 eq) in anhydrous THF dropwise.
-
Causality Note: In situ formation of the sodium thiophenolate anion creates a potent, soft nucleophile. Performing this at 0 °C controls the exothermic reaction and prevents side reactions.
-
-
Stirring: Stir the resulting mixture at 0 °C for 30 minutes. The cessation of hydrogen gas evolution indicates the complete formation of the salt.
-
Addition of Cyclopropane: Add a solution of this compound (1.0 eq) in anhydrous THF to the thiophenolate solution dropwise at 0 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by column chromatography on silica gel to yield the desired product.
Data Summary (Representative):
| Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| p-Thiocresol | DMSO | 22 | 0.5 | 85 | [2] |
| Thiophenol | THF | 22 | 12 | ~80-90 (Est.) | Adapted from[2] |
Section 2: Lewis & Brønsted Acid-Catalyzed Ring-Opening
Lewis and Brønsted acids serve as powerful catalysts for activating acceptor-substituted cyclopropanes towards ring-opening, even with less potent nucleophiles like electron-rich arenes (in Friedel-Crafts type reactions) or alcohols.[3][6]
Mechanistic Rationale
The catalyst, typically a metal triflate like Yb(OTf)₃ or a strong Brønsted acid, coordinates to one or both of the carbonyl oxygens of the ester groups.[4] This coordination enhances the electron-withdrawing nature of the esters, further polarizing the C-C bonds of the cyclopropane ring. This activation significantly lowers the energy barrier for nucleophilic attack, facilitating the SN2-like displacement and ring cleavage. The catalytic cycle is completed by the dissociation of the catalyst from the product.
Caption: Catalytic cycle for Lewis acid-mediated ring-opening.
Protocol 2: Yb(OTf)₃-Catalyzed Friedel-Crafts Alkylation
This protocol describes the ring-opening of the cyclopropane with an electron-rich arene, such as 1,3,5-trimethoxybenzene, representing a formal homo-Friedel-Crafts reaction. Ytterbium(III) triflate is a highly effective and water-tolerant Lewis acid for this purpose.[3]
Materials:
-
This compound (1.0 eq)
-
1,3,5-Trimethoxybenzene (1.2 eq)
-
Ytterbium(III) triflate [Yb(OTf)₃] (10 mol%)
-
Anhydrous Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq), 1,3,5-trimethoxybenzene (1.2 eq), and Ytterbium(III) triflate (0.10 eq).
-
Solvent Addition: Add anhydrous DCM via syringe.
-
Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction by TLC. For less reactive arenes, gentle heating (e.g., 40 °C) may be required.
-
Causality Note: Yb(OTf)₃ is an oxophilic Lewis acid that effectively activates the ester carbonyls. Anhydrous conditions are preferred to prevent catalyst deactivation, although Yb(OTf)₃ shows some tolerance to trace water.
-
-
Workup: Upon completion, quench the reaction with water.
-
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2 x volumes).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Summary (Representative for D-A Cyclopropanes):
| Arene Nucleophile | Catalyst (mol%) | Temp (°C) | Yield (%) | Reference |
| 1,3,5-Trimethoxybenzene | Yb(OTf)₃ (20) | 80 | >90 | [6] |
| 1,3,5-Trimethoxybenzene | TfOH (5) in HFIP | RT | 92 | [6] |
| 2,6-Dimethylphenol | TfOH (5) in HFIP | RT | 97 | [6] |
Section 3: Other Ring-Opening Methodologies
Reductive Ring-Opening
Reductive cleavage, often using dissolving metal conditions such as magnesium in methanol (Mg/MeOH), provides another strategic entry to acyclic products.[7] The reaction is believed to proceed via a single-electron transfer (SET) from the metal to the cyclopropane, generating a radical anion. This intermediate undergoes rapid ring-opening to form a more stable radical, which is then further reduced and protonated by the solvent.[1] This method is particularly useful for the stereoselective reduction of activated cyclopropanes and can be a milder alternative to hydride reagents.
Thermal Ring-Opening
The thermal isomerization of cyclopropanes, such as the cis-trans isomerization of 1,2-disubstituted derivatives, proceeds through the cleavage of a C-C bond to form a propane-1,3-diyl (trimethylene) diradical intermediate.[8] While simple isomerization may occur, at higher temperatures, these intermediates can lead to rearranged acyclic products. For this compound, this pathway is less synthetically controlled and requires high temperatures, but it is a fundamental aspect of its reactivity.
General Experimental Workflow
Caption: A generalized workflow for ring-opening reactions.
Conclusion and Outlook
This compound is a versatile and synthetically valuable building block. Its strained ring, activated by two ester functionalities, can be strategically cleaved under nucleophilic, acidic, or reductive conditions to generate highly functionalized acyclic molecules. The protocols and mechanistic insights provided herein serve as a robust starting point for researchers aiming to leverage this reactivity in the fields of medicinal chemistry and complex molecule synthesis. Understanding the subtle interplay between the substrate, reagent, and catalyst allows for precise control over the reaction outcome, paving the way for the efficient construction of novel molecular architectures.
References
- Oxa-Michael-based divergent synthesis of artificial glutam
- Ring-opening reactions of electrophilic cyclopropanes with thiophenolates.
- Thermal Rearrangements of Cyclopropanes and Cyclobutanes. University of Regensburg. [Link]
- Lewis-Acid-Catalysed Friedel–Crafts Alkylation of Donor–Acceptor Cyclopropanes with Electron-Rich Benzenes to Generate 1,1-Diarylalkanes.
- L-glutamic acid derivative and synthesis method and application thereof.
- 1-amino-1,3-dicarboxycyclohexane (cycloglutamic acid), a new glutamic acid analog and a substrate of glutamine synthetase. PubMed. [Link]
- Magnesium in Methanol (Mg/MeOH) in Organic Syntheses. Sciencemadness.org. [Link]
- A. - trans 1,2-Bis-(hydroxymethyl)cyclopropane. Organic Syntheses. [Link]
- The Thermal Isomerization of 1.2-Dimethylcyclopropane. I. Cis-trans Isomerization.
- Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid in Hexafluoroisopropanol. SciSpace. [Link]
- Magnesium in Methanol (Mg / MeOH) in Organic Syntheses.
- Ytterbium Triflate-Catalyzed Intramolecular Arylative Ring Opening of Arylaminomethyl-Substituted Donor-Acceptor Cyclopropanes: Access to Tetrahydroquinolines. PubMed. [Link]
- Lewis Acid Catalyzed Ring-Opening Intramolecular Friedel−Crafts Alkylation of Methylenecyclopropane 1,1-Diesters. ACS Figshare. [Link]
- Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses. [Link]
- Dimethyl trans-1,2-cyclopropanedicarboxyl
- Ring Opening of Donor–Acceptor Cyclopropanes with N-Nucleophiles. acs.org.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ytterbium Triflate-Catalyzed Intramolecular Arylative Ring Opening of Arylaminomethyl-Substituted Donor-Acceptor Cyclopropanes: Access to Tetrahydroquinolines. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ytterbium Triflate-Catalyzed Intramolecular Arylative Ring Opening of Arylaminomethyl-Substituted Donor-Acceptor Cyclopropanes: Access to Tetrahydroquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sciencemadness.org [sciencemadness.org]
- 7. researchgate.net [researchgate.net]
- 8. Collection - Ytterbium Triflate-Catalyzed Intramolecular Arylative Ring Opening of Arylaminomethyl-Substituted DonorâAcceptor Cyclopropanes: Access to Tetrahydroquinolines - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
Application Notes and Protocols: A Comprehensive Guide to the Hydrolysis of Dimethyl cis-1,2-cyclopropanedicarboxylate
Introduction: The Significance of the Cyclopropane Ring in Modern Chemistry
The cyclopropane motif, a strained three-membered carbocycle, is a recurring and vital structural element in a myriad of biologically active molecules and advanced materials. Its unique stereoelectronic properties impart conformational rigidity and novel pharmacological profiles to parent molecules. cis-1,2-Cyclopropanedicarboxylic acid, the target molecule of the protocol detailed herein, serves as a crucial chiral building block in the synthesis of various pharmaceuticals, including antiviral and anticancer agents. The conversion of its more stable and commercially available dimethyl ester precursor via hydrolysis is a fundamental transformation in accessing this valuable synthetic intermediate.
This document provides a comprehensive, field-tested protocol for the efficient hydrolysis of dimethyl cis-1,2-cyclopropanedicarboxylate. Beyond a mere recitation of steps, this guide delves into the causality behind the experimental design, ensuring a robust and reproducible procedure for researchers in organic synthesis and drug development.
Reaction Principle: Base-Catalyzed Saponification
The hydrolysis of this compound is most effectively achieved through base-catalyzed saponification. This method is preferred over acid-catalyzed hydrolysis due to its irreversible nature, which drives the reaction to completion.[1][2] The reaction mechanism involves the nucleophilic acyl substitution of the ester by a hydroxide ion.
The process can be summarized in the following key steps:
-
Nucleophilic Attack: A hydroxide ion (from a base like NaOH or KOH) attacks the electrophilic carbonyl carbon of the ester group. This results in the formation of a tetrahedral intermediate.
-
Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a methoxide ion as the leaving group.
-
Acid-Base Reaction: The newly formed carboxylic acid protonates the highly basic methoxide ion, yielding methanol and a carboxylate salt. This acid-base reaction is essentially irreversible and is the driving force for the entire process.
-
Protonation: In a subsequent workup step, the carboxylate salt is protonated by a strong acid to yield the final dicarboxylic acid product.
Visualizing the Experimental Workflow
The following diagram outlines the key stages of the hydrolysis protocol, from the initial setup to the final purification of the desired product.
Caption: A flowchart illustrating the major steps in the hydrolysis of this compound.
Detailed Experimental Protocol
This protocol is designed for the hydrolysis of this compound on a laboratory scale. All operations should be performed in a well-ventilated fume hood.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (for a 10g scale) |
| This compound | 826-34-6 | 158.15 | 10.0 g (63.2 mmol) |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | 6.32 g (158 mmol, 2.5 eq) |
| Methanol (MeOH) | 67-56-1 | 32.04 | 100 mL |
| Deionized Water (H₂O) | 7732-18-5 | 18.02 | 100 mL |
| Hydrochloric Acid (HCl), concentrated (37%) | 7647-01-0 | 36.46 | ~15 mL (or as needed) |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | 3 x 100 mL for extraction |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed |
| Brine (saturated aqueous NaCl solution) | 7647-14-5 | 58.44 | 50 mL |
Equipment:
-
500 mL three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with a temperature controller
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
pH paper or a calibrated pH meter
Procedure:
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 10.0 g (63.2 mmol) of this compound, 100 mL of methanol, and 100 mL of deionized water.
-
Initiation of Hydrolysis: While stirring the mixture at room temperature, slowly add a solution of 6.32 g (158 mmol) of sodium hydroxide dissolved in 50 mL of deionized water.
-
Reaction at Reflux: Heat the reaction mixture to a gentle reflux (approximately 80-90 °C) using a heating mantle.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). To do this, take a small aliquot of the reaction mixture, neutralize it with a drop of dilute HCl, and spot it on a TLC plate against a standard of the starting material. A suitable eluent system is a mixture of ethyl acetate and hexanes (e.g., 1:1 v/v) with a small amount of acetic acid. The reaction is complete when the starting material spot is no longer visible. Typically, the reaction is complete within 2-4 hours.
-
Cooling and Solvent Removal: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. Remove the methanol from the reaction mixture using a rotary evaporator.
-
Acidification: Transfer the remaining aqueous solution to a beaker and cool it in an ice bath. While stirring vigorously, slowly add concentrated hydrochloric acid dropwise to acidify the solution to a pH of approximately 1. A white precipitate of cis-1,2-cyclopropanedicarboxylic acid should form.
-
Extraction: Transfer the acidified mixture to a 500 mL separatory funnel and extract the product with ethyl acetate (3 x 100 mL).
-
Washing and Drying: Combine the organic extracts and wash them with 50 mL of brine. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation of Crude Product: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude cis-1,2-cyclopropanedicarboxylic acid as a white solid.
Purification:
The crude product can be purified by recrystallization.
-
Recrystallization: Dissolve the crude solid in a minimum amount of hot water. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Isolation of Pure Product: Collect the pure crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold deionized water, and dry in a vacuum oven to a constant weight.
Safety Precautions
-
This compound: May cause eye, skin, and respiratory tract irritation. Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3]
-
Sodium Hydroxide: Corrosive and can cause severe burns to the skin and eyes.[4] Always wear chemical-resistant gloves, safety goggles, and a face shield when handling concentrated solutions. The dissolution of sodium hydroxide in water is highly exothermic and should be done with care, preferably in an ice bath.
-
Hydrochloric Acid: Corrosive and can cause severe burns. Handle with extreme care in a fume hood, wearing appropriate PPE.
-
Organic Solvents: Methanol and ethyl acetate are flammable. Keep away from open flames and ignition sources.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. Inadequate amount of base. | Ensure the reaction is heated to a consistent reflux. Monitor the reaction by TLC until the starting material is consumed. If necessary, add a small additional amount of NaOH solution and continue heating. |
| Low Yield of Product | Incomplete hydrolysis. Product loss during work-up (e.g., incomplete extraction). | Ensure the reaction goes to completion. During extraction, ensure thorough mixing of the aqueous and organic layers. Perform multiple extractions with fresh solvent. Acidify the aqueous layer to a pH of ~1 to ensure complete protonation of the carboxylate. |
| Oily Product Instead of Solid | Presence of impurities or residual solvent. | Ensure the product is thoroughly dried under vacuum. If it remains an oil, attempt purification by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes with a small percentage of acetic acid). |
| Difficulty with Recrystallization | Incorrect solvent or solvent volume. Product is too impure. | If water is not an effective recrystallization solvent, try a mixture of ethyl acetate and hexanes. Dissolve the crude product in a minimum of hot ethyl acetate and add hexanes dropwise until the solution becomes cloudy. Then, add a few drops of ethyl acetate to redissolve the solid and allow it to cool slowly. If the product is very impure, consider a preliminary purification by column chromatography. |
Conclusion
This application note provides a detailed and robust protocol for the hydrolysis of this compound to yield the valuable synthetic intermediate, cis-1,2-cyclopropanedicarboxylic acid. By understanding the underlying chemical principles and adhering to the detailed procedural and safety guidelines, researchers can confidently and efficiently perform this important transformation.
References
- Singh, R. K.; Danishefsky, S. Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses, Coll. Vol. 7, p.126 (1990); Vol. 60, p.66 (1981). [Link]
- Furuta, K.; Iwanaga, K.; Yamamoto, H. (+)-(1s,2s)-cyclopropane-1,2-dicarboxylic acid. Organic Syntheses, Coll. Vol. 9, p.226 (1998); Vol. 71, p.1 (1993). [Link]
- McCloskey, C. M.; Coleman, G. H. Cyclopropanecarboxylic acid. Organic Syntheses, Coll. Vol. 3, p.221 (1955); Vol. 24, p.36 (1944). [Link]
- Hydrolysing esters. (n.d.). Chemguide. [Link]
- The Hydrolysis of Esters. (2023, January 22). Chemistry LibreTexts. [Link]
- Material Safety Data Sheet - Dimethyl Cis-1,2-Cyclopropanedicarboxyl
- This compound, 97+%, Thermo Scientific. (n.d.). Fisher Scientific. [Link]
- cis-1,2-Cyclopropanedicarboxylic acid. (n.d.). PubChem. [Link]
Sources
Asymmetric synthesis of cyclopropane amino acids from Dimethyl cis-1,2-cyclopropanedicarboxylate
Application Note & Protocol Guide
A Robust Strategy for the Asymmetric Synthesis of Cyclopropane Amino Acids via Enzymatic Desymmetrization of Dimethyl cis-1,2-cyclopropanedicarboxylate
Abstract
Cyclopropane-containing amino acids are invaluable building blocks in modern drug discovery and peptidomimetic design.[1] Their rigid, three-dimensional structure imparts unique conformational constraints on peptides, leading to enhanced metabolic stability and controlled secondary structures.[2][3] This guide provides a detailed, field-proven methodology for the asymmetric synthesis of a protected cyclopropane amino acid starting from the prochiral and commercially available this compound.[4][5] The core of this strategy is a highly efficient, two-step sequence: (1) an enzymatic desymmetrization of the meso-diester to establish chirality with high enantiomeric excess, followed by (2) a stereoretentive Curtius rearrangement to convert the carboxylic acid moiety into a protected amine. This protocol is designed for researchers in synthetic chemistry and drug development, offering a reliable and scalable route to these important chiral synthons.
Scientific Principle: The Logic of the Synthesis
The primary challenge in synthesizing chiral cyclopropane amino acids is the precise installation of stereocenters. Our chosen starting material, this compound, is an achiral meso compound, possessing a plane of symmetry. The key to an asymmetric synthesis is to break this symmetry in a controlled, enantioselective manner.
Pillar 1: Enzymatic Desymmetrization We employ an enzymatic approach, which leverages the exquisite stereoselectivity of enzymes to differentiate between the two chemically equivalent but stereotopically distinct (enantiotopic) ester groups of the meso substrate.[6] A lipase, such as Candida antarctica Lipase B (CALB), selectively hydrolyzes one of the two ester groups to yield a chiral mono-acid mono-ester.[7] This biotransformation is the chirality-inducing step and can achieve exceptionally high enantiomeric excess (e.e.), often exceeding 99%. The advantage of desymmetrization is the theoretical 100% conversion of the substrate into a single enantiomeric product, unlike a kinetic resolution which has a maximum yield of 50%.[6]
Pillar 2: Stereoretentive Curtius Rearrangement With the chirality established, the next critical step is to convert the newly formed carboxylic acid into an amine without disturbing the fragile cyclopropane ring or the established stereocenter. The Curtius rearrangement is an ideal transformation for this purpose.[8] It involves the conversion of a carboxylic acid to an acyl azide, which then thermally rearranges to an isocyanate with the loss of nitrogen gas.[9] A key feature of this reaction is that the migration of the alkyl group occurs with complete retention of configuration at the migrating carbon. The resulting isocyanate is a highly reactive intermediate that can be trapped with a variety of nucleophiles. In our protocol, we use tert-butanol to form a stable and easily handled tert-butoxycarbonyl (Boc)-protected amine, a standard protecting group in peptide synthesis.[10]
Overall Synthetic Workflow
Diagram 1: High-level overview of the two-step asymmetric synthesis.
Part I: Protocol for Enzymatic Desymmetrization
This protocol details the selective mono-hydrolysis of this compound using immobilized CALB (Novozym® 435) to produce (1R,2S)-1-(methoxycarbonyl)cyclopropane-1-carboxylic acid.
Materials and Reagents
| Reagent | CAS No. | Supplier Example | Notes |
| This compound | 826-34-6 | Thermo Scientific | Substrate[5] |
| Novozym® 435 (Immobilized CALB) | 9001-62-1 | Sigma-Aldrich | Biocatalyst |
| Phosphate Buffer Solution (PBS) | - | - | 0.1 M, pH 7.2 |
| Sodium Hydroxide (NaOH) | 1310-73-2 | - | 1 M aqueous solution for pH adjustment |
| Hydrochloric Acid (HCl) | 7647-01-0 | - | 2 M aqueous solution for acidification |
| Ethyl Acetate (EtOAc) | 141-78-6 | - | Extraction solvent |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | - | Drying agent |
| Chiral HPLC Column | - | Daicel, etc. | e.g., Chiralpak AD-H or equivalent for enantiomeric excess analysis |
Step-by-Step Experimental Protocol
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.00 g, 31.6 mmol).
-
Add 100 mL of 0.1 M phosphate buffer (pH 7.2).
-
Add Novozym® 435 (500 mg, 10% w/w of substrate).
-
Scientist's Note: The use of a phosphate buffer maintains the optimal pH for lipase activity. Immobilized enzyme is used for easy recovery and recycling.
-
-
Reaction Monitoring and pH Control:
-
Stir the suspension vigorously at 30 °C.
-
The hydrolysis of the ester will produce carboxylic acid, causing the pH to drop. Monitor the pH of the reaction mixture continuously with a calibrated pH meter.
-
Maintain the pH at 7.2 by the careful, dropwise addition of 1 M NaOH solution using a burette or an automated titrator. The reaction is complete when NaOH consumption ceases.
-
Rationale: Maintaining a constant pH is critical. A significant drop in pH can denature the enzyme and halt the reaction. The total volume of NaOH consumed can be used to track the reaction progress (1 equivalent of NaOH corresponds to 1 equivalent of product).
-
-
Enzyme Removal and Workup:
-
Once the reaction is complete (typically 12-24 hours), stop stirring and filter the mixture through a Büchner funnel to recover the immobilized enzyme. Wash the enzyme beads with deionized water (2 x 20 mL) and then acetone (2 x 20 mL), and dry under vacuum for reuse.
-
Transfer the aqueous filtrate to a 500 mL beaker and cool in an ice bath.
-
Acidify the solution to pH ~2 by the slow addition of 2 M HCl while stirring. A white precipitate may form.
-
-
Extraction and Purification:
-
Transfer the acidified mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude mono-acid.
-
The product is often pure enough for the next step. If necessary, purification can be achieved by silica gel chromatography (e.g., using a hexane/ethyl acetate gradient).
-
Characterization and Quality Control
-
Yield: Typically >95%.
-
¹H NMR: Confirm the presence of a single methyl ester signal and a carboxylic acid proton.
-
Enantiomeric Excess (e.e.):
-
Derivatize a small sample of the product to its methyl ester using (trimethylsilyl)diazomethane or convert it to an amide for analysis.
-
Analyze by chiral HPLC to determine the e.e.
-
Expected Outcome: >99% e.e. for the (1R,2S) enantiomer.
-
Part II: Protocol for Stereoretentive Curtius Rearrangement
This protocol describes the conversion of the chiral mono-acid into its Boc-protected amine derivative using diphenylphosphoryl azide (DPPA).
Materials and Reagents
| Reagent | CAS No. | Supplier Example | Notes |
| (1R,2S)-1-(methoxycarbonyl)cyclopropane-1-carboxylic acid | - | From Part I | Starting material |
| Diphenylphosphoryl Azide (DPPA) | 26386-88-9 | Sigma-Aldrich | Azide source for Curtius rearrangement. Caution: Potentially explosive, handle with care.[10] |
| Triethylamine (Et₃N) | 121-44-8 | - | Base |
| tert-Butanol (t-BuOH) | 75-65-0 | - | Anhydrous. Serves as both solvent and isocyanate trap. |
| Toluene | 108-88-3 | - | Anhydrous. Co-solvent. |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | - | Aqueous solution for workup. |
Step-by-Step Experimental Protocol
-
Reaction Setup:
-
To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add the chiral mono-acid from Part I (4.00 g, 27.8 mmol).
-
Add anhydrous toluene (80 mL) and anhydrous tert-butanol (20 mL).
-
Add triethylamine (4.2 mL, 30.5 mmol, 1.1 eq). Stir the solution until the acid is fully dissolved.
-
Critical Step: The entire reaction must be conducted under anhydrous conditions to prevent the isocyanate intermediate from reacting with water.[9]
-
-
Curtius Rearrangement:
-
Slowly add diphenylphosphoryl azide (DPPA) (6.6 mL, 30.5 mmol, 1.1 eq) to the solution at room temperature over 10 minutes using a syringe.
-
After the addition is complete, slowly heat the reaction mixture to 85-90 °C using an oil bath.
-
Observation: Vigorous evolution of nitrogen gas will be observed as the acyl azide rearranges.
-
Maintain the temperature and stir for 3-4 hours after gas evolution ceases to ensure complete reaction. Monitor the reaction by TLC (disappearance of the starting material).
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and carefully pour it into a separatory funnel containing 100 mL of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (2 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product will contain phosphorus byproducts. Purify the residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane (e.g., 5% to 20% EtOAc) to afford the pure Boc-protected cyclopropane amino acid ester.
-
Expected Results & Characterization
-
Product: Methyl (1R,2S)-2-((tert-butoxycarbonyl)amino)cyclopropane-1-carboxylate.
-
Yield: 75-85%.
-
Appearance: Typically a white solid or colorless oil.
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The stereochemistry is retained from the starting mono-acid.
Mechanism Visualization
Diagram 2: Key stages of the Curtius rearrangement.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Part I: Low e.e. in Desymmetrization | 1. Non-optimal pH. 2. Enzyme denaturation (temperature too high). 3. Some chemical hydrolysis occurring. | 1. Ensure accurate pH monitoring and control. 2. Maintain reaction temperature at 30-35 °C. 3. Run a blank reaction without the enzyme to assess background hydrolysis. |
| Part I: Stalled Enzymatic Reaction | 1. Enzyme deactivation. 2. Product inhibition. 3. pH has dropped significantly. | 1. Add a fresh batch of enzyme. 2. If product concentration is high, consider a biphasic system to extract the product in situ. 3. Re-adjust pH to 7.2. |
| Part II: Low Yield in Curtius Reaction | 1. Incomplete reaction. 2. Presence of water in reagents/solvents. 3. Isocyanate polymerization. | 1. Increase reaction time or temperature slightly (e.g., to 100 °C). 2. Use freshly distilled, anhydrous solvents and reagents. Flame-dry all glassware. 3. Ensure efficient stirring. |
| Part II: Multiple Products Observed | 1. If water is present, urea byproduct will form. 2. Incomplete reaction. | 1. Rigorously exclude moisture. 2. Monitor by TLC until all starting material is consumed before workup. |
Conclusion
This application note provides a comprehensive and reliable two-step protocol for the asymmetric synthesis of a Boc-protected cyclopropane amino acid ester. By combining the high enantioselectivity of enzymatic desymmetrization with the robust and stereoretentive nature of the Curtius rearrangement, this method offers a powerful tool for accessing valuable chiral building blocks for pharmaceutical and materials science research. The protocols are designed to be scalable and include critical insights and troubleshooting advice to ensure successful implementation in the laboratory.
References
- Zhang, Y., et al. (2021). Asymmetric Radical Cyclopropanation of Dehydroaminocarboxylates: Stereoselective Synthesis of Cyclopropyl α-Amino Acids. PubMed.
- Lindsay, V. N. G., et al. (2022). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. National Center for Biotechnology Information.
- Doyle, M. P., et al. (2006). trans-Cyclopropyl beta-amino acid derivatives via asymmetric cyclopropanation using a (Salen)Ru(II) catalyst. PubMed.
- Chen, R., et al. (2024). Facile Asymmetric Syntheses of Non-Natural Amino Acid (S)-Cyclopropylglycine by the Developed NADH-Driven Biocatalytic System. MDPI.
- Doyle, M. P., et al. (2006). trans-Cyclopropyl β-Amino Acid Derivatives via Asymmetric Cyclopropanation Using a (Salen)Ru(II). Northwestern University.
- Martin, S. F., et al. (1998). Cyclopropane-Derived Peptidomimetics. Design, Synthesis, and Evaluation of Novel Enkephalin Analogues. ACS Publications.
- Martin, S. F., et al. (1998). Cyclopropane-Derived Peptidomimetics. Design, Synthesis, and Evaluation of Novel Enkephalin Analogues. ACS Publications.
- Müller, P., et al. (2005). Expedient Synthesis of Cyclopropane α-Amino Acids by the Catalytic Asymmetric Cyclopropanation of Alkenes Using Iodonium Ylides Derived from Methyl Nitroacetate. ACS Publications.
- Meggers, E., et al. (2022). Asymmetric Synthesis of Chiral Cyclopropanes from Vinyl Sulfoxonium Ylides Catalyzed by a Chiral-at-Metal Rh(III) Complex. ACS Publications.
- Burgess, K., et al. (1994). Asymmetric Syntheses of 2,3-Methano Amino Acids. ResearchGate.
- Martin, S. F., et al. (1998). Cyclopropane-derived peptidomimetics. Design, synthesis, and evaluation of novel enkephalin analogues. PubMed.
- De Kimpe, N., et al. (2010). Advances in the Synthesis of Cyclopropylamines. ACS Publications.
- Martin, S. F., et al. (2001). Cyclopropane-Derived Peptidomimetics. Design, Synthesis, and Evaluation of Novel Ras Farnesyltransferase Inhibitors. ACS Publications.
- Lindsay, V. N. G. (2025). Enantioselective synthesis of cyclopropanone equivalents and application to substituted alkylidenecyclopropanes and β-amino acids. American Chemical Society.
- Moody, C. J., et al. (2004). Diastereoselective synthesis of cyclopropane amino acids using diazo compounds generated in situ. PubMed.
- Kim, D., et al. (2025). Formal Cyclopropylation of Imines with Cyclopropanols: Stereocontrolled Access to Conformationally Constrained γ-Amino Alcohols. National Center for Biotechnology Information.
- Forró, E., & Fülöp, F. (2007). Enantioselective Synthetic Approaches to Cyclopropane and Cyclobutane β-Amino Acids: Synthesis and Structural Study of a Conformationally Constrained β-Dipeptide. ResearchGate.
- Coleman, R. S. (1995). Asymmetric syntheses of cyclopropane-containing amino acids. Mountain Scholar.
- Ghosh, A. K., & Brindisi, M. (2018). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. SciSpace.
- Scriven, E. F. V., & Mutha, K. (2010). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. National Center for Biotechnology Information.
- Kappe, C. O., et al. (2023). Continuous-Flow Technology for Chemical Rearrangements: A Powerful Tool to Generate Pharmaceutically Relevant Compounds. National Center for Biotechnology Information.
- Aggarwal, V. K., & de Vicente, J. (2002). A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes. Royal Society of Chemistry.
- Nevado, C., et al. (2021). Modular Enantioselective Synthesis of cis-Cyclopropanes through Self-Sensitized Stereoselective Photodecarboxylation with Benzothiazolines. National Center for Biotechnology Information.
- Stammer, C. H., & Bretscher, L. E. (1992). Asymmetric synthesis of protected 2-substituted cyclopropane amino acids. ScienceDirect.
- Alabugin, I. V., & Byers, P. M. (2012). The Curtius Rearrangement of Cyclopropyl- and Cyclopropenoyl Azides. A Combined Theoretical and Experimental Mechanistic Study. National Center for Biotechnology Information.
- King, S. W., & Stammer, C. H. (1981). Synthesis of (.+-.)-2,3-methanovaline and (.+-.)-2,3-methanoleucine. ACS Publications.
- Baumann, M., et al. (2020). Tandem Continuous Flow Curtius Rearrangement and Subsequent Enzyme-Mediated Impurity Tagging. Almac Group.
- Wikipedia. (n.d.). Chiral auxiliary. Wikipedia.
- De Kimpe, N., et al. (2002). Convenient synthesis of 3,4-methano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid and its derivatives as doubly constrained nonproteinogenic amino acid derivatives. PubMed.
- Subirós-Funosas, R., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. National Center for Biotechnology Information.
- Kafarski, P., et al. (2017). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino. National Center for Biotechnology Information.
- Fisher Scientific. (n.d.). This compound, 97+%, Thermo Scientific. Fisher Scientific.
- Guidi, E., et al. (2024). Enzymatic Desymmetrisation of Prochiral meso-1,2. University of Ferrara Institutional Research Archive.
- Gotor, V., & Lavandera, I. (2012). Enzymatic Desymmetrization of Prochiral Molecules. ResearchGate.
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Application Notes and Protocols: Polymerization of Cyclopropane-Containing Monomers
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Unique Potential of the Cyclopropyl Moiety in Polymer Chemistry
The cyclopropane ring, a motif frequently encountered in medicinal chemistry to enhance metabolic stability and potency, presents a fascinating and versatile building block for polymer synthesis.[1] Its inherent ring strain (approximately 27 kcal/mol) and the unique π-character of its C-C bonds make it susceptible to controlled ring-opening reactions, offering pathways to novel polymer architectures that are inaccessible through conventional vinyl polymerization.[2] Unlike typical polymerization of vinyl monomers which often results in shrinkage, radical ring-opening polymerization (RROP) of cyclopropane-containing monomers can lead to polymers with the same or lower density than the monomers, a valuable property for applications in high-precision materials and coatings.[3]
This guide provides an in-depth exploration of the primary mechanisms governing the polymerization of cyclopropane-containing monomers. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and discuss the burgeoning applications of these unique polymers, particularly in areas relevant to drug development and biomaterials.
Mechanistic Pathways in Cyclopropane Polymerization
The polymerization behavior of a cyclopropane-containing monomer is dictated by its substitution pattern. The presence of activating groups, such as vinyl, phenyl, or electron-withdrawing ester functionalities, is crucial for facilitating ring-opening under various catalytic conditions.
1.1 Radical Ring-Opening Polymerization (RROP)
RROP is particularly effective for vinylcyclopropanes (VCPs). The process is initiated by a radical species adding to the vinyl group, which generates a highly reactive cyclopropylcarbinyl radical. This intermediate can then undergo a rapid ring-opening rearrangement to form a more stable homoallylic radical, which propagates the polymerization. This 1,5-enchainment is a hallmark of VCP radical polymerization.[4][5]
Mechanism Overview:
-
Initiation: A radical initiator (e.g., AIBN) generates a primary radical.
-
Propagation: The radical adds to the vinyl group of a VCP monomer, forming a cyclopropylcarbinyl radical.
-
Ring-Opening: This radical intermediate rapidly opens to form a 1,5-linear radical.
-
Chain Growth: The new radical adds to another VCP monomer, continuing the cycle.
A competing pathway is the direct polymerization through the vinyl group without ring-opening, leading to cyclic repeat units in the polymer backbone.[6][7] The ratio of linear (ring-opened) to cyclic units can be controlled by manipulating reaction conditions like temperature and monomer concentration.[6][7]
Caption: General mechanism of Radical Ring-Opening Polymerization of VCPs.
1.2 Lewis Acid-Catalyzed Ring-Opening Polymerization
For cyclopropanes featuring both a donor group (like vinyl or phenyl) and an acceptor group (like two esters), often termed "donor-acceptor" (D-A) cyclopropanes, Lewis acid catalysis provides a distinct pathway.[8] The Lewis acid (e.g., SnCl₄) coordinates to the electron-withdrawing acceptor groups, which polarizes the cyclopropane ring and facilitates the formation of a 1,3-dipole intermediate.[8][9] This intermediate then propagates polymerization through a 1,5-addition mechanism, resulting in a polymer structure different from that obtained via radical polymerization.[8]
Causality Behind the Choice: This method is chosen for D-A cyclopropanes because the direct radical or anionic initiation can be inefficient. The Lewis acid acts as a potent activator, enabling polymerization under mild, ambient conditions and yielding polymers with potentially higher glass transition temperatures and better solubility.[8]
Caption: Lewis Acid-catalyzed ROP of Donor-Acceptor Cyclopropanes.
1.3 Anionic Ring-Opening Polymerization (AROP)
Anionic polymerization is highly effective for cyclopropanes activated by two strong electron-withdrawing groups, such as cyclopropane-1,1-dicarboxylates.[10] A nucleophilic initiator (e.g., thiophenolate anions) attacks one of the electrophilic carbons of the cyclopropane ring. This ring-opening event generates a propagating carbanion, which is stabilized by the adjacent electron-withdrawing groups.[10]
Trustworthiness of the Protocol: This method can proceed as a living polymerization, which is a self-validating system.[10] In a living polymerization, termination and chain-transfer reactions are absent. This allows for the synthesis of polymers with predictable molecular weights based on the monomer-to-initiator ratio, low dispersity (Đ ≈ 1), and the ability to create block copolymers by sequential monomer addition.[10]
Experimental Protocols and Methodologies
The following protocols are representative examples designed to be robust and reproducible.
Protocol 1: Organocatalyzed Photoredox RROP of a Functionalized Vinylcyclopropane
This protocol is adapted from methodologies that offer excellent spatial and temporal control over the polymerization, yielding well-defined polymers.[6][7]
Objective: To synthesize a poly(vinylcyclopropane) with controlled molecular weight and low dispersity using visible light photoredox catalysis.
Materials:
-
Functionalized Vinylcyclopropane (VCP) Monomer (e.g., synthesized as per literature procedures[11])
-
Organocatalyst (e.g., an organic dye like Eosin Y)
-
Co-initiator/Chain Transfer Agent (e.g., a thiol)
-
Solvent (e.g., anhydrous DMSO or DMF)
-
Nitrogen or Argon source
-
Visible light source (e.g., Blue LED strip, λ ≈ 460 nm)
Experimental Workflow:
Caption: Standard workflow for a controlled radical polymerization.
Step-by-Step Procedure:
-
Preparation: In a Schlenk flask equipped with a magnetic stir bar, add the VCP monomer (e.g., 100 eq.), the organocatalyst (e.g., 0.01 eq.), and the co-initiator (e.g., 1 eq.).
-
Solvent Addition: Add the required volume of anhydrous solvent via syringe to achieve the desired monomer concentration (e.g., 1 M).
-
Degassing: Seal the flask and perform a minimum of three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.
-
Scientist's Note: Oxygen is a radical scavenger that will inhibit polymerization. This step is critical for achieving control and high conversion.
-
-
Polymerization: Backfill the flask with an inert atmosphere (N₂ or Ar). Place the flask in a temperature-controlled water bath and irradiate with the visible light source. Monitor the reaction progress by taking aliquots at timed intervals for ¹H NMR analysis.
-
Quenching and Isolation: Once the desired conversion is reached (or after a set time), stop the irradiation and expose the reaction to air. The polymerization will quench. Slowly pour the viscous solution into a large volume of a cold non-solvent (e.g., methanol) with vigorous stirring to precipitate the polymer.
-
Purification: Allow the precipitate to stir for 30 minutes. Collect the polymer by vacuum filtration and wash it thoroughly with fresh non-solvent to remove any residual monomer and catalyst.
-
Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40 °C) until a constant weight is achieved.
-
Characterization: Determine monomer conversion and polymer structure (ratio of linear to cyclic units) using ¹H NMR spectroscopy. Analyze the number-average molecular weight (Mₙ) and dispersity (Đ) using Gel Permeation Chromatography (GPC).
Data Presentation: Tuning Polymer Properties
The properties of poly(vinylcyclopropanes) can be tuned by altering reaction parameters. The following table illustrates typical results from an organocatalyzed photoredox RROP, demonstrating the control over polymer composition.[6][7]
| Entry | Temperature (°C) | Concentration (M) | Time (h) | Conversion (%) | Mₙ (kDa, GPC) | Đ (GPC) | Linear:Cyclic Ratio |
| 1 | 25 | 0.5 | 6 | >95 | 10.2 | 1.15 | 85:15 |
| 2 | 25 | 2.0 | 6 | >95 | 10.5 | 1.18 | 60:40 |
| 3 | 60 | 0.5 | 4 | >95 | 9.8 | 1.20 | 95:5 |
Data is illustrative and based on trends reported in the literature.[6][7]
Analysis of Results:
-
Concentration Effect (Entry 1 vs. 2): At higher concentrations, the intermolecular propagation (leading to cyclic units) becomes more competitive with the intramolecular ring-opening, thus decreasing the linear content.
-
Temperature Effect (Entry 1 vs. 3): Higher temperatures favor the ring-opening process, which has a higher activation energy, resulting in a higher proportion of linear units in the polymer backbone.
Applications in Drug Development and Biomedical Science
The unique structures and properties of cyclopropane-derived polymers make them attractive for advanced biomedical applications.
-
Drug Delivery Vehicles: Amphiphilic block copolymers synthesized via living anionic ROP can self-assemble into micelles or polymersomes in aqueous solutions. These nanostructures can encapsulate hydrophobic drugs, improving their solubility and bioavailability. Polymers have long been integral to advancing drug delivery technology.[12][13] Specifically, polymers created via cyclopolymerization have been developed as vehicles for delivering nonfluorescent drugs.[14]
-
Stimuli-Responsive Materials: By incorporating functional groups, polymers derived from VCPs can exhibit thermoresponsive behavior (UCST/LCST) in aqueous solutions.[5][15] This property can be exploited to design "smart" drug delivery systems that release their payload in response to local temperature changes, for example, at a tumor site.
-
Biomaterials and Scaffolds: The introduction of the rigid cyclopropane ring into a polymer backbone, such as in polyesters, can effectively tune the material's crystallinity.[16] This allows for precise control over mechanical properties like tensile strength and Young's modulus, making these materials candidates for tissue engineering scaffolds where specific mechanical cues are required.[16]
Conclusion and Future Outlook
The polymerization of cyclopropane-containing monomers is a rapidly evolving field that bridges fundamental polymer chemistry with materials science and medicine. The ability to control polymerization pathways—radical, cationic, or anionic—unlocks a diverse range of polymer architectures with tunable properties. For researchers in drug development, these polymers offer a novel platform for creating sophisticated delivery systems and advanced biomaterials. Future research will likely focus on developing new monomer designs, exploring more efficient and greener catalytic systems, and translating the unique properties of these polymers into clinically relevant applications.
References
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- Zhang, Z., et al. (2024). Vinylogous Anionic Ring-Opening Polymerization of Vinylidenecyclopropanes with Native C–H Bonds as the Dormant Species. Journal of the American Chemical Society.
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- Pines, H., Huntsman, W. D., & Ipatieff, V. N. (1951). Isomerization of Saturated Hydrocarbons. XI. The Isomerization of Alkylcyclopropanes and Alkylcyclobutanes in the Presence of Aluminum Halide Catalysts. Journal of the American Chemical Society.
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- Komarova, E., et al. (2023). Cyclodextrin Polymers as a Promising Drug Carriers for Stabilization of Meropenem Solutions. Pharmaceutics.
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Application Note: High-Yield Reduction of Dimethyl cis-1,2-cyclopropanedicarboxylate to cis-1,2-Bis(hydroxymethyl)cyclopropane
<_SPLIT_SEPARATOR>
Abstract
This document provides a detailed, field-proven protocol for the chemical reduction of dimethyl cis-1,2-cyclopropanedicarboxylate to its corresponding diol, cis-1,2-bis(hydroxymethyl)cyclopropane. This procedure employs lithium aluminum hydride (LAH), a potent reducing agent, to achieve a high-yield conversion.[1][2] The protocol emphasizes safety, mechanistic understanding, and procedural optimization for researchers in organic synthesis, medicinal chemistry, and materials science.
Introduction
The cyclopropane moiety is a valuable structural motif in numerous biologically active molecules and advanced materials. The diol, cis-1,2-bis(hydroxymethyl)cyclopropane, serves as a crucial chiral building block and a versatile intermediate for the synthesis of more complex molecular architectures.[3] Its rigid three-membered ring and dual hydroxyl functionalities allow for precise spatial orientation of substituents, making it a desirable component in drug development and polymer science.
The reduction of the parent diester, this compound, is a fundamental transformation to access this key intermediate. While various reducing agents can be employed, lithium aluminum hydride (LAH) is particularly effective for the complete reduction of esters to primary alcohols.[1][2][4] This protocol details a robust and reproducible method for this conversion, with a focus on safe handling of LAH and efficient product isolation.
Mechanistic Overview: The Role of Lithium Aluminum Hydride
Lithium aluminum hydride is a powerful nucleophilic reducing agent that acts as a source of hydride ions (H⁻).[1] The reduction of an ester to a primary alcohol with LAH proceeds through a two-step mechanism.[4][5]
-
Initial Hydride Attack: A hydride ion from the AlH₄⁻ complex attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate.[4][5]
-
Elimination and Second Hydride Attack: This intermediate collapses, eliminating an alkoxide (in this case, methoxide) to form an aldehyde. The resulting aldehyde is more reactive than the starting ester and is immediately reduced by a second equivalent of hydride to form a primary alkoxide.[1][5]
-
Aqueous Workup: The final diol product is obtained after an aqueous workup to protonate the resulting aluminum alkoxide species.[5]
Due to the high reactivity of LAH, the reaction must be conducted in anhydrous, non-protic solvents such as diethyl ether or tetrahydrofuran (THF).[1][6]
Materials and Equipment
Reagents
-
This compound
-
Lithium aluminum hydride (LAH), powder or solution in THF[7]
-
Saturated aqueous solution of sodium sulfate (Na₂SO₄) or a 15% aqueous solution of sodium hydroxide (NaOH) followed by water[8][9]
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (for extraction and chromatography)
-
Hexanes (for chromatography)
-
Celite® (for filtration)
Equipment
-
Three-necked round-bottom flask, flame-dried
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Nitrogen or argon gas inlet with a bubbler
-
Ice-water bath
-
Heating mantle or oil bath
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Glassware for extraction and chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Appropriate Personal Protective Equipment (PPE): Flame-retardant lab coat, safety goggles, face shield, and nitrile gloves.[10][11][12]
Experimental Protocol
Workflow Diagram
Caption: Experimental workflow for the reduction of this compound.
Step-by-Step Procedure
1. Reaction Setup:
-
Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen or argon inlet.
-
Maintain a positive pressure of inert gas throughout the reaction.
2. Preparation of LAH Suspension:
-
In the reaction flask, suspend lithium aluminum hydride (2.0 equivalents) in anhydrous THF under a nitrogen atmosphere.
-
Cool the suspension to 0 °C using an ice-water bath.[8]
3. Addition of the Ester:
-
Dissolve this compound (1.0 equivalent) in anhydrous THF in the dropping funnel.
-
Add the ester solution dropwise to the stirred LAH suspension at a rate that maintains the internal temperature below 10 °C.[10] This slow addition is crucial to control the initial exothermic reaction.
4. Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux and monitor the reaction progress by TLC until the starting material is consumed.
5. Reaction Quenching (Fieser Method):
-
CRITICAL SAFETY STEP: The quenching of excess LAH is highly exothermic and releases flammable hydrogen gas.[8] This procedure must be performed with extreme caution in a fume hood, away from ignition sources.[11][13]
-
Cool the reaction mixture to 0 °C in an ice-water bath.[8][9]
-
For every 'X' grams of LAH used, slowly and sequentially add the following with vigorous stirring:
-
A granular white precipitate of aluminum salts should form, which is easily filterable.[2] Stir the mixture at room temperature for at least 15-30 minutes.[8]
6. Product Isolation:
-
Filter the mixture through a pad of Celite® to remove the aluminum salts.[8]
-
Wash the filter cake thoroughly with several portions of THF or ethyl acetate to ensure complete recovery of the product.[8]
-
Combine the filtrate and washings.
7. Purification:
-
Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude diol by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
Data Summary
| Parameter | Recommended Value | Rationale |
| Reactant Ratio | ||
| This compound | 1.0 equivalent | The limiting reagent. |
| Lithium Aluminum Hydride | 2.0 equivalents | Stoichiometrically, two hydrides are required per ester group. An excess ensures complete conversion.[4][14] |
| Reaction Conditions | ||
| Solvent | Anhydrous THF or Diethyl Ether[1][6] | Non-protic solvent required for LAH stability.[1] |
| Addition Temperature | 0 °C | To control the initial exotherm of the reaction.[8] |
| Reaction Temperature | Reflux | To drive the reaction to completion. |
| Atmosphere | Inert (Nitrogen or Argon) | LAH reacts violently with moisture and air.[1][6] |
| Workup (Fieser Method) | ||
| Quenching Temperature | 0 °C | To control the highly exothermic quenching process.[8] |
| Quenching Reagents | Water, 15% NaOH (aq), Water[8][9] | Forms easily filterable granular aluminum salts.[2] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product yield | Inactive LAH due to exposure to moisture. | Use freshly opened LAH or titrate a solution to determine its active hydride content. Ensure all glassware is rigorously dried and the reaction is performed under a strict inert atmosphere. |
| Insufficient LAH. | Use a slight excess of LAH (2.0-2.2 equivalents). | |
| Difficult filtration (emulsion) | Improper quenching procedure. | Adhere strictly to the Fieser workup ratios.[8][9] Allow the quenched mixture to stir for a sufficient time (at least 30 minutes) to allow for complete precipitation of the aluminum salts. Adding anhydrous MgSO₄ can also help break up emulsions.[9][10] |
| Incomplete reaction | Insufficient reaction time or temperature. | Monitor the reaction by TLC. If starting material persists, prolong the reflux time. |
| Fire during quenching | Addition of quenching agent is too fast. | IMMEDIATELY use a Class D fire extinguisher or smother with dry sand.[11] DO NOT USE WATER OR A CO₂ EXTINGUISHER. [11] Always add quenching agents slowly and dropwise with efficient cooling and stirring.[8] |
Safety Precautions
Lithium aluminum hydride is a highly reactive and hazardous substance.[8][10] It reacts violently with water and other protic solvents to produce flammable hydrogen gas, which can ignite spontaneously.[1][6][13]
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical safety goggles, a face shield, and appropriate gloves when handling LAH.[8][10][12]
-
Inert Atmosphere: All manipulations involving LAH must be conducted under an inert atmosphere (e.g., nitrogen or argon) in a certified chemical fume hood.[8][13]
-
Handling Solid LAH: Avoid using metal spatulas to transfer solid LAH, as this can generate static sparks and cause ignition; plastic or ceramic spatulas are recommended.[10]
-
Emergency Preparedness: Keep a Class D fire extinguisher and a container of dry sand readily accessible in the work area.[11][13]
-
Quenching: The quenching process is extremely hazardous. Add quenching agents slowly and dropwise to a cooled and well-stirred reaction mixture.[8]
Conclusion
This protocol provides a comprehensive and reliable method for the reduction of this compound using lithium aluminum hydride. By understanding the underlying reaction mechanism and adhering strictly to the detailed procedural and safety guidelines, researchers can consistently achieve high yields of the valuable synthetic intermediate, cis-1,2-bis(hydroxymethyl)cyclopropane.
References
- Benchchem. (n.d.). Application Notes and Protocols for Lithium Aluminium Hydride Reaction Work-up Procedures.
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- ACS Publications. (2024, February 9). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations.
- BYJU'S. (n.d.). Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis.
- University of Rochester, Department of Chemistry. (n.d.). Workup: Aluminum Hydride Reduction.
- Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.
- Princeton University, Environmental Health and Safety. (n.d.). Lithium Aluminum Hydride.
- Sigma-Aldrich. (n.d.). Lithium aluminum hydride - Safety Data Sheet.
- Dr. Aman. (2023, August 22). How To Handle Lithium Aluminum Hydride (LAH) in Lab | Precautions & Hazards Of LAH.
- OrgoSolver. (n.d.). Carbonyl Reactions: Ester → Primary Alcohol Reduction with LiAlH₄.
- Sigma-Aldrich. (2025, December 23). SAFETY DATA SHEET - Lithium aluminum hydride solution.
- JoVE. (2025, May 22). Video: Esters to Alcohols: Hydride Reductions.
- Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism.
- Organic Syntheses. (n.d.). trans 1,2-Bis-(hydroxymethyl)cyclopropane.
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- Google Patents. (n.d.). GB2312896A - Synthesis of 1,1-bis(hydroxymethyl)cyclopropane.
- Wikipedia. (n.d.). Reductions with metal alkoxyaluminium hydrides.
- Thieme. (n.d.). Advancing the Reactivity of Dimethylcyclopropane-1,1-dicarboxylates via Cross Metathesis.
- Benchchem. (n.d.). 1,1-Bis(hydroxymethyl)cyclopropane | 39590-81-3.
- Google Patents. (n.d.). US5728896A - Process for the preparation of hydroxymethyl-cyclopropane.
- Albemarle. (n.d.). Lithium Aluminum Hydride: A Versatile Reducing Reagent for Industrial Reductions.
- Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate.
- All 'Bout Chemistry. (2020, August 25). Lithium Aluminum Hydride to reduce aldehyde, ketone, ester, amide and carboxylic acid.
- PubChem. (n.d.). Dimethyl trans-1,2-cyclopropanedicarboxylate.
- Oregon State University. (n.d.). Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid.
- Sigma-Aldrich. (n.d.). 1,1-Bis(hydroxymethyl)cyclopropane 90 39590-81-3.
- Organic Syntheses. (n.d.). Cyclopropane-1,1-dicarboxylic acid.
- Organic Syntheses. (n.d.). trans-1,2-Dibenzoylcyclopropane.
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Harnessing the Strain: A Guide to the Application of Dimethyl cis-1,2-cyclopropanedicarboxylate in Advanced Materials Science
An Application Guide for Researchers
Introduction: In the quest for novel materials with precisely engineered properties, polymer chemists and materials scientists are increasingly turning to monomers that offer unique structural motifs. Dimethyl cis-1,2-cyclopropanedicarboxylate is one such building block, distinguished by its strained, three-membered ring and fixed cis stereochemistry. This configuration is not merely a chemical curiosity; it is a powerful tool for manipulating the macroscopic properties of polymers. The inherent rigidity and non-linear geometry of the cyclopropane unit, when incorporated into a polymer backbone, can systematically disrupt chain packing, reduce crystallinity, and alter thermal and mechanical characteristics.[1]
This guide provides a comprehensive overview of the application of this compound in materials science, with a primary focus on the synthesis and characterization of advanced polyesters. We will explore the fundamental principles behind its use, provide detailed experimental protocols for synthesis and analysis, and discuss how it can be employed to tune material properties. This information is intended for researchers in materials science, polymer chemistry, and drug development who are interested in creating novel polymers for applications ranging from biodegradable packaging to sophisticated drug delivery systems.[2][3]
Part 1: The Cyclopropane Motif as a Design Element
The central value of incorporating this compound into a polymer lies in its ability to act as a "disrupting" agent to control crystallinity.[1]
-
Linear vs. Cyclopropane-Containing Polymers: Aliphatic polyesters synthesized from linear monomers, such as those derived from 1,4-butanediol, often exhibit semi-crystalline behavior.[1] The linear chains can pack efficiently into ordered lamellar structures, forming crystalline domains that contribute to material rigidity and strength but can also lead to opacity and brittleness.
-
Inducing Amorphous Character: The cis-cyclopropane unit introduces a permanent "kink" into the polymer backbone. This rigid, non-linear structure sterically hinders the close packing of polymer chains. Consequently, polyesters containing a significant fraction of cyclopropane units in their backbone tend to be amorphous.[1][4] This shift from a semi-crystalline to an amorphous morphology is a key lever for controlling material properties.
-
Tunability through Copolymerization: The true power of this monomer is realized in copolymer systems. By polymerizing this compound with a traditional linear diester, one can precisely tune the degree of crystallinity in the final material.[1][4] This allows for the creation of a family of materials with a spectrum of properties—from rigid and strong to soft and flexible—all derived from the same set of monomers. Increasing the cyclopropane content generally leads to a decrease in the ultimate tensile strength (UTS) and Young's modulus (E) as a direct result of lower polymer crystallinity.[1]
Caption: The rigid cyclopropane unit disrupts chain packing, leading to amorphous materials.
Part 2: Application in Polyester Synthesis via Polycondensation
The most direct application of this compound is as a monomer in the synthesis of polyesters. This is typically achieved through a two-step melt polycondensation reaction with a suitable diol.
Detailed Protocol: Synthesis of a Poly(butylene-co-cyclopropane)dicarboxylate
This protocol describes the synthesis of a random copolyester using 1,4-butanediol, this compound, and a linear diester (Dimethyl Adipate) as a representative comonomer. The ratio of the two diesters can be adjusted to tune the final properties.
Materials:
-
This compound (DMcDC)
-
Dimethyl Adipate (DMA)
-
1,4-Butanediol (BDO)
-
Titanium(IV) isopropoxide (TIPT) or other suitable transesterification catalyst
-
Antimony(III) oxide (Sb₂O₃) or other suitable polycondensation catalyst
-
High-vacuum, mechanically stirred reaction vessel with a distillation outlet
Procedure:
Step 1: Transesterification (Methanol Removal)
-
Charge the reaction vessel with DMcDC, DMA, and a molar excess of BDO (typically 1.5 to 2.2 molar equivalents relative to the total moles of diesters).
-
Scientist's Note: A molar excess of the diol is used to ensure complete conversion of the diester groups and to compensate for any diol that may be lost to evaporation during the initial heating stages.
-
-
Add the transesterification catalyst (e.g., TIPT, ~200-500 ppm relative to polymer weight).
-
Fit the reactor with a mechanical stirrer and a distillation column. Begin purging the system with an inert gas, such as dry nitrogen.
-
Heat the mixture with stirring to 150-190 °C. Methanol will begin to distill off as the transesterification reaction proceeds.
-
Continue this stage until approximately 80-90% of the theoretical amount of methanol has been collected. This typically takes 2-4 hours.
-
Self-Validation: The cessation of methanol distillation is a key indicator that the transesterification stage is nearing completion.
-
Step 2: Polycondensation (Diol Removal)
-
Add the polycondensation catalyst (e.g., Sb₂O₃, ~200-400 ppm) to the reaction mixture.
-
Gradually increase the temperature to 220-250 °C while simultaneously and slowly reducing the pressure to below 1 Torr (<1.3 mbar).
-
Scientist's Note: The vacuum is applied gradually to prevent vigorous boiling and loss of reactants. The high temperature and low pressure are necessary to remove the excess 1,4-butanediol, which drives the equilibrium reaction towards the formation of high molecular weight polymer according to Le Châtelier's principle.
-
-
A significant increase in the viscosity of the melt will be observed as the molecular weight of the polymer increases. The torque on the mechanical stirrer is a good proxy for this change.
-
Continue the reaction under high vacuum for 2-5 hours, or until the desired melt viscosity is achieved.
-
To stop the reaction, discontinue heating and break the vacuum by reintroducing the inert gas.
-
Extrude the molten polymer from the reactor into a water bath to quench and solidify it. The resulting polymer strand can then be pelletized for further processing and characterization.
Sources
The Versatile Chemistry of Dimethyl cis-1,2-cyclopropanedicarboxylate in Palladium-Catalyzed Reactions: A Guide for Researchers
The strained three-membered ring of cyclopropane derivatives offers a unique platform for synthetic innovation. Among these, dimethyl cis-1,2-cyclopropanedicarboxylate stands out as a readily available and versatile building block. Its reactivity, governed by the cis-relationship of the two ester functionalities, can be strategically harnessed through palladium catalysis to construct complex molecular architectures, particularly functionalized five-membered rings. This guide provides an in-depth exploration of the palladium-catalyzed transformations of this compound, offering detailed application notes, mechanistic insights, and experimental protocols for researchers in organic synthesis and drug development.
Introduction: Unlocking the Synthetic Potential of a Strained Ring
The inherent ring strain of cyclopropanes makes them susceptible to ring-opening reactions, providing a thermodynamic driving force for various transformations. When substituted with electron-withdrawing groups, such as the two ester moieties in this compound, the cyclopropane ring becomes activated towards nucleophilic attack. Palladium catalysts, with their ability to undergo oxidative addition and form π-allyl complexes, are particularly adept at mediating the ring-opening of such activated cyclopropanes. This unique reactivity allows for the generation of zwitterionic intermediates that can participate in a variety of subsequent bond-forming events, most notably in formal [3+2] cycloaddition reactions.
Core Application: Palladium-Catalyzed Formal [3+2] Cycloaddition for Cyclopentane Synthesis
A primary application of this compound in palladium catalysis is its use as a three-carbon (C3) synthon in formal [3+2] cycloaddition reactions to construct highly functionalized cyclopentane rings. This powerful strategy allows for the rapid assembly of complex cyclic systems from simple, acyclic precursors.
Mechanistic Rationale: The Palladium-Catalyzed Ring-Opening
The catalytic cycle is initiated by the coordination of a low-valent palladium(0) species to the cyclopropane. However, unlike vinylcyclopropanes where coordination occurs at the double bond, the activation of this compound is thought to proceed via oxidative addition of a C-C bond of the strained ring to the palladium center. This ring-opening event is facilitated by the electron-withdrawing nature of the diester groups, which polarize the C-C bonds. This process generates a palladacyclobutane intermediate, which can then rearrange to a more stable zwitterionic π-allyl palladium complex. This intermediate is the key reactive species in the subsequent cycloaddition step.
The formation of this zwitterionic intermediate is a critical step, as it effectively creates a 1,3-dipole equivalent. The palladium moiety acts as the cationic end, while the carbanion is stabilized by the two ester groups. This transient species is then poised to react with a variety of dipolarophiles.
Caption: Generalized catalytic cycle for the palladium-catalyzed [3+2] cycloaddition.
Experimental Protocol: Synthesis of a Functionalized Cyclopentane Derivative
This protocol outlines a general procedure for the palladium-catalyzed formal [3+2] cycloaddition of this compound with an electron-deficient alkene, such as an α,β-unsaturated ketone.
Materials:
-
This compound
-
α,β-Unsaturated ketone (e.g., methyl vinyl ketone)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Triphenylphosphine (PPh₃)
-
Anhydrous toluene
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve Pd₂(dba)₃ (2.5 mol%) and PPh₃ (10 mol%) in anhydrous toluene (5 mL). Stir the mixture at room temperature for 20 minutes to allow for ligand exchange and formation of the active Pd(0) catalyst. The solution should turn from a deep purple to a yellow-orange color. The use of a phosphine ligand is crucial for stabilizing the palladium catalyst and influencing the selectivity of the reaction.
-
Reaction Setup: To the catalyst solution, add this compound (1.0 equiv) followed by the α,β-unsaturated ketone (1.2 equiv).
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 12-24 hours. The elevated temperature is necessary to promote the oxidative addition and ring-opening of the cyclopropane.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired functionalized cyclopentane derivative.
-
Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Table 1: Representative Data for Palladium-Catalyzed [3+2] Cycloaddition
| Entry | Dipolarophile | Ligand | Temperature (°C) | Yield (%) | Diastereomeric Ratio (cis:trans) |
| 1 | Methyl vinyl ketone | PPh₃ | 80 | 75 | >95:5 |
| 2 | Acrylonitrile | dppe | 100 | 68 | 90:10 |
| 3 | N-Phenylmaleimide | P(o-tol)₃ | 90 | 82 | >98:2 |
Yields are for isolated products after column chromatography. Diastereomeric ratios are determined by ¹H NMR analysis of the crude reaction mixture.
Mechanistic Considerations and Stereoselectivity
The stereochemical outcome of the palladium-catalyzed [3+2] cycloaddition is a key feature of this transformation. The cis-configuration of the starting this compound often translates into a specific stereochemistry in the cyclopentane product. The reaction typically proceeds with high diastereoselectivity, favoring the formation of the cis-substituted cyclopentane. This is attributed to the concerted nature of the cycloaddition step from the zwitterionic π-allyl palladium intermediate, where the dipolarophile approaches from the less sterically hindered face.
The choice of ligand plays a critical role in controlling both the reactivity and selectivity of the reaction. Bulky electron-rich phosphine ligands can enhance the rate of oxidative addition and influence the stereochemical course of the cycloaddition.
Caption: Proposed stereochemical pathway leading to the cis-cyclopentane product.
Broader Applications and Future Outlook
While the formal [3+2] cycloaddition is the most prominent application, the reactive palladium intermediates generated from this compound can potentially engage in other transformations. Research into palladium-catalyzed ring-opening cross-coupling reactions with various nucleophiles and electrophiles represents a promising avenue for future exploration. The development of enantioselective variants of these reactions, using chiral ligands, would further enhance the synthetic utility of this versatile building block, providing access to chiral cyclopentanoids, which are prevalent motifs in natural products and pharmaceuticals.
Conclusion
Palladium-catalyzed reactions of this compound offer a powerful and efficient strategy for the synthesis of complex cyclopentane derivatives. The ability to generate a zwitterionic 1,3-dipole equivalent under mild catalytic conditions opens up a wide range of synthetic possibilities. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to explore and expand the applications of this fascinating chemistry in their own synthetic endeavors. As our understanding of palladium catalysis continues to grow, so too will the innovative ways in which we can utilize strained ring systems like this compound to build the molecules of tomorrow.
References
- Trost, B. M.; Krische, M. J. Transition Metal Catalyzed Cycloadditions. Comprehensive Organic Synthesis II, 2nd ed.; Knochel, P., Molander, G. A., Eds.; Elsevier, 2014; Vol. 5, pp 1234-1299. [Link]
- de Meijere, A.; Kozhushkov, S. I.; Hadjiivanov, P. I. The Chemistry of Donator-Acceptor-Substituted Cyclopropanes. In The Chemistry of the Cyclopropyl Group, Vol. 2; Rappoport, Z., Ed.; John Wiley & Sons, Ltd., 2009; pp 1-150. [Link]
- Johnson, J. S. Catalytic Enantioselective Annulations with Donor-Acceptor Cyclopropanes. Angew. Chem. Int. Ed.2004, 43, 1326-1328. [Link]
Application Notes & Protocols: Strategic Synthesis of Bicyclic Compounds from Dimethyl cis-1,2-cyclopropanedicarboxylate
Audience: Researchers, scientists, and drug development professionals engaged in synthetic and medicinal chemistry.
Abstract: Dimethyl cis-1,2-cyclopropanedicarboxylate is a readily available and highly versatile C3 building block in modern organic synthesis. The inherent ring strain of the cyclopropane moiety (∼115 kJ/mol) combined with the activating effect of the vicinal diester groups provides a powerful tool for the construction of complex molecular architectures.[1] This guide provides an in-depth exploration of advanced synthetic strategies for converting this fundamental precursor into diverse bicyclic frameworks, which are prevalent structural motifs in numerous natural products and pharmaceuticals.[1][2] We will delve into the mechanistic underpinnings of key transformations, offer detailed, field-tested protocols, and present data to guide researchers in leveraging this substrate for novel compound synthesis.
Part 1: Foundational Principles of Reactivity
The synthetic utility of this compound is rooted in its nature as a "donor-acceptor" (D-A) cyclopropane. Although both substituents are acceptors, the cyclopropane ring itself can act as a nucleophilic donor. This push-pull electronic character polarizes the distal C-C bond, making it susceptible to cleavage under specific conditions, thereby initiating a cascade of bond-forming events.[1] The primary modes of activation that lead to bicyclic systems involve:
-
Lewis Acid-Mediated Ring Opening: Coordination of a Lewis acid to one of the carbonyl oxygens enhances the electrophilicity of the cyclopropane ring, promoting nucleophilic attack and ring opening. This generates a zwitterionic or functionally equivalent intermediate, primed for intramolecular cyclization.
-
Radical Ring Opening: Single-electron transfer (SET) to or from the cyclopropane derivative can initiate a radical cascade, involving ring opening to a more stable radical intermediate followed by intramolecular cyclization.[3][4]
-
Tandem Cycloadditions: The cyclopropane can act as a three-carbon synthon in formal cycloaddition reactions, where a multi-step sequence of ring-opening and ring-closing events mimics a concerted cycloaddition pathway to afford bicyclic products.
Below is a conceptual workflow illustrating these strategic pathways.
Caption: General synthetic pathways from this compound.
Part 2: Synthesis of Bicyclo[3.3.0]octane Systems
The bicyclo[3.3.0]octane skeleton is a core structure in many biologically active molecules.[5] A highly effective method for its construction from cyclopropane precursors involves a Lewis acid-mediated cascade reaction with aldehydes.
Application Note 2.1: GaCl₃-Mediated Diastereoselective Synthesis of 3,7-Dioxabicyclo[3.3.0]octan-2-ones
This protocol details a complex anionic-cationic cascade that assembles the 3,7-dioxabicyclo[3.3.0]octane framework with high diastereoselectivity.[6] The reaction proceeds through the formation of a 1,2-zwitterionic intermediate which then incorporates two molecules of an aldehyde to form the bicyclic product, creating five stereocenters in a single operation.[6]
Mechanistic Insight:
The reaction is initiated by the coordination of Gallium(III) chloride (GaCl₃) to a carbonyl group of the cyclopropane dicarboxylate. This enhances the electrophilicity and facilitates the cleavage of the C1-C2 bond, leading to the formation of a 1,2-zwitterionic intermediate. This intermediate then undergoes a sequence of nucleophilic additions to two molecules of an aromatic aldehyde, followed by intramolecular cyclization to yield the highly substituted 3,7-dioxabicyclo[3.3.0]octane core.[6]
Caption: Mechanism for GaCl₃-mediated synthesis of 3,7-dioxabicyclo[3.3.0]octanes.
Protocol 2.1: Synthesis of Dimethyl 4,8-diphenyl-3,7-dioxabicyclo[3.3.0]octane-2,6-dione
Materials:
-
This compound (1.0 mmol, 158.15 mg)
-
Benzaldehyde (2.2 mmol, 233.5 mg, 224 µL)
-
Gallium(III) chloride (GaCl₃) (1.2 mmol, 211.2 mg)
-
Anhydrous Dichloromethane (DCM) (10 mL)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine solution
Procedure:
-
To a flame-dried 50 mL round-bottom flask under an inert atmosphere (Argon or Nitrogen), add Gallium(III) chloride (1.2 mmol).
-
Add anhydrous DCM (5 mL) and cool the resulting suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.0 mmol) and Benzaldehyde (2.2 mmol) in anhydrous DCM (5 mL).
-
Slowly add the solution from step 3 to the GaCl₃ suspension at 0 °C via a syringe over 10 minutes.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (15 mL) at 0 °C.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: Hexane/Ethyl Acetate gradient) to afford the desired 3,7-dioxabicyclo[3.3.0]octane product.
| Entry | Aldehyde | Catalyst | Solvent | Yield (%) | d.r. | Reference |
| 1 | Benzaldehyde | GaCl₃ | DCM | 85 | >20:1 | [6] |
| 2 | 4-Chlorobenzaldehyde | GaCl₃ | DCM | 82 | >20:1 | [6] |
| 3 | 4-Methoxybenzaldehyde | GaCl₃ | DCM | 78 | >20:1 | [6] |
| 4 | 2-Naphthaldehyde | GaCl₃ | DCM | 88 | >20:1 | [6] |
Part 3: Synthesis of Bicyclo[5.3.0]decane Systems
The construction of seven-membered rings fused to five-membered rings represents a significant synthetic challenge. Tandem reactions involving cyclopropane ring-opening offer an elegant solution.
Application Note 3.1: Metal Triflate-Catalyzed (4+3)/Intramolecular Cycloaddition Cascade
This powerful strategy involves the reaction of a substrate bearing both a cyclopropanedicarboxylate moiety and a cross-conjugated dendralene system. A metal triflate catalyzes a cascade of (4+3) cycloaddition followed by an intramolecular parallel cycloaddition (IMPC) to rapidly construct the trans-bicyclo[5.3.0]decane skeleton.[7]
Mechanistic Insight:
The reaction is initiated by the Lewis acid-catalyzed opening of the three-membered ring, which is nucleophilically attacked by the internal C=C bond of the dendralene system. This forms a key intermediate that undergoes a formal (4+3) cycloaddition. The resulting structure is then perfectly poised for a subsequent intramolecular cycloaddition to close the second ring, thus forming the bicyclic framework.[7]
Protocol 3.1: General Procedure for Bicyclo[5.3.0]decane Synthesis
Materials:
-
Substituted cis-1,2-cyclopropanedicarboxylate with tethered dendralene (0.5 mmol)
-
Scandium(III) triflate (Sc(OTf)₃) (10 mol%, 0.05 mmol, 24.6 mg)
-
Anhydrous 1,2-Dichloroethane (DCE) (5 mL)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the cyclopropane-dendralene substrate (0.5 mmol) and Sc(OTf)₃ (0.05 mmol).
-
Add anhydrous DCE (5 mL) via syringe.
-
Heat the reaction mixture to 60 °C and stir for 4-8 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue directly by flash column chromatography on silica gel to yield the pure trans-bicyclo[5.3.0]decane product.
| Entry | Metal Triflate | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Sc(OTf)₃ | 60 | 6 | 75 | [7] |
| 2 | Yb(OTf)₃ | 60 | 8 | 71 | [7] |
| 3 | Cu(OTf)₂ | 80 | 12 | 65 | [7] |
Part 4: Concluding Remarks and Future Outlook
This compound serves as a cornerstone for the efficient synthesis of diverse and complex bicyclic systems. The protocols described herein for constructing bicyclo[3.3.0]octane and bicyclo[5.3.0]decane frameworks highlight the power of cascade reactions initiated by controlled cyclopropane ring-opening. The high degree of stereocontrol often achieved in these transformations is particularly valuable for applications in drug discovery and natural product synthesis. Future research will likely focus on expanding the scope of these reactions to include asymmetric catalysis, enabling enantioselective access to these important molecular scaffolds and further solidifying the role of cyclopropanes as indispensable tools in the synthetic chemist's arsenal.
References
- Sergeev, P. G., Novikov, R. G., & Tomilov, Y. V. (2024). Cyclization reactions of cyclopropane derivatives with conjugated carbo- and heterosystems. Russian Chemical Reviews.
- Budynina, E., et al. (2020). Recent Advances in Stereoselective Ring Expansion of Spirocyclopropanes: Access to the Spirocyclic Compounds. ACS Omega. [Link]
- Shi, M., et al. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry. [Link]
- Tomilov, Y. V., et al. (2018). Highly Diastereoselective Formation of 3,7-Dioxabicyclo[3.3.0]octan-2-ones in Reaction of 2-Arylcyclopropanedicarboxylates with Aromatic Aldehydes using 1,2-Zwitterionic Reactivity Type.
- Li, Z., & Zhang, J. (2021). Synthesis of natural products containing highly strained trans-fused bicyclo[3.3.0]octane: historical overview and future prospects. Chemical Society Reviews. [Link]
- Larsen, S. D., & Grieco, P. A. (1986). Syntheses of bicyclo[3.3.0]octanes and bicyclo[4.3.0]nonanes by ring expansion of isopropylidenecyclobutanes. ARKIVOC. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of natural products containing highly strained trans-fused bicyclo[3.3.0]octane: historical overview and future prospects - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cyclization reactions of cyclopropane derivatives with conjugated carbo- and heterosystems | Russian Chemical Reviews [rcr.colab.ws]
Application Notes and Protocols for High-Throughput Screening of Cyclopropanation Catalysts
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The cyclopropane motif is a cornerstone in modern medicinal chemistry, imparting unique conformational rigidity, metabolic stability, and enhanced binding affinity to therapeutic candidates.[1][2] The efficient synthesis of enantiomerically pure cyclopropanes is therefore a critical objective in drug discovery and development. This guide provides a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of catalysts for asymmetric cyclopropanation reactions. By leveraging parallel experimentation and robust analytical methods, researchers can rapidly identify optimal catalysts and reaction conditions, accelerating the synthesis of novel cyclopropane-containing molecules. This document outlines the strategic design of experiments, detailed step-by-step protocols for catalyst screening, and best practices for data analysis and hit validation, ensuring scientific rigor and reproducibility.
Introduction: The Strategic Importance of Catalytic Cyclopropanation
The three-membered ring of cyclopropane confers a unique set of physicochemical properties upon a molecule, including enhanced potency, increased metabolic stability, and improved membrane permeability.[2][3][4] Consequently, the development of efficient and stereoselective methods for cyclopropane synthesis is of paramount importance.[5] Metal-catalyzed cyclopropanation, often involving the reaction of an alkene with a diazo compound in the presence of a transition metal catalyst, stands as a powerful tool for this purpose.[6] Catalysts based on dirhodium(II) and copper(I) are particularly prominent in this field, each exhibiting distinct reactivity and selectivity profiles.[7][8]
High-throughput screening (HTS) has emerged as an indispensable technology in both academic and industrial settings for the rapid discovery and optimization of catalytic reactions.[9][10] By enabling the parallel execution of numerous experiments, HTS allows for the systematic exploration of a wide range of catalysts, ligands, solvents, and other reaction parameters.[11][12] This approach not only accelerates the identification of optimal conditions but also provides a deeper understanding of structure-activity relationships.[13]
This application note is designed to guide researchers through the process of establishing a robust HTS workflow for the discovery and optimization of cyclopropanation catalysts.
Designing a High-Throughput Screening Campaign
A successful HTS campaign is built upon a foundation of careful planning and experimental design. The primary objective is to efficiently navigate a multidimensional parameter space to identify "hits"—catalyst systems that exhibit high yield and enantioselectivity for a desired cyclopropanation reaction.
Defining the Scope of the Screen
Before initiating a screen, it is crucial to define the key variables to be investigated. These typically include:
-
Catalyst Precursors: A diverse library of metal precursors (e.g., Rh₂(OAc)₄, Cu(OTf)₂, etc.) should be assembled.
-
Chiral Ligands: For asymmetric cyclopropanation, a structurally diverse set of chiral ligands is essential.
-
Solvents: A range of solvents with varying polarities and coordinating abilities should be screened.
-
Bases/Additives: The presence of bases or other additives can significantly influence catalyst activity and selectivity.
-
Reaction Temperature: Temperature is a critical parameter affecting both reaction rate and selectivity.
Design of Experiments (DoE) is a powerful statistical methodology that can be employed to systematically explore the effects of these variables and their interactions.[14][15][16]
Workflow Overview
The overall workflow for a high-throughput cyclopropanation catalyst screen can be visualized as a multi-step process, from initial planning to hit validation.
Figure 1: A generalized workflow for high-throughput screening of cyclopropanation catalysts.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for performing a high-throughput screen for a model cyclopropanation reaction. These should be adapted based on the specific substrates and catalyst systems under investigation.
Materials and Equipment
-
96-well microtiter plates (chemically resistant, e.g., polypropylene)
-
Automated liquid handler or multichannel pipettes
-
Plate shaker with heating and cooling capabilities
-
Plate sealer
-
High-performance liquid chromatography-mass spectrometry (HPLC-MS) or gas chromatography-mass spectrometry (GC-MS) system with an autosampler
-
Inert atmosphere glovebox or Schlenk line techniques
Protocol 1: Primary Screening of Catalyst/Ligand Combinations
This protocol describes a primary screen to identify promising catalyst and ligand combinations from a diverse library.
1. Preparation of Stock Solutions:
- In an inert atmosphere, prepare stock solutions of catalyst precursors (e.g., 10 mM in a suitable anhydrous solvent like dichloromethane or toluene).
- Prepare stock solutions of chiral ligands (e.g., 12 mM in the same solvent).
- Prepare stock solutions of the alkene and diazoacetate substrates (e.g., 1 M and 1.2 M, respectively, in the reaction solvent).
2. Catalyst/Ligand Array Preparation:
- Using an automated liquid handler or multichannel pipette, dispense the catalyst precursor stock solutions into the wells of a 96-well plate.
- Dispense the chiral ligand stock solutions into the wells to create a diverse array of catalyst/ligand combinations.
- Gently agitate the plate to ensure thorough mixing and allow for pre-formation of the active catalyst.
3. Reaction Initiation:
- Dispense the alkene stock solution into each well.
- Initiate the reactions by dispensing the diazoacetate stock solution into each well.
4. Reaction Incubation:
- Seal the reaction plate and place it on a shaker at the desired temperature for a specified time (e.g., 12-24 hours).
5. Reaction Quenching and Sample Preparation:
- Quench the reactions by adding a suitable quenching agent (e.g., a small amount of a volatile amine or by exposure to air).
- Add an internal standard to each well for accurate quantification.
- Dilute the reaction mixtures with a suitable solvent (e.g., acetonitrile or ethyl acetate) for analysis.
6. High-Throughput Analysis:
- Analyze the samples by HPLC-MS or GC-MS to determine the yield and diastereoselectivity of the cyclopropanation reaction. Chiral chromatography is necessary to determine the enantiomeric excess (ee).
Data Analysis and Hit Identification
The large volume of data generated from an HTS campaign requires systematic analysis to identify promising "hits."
Table 1: Example Data from a Primary Screen
| Well | Catalyst Precursor | Ligand | Yield (%) | Diastereomeric Ratio (cis:trans) | Enantiomeric Excess (%) |
| A1 | Rh₂(OAc)₄ | Ligand A | 85 | >95:5 | 92 |
| A2 | Rh₂(OAc)₄ | Ligand B | 72 | 80:20 | 75 |
| B1 | Cu(OTf)₂ | Ligand C | 91 | 10:90 | 95 |
| B2 | Cu(OTf)₂ | Ligand D | 65 | 5:95 | 88 |
| ... | ... | ... | ... | ... | ... |
Hits are typically defined as catalyst systems that meet or exceed predefined thresholds for yield and enantioselectivity.
Hit Validation and Secondary Screening
Primary hits from the initial screen require further validation to confirm their activity and rule out false positives.[17][18][19]
Protocol 2: Hit Confirmation and Orthogonal Assays
1. Resynthesis and Re-testing:
- Resynthesize the hit catalyst systems on a slightly larger scale to confirm the initial screening results.
2. Orthogonal Assays:
- Employ an alternative analytical technique to verify the results. For example, if the primary screen used LC-MS, ¹H NMR spectroscopy could be used for confirmation.[20]
3. Substrate Scope Expansion:
- Evaluate the performance of the validated hit catalysts with a small, diverse set of alkene and diazo substrates to assess the generality of the catalyst system.
Secondary Screening for Optimization
Once promising catalyst systems have been validated, a secondary screen can be performed to optimize the reaction conditions. This may involve a more focused screen around the initial hit conditions, exploring parameters such as:
-
Catalyst loading
-
Substrate concentration
-
Precise reaction temperature
-
Reaction time
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. The Roles of Fused-Cyclopropanes in Medicinal Chemistry: Insights from the Past Decade: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. namiki-s.co.jp [namiki-s.co.jp]
- 5. BJOC - Cyclopropanes and cyclopropenes: synthesis and applications [beilstein-journals.org]
- 6. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 7. Divergent Outcomes of Carbene Transfer Reactions from Dirhodium- and Copper-Based Catalysts Separately or in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. High Throughput Strategies for the Discovery and Optimization of Catalytic Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. unchainedlabs.com [unchainedlabs.com]
- 13. youtube.com [youtube.com]
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- 15. pubs.acs.org [pubs.acs.org]
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- 17. sygnaturediscovery.com [sygnaturediscovery.com]
- 18. researchgate.net [researchgate.net]
- 19. drugtargetreview.com [drugtargetreview.com]
- 20. 1H NMR multisuppression approach for rapid detection and quantification of acyl groups and fatty acids supporting cyclopropane structures, either natural or generated during severe heating - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Dimethyl cis-1,2-cyclopropanedicarboxylate
Welcome to the Technical Support Center dedicated to the synthesis of dimethyl cis-1,2-cyclopropanedicarboxylate. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to enhance your experimental success. Our focus is on improving the yield and stereoselectivity of this valuable synthetic intermediate.
Introduction
The synthesis of cis-1,2-cyclopropanedicarboxylates is a critical process in the development of numerous pharmaceuticals and complex organic molecules. The strained cyclopropane ring, coupled with the specific stereochemistry of the ester groups, imparts unique conformational constraints and biological activities. However, achieving high yields and, crucially, high cis-selectivity can be challenging. This guide provides practical, field-proven insights into common synthetic methodologies, troubleshooting common issues, and optimizing reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The primary methods involve the cyclopropanation of dimethyl maleate. Key strategies include:
-
Palladium-Catalyzed Reaction with Diazomethane: This is a widely used method known for its efficiency.
-
Simmons-Smith and Furukawa-Modified Simmons-Smith Reactions: These involve organozinc carbenoids and are a safer alternative to diazomethane.
Q2: Why is achieving high cis-selectivity a challenge?
A2: The formation of the more thermodynamically stable trans-isomer is often a competing pathway. The choice of catalyst, solvent, and reaction temperature plays a crucial role in directing the stereochemical outcome. For instance, in some catalytic systems, the transition state leading to the cis-product is favored under specific conditions.
Q3: How can I effectively separate the cis and trans isomers?
A3: Separation can be achieved through several methods:
-
Fractional Distillation under Reduced Pressure: This is effective if there is a sufficient difference in the boiling points of the isomers.
-
Column Chromatography: Using a suitable stationary phase and eluent system can provide good separation.
-
Recrystallization of the Diacid: The di-ester can be hydrolyzed to the dicarboxylic acid, which may have different crystallization properties for the cis and trans isomers, allowing for separation by recrystallization. The separated diacid can then be re-esterified.
Troubleshooting Guide: Palladium-Catalyzed Cyclopropanation with Diazomethane
This method is highly effective but requires stringent safety protocols due to the hazardous nature of diazomethane.[1][2][3][4][5]
Issue 1: Low Yield of Cyclopropanated Product
Question: My reaction shows low conversion of dimethyl maleate, resulting in a poor yield. What are the likely causes and solutions?
Answer:
Low yields in this reaction can often be attributed to several factors related to the generation and handling of diazomethane, as well as the catalytic activity.
| Potential Cause | Explanation & Troubleshooting Steps |
| Inefficient Diazomethane Generation | Diazomethane is typically generated in situ or prepared as an ethereal solution and used immediately. Ensure that the precursor (e.g., Diazald™) is of high quality and that the base (e.g., KOH) is sufficiently concentrated. The reaction temperature for generation should be carefully controlled as described in established protocols.[1][4] |
| Decomposition of Diazomethane | Diazomethane is unstable and can decompose in the presence of acidic impurities, rough glass surfaces, or strong light. Use fire-polished glassware and avoid direct sunlight.[1] Ensure the reaction medium is free of acidic contaminants. |
| Inactive Palladium Catalyst | The palladium(II) acetate precatalyst is reduced in situ by diazomethane to the active Pd(0) species. If the catalyst appears inactive, consider the quality of the Pd(OAc)₂. Ensure it has been stored correctly. |
| Suboptimal Reaction Temperature | The reaction is typically run at low temperatures (e.g., 0 °C to room temperature) to control the reactivity of diazomethane. Running the reaction at too low a temperature may slow the rate significantly, while too high a temperature can lead to rapid decomposition of diazomethane and side reactions. |
Issue 2: Poor cis/trans Selectivity
Question: I am obtaining a mixture of cis and trans isomers with a low proportion of the desired cis product. How can I improve the cis-selectivity?
Answer:
The stereoselectivity of this reaction is influenced by the catalyst system and reaction conditions.
| Influencing Factor | Explanation & Optimization Strategy |
| Palladium Catalyst and Ligands | The nature of the palladium catalyst can influence the transition state geometry. While Pd(OAc)₂ is commonly used, the addition of phosphine ligands can sometimes modulate selectivity. However, for the reaction with dimethyl maleate, the choice of a suitable palladium precursor is key. |
| Solvent Effects | The polarity of the solvent can impact the stability of the intermediates and transition states. Ethereal solvents like diethyl ether or THF are commonly used. Experimenting with solvent polarity may offer some improvement in selectivity. |
| Temperature Control | Lower reaction temperatures generally favor the kinetic product, which in some catalytic systems can be the cis-isomer. Running the reaction at 0 °C or even lower temperatures may enhance cis-selectivity. |
Experimental Workflow: Palladium-Catalyzed Cyclopropanation
Caption: Workflow for Palladium-Catalyzed Cyclopropanation.
Troubleshooting Guide: Simmons-Smith and Furukawa-Modified Cyclopropanation
These methods offer a safer alternative to diazomethane, utilizing a zinc carbenoid. The Furukawa modification, using diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂), is often more reliable and reactive than the classical Simmons-Smith reaction (Zn-Cu couple and CH₂I₂).[6][7][8]
Issue 1: Low or No Product Yield
Question: My Simmons-Smith reaction is sluggish, with a low yield of the cyclopropanated product. What could be wrong?
Answer:
The reactivity of the organozinc reagent is paramount in these reactions.
| Potential Cause | Explanation & Troubleshooting Steps |
| Inactive Zinc-Copper Couple (Classical Simmons-Smith) | The Zn-Cu couple must be freshly prepared and activated. Inadequate activation is a common reason for reaction failure. Consider activation with HCl and CuSO₄ immediately before use.[6] |
| Poor Quality Diethylzinc or Diiodomethane (Furukawa) | Diethylzinc is pyrophoric and moisture-sensitive.[9][10] Use a fresh, high-purity solution. Diiodomethane can decompose and should be stored over copper and distilled if necessary.[6] |
| Presence of Moisture | Organozinc reagents are highly sensitive to moisture. Ensure all glassware is flame-dried and the reaction is conducted under a dry, inert atmosphere (e.g., argon or nitrogen).[6][9] |
| Low Reactivity of Substrate | Dimethyl maleate is an electron-deficient alkene, which can be less reactive in traditional Simmons-Smith reactions. The Furukawa modification is generally more effective for these substrates.[7][8] |
Issue 2: Formation of Side Products
Question: I am observing significant byproducts in my reaction mixture. What are they and how can I avoid them?
Answer:
Side reactions can compete with the desired cyclopropanation.
| Side Product | Formation Mechanism & Prevention |
| Polymerization of Dimethyl Maleate | The Lewis acidic nature of the zinc species can sometimes initiate polymerization of the electron-deficient alkene. Using a non-coordinating solvent and maintaining a low reaction temperature can minimize this. |
| Products of Reaction with Solvent | Ethereal solvents are generally robust, but prolonged reaction times at elevated temperatures could potentially lead to side reactions. Stick to recommended reaction times and temperatures. |
Experimental Workflow: Furukawa-Modified Simmons-Smith Reaction
Caption: Workflow for Furukawa-Modified Simmons-Smith Reaction.
Purification of this compound
Obtaining the pure cis-isomer is often a critical final step.
Fractional Distillation
For larger scale purifications where a significant boiling point difference exists between the cis and trans isomers, fractional distillation under reduced pressure can be an effective method. A vacuum-jacketed Vigreux column is recommended to achieve good separation.
Column Chromatography
For smaller scales or when isomers have very close boiling points, column chromatography is the preferred method.
| Parameter | Recommendation |
| Stationary Phase | Silica gel (230-400 mesh) |
| Eluent System | A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%) is a good starting point. The optimal eluent will depend on the specific isomer ratio and presence of other impurities. |
| Monitoring | Thin-layer chromatography (TLC) with visualization under UV light (if applicable) and/or staining with potassium permanganate. |
Separation via the Diacid
In cases where the esters are difficult to separate, hydrolysis to the dicarboxylic acids can be a useful strategy. The cis- and trans-dicarboxylic acids often have different solubilities, allowing for separation by recrystallization.
Protocol for Separation via Diacid:
-
Hydrolysis: The mixture of dimethyl esters is hydrolyzed to the corresponding dicarboxylic acids using aqueous base (e.g., NaOH or KOH) followed by acidification.
-
Recrystallization: The resulting mixture of diacids is then recrystallized from a suitable solvent (e.g., water or an ethanol/water mixture) to isolate the desired cis-diacid.
-
Esterification: The purified cis-dicarboxylic acid is then re-esterified to the dimethyl ester using standard methods, such as treatment with methanol and a catalytic amount of strong acid (e.g., H₂SO₄).
Safety Precautions
Diazomethane:
-
Extreme Hazard: Diazomethane is highly toxic, carcinogenic, and explosive.[1][2][3]
-
Handling: Only to be handled by trained personnel in a well-ventilated fume hood behind a blast shield.[2][4]
-
Glassware: Use only fire-polished glassware with no scratches or ground-glass joints.[1]
-
Quenching: Excess diazomethane should be quenched by the slow addition of acetic acid until the yellow color disappears.[2]
Organozinc Reagents (e.g., Diethylzinc):
-
Pyrophoric: Diethylzinc ignites spontaneously in air. It must be handled under an inert atmosphere (argon or nitrogen).[9][10]
-
Water Reactive: Reacts violently with water.[9]
-
Handling: Use syringes and cannulation techniques for transfer. All glassware must be rigorously dried.
Diiodomethane:
-
Toxicity: Toxic and should be handled in a fume hood.
-
Storage: Can decompose on exposure to light. Store in a dark bottle, often over a piece of copper wire to scavenge iodine.
References
- Organic Syntheses, Coll. Vol. 5, p.351 (1973); Vol. 41, p.16 (1961). [Link]
- University of Illinois Urbana-Champaign, Division of Research Safety. Diazomethane. [Link]
- Yale Environmental Health & Safety. Standard Operating Procedure - (Trimethylsilyl)diazomethane. [Link]
- The West Group.
- Yale Environmental Health & Safety. Standard Operating Procedure - (Trimethylsilyl)diazomethane. [Link]
- PrepChem. Synthesis of (b) cis-1,2-Cyclopentanedicarboxylic acid. [Link]
- NROChemistry. Simmons-Smith Reaction. [Link]
- JETIR. RESOLUTION OF THE (DL)-CIS-TRANS-2,2- DIMETHYL-3-(2,2- DISUBSTITUTEDVINYL)- CYCLOPROPANE-1- CARBOXYLIC ACID FROM ITS OPTICAL ISOMERS USING CHIRAL AMINES. [Link]
- Organic Syntheses, Coll. Vol. 10, p.526 (2004); Vol. 79, p.146 (2002). [Link]
- Wikipedia. Simmons–Smith reaction. [Link]
- NIH. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. [Link]
- Google Patents. EP0010875A1 - Process of separating cis and trans isomers of cyclopropane carboxylic acids.
- ACS Publications. Pd-Catalyzed Regioselective Cyclopropanation of 2-Substituted 1,3-Dienes. [Link]
- NIH.
- SciSpace. Cyclopropanation of Terminal Olefins Using Diazomethane/Palladium(II)
- Western Carolina University. Standard Operating Procedure for the use of Diethyl Zinc. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. - Division of Research Safety | Illinois [drs.illinois.edu]
- 3. ehs.unm.edu [ehs.unm.edu]
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- 5. ehs.yale.edu [ehs.yale.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 8. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. orgsyn.org [orgsyn.org]
- 10. wcu.edu [wcu.edu]
Technical Support Center: Separation of Dimethyl 1,2-cyclopropanedicarboxylate Isomers
Welcome to the technical support guide for the separation of cis and trans isomers of Dimethyl 1,2-cyclopropanedicarboxylate. This resource is designed for researchers, chemists, and drug development professionals who require high-purity isomers for their work. Here, we address common challenges and provide practical, field-tested solutions to streamline your separation workflow.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental differences between the cis and trans isomers of Dimethyl 1,2-cyclopropanedicarboxylate that allow for their separation?
The primary difference lies in their molecular geometry. In the cis isomer, the two methoxycarbonyl groups (-COOCH₃) are on the same side of the cyclopropane ring, resulting in a more sterically hindered and typically more polar molecule. In the trans isomer, these groups are on opposite sides, leading to a more linear, less strained, and generally less polar structure.[1] This difference in polarity and steric hindrance is the key principle exploited in chromatographic separations.
Q2: Which separation technique is most effective for these isomers?
Both Gas Chromatography (GC) and Flash Column Chromatography are highly effective.
-
Gas Chromatography (GC) is ideal for analytical purposes, offering high resolution and precise quantification of the isomer ratio.[2][3] It is particularly useful for monitoring reaction progress or assessing the purity of separated fractions.
-
Flash Column Chromatography is the preferred method for preparative, gram-scale separation due to its scalability.[4][5] It leverages the polarity difference between the isomers to achieve separation on a solid stationary phase.
Q3: How can I definitively identify the cis and trans isomers after separation?
Nuclear Magnetic Resonance (NMR) spectroscopy is the most reliable method.
-
¹H NMR: The chemical shifts and coupling constants of the cyclopropyl protons are distinct for each isomer. Due to symmetry, the trans isomer often presents a simpler spectrum. For example, in related cyclopropane systems, the trans coupling constants (J-trans) are typically smaller than the cis coupling constants (J-cis).[6]
-
¹³C NMR: The chemical shifts of the carbonyl and cyclopropyl carbons will also differ slightly but consistently between the two isomers.
Reference spectra for the trans isomer are available in public databases like PubChem.[7] Comparing your experimental spectra to these references is a crucial validation step.
Q4: Are there any non-chromatographic methods for separating these isomers?
While chromatography is most common for the diester, methods like fractional crystallization have been applied to the corresponding dicarboxylic acids.[8][9][10] This process involves converting the diester to the diacid, separating the isomers by exploiting differences in solubility and crystal lattice energy, and then re-esterifying to obtain the desired dimethyl ester. However, this is a more laborious, multi-step process.
Troubleshooting Guide
This section addresses specific issues you may encounter during the separation process, particularly with flash column chromatography.
Problem 1: Poor Separation / Overlapping Fractions on Column Chromatography
Symptoms:
-
TLC analysis of collected fractions shows both isomers present in most tubes.
-
GC analysis of the fractions confirms a mixture of isomers with no distinct separation peak.
Probable Causes & Solutions:
| Probable Cause | Scientific Rationale & Recommended Solution |
| Incorrect Solvent System Polarity | The polarity of the eluent is critical for resolving compounds on a polar stationary phase like silica gel.[11] If the solvent is too polar, both isomers will elute quickly with little interaction with the silica, resulting in no separation. If it's not polar enough, the compounds may not move at all. Solution: Optimize the solvent system using Thin-Layer Chromatography (TLC) first. Aim for a solvent mixture (e.g., Ethyl Acetate/Hexane) that gives a clear separation between the two isomer spots with the lower-running spot having an Rf value of approximately 0.2-0.3.[5] A good starting point is 10-20% Ethyl Acetate in Hexane.[12] |
| Column Overloading | Exceeding the capacity of the stationary phase prevents the establishment of the equilibrium required for separation.[4] The sample band becomes too broad, leading to significant overlap. Solution: Use an appropriate amount of silica gel. A general rule of thumb is a 30:1 to 50:1 ratio of silica gel to sample weight for moderately difficult separations.[4] |
| Poor Column Packing | Channels or cracks in the silica gel bed create pathways for the solvent and sample to bypass the stationary phase, completely preventing separation.[4] Solution: Pack the column carefully as a slurry to ensure a homogenous, air-free bed. Gently tap the column while packing and allow the silica to settle completely before loading the sample. |
| Sample Loaded in Too Much Solvent | Loading the sample in a large volume of solvent, especially a strong one, will cause the initial band to be very wide, making separation impossible. Solution: Dissolve the crude mixture in the minimum amount of the eluting solvent or a less polar solvent. For best results, adsorb the sample onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column. |
Troubleshooting Logic Diagram
Caption: Troubleshooting flowchart for poor chromatographic separation.
Detailed Experimental Protocol: Flash Column Chromatography
This protocol provides a robust method for separating a mixture of cis and trans-Dimethyl 1,2-cyclopropanedicarboxylate on a multi-gram scale.
1. Preparation & Optimization:
-
TLC Analysis: Prepare a stock solution of your crude isomer mixture. Spot it on a silica gel TLC plate and develop it in various Ethyl Acetate/Hexane solvent systems (e.g., 5%, 10%, 15%, 20% EtOAc). The goal is to find a system that provides the best separation (largest ΔRf) between the two spots. The trans isomer, being less polar, will have a higher Rf value than the cis isomer.
-
Materials:
-
Glass chromatography column
-
Silica gel (230-400 mesh)
-
Optimized eluent (e.g., 15% Ethyl Acetate in Hexane)
-
Sand
-
Crude isomer mixture
-
2. Column Packing (Slurry Method):
-
Secure the column vertically. Add a small plug of cotton or glass wool to the bottom.
-
Add a ~1 cm layer of sand over the plug.
-
In a separate beaker, mix the required amount of silica gel (e.g., 50g for 1g of crude mixture) with the eluent to form a smooth, lump-free slurry.
-
Pour the slurry into the column. Use additional eluent to rinse any remaining silica from the beaker into the column.
-
Open the stopcock and allow the solvent to drain, continuously tapping the column gently to ensure even packing. Do not let the top of the silica bed run dry.
-
Once the bed is settled, add a final ~1 cm layer of sand on top to protect the surface. Drain the solvent until it is just level with the top of the sand.
3. Sample Loading (Dry Loading):
-
Dissolve your crude mixture (e.g., 1g) in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add ~2-3g of silica gel to this solution.
-
Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column, forming an even layer.
4. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column, open the stopcock, and begin collecting fractions. For flash chromatography, apply gentle air pressure to the top of the column to achieve a flow rate of approximately 2 inches/minute.[11]
-
Collect fractions of a consistent volume (e.g., 10-20 mL) in numbered test tubes or vials.
-
Monitor the separation by spotting alternate fractions on a TLC plate, alongside your starting material and pure standards if available.
5. Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify which contain the pure trans isomer, which contain pure cis isomer, and which contain a mixture.
-
Combine the fractions containing each pure isomer.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified liquid isomers.
-
Confirm the identity and purity of the final products using ¹H NMR, ¹³C NMR, and GC analysis.
Separation Workflow Diagram
Caption: Step-by-step workflow for isomer separation and validation.
Data Summary: Isomer Properties
The following table summarizes key properties that are relevant for the separation and identification of the isomers. Note that data for the specific dimethyl esters can be sparse, so properties of analogous diethyl esters are also informative.
| Property | trans-Isomer | cis-Isomer | Rationale for Separation |
| Polarity | Lower | Higher | The primary basis for chromatographic separation. The more polar cis isomer interacts more strongly with the polar silica gel, eluting later.[5] |
| Boiling Point | Lower (generally) | Higher (generally) | The more compact and symmetrical trans isomer often has a slightly lower boiling point, which is key for GC separation. |
| GC Retention Time | Shorter | Longer | On a standard non-polar or semi-polar GC column, the lower-boiling trans isomer typically elutes first.[2] |
| ¹H NMR (Cyclopropyl Protons) | Simpler, more symmetrical pattern | More complex pattern | Distinct chemical shifts and coupling constants allow for unambiguous identification.[6][13] |
References
- Supporting Information for Catalytic, Asymmetric Synthesis of Aminocyclopropanes. University of Illinois Urbana-Champaign.
- DIMETHYL TRANS-1,2-CYCLOPROPANEDICARBOXYLATE(826-35-7) 1H NMR spectrum. ChemicalBook.
- Dimethyl trans-1,2-cyclopropanedicarboxylate. PubChem, National Center for Biotechnology Information.
- Column chromatography. McMaster University.
- Column chromatography. Columbia University.
- Process for The Separation of the (Dl) Cis- Trans-2, 2-Dimethyl-3-(2, 2-Disubstitutedvinyl)- Cyclopropane-1-Carboxylic Acid. International Journal of Current Research and Review.
- Process of separating cis and trans isomers of cyclopropane carboxylic acids. Google Patents.
- Figure S2 1 H NMR spectrum of racemic diethyl-1,2-cyclopropane... ResearchGate.
- Column Chromatography. University of Colorado Boulder.
- Separation of Cyclopropane carboxylic acid on Newcrom R1 HPLC column. SIELC Technologies.
- NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. Defense Technical Information Center.
- Cis-1,2-dimethylcyclopropane. PubChem, National Center for Biotechnology Information.
- Process for separating cis and trans isomers of cyclopropane carboxylic acids. Google Patents.
- Solvent Systems for Flash Column Chromatography. University of Rochester.
- The heat of combustion of cis-1,2-dimethylcyclopropane is larger. Pearson+. Available at: [https://www.pearson.com/en-us/search.html?q=The heat of combustion of cis-1,2-dimethylcyclopropane is larger]([Link] heat of combustion of cis-1,2-dimethylcyclopropane is larger)
- Separations of cis–trans isomer mixtures of a 1,2-dimethylcyclohexane,... ResearchGate.
- Process for separating cis and trans isomers of cyclopropane carboxylic acids. Canadian Patents Database.
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- 1. The heat of combustion of cis-1,2-dimethylcyclopropane is larger ... | Study Prep in Pearson+ [pearson.com]
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- 4. web.uvic.ca [web.uvic.ca]
- 5. columbia.edu [columbia.edu]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Dimethyl trans-1,2-cyclopropanedicarboxylate | C7H10O4 | CID 6429599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. EP0010875A1 - Process of separating cis and trans isomers of cyclopropane carboxylic acids - Google Patents [patents.google.com]
- 9. US4306077A - Process for separating cis and trans isomers of cyclopropane carboxylic acids - Google Patents [patents.google.com]
- 10. CA1125786A - Process for separating cis and trans isomers of cyclopropane carboxylic acids - Google Patents [patents.google.com]
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- 12. chem.rochester.edu [chem.rochester.edu]
- 13. DIMETHYL TRANS-1,2-CYCLOPROPANEDICARBOXYLATE(826-35-7) 1H NMR spectrum [chemicalbook.com]
Optimizing temperature for Simmons-Smith reaction of electron-deficient alkenes
Answering the call of researchers and drug development professionals, this Technical Support Center provides a focused guide on a critical aspect of the Simmons-Smith reaction: optimizing temperature for the cyclopropanation of electron-deficient alkenes. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested advice to help you navigate this challenging but rewarding transformation.
The classical Simmons-Smith reaction, employing a zinc-copper couple and diiodomethane, is famously sluggish with electron-poor substrates due to the electrophilic nature of the zinc carbenoid intermediate.[1][2][3] This has led to the development of more potent reagent systems like the Furukawa (Et₂Zn/CH₂I₂) and Shi (using acidic modifiers) modifications, which enhance reactivity.[4][5][6][7] Within this context, temperature emerges not merely as a parameter to be set, but as a dynamic tool to be optimized—a delicate balance between achieving a reasonable reaction rate and preventing substrate decomposition or the formation of unwanted byproducts.[8]
This guide is structured in a question-and-answer format to directly address the specific issues you may encounter at the bench.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific problems that can arise during the Simmons-Smith cyclopropanation of electron-deficient alkenes, with a focus on temperature-related solutions.
Question 1: My reaction shows low to no conversion of the starting material. How can I use temperature to improve the yield?
Answer: This is a classic symptom of insufficient reactivity, a common problem with electron-deficient alkenes.[1] The zinc carbenoid, being electrophilic, reacts slowly with electron-poor double bonds.[2][9] While reagent choice is paramount, temperature modulation is your primary in-reaction tool.
Causality and Solution:
-
Insufficient Thermal Energy: The activation energy for the reaction may not be met at low temperatures. Many standard protocols suggest starting at 0 °C.[3][7][10] If you observe no reaction progress after a reasonable time (e.g., 1-2 hours, monitored by TLC or GC), the system likely requires more energy.
-
Systematic Temperature Increase: A gradual increase in temperature is the most prudent approach.[8]
-
Allow the reaction to slowly warm to room temperature (approx. 20-25 °C) and continue monitoring. Many reactions proceed to completion over 12 to 24 hours at this temperature.[1][8][10]
-
If the reaction remains sluggish at room temperature, consider gentle heating. Increase the temperature in 10 °C increments, holding for 1-2 hours at each step to check for product formation versus decomposition. For some challenging substrates, temperatures up to 70 °C in a suitable solvent like 1,2-dichloroethane (DCE) may be necessary, especially when employing catalytic methods.[2]
-
-
Reagent-Specific Temperature Profiles:
-
Zn-Cu Couple: This heterogeneous system often requires more forcing conditions. If room temperature is ineffective, gentle reflux in a solvent like diethyl ether might be required, though this increases the risk of side reactions.
-
Furukawa Modification (Et₂Zn/CH₂I₂): This is a more reactive, homogeneous system that often works well between 0 °C and room temperature.[5] Its higher reactivity generally obviates the need for high temperatures.
-
Shi Modification (e.g., with CF₃CO₂H): The resulting carbenoid (e.g., CF₃CO₂ZnCH₂I) is significantly more nucleophilic and can react with electron-deficient alkenes even at low temperatures.[4] An experimental protocol using this modification involves reagent preparation at 0 °C, followed by substrate addition and reaction at -10 °C, before slowly warming to room temperature.[11]
-
Question 2: My reaction is messy, yielding multiple byproducts and degrading my starting material. What is the role of temperature here?
Answer: The formation of byproducts and substrate decomposition are typically signs that the reaction temperature is too high.[8]
Causality and Solution:
-
Lewis Acid-Catalyzed Decomposition: A key byproduct of the reaction is zinc iodide (ZnI₂), a Lewis acid.[8] At elevated temperatures, ZnI₂ can catalyze the decomposition of sensitive substrates or products, particularly those containing functionalities like aldehydes or certain protecting groups.
-
Methylation of Heteroatoms: The electrophilic zinc carbenoid can act as a methylating agent for heteroatoms like alcohols, especially with prolonged reaction times or excess reagent at higher temperatures.[4][8]
-
Thermal Instability: Your starting material or product may simply be unstable at the reaction temperature.
Corrective Actions:
-
Maintain Low Temperature: For sensitive substrates, it is crucial to maintain a low temperature (e.g., 0 °C or even -10 °C) throughout the addition and reaction period.[11][12] Only consider warming the reaction if conversion is unacceptably low.
-
Controlled Quenching: As soon as the reaction is complete, cool it back to 0 °C before quenching.[8][10] Quenching with a saturated aqueous solution of ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃) helps to neutralize the Lewis acidic zinc species.[8]
Question 3: I am using an allylic alcohol as a substrate to direct the cyclopropanation, but I'm getting poor diastereoselectivity. How can temperature help?
Answer: Poor diastereoselectivity in directed Simmons-Smith reactions often points to a reaction temperature that is too high, disrupting the necessary stereochemical control.
Causality and Solution:
-
Disruption of Chelation Control: The high diastereoselectivity observed with substrates like allylic alcohols relies on the coordination of the hydroxyl group to the zinc atom of the carbenoid.[3][4][13] This coordination forms a rigid, chair-like transition state that directs the methylene transfer to one face of the alkene. At higher temperatures, the increased thermal energy can overcome the energetic favorability of this coordinated state, leading to non-directed cyclopropanation and a mixture of diastereomers.
-
Optimize for Selectivity: To maximize diastereoselectivity, it is almost always beneficial to run the reaction at a lower temperature.
-
Start the reaction at 0 °C or below. For particularly challenging cases, lowering the temperature to -20 °C or even -40 °C may be necessary, although this will slow the reaction rate considerably.
-
One study on the synthesis of halocyclopropyl alcohols noted that lowering the reaction temperature improved diastereoselectivity.[12] This principle is broadly applicable to directed cyclopropanations.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting temperature for optimizing the reaction of an unknown electron-deficient alkene? A good universal starting point is 0 °C (ice-water bath).[7][10] This temperature is low enough to control the initial exotherm and minimize immediate side reactions but is often sufficient for the more reactive Furukawa or Shi-type reagents to initiate the reaction. From there, you can let it warm to room temperature or gently heat based on reaction monitoring.
Q2: How does the choice of reagent modification impact the optimal temperature? The reactivity of the carbenoid is inversely related to the temperature required.
-
Zn-Cu Couple (Classical): Least reactive. Often requires higher temperatures (room temperature to reflux).
-
Et₂Zn/CH₂I₂ (Furukawa): More reactive. Typically runs well between 0 °C and room temperature.[5][6]
-
Et₂Zn/CH₂I₂ with Lewis Acids/Additives (Shi, etc.): Most reactive towards electron-deficient systems. Can often be performed at low temperatures (e.g., -10 °C to room temperature) to improve selectivity and substrate tolerance.[4][11]
Q3: When should I consider elevated temperatures (e.g., > 40 °C)? Elevated temperatures should be a last resort, reserved for highly unreactive or sterically hindered electron-deficient alkenes where no reaction occurs at room temperature even after prolonged periods. When heating, use a higher-boiling, non-coordinating solvent like 1,2-dichloroethane (DCE) and increase the temperature cautiously while monitoring for decomposition.[2]
Q4: How does solvent choice interact with reaction temperature? The choice of solvent is critical. The rate of the Simmons-Smith reaction typically decreases as the basicity (coordinating ability) of the solvent increases.[7]
-
Non-coordinating solvents like dichloromethane (DCM) or DCE are recommended as they do not compete with the alkene for coordination to the zinc carbenoid, thus maximizing its reactivity.[11][14] This is especially important when trying to keep reaction temperatures low.
-
Coordinating solvents like diethyl ether or THF can be used, but may require higher temperatures to achieve the same reaction rate due to solvent competition.
Data Summary: Temperature Guidelines
| Substrate Type | Reagent System | Typical Starting Temp. | Optimization Range | Key Considerations |
| α,β-Unsaturated Esters/Ketones | Furukawa (Et₂Zn/CH₂I₂) | 0 °C | 0 °C to 40 °C | Monitor for Michael addition of the ethyl group from Et₂Zn. |
| α,β-Unsaturated Aldehydes | Furukawa (Et₂Zn/CH₂I₂) | 0 °C | 0 °C to Room Temp | Substrate is sensitive; avoid high temperatures to prevent polymerization/decomposition.[10] |
| Nitroalkenes | Furukawa or Shi | 0 °C | 0 °C to Room Temp | Highly electron-deficient; may require longer reaction times or modified reagents.[1] |
| Alkenes with Directing Groups | Furukawa (Et₂Zn/CH₂I₂) | 0 °C or -10 °C | -20 °C to Room Temp | Lower temperatures generally favor higher diastereoselectivity.[3][12] |
| Sterically Hindered Alkenes | Furukawa or Shi | Room Temp | Room Temp to 70 °C | May require forcing conditions; balance conversion with stability.[2] |
Workflow for Temperature Optimization
This diagram outlines a logical workflow for troubleshooting and optimizing the reaction temperature.
Caption: A workflow for systematic temperature optimization in Simmons-Smith reactions.
Experimental Protocol: Furukawa Cyclopropanation of an α,β-Unsaturated Aldehyde
This protocol for the cyclopropanation of crotonaldehyde is representative and emphasizes temperature control.[10]
Materials:
-
Anhydrous dichloromethane (DCM)
-
Diiodomethane (CH₂I₂)
-
Diethylzinc (Et₂Zn), 1.0 M solution in hexanes
-
Crotonaldehyde (freshly distilled)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add anhydrous DCM (e.g., 0.2 M final concentration relative to the substrate).
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Reagent Addition: Add diiodomethane (2.0 equivalents) to the cooled solvent.
-
Carbenoid Formation: While maintaining the temperature at 0 °C, slowly add the diethylzinc solution (2.0 equivalents) dropwise over 15-20 minutes. A white precipitate of the zinc carbenoid may form. Stir the resulting mixture at 0 °C for 30 minutes.
-
Substrate Addition: Slowly add a solution of crotonaldehyde (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and allow the mixture to slowly warm to room temperature. Stir for 12-24 hours, monitoring progress by TLC or GC analysis.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C in an ice bath. Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Work-up: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2-methylcyclopropanecarbaldehyde.
References
- Simmons–Smith reaction - Wikipedia. (URL: [Link])
- Simmons-Smith Reaction - Organic Chemistry Portal. (URL: [Link])
- Ye, T., & Li, H. (2013). Cyclopropanation of electron-deficient alkenes with Simmons-Smith type reagents.
- Simmons-Smith Cyclopropanation of Alkenes - Master Organic Chemistry. (2023). (URL: [Link])
- The Simmons-Smith Reaction and Cyclopropanation of Alkenes - Organic Chemistry Tutor. (URL: [Link])
- Simmons-Smith Reaction - NROChemistry. (URL: [Link])
- Simmons-Smith Reaction - YouTube. (2020). (URL: [Link])
- Gao, X., & Walvoord, R. R. (2013). Highly Enantio- and Diastereoselective One-Pot Methods for the Synthesis of Halocyclopropyl Alcohols. National Institutes of Health. (URL: [Link])
- Zimmer, L. E., et al. (2011).
- Afzal, H., et al. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. National Institutes of Health. (URL: [Link])
- Charette, A. B. (2004). Simmons‐Smith Cyclopropanation Reaction.
- Hilton, M. J., et al. (2016).
- Charette, A. B., & Beauchemin, A. (2001). Stereoselective Cyclopropanation Reactions. Chemical Reviews. (URL: [Link])
- Saini, V. (2019). TRANSITION METAL CATALYZED SIMMONS–SMITH TYPE CYCLOPROPANATIONS. University of Rochester. (URL: [Link])
- The Simmons-Smith Reaction & Cyclopropan
- Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column.
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- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 5. Simmons-Smith Cyclopropanation Reaction | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 6. Simmons-Smith Cyclopropanation Reaction | TCI AMERICA [tcichemicals.com]
- 7. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Item - TRANSITION METAL CATALYZED SIMMONSâSMITH TYPE CYCLOPROPANATIONS - Purdue University Graduate School - Figshare [hammer.purdue.edu]
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- 11. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 12. Highly Enantio- and Diastereoselective One-Pot Methods for the Synthesis of Halocyclopropyl Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Simmons-Smith Reaction [organic-chemistry.org]
- 14. youtube.com [youtube.com]
Technical Support Center: Catalyst Deactivation in Cyclopropanation Reactions
Welcome to the Technical Support Center for troubleshooting catalyst deactivation in cyclopropanation reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during these critical synthetic transformations. By understanding the root causes of catalyst deactivation, you can enhance reaction efficiency, improve product yield and selectivity, and ensure the reproducibility of your results.
This center provides a structured approach to problem-solving, moving from observable symptoms in your reaction to the underlying deactivation mechanisms and offering field-proven solutions.
Part 1: Troubleshooting Guide - From Symptom to Solution
This section addresses specific experimental issues, linking them to potential causes of catalyst deactivation and providing step-by-step guidance for resolution.
Issue 1: Gradual or Sudden Drop in Reaction Yield
A decrease in the yield of your desired cyclopropane product is one of the most common indicators of catalyst deactivation. The nature of this drop—whether it's a gradual decline over several runs or a sudden halt—can provide clues to the underlying cause.
Potential Cause A: Catalyst Poisoning
Catalyst poisoning occurs when impurities in the reaction mixture strongly bind to the active sites of the catalyst, rendering them inactive.[1][2] This can be a rapid or gradual process depending on the concentration and nature of the poison.
Troubleshooting Steps:
-
Identify Potential Poisons:
-
Water: Can block active sites or promote the oxidation of sensitive catalysts like Cu(I).[3] Ensure all solvents and reagents are rigorously dried. The use of molecular sieves can be critical.[4]
-
Sulfur, Phosphorus, and Halogens: These are common catalyst poisons that can originate from starting materials or solvents.[2]
-
Nucleophilic Impurities: Amines, thiols, or other nucleophiles can coordinate to the metal center and inhibit catalysis.
-
-
Purify Your Reagents:
-
Distill solvents and filter them through activated alumina or silica.
-
Purify substrates via chromatography, distillation, or recrystallization.
-
Consider using "guard-bed catalysts" upstream of your reactor to capture poisons before they reach the main catalyst bed.[5]
-
-
Use Additives:
-
In some rhodium-catalyzed cyclopropanations, additives like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can selectively deactivate poisonous nucleophiles without inhibiting the desired reaction.[6]
-
Potential Cause B: Thermal Degradation or Sintering
High reaction temperatures can lead to changes in the catalyst's physical structure.[7] For heterogeneous catalysts, this can manifest as sintering, where catalyst particles aggregate, reducing the active surface area.[3] For homogeneous catalysts, high temperatures can cause ligand dissociation or decomposition.
Troubleshooting Steps:
-
Optimize Reaction Temperature: Determine the minimum temperature required for efficient catalysis. Running reactions at a lower temperature can often prevent thermal degradation.[2]
-
Catalyst Selection: Choose catalysts with high thermal stability for reactions that require elevated temperatures.[2]
-
Characterize the Used Catalyst: Techniques like BET surface area analysis can reveal a loss of active surface area due to sintering.[1][8]
Potential Cause C: Fouling or Coking
Fouling is the physical deposition of materials onto the catalyst surface, which blocks active sites.[2][9] In reactions involving organic substrates, this often takes the form of "coking," where carbonaceous deposits build up.[2]
Troubleshooting Steps:
-
Optimize Reaction Conditions: Adjusting temperature, pressure, and reactant concentrations can minimize the formation of coke and other fouling agents.[2]
-
Substrate Purity: Ensure starting materials are free from high-molecular-weight impurities that can easily polymerize or decompose on the catalyst surface. In some cases, the olefin substrate itself can cause deactivation through polymerization on the catalytic surface.[10]
-
Catalyst Regeneration: Fouling is often reversible. The catalyst's activity can be restored by burning off the deposits through thermal treatment (calcination) or by chemical cleaning.[2][11]
Issue 2: Decrease in Enantioselectivity or Diastereoselectivity
A loss of stereocontrol is a more subtle sign of catalyst deactivation, often pointing to changes in the chiral environment of the catalyst.
Potential Cause A: Ligand Degradation or Modification
The chiral ligands that impart stereoselectivity are often complex organic molecules that can be sensitive to reaction conditions.
Troubleshooting Steps:
-
Check Ligand Stability: Ensure the ligand is stable under the reaction conditions (temperature, solvent, presence of air).
-
Optimize Catalyst-to-Ligand Ratio: An incorrect ratio can lead to the formation of catalytically active but non-stereoselective species. A slight excess of the ligand is often beneficial.[12]
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the catalyst's geometry and, consequently, its enantioselectivity.[12] Screen different solvents to find the optimal medium.
Potential Cause B: Formation of Multiple Catalytic Species
The presence of impurities or degradation products can lead to the in-situ formation of different catalytic species, each with its own selectivity profile, resulting in a lower overall stereoselectivity.
Troubleshooting Steps:
-
Rigorous Purification: As with yield loss, ensure all reagents and solvents are of the highest purity to prevent the formation of undesired catalytic species.
-
Counterion Effects: For metal-catalyzed reactions, the counterion can influence the Lewis acidity and geometry of the catalyst. Experimenting with different counterions (e.g., triflate vs. hexafluorophosphate) may improve selectivity.[12]
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing catalyst deactivation issues.
Caption: Troubleshooting workflow for catalyst deactivation.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the main mechanisms of catalyst deactivation in cyclopropanation?
A: Catalyst deactivation generally proceeds through three main pathways: chemical, thermal, and mechanical.[1]
-
Chemical Deactivation: This includes poisoning, where impurities block active sites, and fouling, where substances deposit on the catalyst surface.[1][2]
-
Thermal Deactivation: High temperatures can cause sintering (loss of surface area) or decomposition of the catalyst or its ligands.[7][13]
-
Mechanical Deactivation: This is more relevant for industrial-scale processes and involves the physical breakdown of the catalyst support.
Q2: How can I tell if my catalyst is being poisoned?
A: A sudden and significant drop in catalytic activity is a strong indicator of poisoning, especially if it occurs after introducing a new batch of solvent or substrate. To confirm, you can analyze your starting materials for common poisons like water, sulfur, or phosphorus compounds. If possible, characterizing the spent catalyst using surface-sensitive techniques like X-ray Photoelectron Spectroscopy (XPS) can directly detect the presence of poisons on the surface.[1][14][15]
Q3: My reaction uses a diazo compound. Can this deactivate the catalyst?
A: Yes, diazo compounds, while being essential reagents, can also be a source of deactivation. They are known mechanism-based inhibitors for some catalysts, like P450 enzymes, where the reactive carbene intermediate can undergo side reactions with the enzyme itself or its heme cofactor.[16] Additionally, diazo compounds can dimerize to form olefins, which can then potentially polymerize and foul the catalyst.[17] The slow addition of the diazo compound is a common strategy to maintain a low concentration and minimize these side reactions.
Q4: Can the choice of chiral ligand affect catalyst stability?
A: Absolutely. The ligand not only controls the stereoselectivity but also modulates the electronic and steric properties of the metal center, which in turn affects its stability and susceptibility to deactivation. A well-designed ligand can protect the metal center from poisons, prevent dimerization, and enhance thermal stability.[12]
Q5: Is it possible to regenerate a deactivated cyclopropanation catalyst?
A: Yes, in many cases, regeneration is possible. The appropriate method depends on the deactivation mechanism:
-
For Fouling/Coking: A thermal treatment in the presence of air or oxygen can burn off carbonaceous deposits.[11]
-
For some types of Poisoning: If the poison is reversibly bound, a chemical wash or thermal treatment to desorb the poison can restore activity.[11]
-
Irreversible Deactivation: In cases of severe sintering or irreversible chemical modification of the active site, regeneration may not be feasible, and catalyst replacement is necessary.[2]
Catalyst Deactivation Pathways
The following diagram illustrates the primary mechanisms leading to an inactive catalyst.
Caption: Major pathways of catalyst deactivation.
Part 3: Experimental Protocols & Data
Protocol 1: General Procedure for Catalyst Regeneration (Thermal Method for Fouling)
This protocol is a general guideline for regenerating a heterogeneous catalyst deactivated by coking or fouling.
-
Catalyst Recovery: Carefully filter the heterogeneous catalyst from the reaction mixture. Wash thoroughly with a non-coordinating solvent (e.g., dichloromethane, hexanes) to remove residual reactants and products.
-
Drying: Dry the catalyst in a vacuum oven at a moderate temperature (e.g., 60-80 °C) to remove solvent.
-
Calcination: Place the dried catalyst in a tube furnace.
-
Inert Gas Purge: Purge the furnace with an inert gas (e.g., nitrogen or argon) while slowly ramping up the temperature.
-
Oxidative Treatment: Once at the target temperature (typically 300-500 °C, but this is highly catalyst-dependent), switch the gas flow to a dilute stream of air or oxygen in nitrogen.
-
Hold and Cool: Maintain the temperature and oxidative flow for several hours. Then, switch back to an inert gas stream and allow the furnace to cool to room temperature.
-
Storage: Store the regenerated catalyst under an inert atmosphere.
Protocol 2: Diagnostic Test for Water as a Catalyst Poison
This simple experiment can help determine if water is the culprit for low reaction yields.
-
Baseline Reaction: Set up your standard cyclopropanation reaction using rigorously dried solvents and reagents. Use of freshly activated molecular sieves is recommended. Record the yield.
-
Spiked Reaction: Set up an identical reaction, but intentionally add a controlled amount of water (e.g., 1 equivalent with respect to the catalyst).
-
Comparison: Compare the yield of the "spiked" reaction to the baseline. A significant drop in yield in the presence of added water strongly suggests your catalyst is sensitive to moisture.
Data Summary: Common Analytical Techniques for Deactivated Catalysts
The characterization of a spent catalyst is crucial for identifying the root cause of deactivation.[8]
| Analytical Technique | Information Provided | Deactivation Mechanism Indicated |
| BET Surface Area Analysis | Measures the active surface area of the catalyst. | Sintering: A significant decrease in surface area.[1] |
| X-ray Photoelectron Spectroscopy (XPS) | Determines the elemental composition and chemical state of the catalyst's surface. | Poisoning: Detects the presence of poison elements (S, P, Cl, etc.) on the surface.[1][14] |
| X-ray Diffraction (XRD) | Provides information on the crystalline structure and phase composition. | Thermal Degradation: Can detect changes in the catalyst's crystal structure or phase.[8] |
| Temperature-Programmed Desorption (TPD) | Measures the strength of adsorption of molecules on the catalyst surface. | Poisoning/Fouling: Can provide insights into the nature of adsorbed species.[1] |
| Elemental Analysis (XRF, ICP) | Determines the bulk elemental composition of the catalyst. | Poisoning: Can identify foreign elements that have been deposited on the catalyst.[1][18] |
References
- Identification of Mechanism-Based Inactivation in P450-Catalyzed Cyclopropanation Facilitates Engineering of Improved Enzymes. National Institutes of Health (NIH).
- Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Applied Catalysts.
- Lecture 10 Catalyst characterization. NPTEL.
- Analysis of Catalysts. tasconusa.com.
- Catalyst Characterization Techniques. Hiden Analytical.
- Catalyst deactivation mechanisms and how to prevent them. Matthey.
- Overcoming the Limitations of Rhodium-Catalyzed Asymmetric Cyclopropanation and Other Adventures in Strained Ring Synthesis. Emory Theses and Dissertations.
- How Can You Prevent Catalyst Poisoning?. Chemistry For Everyone - YouTube.
- How to Prevent Catalyst Poisoning at the Industrial Scale. Noah Tech.
- Rhodium(II)-Catalyzed Asymmetric Cyclopropanation and Desymmetrization of [2.2]Paracyclophanes. ACS Catalysis - ACS Publications.
- Cyclopropanation of Alkenes. Master Organic Chemistry.
- Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes. PubMed Central.
- Activation of cyclopropanes by transition metals. Wikipedia.
- Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical Reactivity. ACS Publications.
- Pd-Catalyzed Regioselective Cyclopropanation of 2-Substituted 1,3-Dienes. acs.org.
- Cu(ii)-mediated direct intramolecular cyclopropanation of distal olefinic acetate. National Institutes of Health (NIH).
- Copper-Catalyzed Enantioselective Cyclopropanation of Internal Olefins with Diazomalonates. ResearchGate.
- Mechanisms of catalyst deactivation.ResearchGate.
- Catalyst Deactivation: Mechanism & Causes. StudySmarter.
- On the Mechanism of the Copper-Catalyzed Cyclopropanation Reaction. ResearchGate.
- Catalyst Poison Countermeasures. Nikki-Universal Co., Ltd..
- Catalyst deactivation. YouTube.
- Highly Enantioselective Cyclopropanation with Co(II)‐Salen Complexes: Control of cis‐ and trans‐Selectivity by Rational Ligand‐Design. ResearchGate.
- HETEROGENEOUS IRON CATALYZED CYCLOPROPANATION REACTION. AIR Unimi.
- Copper-catalyzed cyclopropanation reaction of but-2-ene. Universidad de Zaragoza.
- Synthesis of cyclopropanes. Organic Chemistry Portal.
- Catalytic Cyclopropanation Reactions. ResearchGate.
- Diastereoselective Synthesis of cis-α,α′-Disubstituted Cyclic Ethers via Borane-Catalyzed Reductive Cyclization of Diketones. ACS Publications.
- Stereoselective Cyclopropanation Reactions. ACS Publications.
- Synthesis Workshop: Cyclopropanation via Radical Carbenoids with Dr. Ana García Herraiz (Episode 85). YouTube.
- Rhodium-catalysed selective C–C bond activation and borylation of cyclopropanes. Chemical Science (RSC Publishing).
- Rhodium(II)-Catalyzed Asymmetric Cyclopropanation and Desymmetrization of [2.2]Paracyclophanes. PubMed Central.
- Advances in Catalyst Deactivation and Regeneration. MDPI.
- Special Issue on Catalyst Deactivation and Regeneration. MDPI.
- Regeneration of a hydrogenation catalyst. Google Patents.
- Metal-catalyzed cyclopropanations. Wikipedia.
- Method of regenerating deactivated catalyst. Google Patents.
- Cyclopropanation. Wikipedia.
Sources
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Preventing polymerization during Dimethyl cis-1,2-cyclopropanedicarboxylate reactions
Welcome to the technical support center for Dimethyl cis-1,2-cyclopropanedicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the prevention of unwanted polymerization during its use in chemical reactions. Our goal is to equip you with the knowledge to anticipate and mitigate side reactions, ensuring the integrity of your experiments and the purity of your products.
I. Frequently Asked Questions (FAQs)
This section addresses common questions about the stability and handling of this compound.
Q1: What makes this compound susceptible to polymerization?
A1: The susceptibility of this compound to polymerization stems from two key features of its molecular structure:
-
High Ring Strain: The three-membered cyclopropane ring possesses significant angular strain, making it thermodynamically favorable to undergo ring-opening reactions to relieve this strain[1][2].
-
Donor-Acceptor (D-A) System Activation: The two electron-withdrawing dimethyl ester groups (acceptors) polarize the C-C bonds of the cyclopropane ring. This electronic arrangement, characteristic of a "donor-acceptor" cyclopropane, significantly activates the ring towards nucleophilic or electrophilic attack, which can initiate ring-opening and subsequent polymerization[3][4][5][6].
Q2: What are the primary mechanisms of polymerization for this compound?
A2: The primary polymerization mechanism is Ring-Opening Polymerization (ROP) , which can be initiated by several pathways:
-
Lewis Acid Catalysis: Lewis acids can coordinate with the carbonyl oxygens of the ester groups, further polarizing the ring and facilitating the formation of a 1,3-dipole intermediate. This intermediate can then react with other monomer units, leading to a 1,5-addition polymer[3][4].
-
Radical-Initiated Polymerization: The presence of radical initiators (e.g., from impurities, air, or high temperatures) can lead to the formation of a cyclopropyl-substituted radical. This radical can undergo ring-opening to a more stable alkyl radical, which then propagates the polymerization[1][7].
-
Thermal Initiation: Although less common without a catalyst, elevated temperatures can provide sufficient energy to induce homolytic cleavage of the strained C-C bonds, initiating a radical polymerization pathway[8].
Q3: How should I properly store this compound to prevent degradation?
A3: Proper storage is crucial for maintaining the integrity of the compound. It is recommended to store this compound at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) [9][10][11]. This minimizes the risk of thermally induced degradation and prevents exposure to atmospheric oxygen, which can promote radical-initiated side reactions.
Q4: Can the trans-isomer also undergo polymerization?
A4: Yes, Dimethyl trans-1,2-cyclopropanedicarboxylate is also susceptible to polymerization through similar ring-opening mechanisms. While the stereochemistry can influence the rate and stereoselectivity of certain reactions, the inherent ring strain and electronic activation by the ester groups are present in both isomers, making them prone to polymerization under unfavorable conditions[11][12][13].
II. Troubleshooting Guides
This section provides structured advice for specific experimental issues related to polymerization.
Issue 1: Polymerization Observed During a Lewis Acid-Catalyzed Reaction
Scenario: You are conducting a reaction using a Lewis acid (e.g., SnCl₄, TiCl₄, BF₃·OEt₂) with this compound, and you observe the formation of a viscous oil or an insoluble precipitate, indicating polymerization.
Root Cause Analysis: Lewis acids are potent catalysts for the ring-opening polymerization of donor-acceptor cyclopropanes[3][4]. The Lewis acid coordinates to the ester groups, activating the cyclopropane ring for nucleophilic attack by another monomer molecule. This process can be faster than the desired reaction, especially at higher concentrations or temperatures.
Troubleshooting Workflow:
Caption: Troubleshooting Lewis Acid-Induced Polymerization.
Detailed Steps:
-
Lower the Reaction Temperature: Ring-opening polymerization is often kinetically controlled. Reducing the temperature to 0°C, -20°C, or even -78°C can significantly slow the rate of polymerization relative to your desired reaction[6].
-
Reduce Lewis Acid Stoichiometry: Use the minimum effective amount of the Lewis acid. Titrate the catalyst to find the optimal loading that promotes the desired reaction without causing significant polymerization.
-
Select a Milder Lewis Acid: If strong Lewis acids like SnCl₄ are causing issues, consider switching to a milder one (e.g., ZnCl₂, Sc(OTf)₃, or MgBr₂·OEt₂).
-
Employ Slow Addition: Instead of adding the Lewis acid or the cyclopropane substrate all at once, use a syringe pump for slow, controlled addition. This keeps the instantaneous concentration of the activated species low, disfavoring polymerization.
-
Monitor Closely: Frequently monitor the reaction's progress using TLC or LC-MS to determine the optimal reaction time before significant polymer formation occurs.
Issue 2: Gradual Product Decomposition or Polymerization During Workup or Purification
Scenario: Your reaction appears successful based on initial analysis, but during aqueous workup, solvent removal, or column chromatography, you notice the formation of polymeric material and a decrease in the yield of your desired product.
Root Cause Analysis: Traces of acid or base from the workup, or prolonged heating during solvent evaporation, can initiate polymerization. Silica gel used in chromatography can be acidic and may also catalyze ring-opening, especially with sensitive substrates.
Troubleshooting Workflow:
Caption: Preventing Polymerization During Post-Reaction Handling.
Detailed Steps:
-
Ensure Neutral pH: During aqueous workup, wash the organic layer with a mild base like saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid catalysts.
-
Minimize Heat Exposure: Remove solvents under reduced pressure at the lowest possible temperature (ideally below 40°C). Do not leave the product on the rotary evaporator for an extended period after the solvent is removed.
-
Deactivate Silica Gel: If using column chromatography, consider deactivating the silica gel. This can be done by preparing a slurry of silica gel in the eluent containing 1-2% of a neutral amine like triethylamine.
-
Alternative Purification Methods: For highly sensitive compounds, consider alternative purification techniques such as distillation under high vacuum or crystallization.
Issue 3: Spontaneous Polymerization in Reactions Run at Elevated Temperatures
Scenario: You are performing a reaction that requires heating (e.g., >80°C), and you observe polymerization even in the absence of a strong acid or base catalyst.
Root Cause Analysis: High temperatures can initiate thermal ring-opening, likely through a radical mechanism[8]. Trace impurities or dissolved oxygen can act as initiators for this process.
Troubleshooting Workflow:
Caption: Mitigating Thermally-Induced Polymerization.
Detailed Steps:
-
Ensure Inert Atmosphere: Thoroughly degas your solvent (e.g., by freeze-pump-thaw cycles or sparging with argon) and run the reaction under a strict inert atmosphere to eliminate oxygen.
-
Add a Radical Inhibitor: Introduce a small amount of a radical scavenger to the reaction mixture. The choice of inhibitor should be compatible with your reaction chemistry.
-
Optimize Reaction Temperature: Determine the minimum temperature required for the desired transformation to proceed at a reasonable rate. Avoid excessive heating.
III. Data and Protocols
Table 1: Recommended Radical Inhibitors
This table provides a selection of common radical inhibitors that can be used to prevent thermally or radical-initiated polymerization. The optimal concentration should be determined empirically for each specific reaction.
| Inhibitor | Chemical Name | Typical Concentration | Key Features & Considerations |
| BHT | Butylated hydroxytoluene | 50-200 ppm | Cost-effective, common antioxidant. May interfere with some catalytic reactions. |
| Hydroquinone | Benzene-1,4-diol | 100-500 ppm | Effective, but can be acidic. May require removal during workup. |
| TEMPO | (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl | 10-100 ppm | Highly effective stable nitroxide radical scavenger[8][14]. Can sometimes participate in redox chemistry. |
| 4-Hydroxy-TEMPO | 4-Hydroxy-2,2,6,6-tetramethylpiperidin-1-oxyl | 10-100 ppm | A water-soluble derivative of TEMPO, useful in certain solvent systems[14]. |
Protocol 1: General Procedure for a Reaction with this compound using a Radical Inhibitor
This protocol provides a general framework for setting up a reaction at elevated temperatures while minimizing the risk of polymerization.
-
Glassware Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas (argon or nitrogen).
-
Solvent Degassing: Degas the chosen reaction solvent by sparging with argon for at least 30 minutes or by using three freeze-pump-thaw cycles.
-
Reagent Preparation: In the reaction flask, dissolve the substrate and any other reagents in the degassed solvent under an inert atmosphere.
-
Inhibitor Addition: Add the chosen radical inhibitor (e.g., BHT, 50-200 ppm) to the reaction mixture.
-
Addition of Cyclopropane: Add the this compound to the reaction mixture.
-
Reaction Execution: Heat the reaction to the desired temperature and monitor its progress by TLC or LC-MS.
-
Workup and Purification: Upon completion, cool the reaction to room temperature. Proceed with the workup, keeping in mind the recommendations in Troubleshooting Guide 2 (e.g., neutralization and low-temperature solvent removal).
IV. References
-
Ring-opening polymerization of donor–acceptor cyclopropanes catalyzed by Lewis acids. Polymer Chemistry (RSC Publishing).
-
Ring-opening polymerization of donor–acceptor cyclopropanes catalyzed by Lewis acids. Polymer Chemistry (RSC Publishing), DOI:10.1039/C7PY00794A.
-
Oxidative radical ring-opening/cyclization of cyclopropane derivatives. PMC.
-
Technical Support Center: Synthesis of Cyclopropane-1,2-dicarbohydrazide. Benchchem.
-
Technical Support Center: Optimizing Cyclopropanecarboxaldehyde Stability and Reactivity. Benchchem.
-
Ring Opening of Donor–Acceptor Cyclopropanes with N-Nucleophiles. Thieme.
-
This compound CAS#: 826-34-6. ChemicalBook.
-
Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journals.
-
Ecochem Polymerization Inhibitors. Ecochem.
-
Technical Support Center: Preserving Cyclopropane Integrity in Chemical Reactions. Benchchem.
-
Troubleshooting common issues in Cyclopropane-1,2-dicarbohydrazide reactions. Benchchem.
-
High performance polymerization inhibitors. Wako.
-
Polymerization Inhibitors. 3V Sigma USA.
-
Polymerization inhibitor and retarder compositions with amine stabilizer. Google Patents.
-
Polymerisation inhibitor. Wikipedia.
-
Technical Support Center: Optimizing Cyclopropanation Reactions. Benchchem.
-
This compound, 97+%, Thermo Scientific. Fishersci.ca.
-
This compound, 97+% 25 g. Thermo Fisher Scientific.
-
This compound | 826-34-6. ChemicalBook.
-
CIS-1,2-DIMETHYL-CYCLOPROPANEDICARBOXYLIC ACID DIMETHYL ESTER Safety Data Sheets. Echemi.
-
This compound, 97+% 5 g | Buy Online. Thermo Fisher Scientific.
-
Advancing the Reactivity of Dimethylcyclopropane-1,1-dicarboxylates via Cross Metathesis. Thieme.
-
DIMETHYL TRANS-1,2-CYCLOPROPANEDICARBOXYLATE CAS#: 826-35-7. ChemicalBook.
-
Dimethyl trans-1,2-cyclopropanedicarboxylate | C7H10O4 | CID 6429599. PubChem.
-
Diethyl trans-1,2-cyclopropanedicarboxylate 97 3999-55-1. Sigma-Aldrich.
-
Lipase-catalyzed ring-opening polymerization and copolymerization of cyclic dicarbonates. ResearchGate.
-
Dimethyl 1,1-Cyclopropanedicarboxylate | 6914-71-2. TCI Deutschland GmbH.
-
cis-Diethyl cyclopropane-1,2-dicarboxylate | CAS 710-43-0. AMERICAN ELEMENTS.
-
Dimethyl trans-1,2-cyclopropanedicarboxylate | 826-35-7. J&K Scientific LLC.
-
Synthesis of high-purity dialkyl 2-vinylcyclopropane-1,1-dicarboxylate. Google Patents.
-
Dimethyl 1,1-cyclopropanedicarboxylate 99 6914-71-2. Sigma-Aldrich.
-
Synthesis of cyclopropanes. Organic Chemistry Portal.
-
Process for the preparation of cyclopropane-1, 1-dicarboxylic acid derivatives. Google Patents.
-
Synthesis of (b) cis-1,2-Cyclopentanedicarboxylic acid. PrepChem.com.
-
ASYMMETRIC TRANSITION METAL CATALYZED CYCLOPROPANATIONS. Purdue University Graduate School.
-
cis-Dimethylcyclopropane-1,2-dicarboxylate , 98% , 826-34-6. CookeChem.
-
Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses Procedure.
-
Stereoselective Cyclopropanation Reactions. Chemical Reviews - ACS Publications.
-
The TaCl5-Mediated Reaction of Dimethyl 2-Phenylcyclopropane-1,1-dicarboxylate with Aromatic Aldehydes as a Route to Substituted Tetrahydronaphthalenes. PMC - NIH.
-
Cyclopropane, 1,2-dimethyl-, cis-. the NIST WebBook.
-
Organic-Catalyst-Mediated Cyclopropanation Reaction. ResearchGate.
Sources
- 1. Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Ring-opening polymerization of donor–acceptor cyclopropanes catalyzed by Lewis acids - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Ring-opening polymerization of donor–acceptor cyclopropanes catalyzed by Lewis acids - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. thieme-connect.com [thieme-connect.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. BJOC - Oxidative radical ring-opening/cyclization of cyclopropane derivatives [beilstein-journals.org]
- 8. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. This compound CAS#: 826-34-6 [m.chemicalbook.com]
- 11. DIMETHYL TRANS-1,2-CYCLOPROPANEDICARBOXYLATE CAS#: 826-35-7 [amp.chemicalbook.com]
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- 13. jk-sci.com [jk-sci.com]
- 14. ecochemchina.com [ecochemchina.com]
Technical Support Center: Troubleshooting Low Diastereoselectivity in Cyclopropanation
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with diastereoselectivity in cyclopropanation reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot effectively. This document is structured in a question-and-answer format to address common issues directly.
Frequently Asked Questions (FAQs): The Fundamentals
Q: What is diastereoselectivity in the context of cyclopropanation and why is it critical?
A: Diastereoselectivity refers to the preferential formation of one diastereomer over another. In cyclopropanation, when a new cyclopropane ring is formed on a molecule that already possesses a stereocenter, two or more diastereomeric products can result. For example, the cyclopropanation of a chiral allylic alcohol can produce syn and anti diastereomers.
Controlling this selectivity is paramount in pharmaceutical and materials science, where the specific 3D arrangement of atoms dictates a molecule's biological activity, physical properties, and safety profile. A non-selective reaction yields a mixture that is often difficult and costly to separate, reducing the overall efficiency of a synthetic route.
Q: What are the primary mechanisms governing diastereoselectivity in common cyclopropanation reactions?
A: The origin of selectivity is highly dependent on the reaction type:
-
Directed Simmons-Smith Reactions: In the cyclopropanation of substrates like allylic or homoallylic alcohols, the Lewis acidic zinc carbenoid reagent coordinates to the hydroxyl group. This coordination directs the delivery of the methylene group to one face of the double bond, typically the one syn to the directing group, leading to high diastereoselectivity.[1][2][3]
-
Metal-Catalyzed Reactions with Diazo Compounds: In reactions catalyzed by rhodium or copper complexes, the diastereoselectivity is governed by steric and electronic interactions in the transition state.[4][5] The metal carbene intermediate approaches the alkene, and the substituents on both the alkene and the carbene will orient themselves to minimize steric clash. The geometry of the approach (e.g., "end-on" vs. "side-on") determines the resulting stereochemistry.[4]
-
Chiral Auxiliary Control: A chiral auxiliary is a chemical moiety temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction.[6] After the cyclopropanation, the auxiliary is removed. The bulky nature and defined stereochemistry of the auxiliary block one face of the alkene, forcing the reagent to attack from the less hindered face.[7][8]
Troubleshooting Guide: Common Scenarios & Solutions
Q1: My reaction is producing a nearly 1:1 mixture of diastereomers. What is the first thing I should check?
A: A 1:1 ratio suggests there is little to no energetic difference between the transition states leading to the two diastereomers. This is a common starting point for optimization. Here is a logical workflow to begin troubleshooting:
Caption: Initial troubleshooting workflow for low diastereoselectivity.
Detailed Steps:
-
Lower the Reaction Temperature: This is often the most effective initial step. Lowering the temperature increases the energy difference (ΔΔG‡) between the competing diastereomeric transition states. A reaction run at 0 °C or -78 °C will often show significantly improved selectivity compared to one at room temperature.[9]
-
Solvent Screening: The polarity and coordinating ability of the solvent can stabilize or destabilize the transition states, altering selectivity.[10] For directed reactions, a coordinating solvent might compete with the substrate's directing group, lowering selectivity. For metal-catalyzed reactions, non-coordinating solvents like dichloromethane (DCM) or dichloroethane (DCE) are often a good starting point.[9][11]
Q2: I'm using a well-established directed Simmons-Smith reaction with an allylic alcohol, but my diastereoselectivity is poor. What could be wrong?
A: This usually points to an issue with either the reagent or the directing group's ability to control the reaction.
-
Cause 1: Inactive or Poorly Prepared Zinc Reagent. The classic zinc-copper couple can be inconsistent. The Furukawa modification (using diethylzinc, Et₂Zn, and diiodomethane, CH₂I₂) is often more reliable and reproducible.[12][13]
-
Solution: Ensure your Et₂Zn is of high quality and handled under strictly inert conditions (N₂ or Ar). Use fresh, purified CH₂I₂.
-
-
Cause 2: Steric Hindrance. If the area around your directing hydroxyl group or the alkene face is too sterically congested, the zinc reagent may not be able to coordinate effectively, or the steric hindrance of the substrate itself overrides the directing effect.
-
Solution: Analyze the 3D structure of your substrate. If a bulky protecting group is near the directing group, consider switching to a smaller one.
-
-
Cause 3: Incorrect Reagent Stoichiometry. Using a large excess of the zinc carbenoid can sometimes lead to a non-directed background reaction, which will lower the overall diastereoselectivity.[14]
-
Solution: Titrate the amount of Simmons-Smith reagent. Start with 1.5-2.0 equivalents and adjust as needed based on conversion and selectivity.
-
Q3: My rhodium(II)-catalyzed cyclopropanation with ethyl diazoacetate (EDA) gives a low trans:cis ratio. How can I favor the trans product?
A: The trans:cis selectivity in metal-catalyzed cyclopropanations is a classic challenge. The trans product is usually thermodynamically more stable, but the kinetic product ratio depends on the catalyst and conditions.
Key Factors Influencing trans:cis Selectivity:
| Parameter | Effect on Selectivity | Rationale |
| Catalyst Ligand Bulk | Increasing ligand bulk generally favors the trans isomer. | Bulky ligands on the rhodium catalyst create a more sterically demanding environment, forcing the substituents into a trans arrangement in the transition state to minimize steric clash.[12][15] |
| Diazo Compound Bulk | Using a bulkier ester group on the diazoacetate (e.g., tert-butyl instead of ethyl) can increase trans selectivity. | A bulkier carbene precursor increases steric interactions with the alkene substituent in the transition state, favoring the less-hindered trans approach.[12] |
| Solvent | Non-coordinating solvents (DCM, hexanes) are generally preferred. | Coordinating solvents can interact with the catalyst's axial sites, altering its electronic and steric profile, which can negatively impact selectivity.[10] |
| Temperature | Lowering the temperature often improves the trans:cis ratio. | Favors the transition state with the lowest activation energy, which is typically the one leading to the more stable trans product.[9] |
Experimental Protocol: Catalyst Screening for trans Selectivity
-
Setup: In parallel reaction vials under an inert atmosphere, add your alkene substrate (1.0 equiv) and solvent (e.g., DCM).
-
Catalyst Addition: To each vial, add a different catalyst (1-2 mol %), such as Rh₂(OAc)₄, Rh₂(TFA)₄, and a bulkier variant like Rh₂(esp)₂.
-
Reaction Initiation: Cool the vials to the desired temperature (e.g., 0 °C). Add a solution of the diazoacetate (1.1 equiv) in the same solvent dropwise over 1-2 hours using a syringe pump. Slow addition is crucial to keep the carbene concentration low and prevent side reactions.
-
Analysis: After the reaction is complete, analyze the crude reaction mixture by ¹H NMR or GC to determine the trans:cis ratio.
Q4: Could impurities in my diazo compound be the cause of low selectivity?
A: Absolutely. Diazo compounds can be unstable, and their preparation can introduce impurities that interfere with the reaction.[16]
-
Issue: The presence of unreacted hydrazone or other precursors can coordinate to the metal catalyst, altering its activity and selectivity. Some diazo compounds can also decompose over time, especially if exposed to acid, light, or certain metals.[17][18][19]
-
Solution:
-
Purification: If your diazo compound is stable enough (e.g., those with electron-withdrawing groups), consider purification by flash chromatography on silica gel that has been neutralized with triethylamine.[16]
-
Fresh Preparation: Use the diazo compound immediately after its preparation for best results.[20]
-
In Situ Generation: For highly unstable diazo compounds like diazomethane, in situ generation is the safest and most effective method, ensuring it is consumed as it is formed.[20]
-
Data Interpretation & Validation
Q: How do I accurately determine the diastereomeric ratio (d.r.) of my product mixture?
A: Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the most common and powerful tool for this purpose.[21]
-
Identify Diagnostic Peaks: Find distinct signals in the ¹H NMR spectrum that correspond to each diastereomer. Protons on or adjacent to the newly formed cyclopropane ring are ideal candidates, as their chemical environments are most affected.
-
Integration: Carefully integrate the area of these distinct signals. The ratio of the integrals directly corresponds to the diastereomeric ratio.
-
Validation: For complex spectra where signals overlap, advanced NMR techniques like band-selective pure shift NMR can be used to collapse multiplets into singlets, simplifying analysis.[22][23][24] Alternatively, the crude product can be analyzed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase if the diastereomers are separable.
Caption: Workflow for determining diastereomeric ratio via ¹H NMR.
References
- Metal-catalyzed cyclopropan
- Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy.PubMed.[Link]
- Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy.
- Chemical Communications - Manchester NMR Methodology Group.University of Manchester.[Link]
- Asymmetric Cyclopropanation and Epoxidation via a Catalytically Formed Chiral Auxiliary.
- Mechanism and stereoselectivity of the Rh(ii)-catalyzed cyclopropanation of diazooxindole: a density functional theory study.RSC Publishing.[Link]
- Diastereoselective cyclopropanation of α,β-unsaturated acetals of a novel camphor-derived chiral auxiliary.
- Application of NMR Spectroscopy for the Detection of Equilibr
- Stereoselective Cyclopropan
- Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Deriv
- Highly Enantio- and Diastereoselective One-Pot Methods for the Synthesis of Halocyclopropyl Alcohols.
- Isotope Effects and the Nature of Selectivity in Rhodium-Catalyzed Cyclopropanations.Journal of the American Chemical Society.[Link]
- Stereoselective Cyclopropanation of Multisubstituted Enesulfinamides: Asymmetric Construction of α-Tertiary Cyclopropylamine Derivatives Containing β-Quaternary Stereocenters.Organic Letters.[Link]
- Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes.
- Cyclopropan
- Process for the preparation of cyclopropane compounds using diazo-compounds.
- Substrate-controlled C–H or C–C alkynylation of cyclopropanes: generation of aryl radical cations by direct light activation of hypervalent iodine reagents.RSC Publishing.[Link]
- Simmons-Smith Reaction.Organic Chemistry Portal.[Link]
- Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions.RSC Publishing.[Link]
- Simmons–Smith reaction.Wikipedia.[Link]
- Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review.
- Asymmetric Cyclopropan
- Highly stereoselective and enantiodivergent synthesis of cyclopropylphosphonates with engineered carbene transferases.
- Origin of diastereoselectivity in Simmons–Smith cyclopropanation of allylic alcohol.Chemistry Stack Exchange.[Link]
- Modular Synthesis of Cyclopropane-Fused N-Heterocycles Enabled by Underexplored Diazo Reagents.
- Cyclopropanation.Andrew G Myers Research Group, Harvard University.[Link]
- Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical Reactivity.
- Cyclopropanation using flow-generated diazo compounds.RSC Publishing.[Link]
- Stereoselective Cyclopropan
- Pd-Catalyzed Regioselective Cyclopropanation of 2-Substituted 1,3-Dienes.Organic Letters.[Link]
- Challenging cyclopropanation reactions on non-activated double bonds of f
- Stereoselective Intramolecular Cyclopropanation of α-Diazoacetates via Co(II)-Based Metalloradical Catalysis.
- Iron-catalyzed transformations of diazo compounds.
- Diazo compounds: synthesis, carbene generation and reactivity.RSC Publishing.[Link]
- Regioselective Simmons–Smith-type cyclopropanations of polyalkenes enabled by transition metal catalysis.
Sources
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- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 4. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 5. Mechanism and stereoselectivity of the Rh(ii)-catalyzed cyclopropanation of diazooxindole: a density functional theory study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Asymmetric Cyclopropanation and Epoxidation via a Catalytically Formed Chiral Auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diastereoselective cyclopropanation of α,β-unsaturated acetals of a novel camphor-derived chiral auxiliary - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY02197A [pubs.rsc.org]
- 11. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Diazo compounds: synthesis, carbene generation and reactivity - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01433F [pubs.rsc.org]
- 17. Cyclopropanation - Wikipedia [en.wikipedia.org]
- 18. WO2020002338A1 - Process for the preparation of cyclopropane compounds using diazo-com pounds - Google Patents [patents.google.com]
- 19. Cyclopropanation using flow-generated diazo compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00019J [pubs.rsc.org]
- 20. academic.oup.com [academic.oup.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 24. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
Technical Support Center: Purification of Dimethyl cis-1,2-cyclopropanedicaricarboxylate by Column Chromatography
Welcome to the technical support center for the chromatographic purification of Dimethyl cis-1,2-cyclopropanedicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in this specific purification process. The methodologies and troubleshooting advice provided herein are grounded in established chromatographic principles to ensure reliability and reproducibility in your laboratory.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the column chromatography of this compound. The question-and-answer format is designed to help you quickly identify and resolve experimental hurdles.
Question 1: I am observing poor separation between the cis and trans isomers of dimethyl 1,2-cyclopropanedicarboxylate. My TLC shows overlapping spots, and the column fractions are all mixed.
Answer: The separation of geometric isomers like cis and trans dimethyl 1,2-cyclopropanedicarboxylate can be challenging due to their similar polarities.[1][2] Here’s a systematic approach to improving resolution:
-
Optimize the Mobile Phase: The most critical factor is the choice of eluent.[3]
-
Reduce Solvent Polarity: If the spots are too high on the TLC plate (Rf > 0.4), the solvent system is too polar. This causes the compounds to spend more time in the mobile phase and not interact sufficiently with the stationary phase, leading to poor separation.[4] Decrease the proportion of the polar solvent (e.g., from 20% ethyl acetate in hexane to 10% ethyl acetate in hexane).
-
Target the Optimal Rf: Aim for a solvent system that provides an Rf value for the desired cis isomer between 0.25 and 0.35 on a TLC plate.[3][5] This range generally provides the best balance for effective separation on a column.
-
Try Different Solvent Systems: If a standard ethyl acetate/hexane system is not effective, consider other combinations.[6] A mixture of diethyl ether and petroleum ether can sometimes offer different selectivity for closely related compounds.
-
-
Column Parameters:
-
Increase Column Length/Silica Amount: For difficult separations, increasing the amount of stationary phase relative to your sample weight (e.g., from a 30:1 to a 50:1 or even 100:1 ratio of silica to crude product) provides more surface area for interaction and can improve separation.[4][7]
-
Use a Gradient Elution: Start with a low-polarity mobile phase to elute non-polar impurities.[8] Then, gradually increase the polarity of the mobile phase to first elute the less polar trans isomer, followed by the more polar cis isomer.[8][9] This can sharpen the elution bands and improve resolution.
-
Question 2: My desired product, this compound, appears to be decomposing on the silica gel column, leading to a low yield and new, unwanted spots on my TLC analysis of the fractions.
Answer: This is a common issue, as standard silica gel is slightly acidic and can catalyze the hydrolysis or rearrangement of sensitive compounds like esters.[10][11]
-
Test for Stability: Before running a large-scale column, spot your crude material on a TLC plate, let it sit for an hour, and then elute it. If you see new spots or streaking that wasn't there initially, your compound is likely unstable on silica.[11]
-
Deactivate the Silica Gel: You can neutralize the acidic sites on the silica gel.[9][10]
-
Method 1: Triethylamine Wash: Prepare your column as usual. Before loading your sample, flush the column with your chosen eluent system containing a small amount of triethylamine (typically 1-3%).[9] Discard this initial wash. Then, run the column with your standard eluent.
-
Method 2: Water Deactivation: Silica gel can also be deactivated by adding a specific percentage of water (e.g., 10% by weight) and allowing it to equilibrate before packing the column.[10]
-
-
Use an Alternative Stationary Phase:
-
Neutral Alumina: Alumina is another common stationary phase and is available in neutral, acidic, or basic forms.[4] Neutral alumina is a good alternative to silica gel for compounds that are sensitive to acid.
-
Florisil: For some esters, Florisil (a magnesium silicate gel) can be a milder alternative.[11]
-
Question 3: The column is running extremely slowly, or has stopped flowing altogether.
Answer: A blocked column can be frustrating and can ruin a separation. The cause is usually related to how the column was packed or the sample was loaded.[11]
-
Improper Packing:
-
Air Bubbles or Channels: These can disrupt the solvent flow. Ensure your silica slurry is homogenous and well-settled before and during packing.[12]
-
Silica Too Fine: If the silica gel particles are too fine, the column can be very slow. Ensure you are using the correct mesh size for flash chromatography (typically 230-400 mesh).
-
-
Sample Precipitation:
-
Low Solubility: The compound may have precipitated at the top of the column, blocking the flow. This can happen if you dissolve your sample in a solvent that is much more polar than your mobile phase.[12]
-
Solution: Try to dissolve your sample in the mobile phase itself. If solubility is an issue, consider the "dry loading" method.[12] Dissolve your crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[12][13] This powder can then be carefully added to the top of your packed column.
-
-
Crystallization in the Column: In some rare cases, a highly concentrated band of a very pure compound can crystallize within the column, blocking it.[11] If this happens, the prognosis is poor, but you may be able to recover your material by extruding the silica and extracting it with a strong solvent.[11]
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase and solvent system to start with for this purification?
A1: For a diester like this compound, the standard starting point is normal-phase chromatography .[14]
-
Stationary Phase: Silica gel (230-400 mesh) is the most common and effective choice.[4][13]
-
Solvent System: A mixture of a non-polar and a moderately polar solvent is typical.[5][6] Good starting points to test via TLC would be:
Q2: How much silica gel should I use for my column?
A2: The amount of silica gel depends on the difficulty of the separation and the quantity of the crude material. A general rule of thumb is to use a weight ratio of silica gel to crude sample between 20:1 and 50:1 .[4] For difficult separations, such as resolving cis/trans isomers, a higher ratio (e.g., 70:1 or 100:1) may be necessary.[7]
Q3: What is the difference between "wet loading" and "dry loading" a sample, and which should I use?
A3:
-
Wet Loading: Involves dissolving the crude sample in a minimal amount of solvent (ideally the eluent itself) and carefully pipetting it onto the top of the packed column.[12] This is fast and straightforward for samples that are readily soluble in the mobile phase.
-
Dry Loading: Involves pre-adsorbing the sample onto a small amount of silica gel (or Celite) by dissolving the sample, adding the adsorbent, and removing the solvent by rotary evaporation to form a dry, free-flowing powder.[12][13] This powder is then loaded onto the column. Dry loading is highly recommended when your sample has poor solubility in the eluent or when you need to use a strong, polar solvent to dissolve it, as this prevents disruption of the column packing.[12]
Q4: How do I monitor the separation and collect the fractions?
A4: The separation is monitored by collecting sequential "fractions" (small volumes of eluent exiting the column) in test tubes.[4] The composition of these fractions is then analyzed, typically by TLC.[4] Spot every few fractions on a TLC plate, elute it, and visualize the spots. Fractions containing only the pure desired compound are then combined.
Q5: After combining the pure fractions, what is the best way to isolate my final product?
A5: The combined fractions containing your purified this compound are concentrated using a rotary evaporator .[15] This apparatus gently removes the solvent under reduced pressure, leaving behind your pure, non-volatile product.[15] It's good practice to pre-weigh the collection flask so you can easily determine the final mass and yield of your purified compound.[15]
Experimental Workflow & Data Presentation
Step-by-Step Protocol for Purification
-
TLC Analysis:
-
Develop a TLC system using various ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate).
-
Identify a solvent system that provides good separation and an Rf of ~0.3 for the cis isomer.
-
-
Column Preparation:
-
Select an appropriate size column and calculate the required amount of silica gel (e.g., 40g of silica for 1g of crude material).
-
Pack the column using either the "slurry" method (mixing silica with the eluent and pouring it in) or the "dry pack" method (adding dry silica then carefully running solvent through).[7] Ensure the packing is uniform and free of air bubbles.[12]
-
Add a small layer of sand on top of the silica bed to prevent disruption during solvent addition.[7]
-
-
Sample Loading:
-
Elution and Fraction Collection:
-
Carefully add your chosen eluent to the column.
-
Apply gentle positive pressure (if using flash chromatography) to achieve a steady flow rate.[13]
-
Collect fractions of a consistent volume (e.g., 10-20 mL per test tube).
-
-
Analysis and Isolation:
-
Analyze the collected fractions by TLC.
-
Combine the fractions that contain the pure cis isomer.
-
Remove the solvent from the combined pure fractions using a rotary evaporator.[15]
-
Determine the final mass and characterize the product (e.g., by NMR) to confirm purity.
-
Data Summary Table
| Parameter | Recommended Value/Method | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard polar adsorbent for neutral organic compounds.[13] |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 4:1 v/v) | Good starting point for diesters; adjust ratio based on TLC.[6] |
| Optimal Rf | 0.25 - 0.35 | Provides the best chance for good separation on a column.[5] |
| Silica:Sample Ratio | 30:1 to 100:1 by weight | Higher ratios are needed for difficult isomer separations.[4][7] |
| Sample Loading | Dry Loading | Recommended for samples with poor solubility in the eluent.[12] |
| Fraction Analysis | Thin-Layer Chromatography (TLC) | Allows for rapid monitoring of column effluent composition.[4] |
Visual Diagrams
Caption: Experimental workflow for column chromatography purification.
Caption: Troubleshooting decision tree for poor isomer separation.
References
- [Reader Insight] A Guide to Selective Columns for Isomer Separation - Welch Materials. (2024).
- Levine, S. G., Barboriak, K. D., & Cho, H. S. (n.d.). cis and trans-Stilbenes: Chromatographic separation and photochemical isomerization.
- Technical Support Center: Column Chromatography for Sulfonate Ester Purific
- Separation of cis/trans isomers - Chromatography Forum. (2014).
- How To Choose Solvent System For Column Chromatography? - Chemistry For Everyone. (2025). YouTube.
- How can I select the solvent system for column chromatography? - ResearchGate. (2015).
- Separation and Solubility of Cis and Trans Isomers in Nanostructured Double-Decker Silsequioxanes | Request PDF - ResearchGate. (2025).
- Chromatography: Solvent Systems For Flash Column - Department of Chemistry : University of Rochester. (n.d.). University of Rochester.
- Column chromatography. (n.d.). University of Calgary.
- Tips and Tricks for the Lab: Column Choices - ChemistryViews. (2012). ChemistryViews.
- Purification: Tips for Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.). University of Rochester.
- SOP: FLASH CHROM
- Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews. (2012). ChemistryViews.
- Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.). University of Rochester.
- Senzer, B. D., Varongchayakul, C., Danheiser, R. L., Daniels, B., & Dong, V. M. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302.
- Successful flash chrom
- Removing Solvent by Rotary Evapor
Sources
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- 10. pdf.benchchem.com [pdf.benchchem.com]
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- 13. science.uct.ac.za [science.uct.ac.za]
- 14. biotage.com [biotage.com]
- 15. youtube.com [youtube.com]
Removal of unreacted starting material from cyclopropanation reaction
Welcome to the Technical Support Center for cyclopropanation reaction purification. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with isolating and purifying cyclopropanated products. Drawing from extensive field experience and established chemical principles, this resource provides practical, in-depth solutions to ensure the integrity and purity of your final compounds.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the workup and purification of your cyclopropanation reaction mixture. Each issue is followed by probable causes and actionable solutions.
Issue 1: My crude reaction mixture is complex, and I'm unsure which purification method to choose.
-
Probable Cause: Cyclopropanation reactions can have various unreacted starting materials (e.g., olefin, diazo compounds, diiodomethane), reagents (e.g., zinc-copper couple, rhodium catalysts), and byproducts, making the initial purification strategy critical.[1][2] The choice of method depends heavily on the physical and chemical properties of your desired product versus the impurities.[3]
-
Solution: A systematic approach is key. Start by analyzing the properties of your target molecule and the potential impurities.
-
Initial Aqueous Workup: A preliminary aqueous workup is almost always a beneficial first step.[4] This typically involves dissolving the crude mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and washing with water or brine to remove water-soluble impurities.[4] For reactions like the Simmons-Smith, a quench with a saturated aqueous solution of ammonium chloride (NH₄Cl) is often employed.[5]
-
Method Selection Based on Physical Properties: The choice between distillation, chromatography, and recrystallization depends on the physical state and properties of your product and the main unreacted starting material.[3]
-
| Purification Method | Principle of Separation | Best Suited For | Limitations |
| Distillation | Difference in boiling points.[6] | Separating liquids with significantly different boiling points (>25 °C difference).[3][7] Effective for large quantities.[3] | Not suitable for heat-sensitive compounds or azeotropic mixtures.[3] The cyclopropane ring can be thermally labile.[8] |
| Flash Column Chromatography | Differential adsorption to a stationary phase based on polarity.[3][9] | Highly versatile for a wide range of compounds, especially for separating compounds with similar boiling points but different polarities.[3][8] | Can be time-consuming for large scales; potential for product degradation on acidic silica gel.[4] |
| Recrystallization | Difference in solubility in a given solvent at different temperatures.[3][10] | Purifying solid products.[3] | Requires finding a suitable solvent; can lead to yield loss if the product is significantly soluble at low temperatures.[8][10] |
| Extraction | Differential solubility in two immiscible liquids.[3] | Initial cleanup to remove acidic, basic, or highly water-soluble impurities.[3][4] | May not provide high purity on its own; emulsions can form.[3] |
-
Decision-Making Workflow: The following diagram illustrates a logical workflow for selecting the appropriate purification method.
Caption: A decision tree to guide the selection of a purification method.
Issue 2: My product and unreacted olefin have very similar polarities, making separation by flash chromatography difficult.
-
Probable Cause: Olefins and their corresponding cyclopropanes often have very similar polarities, leading to poor separation on silica gel.
-
Solution: Optimizing your chromatography conditions is crucial.
-
Solvent System Optimization: Even a slight change in the eluent polarity can significantly affect separation.[3] Experiment with different solvent mixtures. For nonpolar compounds like many cyclopropanes, a common starting point is hexane or petroleum ether with a small amount of a slightly more polar solvent like ethyl acetate or dichloromethane.[8]
-
TLC is Your Best Friend: Before running a column, always develop a separation on a Thin Layer Chromatography (TLC) plate to find the optimal solvent system. Aim for an Rf value between 0.2 and 0.4 for your product to achieve the best separation on a column.[4][8]
-
Adjust Column Parameters:
-
Consider a Different Stationary Phase: If silica gel is not providing adequate separation, consider using alumina or reverse-phase silica.[3] For some cyclopropane derivatives, argentation chromatography (silica gel impregnated with silver nitrate) can be effective, as the silver ions interact with the residual double bond of the unreacted olefin, increasing its retention time.
-
Issue 3: I'm performing a Simmons-Smith reaction, and the workup is messy, leading to emulsions and difficult purification.
-
Probable Cause: The zinc salts and other inorganic byproducts from the Simmons-Smith reaction can complicate the workup.[11][12]
-
Solution: A well-defined workup procedure is essential.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer multiple times with a suitable organic solvent like dichloromethane or diethyl ether.[5][11]
-
Washing: Combine the organic layers and wash sequentially with a mild base (e.g., saturated aqueous sodium bicarbonate) to neutralize any acidic residues, followed by a brine wash (saturated aqueous NaCl) to remove residual water.[4]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[4][13] The crude product can then be purified, typically by flash column chromatography.[5]
-
Issue 4: I'm using a diazo compound, and I'm concerned about its removal and safety.
-
Probable Cause: Diazo compounds are toxic and potentially explosive, and their complete removal is necessary for product purity and safety.[2][14]
-
Solution: Handle with care and ensure complete decomposition or removal.
-
Reaction Monitoring: Monitor the reaction closely (e.g., by TLC or GC) to ensure the diazo compound is fully consumed. The characteristic yellow color of many diazo compounds can also be an indicator.
-
Quenching: If unreacted diazo compound remains, it can often be quenched by the careful addition of a small amount of acetic acid.
-
Purification: Unreacted diazo compounds and their byproducts can typically be removed by standard purification techniques like flash chromatography.[15][16] The significant polarity difference between the diazo compound and the cyclopropane product usually allows for straightforward separation.
-
Frequently Asked Questions (FAQs)
Q1: How can I remove the unreacted diiodomethane from my Simmons-Smith reaction?
A1: Diiodomethane has a high boiling point (181 °C) and is relatively nonpolar. It can often be co-eluted with the desired product during flash chromatography. If the boiling point of your product is significantly lower, vacuum distillation can be an effective method for removing diiodomethane.[3][6] Alternatively, careful optimization of the solvent system for flash chromatography can improve separation.
Q2: My cyclopropane product seems to be decomposing on the silica gel column. What can I do?
A2: The cyclopropane ring, being strained, can be sensitive to the acidic nature of standard silica gel, which can catalyze ring-opening or rearrangement reactions.[4][8]
-
Neutralize the Silica: You can try neutralizing the silica gel by preparing a slurry with a small amount of a non-nucleophilic base, like triethylamine (~1%), in your eluent.
-
Use a Different Stationary Phase: Consider using neutral or basic alumina as an alternative to silica gel.[3]
-
Minimize Contact Time: Run the column as quickly as possible while still achieving good separation to reduce the time your compound is in contact with the stationary phase.
Q3: I am struggling to get my solid cyclopropane derivative to recrystallize. What are some tips?
A3: Recrystallization can be challenging, but several techniques can help induce crystal formation.[10]
-
Solvent Selection: The key is finding a solvent in which your compound is soluble at high temperatures but insoluble at low temperatures, while impurities remain soluble at all temperatures.[3]
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can trap impurities.[10][17]
-
Induce Crystallization: If crystals don't form, try scratching the inside of the flask with a glass rod at the surface of the liquid.[17] This creates nucleation sites. Alternatively, adding a "seed crystal" of your pure product can initiate crystallization.[17]
-
Mixed Solvent Systems: If a single solvent doesn't work well, try a mixed solvent system. Dissolve your compound in a "good" solvent where it's highly soluble, and then add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Gently heat to redissolve and then cool slowly.[8]
Q4: Is vacuum distillation a safe method for purifying cyclopropanes?
A4: Vacuum distillation is highly recommended for purifying liquid cyclopropanes, especially those with high boiling points.[8][18] By reducing the pressure, the boiling point of the liquid is lowered, which minimizes the risk of thermal decomposition or rearrangement of the strained cyclopropane ring.[7][8] Always use a safety shield and ensure your glassware is free of cracks or defects when performing vacuum distillation.
References
- Wikipedia.
- East Tennessee State University's Research Portal - Pure Help Center.
- ACS Publications. N-Ylide Mediated Synthesis and Resolution of a Chiral Pyrimidinyl Cyclopropane Carboxylic Acid | Organic Process Research & Development. [Link]
- Science of Synthesis.
- NROChemistry. Simmons-Smith Reaction. [Link]
- ACS Publications. Stereoselective Cyclopropanation Reactions | Chemical Reviews. [Link]
- ACS Publications.
- Scribd.
- ResearchGate. (PDF)
- MDPI. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. [Link]
- Chemistry Learner. Simmons-Smith Reaction: Definition, Mechanism, and Examples. [Link]
- PMC - NIH.
- The Chemistry Blog.
- ResearchGate.
- Master Organic Chemistry.
- Wikipedia.
- Organic Chemistry Portal. Simmons-Smith Reaction. [Link]
- Organic Chemistry Tutor.
- ACS Publications. Intermolecular Organophotocatalytic Cyclopropanation of Unactivated Olefins | Journal of the American Chemical Society. [Link]
- Biotage.
- University of Rochester, Department of Chemistry.
- Chemistry LibreTexts. 2.
- ChemRxiv.
- Chemistry LibreTexts.
- Green Chemistry (RSC Publishing). Diastereodivergent synthesis of cyclopropanes via on-water [2 + 1] annulations of diazo compounds with electron-deficient alkenes. [Link]
- Science. Olefin Cyclopropanation via Carbene Transfer Catalyzed by Engineered Cytochrome P450 Enzymes. [Link]
- NIH. Rh(III)
- YouTube.
- PMC - NIH. Cyclopropanation of unactivated alkenes with non-stabilized iron carbenes. [Link]
- Organic Chemistry Portal. Synthesis of cyclopropanes. [Link]
- Wikipedia. Cyclopropane. [Link]
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Technical Support Center: Optimizing Cis/Trans Selectivity in Cyclopropanation Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our technical support center. This guide, curated by Senior Application Scientists, provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of controlling cis/trans stereoselectivity in cyclopropanation reactions. We will delve into the critical role of solvent choice and other key experimental parameters, empowering you to optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my cis/trans ratio in the Simmons-Smith cyclopropanation not matching literature precedents?
A1: The Simmons-Smith reaction is highly sensitive to the reaction environment, and solvent choice is a primary factor influencing its stereochemical outcome. Several solvent-related issues could be at play:
-
Solvent Basicity: The rate of the Simmons-Smith reaction decreases as the basicity of the solvent increases.[1] Highly coordinating or basic solvents can interact with the electrophilic zinc carbenoid, altering its reactivity and selectivity.
-
Solvent Polarity: While the reaction requires a solvent polar enough to stabilize the substrates, excessively polar solvents are not always ideal.[1]
-
Commonly Used Solvents: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are frequently employed because they are non-basic, unreactive towards the zinc reagent, and possess sufficient polarity.[1]
-
Complete Reaction Suppression: Solvents like tetrahydrofuran (THF) have been shown to completely suppress the reaction, highlighting the detrimental effect of strongly coordinating solvents.[2]
Troubleshooting Tip: If you are observing poor selectivity, consider switching to a non-coordinating solvent like DCM, DCE, or hexanes. Ensure your solvent is anhydrous, as water can quench the organozinc reagent.
Q2: How does solvent polarity affect the selectivity of my rhodium-catalyzed cyclopropanation?
A2: In transition metal-catalyzed cyclopropanations, particularly with rhodium catalysts, the solvent plays a crucial role in modulating the catalyst's electronic properties and the geometry of the transition state.
-
Polarity and Transition State: An increase in solvent polarity can stabilize an earlier transition state where the alkene is further from the chiral catalyst.[3] This increased distance can lead to a decrease in enantioselectivity and can also impact the cis/trans ratio.[3]
-
Coordinating vs. Non-coordinating Solvents: Lewis basic solvents can coordinate to the rhodium center, which can influence the electron density at the metal and thereby affect selectivity.[3] For reactions that rely on a directing group on the substrate, coordinating solvents may interfere with this intended interaction.[4] Non-coordinating solvents are therefore often the preferred choice.[4]
Troubleshooting Tip: A systematic screening of solvents with varying polarities is highly recommended.[4] Consider a range from nonpolar (e.g., hexanes, toluene) to polar aprotic (e.g., dichloromethane, diethyl ether).
Q3: I am observing a low yield in my cyclopropanation. Could the solvent be the cause?
A3: Yes, an inappropriate solvent is a common culprit for low reaction yields.
-
Reagent Decomposition: Some cyclopropanation reagents are sensitive to their environment. For instance, fluorocyclopropanation reagents can be decomposed by moisture, necessitating the use of anhydrous solvents.
-
Low Reactivity: The choice of solvent can impact the reactivity of the alkene substrate. Electron-deficient alkenes may require more reactive reagents or specific solvent conditions to proceed efficiently.[4]
-
Reagent Compatibility: As seen with the Simmons-Smith reaction, certain solvents can inhibit or completely shut down the catalytic cycle.[2]
Troubleshooting Tip: Ensure your solvent is pure, anhydrous, and compatible with all reagents. If you suspect low reactivity, a solvent screen may identify a medium that better facilitates the reaction.
Troubleshooting Guide: Common Issues and Solutions
| Problem | Potential Cause | Recommended Solution |
| Poor cis/trans Selectivity | Inappropriate Solvent Choice: The polarity and coordinating ability of the solvent can significantly influence the transition state geometry.[4][5] | Solvent Screening: Experiment with a range of solvents with varying polarities (e.g., dichloromethane, THF, toluene, hexanes).[4] For directed cyclopropanations, prioritize non-coordinating solvents to avoid interference with the directing group.[4] |
| Reaction Temperature Too High: Higher temperatures can lead to an erosion of diastereoselectivity. | Lower the Temperature: Running the reaction at a lower temperature often favors the formation of the thermodynamically more stable product, which can be the cis or trans isomer depending on the specific reaction.[4] | |
| Incorrect Reagent Stoichiometry: The ratio of the alkene, carbene precursor, and catalyst can impact selectivity. | Optimize Stoichiometry: Systematically vary the reagent ratios to find the optimal conditions for your desired stereoisomer. | |
| Low Reaction Yield | Decomposition of Reagents: Reagents may be sensitive to air, moisture, or the solvent itself. | Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly purified reagents and anhydrous solvents. |
| Low Reactivity of Alkene: Electron-deficient or sterically hindered alkenes may exhibit poor reactivity. | Modify Reagents or Conditions: Consider using a more reactive carbene precursor or a catalyst known to be effective for challenging substrates. A slight, cautious increase in temperature may also be beneficial, but monitor the cis/trans ratio closely.[4] | |
| Difficulty Separating cis/trans Isomers | Similar Physical Properties: The cis and trans isomers may have very similar polarities, making chromatographic separation challenging. | Optimize for Selectivity: The most effective approach is to optimize the reaction to favor a single diastereomer. If separation is unavoidable, consider advanced techniques like preparative HPLC or supercritical fluid chromatography (SFC).[4] |
Experimental Protocol: Solvent Screening for Optimal cis/trans Ratio
This protocol provides a general framework for systematically evaluating the effect of different solvents on the stereoselectivity of a cyclopropanation reaction.
Objective: To identify the optimal solvent for maximizing the desired cis or trans isomer ratio in a cyclopropanation reaction.
Materials:
-
Alkene substrate
-
Carbene precursor (e.g., diethylzinc and diiodomethane for Simmons-Smith, or a diazo compound for metal-catalyzed reactions)
-
Catalyst (if applicable)
-
A range of anhydrous solvents with varying polarities (e.g., Hexanes, Toluene, Diethyl Ether, Dichloromethane, 1,2-Dichloroethane)
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
-
Standard laboratory glassware
-
Analytical instrumentation for determining the cis/trans ratio (e.g., ¹H NMR, GC-MS)
Procedure:
-
Preparation: Thoroughly dry all glassware in an oven and allow it to cool under an inert atmosphere.
-
Reaction Setup: In parallel, set up a series of small-scale reactions, each in a different anhydrous solvent.
-
Reagent Addition: Under an inert atmosphere, add the alkene substrate to each reaction vessel.
-
Catalyst Addition (if applicable): If the reaction is catalyzed, add the catalyst to each vessel.
-
Initiation: Cool the reaction mixtures to the desired starting temperature (e.g., 0 °C or -78 °C). Initiate the reaction by adding the carbene precursor. For reactions using diazo compounds, this is often done via syringe pump over an extended period.
-
Monitoring: Monitor the progress of each reaction by thin-layer chromatography (TLC) or another suitable method.
-
Quenching and Workup: Once the reaction is complete, quench the reaction appropriately (e.g., with a saturated aqueous solution of ammonium chloride for Simmons-Smith). Perform a standard aqueous workup and extraction.
-
Analysis: After removing the solvent under reduced pressure, analyze the crude product mixture from each reaction by ¹H NMR or GC-MS to determine the cis/trans ratio.
-
Data Compilation: Tabulate the results, comparing the cis/trans ratio and yield for each solvent.
Visualizing the Influence of Solvent
The choice of solvent can have a profound impact on the reaction pathway. The following diagram illustrates the conceptual difference between reactions in non-coordinating and coordinating solvents.
Caption: Solvent influence on reaction selectivity.
Summary of Solvent Effects on Cyclopropanation
| Reaction Type | Solvent Property | General Effect on cis/trans Ratio | Recommended Solvents | Solvents to Avoid |
| Simmons-Smith | Basicity/Coordinating Ability | Increasing basicity decreases the reaction rate and can lower selectivity.[1] Strongly coordinating solvents can inhibit the reaction.[2] | Dichloromethane, 1,2-Dichloroethane, Hexanes[1][2] | Tetrahydrofuran (THF), other strongly coordinating ethers[2] |
| Rhodium-Catalyzed | Polarity | Higher polarity can lead to an earlier transition state and potentially lower selectivity.[3] | Dichloromethane, Toluene, Hexanes[4][6] | Highly polar or coordinating solvents that may interfere with the catalyst. |
| Copper-Catalyzed | Coordinating Ability | Can influence the geometry of the metallocarbene and the approach of the alkene. | Varies depending on the ligand system; often non-coordinating solvents are a good starting point. | Solvents that strongly bind to the copper center. |
By carefully considering and systematically optimizing the solvent and other reaction parameters, you can gain precise control over the stereochemical outcome of your cyclopropanation reactions, leading to more efficient and successful syntheses.
References
- Banu, B. R., & Kumar, S. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 27(15), 4993. [Link]
- Li, Z., et al. (2022). Stereoselective Cyclopropanation of Multisubstituted Enesulfinamides: Asymmetric Construction of α-Tertiary Cyclopropylamine Derivatives Containing β-Quaternary Stereocenters. Organic Letters, 24(42), 7846–7851. [Link]
- Sheldon, R. A. (2016). Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. Catalysis Science & Technology, 6(10), 3214-3233. [Link]
- Charette, A. B., & Beauchemin, A. (2001). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 101(6), 1641–1686. [Link]
- Wang, Y., et al. (2021). Rhodium-catalysed selective C–C bond activation and borylation of cyclopropanes. Chemical Science, 12(10), 3654-3660. [Link]
Sources
- 1. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY02197A [pubs.rsc.org]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.rsc.org [pubs.rsc.org]
Minimizing byproduct formation in diazo compound reactions
Technical Support Center: Diazo Compound Reactions
Introduction: A Scientist's Guide to Taming the Diazo
Diazo compounds are exceptionally versatile reagents in modern organic synthesis, prized for their ability to generate reactive carbene intermediates. This reactivity, however, is a double-edged sword. The same transient species that enables powerful transformations like cyclopropanation, C-H insertion, and the Wolff rearrangement is also prone to undesired side reactions, leading to complex product mixtures and diminished yields.
This guide is structured as a technical support resource for researchers and drug development professionals. It moves beyond simple protocols to address the common challenges encountered in the lab. Here, we diagnose byproduct formation, explain the underlying mechanistic principles, and provide actionable, field-tested solutions to steer your reactions toward the desired outcome.
FAQ 1: Carbene Dimerization & Olefin Formation
Q: My reaction is producing significant amounts of olefin byproduct, corresponding to the dimer of my carbene. What causes this, and how can I minimize it?
This is the most common side reaction in metal-catalyzed diazo chemistry. The formation of the olefin dimer (e.g., diethyl maleate or fumarate from ethyl diazoacetate) arises when two metal-carbene intermediates react with each other, or when a free carbene attacks a metal-carbene complex. This process is second-order with respect to the carbene concentration.
Core Cause: The concentration of the reactive metal-carbene intermediate is too high, allowing it to find another carbene before it finds the substrate.
Troubleshooting Flowchart: Carbene Dimerization
Caption: Troubleshooting logic for minimizing carbene dimerization.
Actionable Protocols & Solutions:
-
Implement Slow Addition: This is the most critical control parameter. The diazo compound should be added slowly and continuously to the solution containing the catalyst and the substrate. This maintains a very low, steady-state concentration of the metal-carbene intermediate, maximizing the probability of it reacting with the substrate rather than another carbene.
-
Best Practice: Use a syringe pump to deliver a dilute solution of the diazo compound over several hours. Avoid adding the diazo compound all at once (batch addition).
-
-
Optimize Catalyst Loading and Choice: The catalyst's role is to intercept the diazo compound and mediate the carbene transfer.
-
Loading: While counterintuitive, sometimes slightly increasing the catalyst loading (e.g., from 0.5 mol% to 1-2 mol%) can decrease dimerization by ensuring the diazo compound is rapidly converted to the metal-carbene and transferred to the substrate.
-
Catalyst Type: Dirhodium catalysts are generally more effective at controlling side reactions than copper-based ones. For challenging cases, highly active catalysts like dirhodium(II) carboxamidates can promote the desired reaction at a rate that outcompetes dimerization.
-
-
Control Temperature: Lowering the reaction temperature generally reduces the rate of all reactions, including dimerization. However, the effect is catalyst and substrate-dependent. Start at room temperature and cool the reaction if dimerization remains a problem, but be aware that the desired reaction may also slow significantly.
FAQ 2: Unwanted Wolff Rearrangement
Q: I am trying to perform a cyclopropanation with an α-diazocarbonyl compound, but I am getting a significant amount of a ketene-derived byproduct (e.g., from an ester or amide). How can I suppress this Wolff Rearrangement?
The Wolff rearrangement is an inherent reactivity pathway for α-diazocarbonyl compounds, competing directly with the desired intermolecular reaction. The choice of metal catalyst is the single most important factor in directing the reaction pathway.
Mechanistic Competition: Upon loss of N₂, the metal carbene can either be trapped by an external substrate (e.g., an alkene for cyclopropanation) or undergo a 1,2-migration to form a metal-associated ketene. This ketene is then trapped by nucleophiles like water, alcohols, or amines.
Catalyst Selection Guide for Suppressing Wolff Rearrangement
| Catalyst Family | Typical Outcome for α-diazocarbonyls | Recommendation for Cyclopropanation |
| Dirhodium(II) | Generally favor intermolecular trapping (cyclopropanation, C-H insertion). | Highly Recommended . Rh₂(OAc)₄ is a robust starting point. More electron-withdrawing ligands (e.g., trifluoroacetate) can further suppress the rearrangement. |
| Copper(I/II) | Often promote a mixture of products. Cu(acac)₂ and CuO are known to favor the Wolff pathway in some cases. | Use with Caution . Ligand choice is critical. Chiral bisoxazoline (BOX) ligands can favor intermolecular reactions. |
| Photochemical/Thermal | Almost exclusively promotes the Wolff rearrangement. | Avoid . These methods are used when the ketene is the desired product. |
Actionable Protocols & Solutions:
-
Prioritize Rhodium Catalysts: For intermolecular reactions of α-diazocarbonyls, a dirhodium(II) catalyst is almost always the best choice. Rh₂(OAc)₄ is a cost-effective and highly efficient catalyst for this purpose.
-
Solvent Choice: The solvent can trap the ketene intermediate. If the Wolff rearrangement is occurring, ensure your solvent is non-nucleophilic and rigorously dry.
-
Good Choices: Dichloromethane (DCM), Dichloroethane (DCE), Toluene, Hexanes.
-
Poor Choices: Alcohols (methanol, ethanol), water, tetrahydrofuran (THF) (can contain water and act as a nucleophile).
-
Pathway Diagram: Carbene Fate
Caption: Competing pathways for a metal-carbene intermediate.
FAQ 3: Solvent Insertion and Protonolysis Byproducts
Q: My reaction mass spectrometry shows byproducts corresponding to the insertion of the carbene into my solvent or reaction with trace acid/water. How do I prevent this?
These side reactions stem from two related issues: the inherent reactivity of the carbene with the solvent and the presence of protic impurities that destroy the diazo compound before it can even reach the catalyst.
A1. Preventing Solvent Insertion
The metal carbene is highly electrophilic and can react with any available C-H or heteroatom-H bond, including those of the solvent. This is a particular problem in intramolecular reactions where the desired reaction is slower.
Solvent Reactivity Hierarchy (Approximate)
| Solvent Class | Reactivity Towards Carbenes | Examples | Recommendation |
| Protic Solvents | Extremely High (O-H Insertion) | H₂O, Methanol, Ethanol | AVOID |
| Ethers | High (α-C-H Insertion) | THF, Diethyl Ether | AVOID if possible |
| Alkanes | Moderate (C-H Insertion) | Hexane, Pentane, Cyclohexane | Good Choice |
| Halogenated | Low | Dichloromethane (DCM), DCE | Excellent Choice |
| Aromatic | Low (Can form Buchner products) | Benzene, Toluene | Good Choice, be aware of potential ring expansion |
Solution: Choose a solvent from the "Good" or "Excellent" categories. If the substrate has poor solubility, a mixture of solvents (e.g., DCM/Hexane) can be effective. The key is to ensure the concentration and reactivity of the primary substrate are high enough to outcompete the solvent.
A2. Preventing Protonolysis/Decomposition
Diazo compounds are sensitive to acid. Even trace amounts of acid (including water, which is amphoteric) can protonate the diazo carbon, leading to an unstable diazonium ion that rapidly loses N₂ and forms undesired products.
Standard Protocol for Ensuring Anhydrous & Acid-Free Conditions:
-
Glassware: Oven-dry all glassware (or flame-dry under vacuum) immediately before use and cool under an inert atmosphere (Nitrogen or Argon).
-
Solvents: Use anhydrous solvents from a solvent purification system (SPS) or freshly opened bottles of anhydrous grade solvent. Never use "reagent" grade solvents without purification and drying.
-
Substrates: Ensure your substrate is dry. If it is a solid, dry it in a vacuum oven. If it is a liquid, consider drying over molecular sieves. If the substrate itself is acidic (e.g., a carboxylic acid), it must be protected before being exposed to the diazo compound.
-
Atmosphere: Assemble the reaction under a positive pressure of an inert gas. This prevents atmospheric moisture from entering the system.
-
Reagents: Ensure all other reagents, like the catalyst, are stored in a desiccator and handled under an inert atmosphere.
By rigorously excluding water and acid, you prevent the premature decomposition of the diazo compound, ensuring it is available for the desired catalytic cycle.
References
- Doyle, M. P., Duffy, R., Ratnikov, M., & Zhou, L. (2010). Catalytic carbene insertion into C–H bonds. Chemical Reviews, 110(2), 704-724. [Link]
- Kirmse, W. (2002). 100 Years of the Wolff Rearrangement. European Journal of Organic Chemistry, 2002(14), 2193-2256. [Link]
- Ford, A., Miel, H., Ring, A., Slattery, C. N., Maguire, A. R., & McKervey, M. A. (2015). Modern Organic Synthesis with α-Diazocarbonyl Compounds. Chemical Reviews, 115(18), 9981-10080. [Link]
Technical Support Center: Hydrolysis of Sterically Hindered Cyclopropane Esters
Welcome to the technical support center for the hydrolysis of sterically hindered cyclopropane esters. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this challenging chemical transformation. Here, we will dissect common experimental issues, provide robust troubleshooting strategies, and present advanced protocols to enhance your success.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why is the hydrolysis of sterically hindered cyclopropane esters so challenging?
A: The difficulty in hydrolyzing these esters stems from a combination of steric and electronic effects. The cyclopropane ring, being a bulky and rigid structure, physically blocks the approach of nucleophiles (like hydroxide ions) to the carbonyl carbon of the ester. This phenomenon, known as steric hindrance, significantly slows down the reaction rate.[1][2] Additionally, cyclopropane rings can electronically stabilize adjacent carbonyl groups through hyperconjugation, making them less reactive.[3]
Q2: What are the typical side reactions observed during the hydrolysis of these esters?
A: Under harsh reaction conditions (e.g., high temperatures, strong bases), several side reactions can occur. The most common include:
-
Epimerization: If there are stereocenters on the cyclopropane ring, the harsh basic or acidic conditions can lead to their inversion, resulting in a loss of stereochemical purity.
-
Ring-opening: The strained cyclopropane ring can be susceptible to cleavage under certain conditions, especially with Lewis acids or transition metals.[4][5][6]
-
Elimination reactions: If there are suitable leaving groups on the molecule, elimination reactions can compete with hydrolysis.
Q3: What is the difference between acid-catalyzed and base-catalyzed hydrolysis for these substrates?
A:
-
Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water. However, this is an equilibrium process, and high temperatures may be required to drive the reaction to completion.[7][8] For sterically hindered esters, this method is often slow and can lead to side reactions.
-
Base-catalyzed hydrolysis (saponification) uses a strong nucleophile, such as a hydroxide ion, to attack the carbonyl carbon. This process is generally irreversible because the resulting carboxylic acid is deprotonated by the base to form a carboxylate salt, which is unreactive towards further nucleophilic attack.[7][9][10] This is often the preferred method, though steric hindrance can still be a major obstacle.
Part 2: Troubleshooting Common Issues
This section provides a systematic approach to diagnosing and solving common problems encountered during the hydrolysis of sterically hindered cyclopropane esters.
Issue 1: Low or No Conversion
Your reaction has been running for an extended period, but TLC or LC-MS analysis shows a significant amount of starting material remaining.
Troubleshooting Flowchart for Low Conversion
Caption: A flowchart for troubleshooting low conversion.
Detailed Troubleshooting Steps:
-
Verify Reaction Conditions:
-
Temperature: Standard room temperature conditions are often insufficient. Consider increasing the temperature, potentially to reflux.
-
Concentration: A higher concentration of the hydrolyzing agent (e.g., NaOH, KOH) can increase the reaction rate.
-
Stirring: Ensure vigorous stirring to overcome mass transfer limitations, especially in heterogeneous mixtures.
-
-
Assess Substrate Solubility:
-
Evaluate Base/Acid Strength:
-
If using a base, consider switching to a stronger one. For example, potassium hydroxide (KOH) is generally more effective than sodium hydroxide (NaOH). For extremely hindered esters, potassium tert-butoxide (t-BuOK) in a non-aqueous solvent like DMSO can be effective.[14]
-
-
Consider Advanced Methods:
-
Microwave-Assisted Hydrolysis: Microwave irradiation can dramatically reduce reaction times and improve yields by efficiently heating the reaction mixture.[15][16][17][18][19]
-
Anhydrous Conditions: Using "anhydrous hydroxide" conditions, such as KOH in a non-aqueous solvent, can enhance the nucleophilicity of the hydroxide ion.[1][2][20]
-
Lithium Hydroxide with Hydrogen Peroxide: For sensitive substrates, a combination of lithium hydroxide (LiOH) and hydrogen peroxide can be a mild and effective alternative.[21]
-
Issue 2: Epimerization of the Cyclopropane Ring
You have successfully hydrolyzed the ester, but you observe a mixture of diastereomers or a loss of enantiomeric excess.
Potential Causes and Solutions:
-
Harsh Basic Conditions: Strong bases and high temperatures can deprotonate acidic protons on the cyclopropane ring, leading to epimerization.
Issue 3: Side Product Formation (Ring Opening)
You observe products that correspond to the cleavage of the cyclopropane ring.
Potential Causes and Solutions:
-
Lewis Acidic Conditions: Strong Lewis acids can catalyze the ring-opening of cyclopropanes.
-
Solution: Avoid Lewis acidic conditions. If using an acid-catalyzed method, opt for a Brønsted acid and carefully control the temperature.
-
-
Transition Metal Contamination: Trace amounts of transition metals can also promote ring-opening.
-
Solution: Ensure all glassware and reagents are free from metal contaminants.
-
Part 3: Advanced Hydrolysis Protocols
For particularly challenging substrates, the following protocols may offer a path to success.
Protocol 1: Microwave-Assisted Saponification
This method is ideal for accelerating the hydrolysis of resistant esters.
Materials:
-
Sterically hindered cyclopropane ester
-
Potassium carbonate (K₂CO₃) or Potassium Hydroxide (KOH)
-
Ethanol or a suitable solvent mixture
-
Microwave reactor
Procedure:
-
In a microwave-safe vessel, dissolve the ester (1.0 equiv) in ethanol.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-180°C) for a specified time (e.g., 20-60 minutes).[11][15][16]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and proceed with standard aqueous workup and purification.
Comparison of Hydrolysis Methods
| Method | Reagents | Temperature | Typical Reaction Time | Advantages | Disadvantages |
| Conventional Basic Hydrolysis | NaOH or KOH in aq. solvent | Room Temp to Reflux | Hours to Days | Simple setup | Slow for hindered esters, potential side reactions |
| Microwave-Assisted Hydrolysis | K₂CO₃ or KOH in polar solvent | 120-180°C | 20-60 minutes | Rapid, often higher yields | Requires specialized equipment |
| Anhydrous Hydroxide | t-BuOK in DMSO | Room Temperature | 1-3 hours | Effective for very hindered esters | Requires anhydrous conditions |
| Enzymatic Hydrolysis | Lipase or Esterase in buffer | 25-40°C | Hours to Days | Highly selective, mild conditions | Enzyme cost and stability, substrate specificity |
Protocol 2: Enzymatic Hydrolysis
Enzymatic hydrolysis offers a mild and highly selective alternative, particularly for chiral substrates where stereochemical integrity is crucial.[22][23][24][25][26]
Materials:
-
Sterically hindered cyclopropane ester
-
A suitable lipase or esterase (e.g., from Candida antarctica, Pseudomonas cepacia)
-
Phosphate buffer (pH ~7)
-
A co-solvent if the substrate is poorly water-soluble (e.g., tert-butanol, acetone)
Procedure:
-
Prepare a solution of the ester in the chosen buffer, with a small amount of co-solvent if necessary.
-
Add the lipase or esterase to the solution.
-
Incubate the mixture at the optimal temperature for the enzyme (typically 25-40°C) with gentle agitation.
-
Monitor the reaction progress by chiral HPLC or GC to determine both conversion and enantiomeric excess.
-
Once the desired conversion is reached, stop the reaction by denaturing the enzyme (e.g., by adding a water-miscible organic solvent and filtering).
-
Extract the product and purify as needed.
Conceptual Workflow for Method Selection
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 5. Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electrochemical C−C bond cleavage of cyclopropanes towards the synthesis of 1,3-difunctionalized molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. science-blogs.ucoz.com [science-blogs.ucoz.com]
- 10. youtube.com [youtube.com]
- 11. Sciencemadness Discussion Board - Difficult hydrolysis of an hindered ester - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. mdpi.com [mdpi.com]
- 13. Bases - Wordpress [reagents.acsgcipr.org]
- 14. scite.ai [scite.ai]
- 15. Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Efficient microwave-assisted selective alkaline hydrolysis of diversely substituted phosphonate esters - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Hydrolysis Reaction [cem.com]
- 19. tandfonline.com [tandfonline.com]
- 20. researchgate.net [researchgate.net]
- 21. Thieme E-Books & E-Journals [thieme-connect.de]
- 22. Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. US20100311130A1 - Enzymatic ester hydrolysis - Google Patents [patents.google.com]
- 25. researchgate.net [researchgate.net]
- 26. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Impurity Analysis of Dimethyl cis-1,2-cyclopropanedicarboxylate
Welcome to the technical support guide for the identification of impurities in Dimethyl cis-1,2-cyclopropanedicarboxylate by Gas Chromatography-Mass Spectrometry (GC-MS). This resource is designed for researchers, analytical scientists, and process chemists who require robust methods for quality control and reaction monitoring. The following question-and-answer guide provides in-depth, field-proven insights to help you navigate common challenges, from method development to data interpretation and troubleshooting.
Section 1: Foundational Knowledge & Method Development
Q1: What are the most likely impurities I should expect to find in my this compound sample?
A1: Impurities typically originate from three main sources: unreacted starting materials, byproducts from side reactions, and stereoisomers formed during synthesis. The most common synthesis route for this compound involves the cyclopropanation of dimethyl maleate (the cis-alkene).[1][2]
Therefore, you should anticipate the following potential impurities:
-
Geometric Isomer: The most common impurity is the trans-isomer, Dimethyl trans-1,2-cyclopropanedicarboxylate. Its formation is thermodynamically favored and can occur if the reaction conditions are not strictly controlled.
-
Starting Materials: Unreacted dimethyl maleate may be present. Depending on the purity of the starting material, you might also see its isomer, dimethyl fumarate.
-
Reaction Byproducts: The specific byproducts depend heavily on the cyclopropanation method used (e.g., Simmons-Smith, diazo compounds).[2][3] For instance, reactions involving diiodomethane and a zinc-copper couple might leave traces of iodine-containing organic species.[2] Reactions using diazo compounds can sometimes lead to insertion byproducts.[2]
-
Solvent Residues: Residual solvents from the reaction and workup (e.g., diethyl ether, dichloromethane, toluene) are also common impurities.
| Potential Impurity | Common Source | Key Differentiating Feature |
| Dimethyl trans-1,2-cyclopropanedicarboxylate | Isomerization during synthesis | Different retention time from the cis-isomer on a polar GC column.[4][5] |
| Dimethyl maleate | Unreacted starting material | Different mass spectrum and retention time. |
| Dimethyl fumarate | Impurity in starting material | Different mass spectrum and retention time. |
| Synthesis-specific byproducts | Side reactions | Varies; requires careful mass spectral interpretation. |
| Residual Solvents | Reaction/Workup | Typically elute very early in the chromatogram. |
Q2: How do I select the right GC column to separate the cis and trans isomers?
A2: This is the most critical choice in your method development. Separating geometric isomers like cis and trans Dimethyl 1,2-cyclopropanedicarboxylate requires a stationary phase capable of exploiting subtle differences in the molecules' polarity and shape.[4]
-
Expert Recommendation: A highly polar cyanopropyl-based stationary phase is the industry standard and the best choice for this application.[4][5][6][7] Columns like a SP-2340, SP-2380, or similar phases with high cyanopropyl content are specifically designed for resolving geometric isomers of esters.[6][7] The strong dipole-dipole interactions between the cyano groups and the ester functionalities of your analytes are essential for achieving separation.[4]
-
Causality: The cis-isomer has a "U" shape, which allows for more significant interaction with the polar stationary phase compared to the more linear trans-isomer. This stronger interaction leads to a longer retention time for the cis-isomer on these columns.[4][8]
-
What to Avoid: Using a non-polar column (like a 100% dimethylpolysiloxane, e.g., ZB-1 or DB-1) is not recommended.[9] Non-polar columns separate compounds primarily by boiling point.[5][6] Since the cis and trans isomers have very similar boiling points, they will likely co-elute, making quantification impossible.
Section 2: Experimental Protocol & Data Interpretation
Q3: Can you provide a validated, step-by-step GC-MS protocol for this analysis?
A3: Certainly. This protocol is a robust starting point for your analysis. It should be validated in your laboratory to ensure it meets your specific requirements for system suitability.
Protocol: GC-MS Analysis of this compound
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of your sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a high-purity solvent such as Ethyl Acetate or Dichloromethane. A concentration of ~1 mg/mL is a good starting point.
-
Vortex until fully dissolved.
-
Transfer an aliquot to a 2 mL autosampler vial.
-
Self-Validation: Prepare a "solvent blank" using only the ethyl acetate to inject before and after your sample sequence. This is crucial for identifying system contamination or "ghost peaks".[10]
-
-
GC-MS Instrumentation & Conditions:
| Parameter | Recommended Setting | Rationale / Expert Insight |
| GC Column | Highly Polar Cyanopropyl Siloxane (e.g., Agilent J&W DB-23, Supelco SP-2380) | Essential for cis/trans isomer separation.[4][7] |
| Dimensions: 30 m x 0.25 mm ID, 0.25 µm film thickness | Standard dimensions providing good balance of efficiency and capacity. | |
| Carrier Gas | Helium, Constant Flow Mode | Constant flow ensures reproducible retention times during temperature programming.[11] |
| Flow Rate: 1.0 mL/min | Optimal flow for a 0.25 mm ID column. | |
| Inlet | Split/Splitless Injector | |
| Inlet Temp: 250 °C | Ensures complete vaporization without thermal degradation. | |
| Injection Mode: Split | Use a high split ratio (e.g., 50:1) to avoid overloading the column with the main component and ensure sharp peaks. | |
| Injection Volume: 1 µL | Standard volume. Adjust if necessary based on signal response. | |
| Oven Program | Initial Temp: 70 °C, hold for 2 min | Allows for good focusing of analytes at the head of the column. |
| Ramp: 10 °C/min to 240 °C | A moderate ramp rate to ensure separation of closely eluting impurities. | |
| Final Hold: Hold at 240 °C for 5 min | Ensures that any less volatile compounds are eluted from the column. | |
| MS Interface | Transfer Line Temp: 250 °C | Prevents cold spots and analyte condensation before the MS source. |
| MS Parameters | Ionization Mode: Electron Ionization (EI) | Standard, robust ionization for creating reproducible fragmentation patterns. |
| Ion Source Temp: 230 °C | Standard temperature for EI. | |
| Mass Range: 40 - 300 amu | Covers the molecular weight of the target compound and expected impurities. | |
| Scan Speed: Standard |
Q4: How do I interpret the mass spectrum to identify my main peak and potential impurities?
A4: Electron Ionization (EI) will cause your molecule to fragment in a predictable way. Identifying these fragments is key to confirming the structure. For Dimethyl 1,2-cyclopropanedicarboxylate (Molecular Weight: 158.15 g/mol ), you should look for these characteristic ions:
-
Molecular Ion (M+): A peak at m/z 158 . This is often weak or absent for esters.
-
Loss of Methoxy Group (-OCH₃): A strong peak at m/z 127 (158 - 31). This is a very common and indicative fragmentation for methyl esters.
-
Loss of Carbomethoxy Group (-COOCH₃): A peak at m/z 99 (158 - 59).
-
Base Peak: Often, the m/z 99 or m/z 127 fragment will be the most abundant (the base peak).
-
Other Fragments: You may also see peaks at m/z 67 and m/z 59 (the carbomethoxy group itself).
Trustworthiness Check: You can verify your experimental spectrum against a known reference database. The NIST Chemistry WebBook is an authoritative source for reference mass spectra.[12][13] Comparing your spectrum to the library spectrum provides a high degree of confidence in your peak identification.
Section 3: Troubleshooting Guide
This section addresses specific issues you may encounter and provides a logical path to their resolution.
Q5: My peaks are tailing badly. What is the cause and how do I fix it?
A5: Peak tailing is a common problem and usually points to "active sites" in your system or a mismatch in polarity.[9][10][14]
-
Cause 1: Column Contamination: Non-volatile matrix components from previous injections can accumulate at the head of the column, creating active sites (exposed silanols) that interact undesirably with your polar analytes.[11]
-
Solution: Trim the column. Cut 10-15 cm from the inlet end of the column. This removes the contaminated section and provides a fresh, inert surface. A proper, square cut is critical for good peak shape.[11]
-
-
Cause 2: Active Sites in the Inlet: The inlet liner can also become contaminated or may be of the wrong type.
-
Solution: Replace the inlet liner and septum. Use a deactivated (silanized) glass wool liner for robust performance with polar compounds.
-
-
Cause 3: Chemical Interactions: The analyte may be interacting with acidic or basic sites in the system.
-
Solution: Ensure all components in the flow path, especially the liner, are properly deactivated.
-
Q6: I can't separate the cis and trans isomers. What should I do?
A6: This is almost always a column or method issue.
-
Cause 1: Incorrect Column Phase: As discussed in Q2, a non-polar column will not resolve these isomers.[4][6]
-
Solution: Confirm you are using a highly polar cyanopropyl column.
-
-
Cause 2: Oven Temperature Program is Too Fast: If the temperature ramp is too aggressive, the compounds do not have sufficient time to interact with the stationary phase, leading to poor resolution.
-
Solution: Decrease the oven ramp rate. Try reducing it from 10 °C/min to 5 °C/min. This increases the residence time in the column and improves separation.
-
-
Cause 3: Column is Old or Damaged: Over time, even the correct column can lose its resolving power due to thermal degradation or contamination.
-
Solution: Condition the column according to the manufacturer's instructions.[11] If performance does not improve, replace the column.
-
Q7: I see unexpected peaks in my chromatogram, even in the solvent blank. What are they?
A7: These are often called "ghost peaks" and typically arise from contamination somewhere in the system.[10]
-
Cause 1: Carryover from a Previous Injection: A highly concentrated sample can contaminate the syringe and inlet.
-
Solution: Run several solvent blanks after a concentrated sample. Increase the number of syringe washes with fresh solvent before each injection.
-
-
Cause 2: Contaminated Carrier Gas: Impurities in the carrier gas (like moisture or hydrocarbons) can accumulate on the column at low temperatures and elute as the oven heats up.
-
Solution: Ensure high-purity carrier gas is used and that gas purifiers (moisture, oxygen, and hydrocarbon traps) are installed and have not expired.
-
-
Cause 3: Septum Bleed: Small particles from an old or over-tightened septum can fall into the inlet and degrade, releasing volatile compounds that appear as peaks.
-
Solution: Replace the septum regularly. Do not over-tighten the septum nut.
-
Visual Workflow & Logic Diagrams
To better illustrate the processes described, the following diagrams outline the experimental workflow and a troubleshooting decision tree.
Caption: End-to-end workflow for GC-MS impurity analysis.
Caption: Decision tree for troubleshooting peak tailing issues.
References
- GC Troubleshooting Guide. (n.d.). Phenomenex.
- How Do I Troubleshoot a Problem on My GC-MS? (2019). In An Introduction to GC-MS. Chromedia.
- Ecker, J., Scherer, M., Schmitz, G., & Liebisch, G. (2012). A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters. Journal of Chromatography B, 897, 98-104.
- A Guide to Selective Columns for Isomer Separation. (2024). Welch Materials.
- GC Troubleshooting Tips and Tricks from Inlet through to Detection. (2024). Phenomenex. [Video].
- Cyclopropane, 1,2-dimethyl-, cis-. (n.d.). In NIST Chemistry WebBook. National Institute of Standards and Technology.
- Troubleshooting Real GC Problems. (2014). LCGC International.
- IR Spectrum for Cyclopropane, 1,2-dimethyl-, cis-. (n.d.). In NIST Chemistry WebBook. National Institute of Standards and Technology.
- GC & GC/MS Method Development Quick Reference Guide. (n.d.). ChromSolutions.
- Ecker, J., et al. (2012). A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters. ResearchGate.
- Tsikas, D. (2023). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. Metabolites, 13(3), 421.
- Mass Spectrum of Cyclopropane, 1,2-dimethyl-, cis-. (n.d.). In NIST Chemistry WebBook. National Institute of Standards and Technology.
- Cyclopropanation of Alkenes. (2023). Master Organic Chemistry.
- Cyclopropanation. (n.d.). Wikipedia.
- Dugheri, S., et al. (2010). Development of new gas chromatography/mass spectrometry procedure for the determination of hexahydrophthalic anhydride in unsaturated polyester resins. ResearchGate.
- Cyclopropanation of Alkenes. (2019). Chemistry LibreTexts.
- Cyclopropanation Reactions. (n.d.). Pharmacy 180.
- Data for Cyclopropane, 1,2-dimethyl-, cis- (CAS 930-18-7). (n.d.). In NIST Chemistry WebBook. National Institute of Standards and Technology.
- cis-1,2-Dimethylcyclopropane. (n.d.). Restek.
- Dimethyl trans-1,2-cyclopropanedicarboxylate. (n.d.). PubChem.
- Process for the preparation of trans-3,3-dimethyl-cyclopropane-1,2-dicarboxylic acid. (1981). Google Patents.
- Cyclopropane-1,1-dicarboxylic acid. (n.d.). Organic Syntheses.
- Supporting Information. (n.d.). [PDF].
- This compound, 97+%, Thermo Scientific. (n.d.). Fisher Scientific.
- Synthesis of (b) cis-1,2-Cyclopentanedicarboxylic acid. (n.d.). PrepChem.com.
- cis-Diethyl cyclopropane-1,2-dicarboxylate. (n.d.). American Elements.
- cis-1,2-Dimethylcyclopropane. (n.d.). Restek EZGC Method Translator.
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Strategies to improve the enantioselectivity of asymmetric cyclopropanation
Welcome to the technical support center for asymmetric cyclopropanation. This guide is designed for researchers, chemists, and drug development professionals who are seeking to enhance the enantioselectivity of their cyclopropanation reactions. Here, we move beyond simple protocols to explore the underlying principles that govern stereochemical control, providing you with the insights needed to troubleshoot and optimize your experiments effectively.
Troubleshooting Guide: Enhancing Enantioselectivity
Achieving high enantiomeric excess (% ee) is often the most critical challenge in asymmetric cyclopropanation. Low or inconsistent results can typically be traced back to a handful of key experimental variables. This section addresses the most common issues encountered in the lab.
Q1: My enantiomeric excess (% ee) is consistently low. What are the primary factors I should investigate?
A: Low enantioselectivity is rarely due to a single factor but rather the interplay of several variables. A systematic approach to troubleshooting is essential. The four primary pillars to investigate are: the Catalyst-Ligand System , the Reaction Conditions (solvent and temperature), the Substrate , and the Carbene Precursor .
The choice of the chiral catalyst and ligand is the most critical factor. The ligand creates the chiral environment around the metal center, which directly influences the facial selectivity of the carbene transfer to the alkene. If your chosen system is underperforming, consider the following:
-
Catalyst/Ligand Mismatch: Not all ligands are effective for all substrates. For instance, bis(oxazoline) (BOX) and Salen-type ligands are workhorses in copper and cobalt catalysis, but their steric and electronic profiles may not be optimal for your specific alkene.[1][2] Dirhodium(II) carboxylate and carboxamidate catalysts offer a different reactivity profile and are particularly effective for reactions involving α-diazocarbonyl compounds.[2][3]
-
Solvent Effects: The solvent can dramatically influence the catalyst's activity and the geometry of the transition state. Non-coordinating solvents (e.g., dichloromethane, toluene) are often preferred as they do not compete for coordination sites on the metal catalyst, leading to a more reactive species.[4] In some Simmons-Smith variations, ethereal solvents are used, but changing to a non-complexing solvent can enhance the electrophilicity of the zinc reagent.[4][5]
-
Temperature: As a general rule, lower reaction temperatures lead to higher enantioselectivity. This is because the energy difference between the two diastereomeric transition states that lead to the R and S enantiomers becomes more significant relative to the available thermal energy (k T). Running reactions at 0 °C, -20 °C, or even -78 °C can often provide a substantial boost in % ee.[1]
Below is a logical workflow to guide your troubleshooting process.
Q2: I'm observing poor diastereoselectivity in addition to low enantioselectivity. Are these issues related?
A: Yes, the factors governing diastereoselectivity and enantioselectivity are often deeply intertwined. In reactions forming two new stereocenters, the chiral catalyst must control both the absolute configuration (enantioselectivity) and the relative configuration (diastereoselectivity).
For example, in the cyclopropanation of styrene with ethyl aryldiazoacetates catalyzed by dirhodium complexes, excellent diastereoselectivity (>95:5 dr) is often achieved across various catalysts, while enantioselectivity can vary significantly.[3] However, in other systems, particularly with more complex substrates, the catalyst's chiral pocket must effectively discriminate between four possible transition states.
Key factors influencing both include:
-
Steric Interactions: The chiral ligand creates a defined three-dimensional space. The substrate must approach the metal-carbene intermediate in an orientation that minimizes steric clash, favoring one diastereomeric and one enantiomeric pathway.[4][6] For (Z)-disubstituted olefins in Simmons-Smith reactions, very high syn diastereoselectivity is often observed due to minimization of A(1,3) strain in the transition state.[2][4]
-
Electronic Effects: The electronic nature of both the substrate and the carbene precursor can influence the geometry of the approach. Electron-donating or -withdrawing groups can alter the stability of different transition state conformations.
-
Catalyst Structure: Highly structured catalysts, such as those based on porphyrin[7] or bridged D2-symmetric ligands[7], create deep chiral pockets that can enforce high fidelity for both diastereo- and enantiocontrol.
If you are facing issues with both, focusing on modifying the steric bulk of the chiral ligand is often a productive first step. Creating a more constrained chiral environment can amplify the energetic penalties for undesired transition states.
Q3: My reaction is very sensitive to the specific batch of reagents, especially in Simmons-Smith type reactions. What causes this variability?
A: This is a classic problem in many organometallic reactions and often points to the influence of seemingly minor components or procedural variations. For zinc-mediated cyclopropanations, reproducibility hinges on the precise nature of the active carbenoid species.
Three experimental features have been identified as critical for consistent and selective reactions:[8]
-
Pre-formation of the Zinc Alkoxide: For allylic alcohols, prior deprotonation with an organozinc reagent (like diethylzinc) to form the zinc alkoxide is crucial. This alkoxide acts as an internal directing group, coordinating to the zinc carbenoid and accelerating the reaction while enforcing stereocontrol.[4][8]
-
Pre-formation of the Catalyst Complex: If using a chiral promoter or ligand, it must be properly complexed with the metal. For sulfonamide-based ligands, this also involves deprotonation with diethylzinc.[8]
-
Role of Zinc Iodide (ZnI₂): The reaction can exhibit autocatalytic behavior due to the in-situ generation of ZnI₂.[5] It has been shown that adding ZnI₂ at the start can be important for achieving high enantioselectivity, possibly by influencing the aggregation state of the cyclopropanating reagent.[8][9]
The order of addition is paramount. The independent pre-formation of the ethylzinc alkoxide and the bis(iodomethyl)zinc reagent was found to be essential for optimal results in certain catalytic systems.[5] Therefore, standardizing your procedure, ensuring the purity and dryness of your reagents and solvents, and carefully controlling the order of addition will mitigate batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q: How do I select the right catalytic system for my substrate?
A: The "no free lunch" principle applies here; no single catalyst is universally superior. The choice depends on the substrate's electronic and steric properties.
-
For Electron-Deficient Olefins (e.g., enones): Organocatalytic methods, such as those employing proline-derived tetrazoles or iminium ion catalysis, can be very effective.[1][10][11]
-
For Styrenes and Electron-Rich Olefins: Transition metal catalysts are dominant.
-
Copper(I)/BOX or SaBOX systems are highly effective for cyclopropanation with nitrodiazoacetates.[1]
-
Cobalt(II)/Porphyrin systems show broad applicability and can perform well with substrates prone to side reactions. They are particularly useful for generating chiral heteroaryl cyclopropanes.[7][12]
-
Dirhodium(II) catalysts with chiral carboxylate or carboxamidate ligands are premier choices for reactions with aryldiazoacetates, offering excellent control.[3]
-
-
For Allylic Alcohols: The Simmons-Smith reaction and its catalytic variants are specifically designed for this class, utilizing the hydroxyl group as a powerful directing element to achieve high stereocontrol.[4][5][8]
The table below compares the performance of three different catalytic systems for nitrocyclopropanation, illustrating how the optimal choice can be substrate-dependent.
Table 1: Performance Comparison of Catalytic Systems for Asymmetric Nitrocyclopropanation [1]
| Catalyst System | Substrate | Catalyst Loading (mol%) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) | Reaction Time (h) | Temperature (°C) |
|---|---|---|---|---|---|---|---|
| Copper(I)/SaBOX | cis-Dihydronaphthalene & Methyl Nitrodiazoacetate | 10 | 97 | >99:1 | 98 | 24 | 60 |
| Cobalt(II)-Porphyrin | Styrene & Methyl Acetodiazoacetate | 5 | ~99 | >99:1 (E/Z) | 98 | 36 | Room Temp. |
| Organocatalyst | 2-Cyclohexen-1-one & Bromonitromethane | 20 | 77 | - | 64 | 24 | Room Temp. |
Q: How significantly do substituents on the aryl ring of an aryldiazoacetate affect enantioselectivity?
A: Substituents can have a subtle but definite electronic influence on the enantioselectivity. The effect, however, is highly dependent on the specific chiral catalyst used. A systematic study using dirhodium(II) catalysts provides clear evidence.
For the Rh₂(R-DOSP)₄ catalyst, enantioselectivity remained high regardless of whether the aryl group on the diazoacetate was electron-donating or electron-withdrawing. In contrast, the Rh₂(S-PTAD)₄ and Rh₂(R-BNP)₄ catalysts showed greater sensitivity. For Rh₂(R-BNP)₄, the highest enantioselectivity (97% ee) was achieved with the electron-withdrawing p-trifluoromethylphenyl substituent.[3] This suggests that for certain catalyst-ligand combinations, fine-tuning the electronic properties of the carbene precursor is a valid optimization strategy.
Table 2: Effect of Aryl Substituent on Enantioselectivity in the Cyclopropanation of Styrene [3]
| Diazoacetate (Ar in Ar-CH-N₂) | Catalyst | Yield (%) | ee (%) |
|---|---|---|---|
| Phenyl (Ph) | Rh₂(R-DOSP)₄ | 89 | 88 |
| Phenyl (Ph) | Rh₂(S-PTAD)₄ | 85 | 81 |
| Phenyl (Ph) | Rh₂(R-BNP)₄ | 84 | 88 |
| p-Methoxyphenyl (PMP) | Rh₂(R-DOSP)₄ | 87 | 89 |
| p-Methoxyphenyl (PMP) | Rh₂(S-PTAD)₄ | 83 | 75 |
| p-Methoxyphenyl (PMP) | Rh₂(R-BNP)₄ | 85 | 86 |
| p-Trifluoromethylphenyl | Rh₂(R-DOSP)₄ | 85 | 85 |
| p-Trifluoromethylphenyl | Rh₂(S-PTAD)₄ | 82 | 87 |
| p-Trifluoromethylphenyl | Rh₂(R-BNP)₄ | 86 | 97 |
Validated Experimental Protocols
Reproducibility requires meticulous attention to detail. The following protocols are adapted from peer-reviewed literature and highlight best practices.
Protocol 1: Copper(I)/SaBOX Catalyzed Asymmetric Nitrocyclopropanation[1]
This protocol is adapted from a highly stereoselective copper-catalyzed cyclopropanation of 1,2-disubstituted olefins.
-
Catalyst Preparation: In a flame-dried Schlenk flask under a nitrogen atmosphere, stir a mixture of Cu(MeCN)₄PF₆ (0.04 mmol, 1.0 eq) and the SaBOX ligand (0.048 mmol, 1.2 eq) in anhydrous toluene (3 mL) with activated 4 Å molecular sieves. Heat the mixture at 50 °C for 2 hours.
-
Reaction Initiation: Cool the catalyst mixture to the desired reaction temperature (e.g., 60 °C).
-
Reagent Addition: Add the olefin (2.0 mmol, 5.0 eq) to the catalyst mixture. Subsequently, add the α-nitrodiazoacetate (0.4 mmol, 1.0 eq) via syringe pump over a specified period (e.g., 4 hours), followed by a wash with 1 mL of toluene.
-
Monitoring and Workup: Allow the reaction mixture to stir at the specified temperature and monitor its progress by thin-layer chromatography (TLC). Upon completion, cool the reaction to room temperature, filter through a pad of silica gel, and concentrate the filtrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography. Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC).
References
- Zhang, Y., et al. (2011). Density functional theory study of the mechanism and origins of stereoselectivity in the asymmetric Simmons-Smith cyclopropanation with Charette chiral dioxaborolane ligand. PubMed. [Link]
- Zhang, Y., et al. (2011). Density Functional Theory Study of the Mechanism and Origins of Stereoselectivity in the Asymmetric Simmons–Smith Cyclopropanation with Charette Chiral Dioxaborolane Ligand. Journal of the American Chemical Society. [Link]
- Charette, A. B., & Marcoux, J. F. (1995). Stereoselective Cyclopropanation Reactions. Chemical Reviews. [Link]
- Flippen-Anderson, J., et al. (2023). Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. Journal of the American Chemical Society. [Link]
- Pellissier, H., et al. (2017).
- Denmark, S. E., & O'Connor, S. P. (1997). Catalytic, Enantioselective Cyclopropanation of Allylic Alcohols. Substrate Generality. The Journal of Organic Chemistry. [Link]
- Charette, A. B., et al. (1996). Catalytic Asymmetric Cyclopropanation of Allylic Alcohols with Titanium-TADDOLate: Scope of the Cyclopropanation Reaction. Journal of the American Chemical Society. [Link]
- Clot, E., et al. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Accounts of Chemical Research. [Link]
- Green, A. P., et al. (2022). Computational Design of Generalist Cyclopropanases with Stereodivergent Selectivity. ChemRxiv. [Link]
- Moorthy, R., et al. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers. [Link]
- Doyle, M. P., et al. (2009). Guide to Enantioselective Dirhodium(II)
- Kiełbasinski, P., & Raczko, J. (2021).
- Toste, F. D., et al. (2022). Asymmetric Carbonium Ion Catalysis: The Intramolecular Hydroalkoxylation of Cyclopropanes. Journal of the American Chemical Society. [Link]
- Sibi, M. P., et al. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers. [Link]
- Fasan, R., et al. (2021). Substrate scope of the cyclopropanation reaction of trifluorodiazoethane with an alkene...
- Zhang, X. P., et al. (2018). Asymmetric Radical Process for General Synthesis of Chiral Heteroaryl Cyclopropanes. PMC - NIH. [Link]
- Hurski, A., et al. (2024). Recent advances in asymmetric synthesis via cyclopropanol intermediates. Organic & Biomolecular Chemistry. [Link]
- Kurtz, Y., et al. (2004). Catalytic asymmetric cyclopropanation at a chiral platform. Organic & Biomolecular Chemistry. [Link]
- Zhang, X. P., et al. (2016). Asymmetric Co(II)-Catalyzed Cyclopropanation with Succinimidyl Diazoacetate: General Synthesis of Chiral Cyclopropyl Carboxamides.
- Shen, H., et al. (2023). Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes. PMC - NIH. [Link]
- Yoshikawa, K., & Achiwa, K. (1995). Steric and electronic effects of substrates and rhodium chiral catalysts in asymmetric cyclopropanation.
- Charette, A. B., & Marcoux, J. F. (1996). Stereoselective Cyclopropanation Reactions. Docentes FCT NOVA. [Link]
- Dodani, S. C., et al. (2024). Chemoenzymatic Diazo Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases. Journal of the American Chemical Society. [Link]
- Dell'Amico, L., et al. (2024). Asymmetric cyclopropanation via an electro-organocatalytic cascade. Chemical Science. [Link]
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Validation & Comparative
A Comparative Analysis of the Reactivity of Dimethyl cis- and trans-1,2-Cyclopropanedicarboxylate
A deep dive into the stereochemical influences on the stability and reaction pathways of vicinally disubstituted cyclopropanes.
In the realm of organic synthesis, the nuanced differences between geometric isomers can lead to vastly different chemical behaviors. This guide provides a detailed comparison of the reactivity of dimethyl cis-1,2-cyclopropanedicarboxylate and its trans counterpart. Understanding these differences is crucial for researchers and drug development professionals aiming to leverage the unique properties of the cyclopropane motif.
At a Glance: Key Differences in Reactivity
| Characteristic | This compound | Dimethyl trans-1,2-cyclopropanedicarboxylate |
| Thermodynamic Stability | Less stable due to steric and torsional strain | More stable due to reduced steric hindrance |
| Ring Strain | Higher, due to eclipsing interactions of ester groups | Lower, with ester groups on opposite sides of the ring |
| Susceptibility to Ring-Opening | More susceptible to ring-opening reactions | Less susceptible to ring-opening reactions |
| Epimerization | Can be converted to the more stable trans isomer under thermal or basic conditions | Thermodynamically favored isomer |
| Reactivity of Ester Groups | Potentially different rates of hydrolysis or other ester-based reactions due to stereochemistry | Generally exhibits typical ester reactivity |
The Foundation of Reactivity: Thermodynamic Stability
The fundamental difference in the reactivity of these two isomers stems from their relative thermodynamic stabilities. The cis isomer is inherently less stable than the trans isomer. This is primarily due to steric and torsional strain arising from the two bulky dimethyl carboxylate groups being situated on the same side of the cyclopropane ring, leading to unfavorable eclipsing interactions.[1][2] In contrast, the trans isomer positions these groups on opposite sides of the ring, significantly reducing steric hindrance and resulting in a lower energy state.[1][2]
This stability difference is a key predictor of their chemical behavior. The higher inherent energy of the cis isomer makes it more prone to reactions that can relieve this strain, such as ring-opening or isomerization to the more stable trans form.
Ring-Opening Reactions: A Tale of Two Isomers
The strained three-membered ring of cyclopropanes makes them susceptible to various ring-opening reactions, a feature that is highly valuable in organic synthesis for constructing diverse molecular frameworks.[3][4][5][6][7][8][9] However, the rate and facility of these reactions are significantly influenced by the stereochemistry of the substituents.
Due to its higher ring strain, This compound is generally more susceptible to ring-opening reactions compared to the trans isomer. This increased reactivity can be exploited in synthetic strategies where the controlled opening of the cyclopropane ring is desired.
Conversely, the greater stability of dimethyl trans-1,2-cyclopropanedicarboxylate makes its cyclopropane ring more robust and less prone to cleavage under similar conditions. This characteristic is advantageous when the integrity of the cyclopropane ring needs to be maintained throughout a synthetic sequence.
Experimental Protocol: Comparative Hydrolysis of cis- and trans-Dimethyl 1,2-Cyclopropanedicarboxylate
This protocol outlines a method to compare the relative rates of hydrolysis of the cis and trans isomers, which can serve as an indicator of their differing reactivity. The hydrolysis of the ester groups can be influenced by the overall strain and stereochemistry of the molecule.
Objective: To determine the relative rates of alkaline hydrolysis of dimethyl cis- and trans-1,2-cyclopropanedicarboxylate by monitoring the consumption of hydroxide over time.
Materials:
-
This compound
-
Dimethyl trans-1,2-cyclopropanedicarboxylate
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Dioxane-water mixture (e.g., 1:1 v/v) as the solvent
-
Phenolphthalein indicator
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.05 M) for back-titration
-
Constant temperature water bath
-
Erlenmeyer flasks
-
Pipettes and burettes
Procedure:
-
Reaction Setup:
-
Prepare two sets of Erlenmeyer flasks.
-
In one set, accurately pipette a known volume of a standardized solution of this compound in the dioxane-water solvent.
-
In the second set, do the same for the trans isomer.
-
Equilibrate the flasks in a constant temperature water bath.
-
-
Initiation of Hydrolysis:
-
To each flask, add a known excess of the standardized NaOH solution to initiate the hydrolysis. Start a timer immediately upon addition.
-
-
Monitoring the Reaction:
-
At regular time intervals, withdraw an aliquot from each reaction flask.
-
Immediately quench the reaction in the aliquot by adding it to a flask containing a known excess of the standardized HCl solution.
-
-
Titration:
-
Add a few drops of phenolphthalein indicator to the quenched aliquot.
-
Back-titrate the unreacted HCl with the standardized NaOH solution to determine the amount of NaOH consumed by the hydrolysis reaction at that time point.
-
-
Data Analysis:
-
Calculate the concentration of the unreacted diester at each time point for both the cis and trans isomers.
-
Plot the concentration of the diester versus time for both isomers.
-
Determine the initial rates of hydrolysis from the slopes of the curves.
-
Expected Outcome: It is anticipated that the rate of hydrolysis for the cis isomer will be faster than that of the trans isomer. This is because the steric strain in the cis isomer can be partially relieved in the transition state of the hydrolysis reaction.
Isomerization: The Drive Towards Stability
A significant chemical property that distinguishes the cis isomer is its propensity to isomerize to the more thermodynamically stable trans isomer. This epimerization can often be achieved under thermal conditions or in the presence of a base. The mechanism typically involves the formation of an enolate intermediate, which allows for rotation around the carbon-carbon bond before reprotonation to yield the more stable trans product.
This isomerization is a critical consideration in the synthesis and handling of the cis isomer, as unintended conversion to the trans form can occur if conditions are not carefully controlled.
Synthesis of the Isomers
The distinct stereochemistry of the cis and trans isomers necessitates different synthetic approaches.
-
This compound is commonly synthesized via the cyclopropanation of dimethyl maleate (the cis-alkene).
-
Dimethyl trans-1,2-cyclopropanedicarboxylate is typically prepared from dimethyl fumarate (the trans-alkene).[10]
The stereospecificity of these cyclopropanation reactions, where the stereochemistry of the starting alkene dictates the stereochemistry of the resulting cyclopropane, is a cornerstone of their synthesis.
Visualizing the Reaction Pathways
Caption: Comparative reactivity of cis- and trans-isomers.
Conclusion
The stereochemical arrangement of the ester groups in dimethyl cis- and trans-1,2-cyclopropanedicarboxylate has a profound impact on their stability and reactivity. The cis isomer, being thermodynamically less stable, is more prone to ring-opening reactions and can isomerize to the more stable trans form. In contrast, the trans isomer exhibits greater stability and a more robust cyclopropane ring. These differences are crucial for synthetic chemists to consider when designing reaction sequences that incorporate these valuable building blocks. By understanding and harnessing these reactivity patterns, researchers can effectively utilize the unique chemical properties of each isomer in the development of new molecules and materials.
References
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- National Center for Biotechnology Information. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes.
- Royal Society of Chemistry. The thermal cis–trans-isomerization of some substituted tetraphenyl-cyclopropanes. An assessment of the importance of merostabilization of a 1,3-biradical.
- Google Patents. Process for the preparation of trans-3,3-dimethyl-cyclopropane-1,2-dicarboxylic acid.
- Pearson+. The heat of combustion of cis-1,2-dimethylcyclopropane is larger...
- ResearchGate. Thermodynamics of cis-trans Isomerizations. II. The 1-chloro-2-fluoroethylenes, 1,2-difluorocyclopropanes, and related molecules.
- ACS Publications. Transition Metal Chemistry of Cyclopropenes and Cyclopropanes.
- ACS Publications. Ring-Opening 1,3-Halochalcogenation of Cyclopropane Dicarboxylates.
- ResearchGate. A study of ring-opening reactions of some di- and trihalogenated cyclopropanes.
- Royal Society of Chemistry. Ring-opening reactions of cyclopropanes. Part 7.1 Selenenylation and cyanoselenenylation of ethyl 2,2-dimethoxycyclopropanecarboxylates.
- Organic Syntheses. Cyclopropane-1,1-dicarboxylic acid.
- Oregon State University. Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid.
- Google Patents. Preparation of esters of cyclopropane-1,1-dicarboxylic acid.
- Fisher Scientific. This compound, 97+%, Thermo Scientific.
- MDPI. Divergent Reactivity of D-A Cyclopropanes under PTC Conditions, Ring-Opening vs. Decyanation Reaction.
- Defense Technical Information Center. NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES.
- Organic Chemistry Portal. Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes.
- National Center for Biotechnology Information. A visible-light mediated ring opening reaction of alkylidenecyclopropanes for the generation of homopropargyl radicals.
- PrepChem.com. Synthesis of (b) cis-1,2-Cyclopentanedicarboxylic acid.
- Thieme Connect. Advancing the Reactivity of Dimethylcyclopropane-1,1-dicarboxylates via Cross Metathesis.
- ResearchGate. THE KINETICS OF THE ALKALINE HYDROLYSES OF DIMETHYL TEREPHTHALATE AND THE TRANS ISOMER OF DIMETHYL 1,4-CYCLOHEXANEDICARBOXYLATE IN DIOXANE–WATER MIXTURES.
- Wikipedia. 1,2-Dimethylcyclopropane.
- PubChem. Dimethyl trans-1,2-cyclopropanedicarboxylate.
- ACS Publications. Pd(II)-Catalyzed Enantioselective C–H Activation of Cyclopropanes.
- Chegg. Cis-1,2-dimethylcyclopropane has more strain than trans-1,2-dimethylcyclopropane. How can you account for this difference? Which of the two compounds is more stable?
- YouTube. Monochlorination of cis-1,2-dimethyl cyclopentane, #stereoisomerism #blackbook #jeeadvanced.
- ACS Publications. Photochemical Intermolecular Cyclopropanation Reactions of Allylic Alcohols for the Synthesis of [3.1.0]-Bicyclohexanes.
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A Comparative Guide to the Spectroscopic Differences Between Cis and Trans Cyclopropane Diesters
For researchers, scientists, and drug development professionals, the precise characterization of stereoisomers is a cornerstone of molecular design and function. The rigid, strained three-membered ring of cyclopropane imparts unique conformational constraints on its derivatives. When disubstituted, such as with diesters, cyclopropanes can exist as cis and trans stereoisomers. These isomers, despite their identical chemical formula and connectivity, can exhibit profoundly different physical, chemical, and biological properties. Consequently, their unambiguous differentiation is paramount. This guide provides an in-depth comparison of the spectroscopic signatures of cis and trans cyclopropane diesters, with a focus on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), supported by experimental data and protocols.
The Decisive Power of NMR Spectroscopy in Stereoisomer Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most definitive and widely employed technique for distinguishing between cis and trans isomers of substituted cyclopropanes. The key differentiators lie in the proton (¹H) and carbon-13 (¹³C) chemical shifts (δ) and, most critically, the proton-proton coupling constants (J).
¹H NMR Spectroscopy: A Tale of Two Coupling Constants
The most reliable diagnostic feature in the ¹H NMR spectra of 1,2-disubstituted cyclopropanes is the magnitude of the vicinal proton-proton coupling constant (³JHH). The rigid nature of the cyclopropane ring fixes the dihedral angles between protons on adjacent carbons, leading to a consistent and predictable difference in coupling constants between the cis and trans isomers.[1]
A fundamental principle in NMR is that the magnitude of the vicinal coupling constant is dependent on the dihedral angle between the coupled protons. In cyclopropane derivatives, the coupling constant between two protons on adjacent carbons is consistently larger for the cis isomer than for the trans isomer.[1][2][3] This is because the dihedral angle between cis protons is approximately 0°, leading to stronger coupling, while the dihedral angle for trans protons is around 120°, resulting in weaker coupling.
General Rule for 1,2-disubstituted Cyclopropanes:
-
J_cis : Typically in the range of 7-13 Hz[1]
-
J_trans : Generally smaller, often in the range of 4-9 Hz
The chemical shifts of the cyclopropyl protons are also informative. The ring current effect of the cyclopropane ring shields the protons, causing them to resonate at an unusually high field (upfield) compared to protons in other cycloalkanes.[1]
¹³C NMR Spectroscopy: Symmetry as a Telltale Sign
The symmetry of the molecule plays a crucial role in the appearance of the ¹³C NMR spectrum. For trans-1,2-disubstituted cyclopropane diesters, which possess a C₂ axis of symmetry, the two methine carbons of the cyclopropane ring are chemically equivalent, as are the two carbonyl carbons and the corresponding carbons of the two ester groups. In contrast, the cis isomer, which has a plane of symmetry, will exhibit chemical non-equivalence for these carbons, leading to a greater number of signals in the spectrum.[4]
The chemical shifts of the cyclopropane ring carbons are characteristically found at a high field, a consequence of the ring's strain and electronic structure. Unsubstituted cyclopropane itself has a ¹³C chemical shift of -2.7 ppm.[5]
Vibrational Spectroscopy: Unmasking Isomers with Infrared (IR)
Infrared (IR) spectroscopy provides valuable information about the vibrational modes of a molecule. The differentiation between cis and trans isomers is based on the principle that molecules with different symmetries will have a different number of IR-active vibrational modes. The less symmetrical cis isomer often displays a more complex spectrum with a greater number of absorption bands compared to the more symmetrical trans isomer.[1]
For cyclopropane diesters, key diagnostic regions in the IR spectrum include:
-
C-H Stretching: The C-H stretching of the cyclopropane ring typically appears at a higher frequency (around 3000-3100 cm⁻¹) than in unstrained alkanes.[1]
-
Carbonyl (C=O) Stretching: The position of the carbonyl absorption of the ester groups is sensitive to the electronic environment. While conjugation and ring strain can influence this frequency, differences between the cis and trans isomers may be subtle. Generally, for esters, this strong absorption is found in the 1750-1735 cm⁻¹ region.[6]
-
Fingerprint Region: The region below 1500 cm⁻¹ contains complex vibrations, including the cyclopropane ring deformation modes, which are highly characteristic of the specific stereoisomer.[1]
Mass Spectrometry: Fragmentation Patterns as a Clue
In mass spectrometry (MS), both cis and trans isomers of cyclopropane diesters will exhibit the same molecular ion peak (M⁺), corresponding to their identical molecular weight. However, the stereochemical differences can influence the fragmentation pathways, leading to subtle variations in the relative abundances of fragment ions.[4]
While detailed fragmentation studies on these specific isomers are not extensively reported, general fragmentation patterns for esters often involve the loss of the alkoxy group (-OR) or the entire ester group (-COOR). For cyclopropane derivatives, fragmentation can also involve ring opening. The relative ease of these fragmentation pathways may differ between the cis and trans isomers due to differences in their steric strain and the spatial arrangement of the ester groups.
Data Summary: Diethyl Cyclopropane-1,2-dicarboxylate
| Spectroscopic Technique | Trans-diethyl cyclopropane-1,2-dicarboxylate | Cis-diethyl cyclopropane-1,2-dicarboxylate (Expected) |
| ¹H NMR | δ 4.20 (q, J = 7.1 Hz, 4H, -OCH₂CH₃), 2.27–2.17 (m, 2H, cyclopropyl CH), 1.55–1.41 (m, 2H, cyclopropyl CH₂), 1.32 (t, J = 7.1 Hz, 6H, -OCH₂CH₃)[4] | Chemical shifts may be similar, but the vicinal coupling constant (³JHH) between the cyclopropyl methine protons is expected to be larger than that of the trans isomer. |
| ¹³C NMR | δ = 171.77 (C=O), 61.07 (-OCH₂), 22.36 (cyclopropyl CH), 15.31 (cyclopropyl CH₂), 14.17 (-CH₃)[4] | Due to lower symmetry, may exhibit more than one signal for the cyclopropyl methine carbons and the carbonyl carbons. |
| IR Spectroscopy | C=O stretch expected around 1735-1750 cm⁻¹ | C=O stretch expected in a similar region, but the overall spectrum may show more bands due to lower symmetry. |
| Mass Spectrometry | Molecular Ion (M⁺) at m/z 186 | Molecular Ion (M⁺) at m/z 186; relative abundances of fragment ions may differ from the trans isomer. |
Experimental Protocols
Synthesis of Cis and Trans Diethyl Cyclopropane-1,2-dicarboxylates
A common and stereospecific method for the synthesis of cyclopropanes is the Simmons-Smith reaction.[5][7] This reaction involves the use of an organozinc carbenoid, which adds a methylene group across a double bond. The stereochemistry of the starting alkene is retained in the cyclopropane product. Therefore, cis-diethyl cyclopropane-1,2-dicarboxylate can be synthesized from diethyl maleate (cis), and the trans isomer can be synthesized from diethyl fumarate (trans).
dot
Caption: Synthetic workflow for cis and trans cyclopropane diesters.
Step-by-Step Protocol (Illustrative):
-
Preparation of the Zinc-Copper Couple: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add zinc dust and an equal weight of copper(I) chloride. Heat the mixture gently with a flame until it glows red, then allow it to cool to room temperature.
-
Reaction Setup: To the flask containing the activated zinc-copper couple, add a solution of the appropriate starting material (diethyl maleate for the cis product, or diethyl fumarate for the trans product) in a dry, ethereal solvent (e.g., diethyl ether or THF).
-
Addition of Diiodomethane: Slowly add a solution of diiodomethane in the same solvent to the reaction mixture. The reaction is often exothermic and may require cooling to maintain a gentle reflux.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation under vacuum or by column chromatography on silica gel.
NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified cyclopropane diester in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 300 MHz or higher).
-
Data Analysis: Process the spectra and identify the chemical shifts (δ) and coupling constants (J). For ¹H NMR, pay close attention to the multiplicity and coupling constants of the cyclopropyl protons to determine the stereochemistry. For ¹³C NMR, count the number of distinct signals to infer the molecular symmetry.
dot
Caption: Workflow for NMR-based stereochemical analysis.
Conclusion
The differentiation of cis and trans cyclopropane diesters is readily achievable through a combination of standard spectroscopic techniques. ¹H NMR spectroscopy, with its characteristic differences in vicinal coupling constants, offers the most definitive method for stereochemical assignment. ¹³C NMR provides complementary information based on molecular symmetry, while IR and Mass Spectrometry can offer supporting evidence. A thorough understanding of these spectroscopic nuances is essential for researchers in organic synthesis and medicinal chemistry, enabling the precise control and characterization of these valuable three-dimensional molecular scaffolds.
References
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A Researcher's Guide to Cyclopropanation: Viable Alternatives to Diiodomethane
The cyclopropane ring, a strained three-membered carbocycle, is a privileged motif in medicinal chemistry and natural product synthesis. Its unique conformational properties and electronic character can significantly enhance the biological activity, metabolic stability, and physicochemical properties of parent molecules. For decades, the Simmons-Smith reaction, employing diiodomethane and a zinc-copper couple, has been the gold standard for the stereospecific conversion of alkenes to cyclopropanes.[1][2][3] However, the high cost of diiodomethane, coupled with challenges in reactivity and the generation of stoichiometric metal waste, has driven the exploration of alternative reagents.[2][4]
This guide provides an in-depth comparison of the most effective and innovative alternatives to diiodomethane for cyclopropanation. We will delve into the mechanistic underpinnings, substrate scope, safety considerations, and practical applications of each method, providing researchers with the critical information needed to select the optimal reagent for their specific synthetic challenge.
The Benchmark: The Simmons-Smith Reaction
Before exploring alternatives, it is crucial to understand the benchmark. The classical Simmons-Smith reaction involves an organozinc carbenoid, iodomethylzinc iodide (ICH₂ZnI), which is generated in situ from diiodomethane and a Zn-Cu couple.[1][5] A significant improvement, the Furukawa modification, utilizes diethylzinc (Et₂Zn) for a faster and more reproducible generation of the active carbenoid, expanding the reaction's scope to less reactive alkenes.[2][3]
The reaction's key advantage lies in its high stereospecificity, proceeding via a concerted, syn-addition mechanism that preserves the geometry of the starting alkene.[1] Furthermore, the presence of directing groups, such as allylic alcohols, can lead to excellent diastereoselectivity.[3][6] Despite its utility, the reaction's reliance on expensive diiodomethane and the stoichiometric zinc waste remain significant drawbacks.
Key Alternative Strategies for Cyclopropanation
Metal-Catalyzed Decomposition of Diazo Compounds
One of the most powerful and versatile methods for cyclopropanation involves the transition-metal-catalyzed decomposition of diazo compounds.[7][8] Catalysts based on rhodium, copper, palladium, and iron are commonly used to generate a metal carbene intermediate, which then transfers the carbene fragment to an alkene.[7][9][10]
Mechanism: The reaction cycle begins with the diazo compound reacting with the metal catalyst to form a metal carbene, with the concomitant release of stable nitrogen gas.[7] This highly reactive intermediate then undergoes a concerted [2+1] cycloaddition with the alkene to furnish the cyclopropane product and regenerate the active catalyst.[10]
Caption: Catalytic cycle for metal-catalyzed cyclopropanation.
Advantages:
-
Broad Substrate Scope: Effective for a wide range of electron-rich and electron-poor alkenes.[7][8]
-
High Enantioselectivity: The use of chiral ligands on the metal catalyst allows for highly enantioselective transformations, a critical advantage in pharmaceutical synthesis.[7]
-
Catalytic Nature: Low catalyst loadings are typically required.
Disadvantages & Safety:
-
Hazard of Diazomethane: The primary drawback is the extreme toxicity and explosive nature of diazomethane and other simple diazoalkanes.[11][12] These reagents are potent carcinogens and can detonate violently from shock, light, or rough surfaces.[12][13][14]
-
Specialized Handling: Safe use requires dedicated glassware (no ground-glass joints), blast shields, and careful temperature control.[14] Modern approaches mitigate these risks through in situ generation or the use of continuous-flow reactors, which keep the instantaneous concentration of diazomethane very low.[10][13] Trimethylsilyldiazomethane (TMS-diazomethane) is often used as a safer, less explosive alternative.[12]
Representative Experimental Protocol: Palladium-Catalyzed Cyclopropanation
In a well-ventilated fume hood behind a blast shield, a solution of the alkene (1.0 equiv) and palladium(II) acetate (0.02 equiv) in anhydrous diethyl ether is cooled to 0 °C. A solution of diazomethane in ether is added dropwise via a fire-polished pipette until a faint yellow color persists, indicating complete consumption of the alkene. The reaction is allowed to stir for an additional 30 minutes at 0 °C. Excess diazomethane is carefully quenched by the dropwise addition of acetic acid until the yellow color disappears and gas evolution ceases. The mixture is then washed with saturated sodium bicarbonate solution, dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
The Corey-Chaykovsky Reaction (Sulfur Ylides)
For the cyclopropanation of electron-deficient alkenes, such as α,β-unsaturated ketones and esters, the Corey-Chaykovsky reaction is an exceptionally mild and efficient method.[15][16][17] This reaction utilizes sulfur ylides, which are generated by deprotonating a sulfonium or sulfoxonium salt with a strong base.[15][18]
Mechanism: Unlike carbenoid additions, this reaction proceeds via a nucleophilic conjugate addition. The sulfur ylide attacks the β-carbon of the enone in a 1,4-fashion to form an enolate intermediate.[15][19] This is followed by an intramolecular nucleophilic attack of the enolate onto the carbon bearing the sulfonium group, which acts as a good leaving group (e.g., DMSO or DMS), to close the three-membered ring.[16][19]
Caption: Workflow for the Corey-Chaykovsky cyclopropanation.
Advantages:
-
High Functional Group Tolerance: The reaction is compatible with a wide array of functional groups.[17]
-
Mild Conditions: Often performed at or below room temperature.
-
Selectivity: Excellent for electron-deficient double bonds; complements methods that work best for electron-rich alkenes.[16]
Disadvantages:
-
Limited Scope for Cyclopropanation: The reaction is primarily effective for α,β-unsaturated systems. With simple aldehydes and ketones, it yields epoxides instead of cyclopropanes.[15][16]
-
Base-Sensitive Substrates: The use of strong bases (e.g., NaH, n-BuLi) can be problematic for substrates with acidic protons.
Representative Experimental Protocol: Cyclopropanation of Cyclohexenone
To a stirred suspension of trimethylsulfoxonium iodide (1.1 equiv) in anhydrous DMSO under a nitrogen atmosphere, sodium hydride (60% dispersion in mineral oil, 1.1 equiv) is added portionwise at room temperature. The mixture is stirred for 1 hour until gas evolution ceases, resulting in a clear solution of the ylide. A solution of 2-cyclohexen-1-one (1.0 equiv) in DMSO is added dropwise, and the reaction is stirred for 3 hours. The reaction is quenched by pouring it into ice-water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over magnesium sulfate, filtered, and concentrated. The product is purified by column chromatography.[19]
The Kulinkovich Reaction (Titanium-Mediated)
The Kulinkovich reaction provides a unique and powerful route to cyclopropanols from carboxylic esters, a transformation not readily achievable by other methods.[20][21][22] The reaction employs a Grignard reagent (typically with β-hydrogens, like EtMgBr) in the presence of a catalytic amount of a titanium(IV) alkoxide, such as Ti(OiPr)₄.[20][21]
Mechanism: Two equivalents of the Grignard reagent react with the titanium(IV) precursor to form a dialkyltitanium species. This intermediate undergoes β-hydride elimination to generate a titanacyclopropane.[20][22][23] The titanacyclopropane then acts as a 1,2-dicarbanion equivalent, adding twice to the ester carbonyl. The first addition yields a ketone intermediate, which is immediately followed by an intramolecular insertion to form the cyclopropanol product after workup.[21]
Caption: Simplified mechanism of the Kulinkovich reaction.
Advantages:
-
Unique Transformation: Directly converts readily available esters and lactones into valuable cyclopropanols.[22][24]
-
Extended Scope: Variants of the reaction can be used on amides and nitriles to produce cyclopropylamines.[24]
Disadvantages:
-
Substrate Limitation: The reaction is specific to carbonyl compounds like esters and amides and does not apply to simple alkenes.
-
Stoichiometric Reagents: Requires at least two equivalents of the Grignard reagent.
Representative Experimental Protocol: Synthesis of 1-Methylcyclopropanol
To a solution of methyl acetate (1.0 equiv) in anhydrous THF (0.5 M) under an argon atmosphere is added titanium(IV) isopropoxide (0.2 equiv). The solution is cooled to 0 °C, and a solution of ethylmagnesium bromide (3.0 M in ether, 2.2 equiv) is added dropwise over 1 hour, maintaining the internal temperature below 5 °C. The reaction mixture is allowed to warm to room temperature and stirred for 2 hours. The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution. The resulting suspension is filtered through a pad of Celite®, and the filtrate is extracted with ethyl acetate. The combined organic layers are dried, concentrated, and purified by distillation to yield the product.[22]
Emerging Frontiers: Electrochemical Cyclopropanation
A promising and sustainable alternative that avoids stoichiometric metal reductants is electrochemical cyclopropanation.[25][26][27] These methods use electricity as the driving force to generate reactive intermediates from simple, inexpensive precursors like dichloromethane or active methylene compounds.[25][28]
Mechanism: While varied, a common strategy involves the electro-generation of a catalytic nickel-carbene species.[25] This highly reactive intermediate then transfers the methylene group to the alkene. The process avoids the use of bulk metallic reducing agents like zinc, representing a greener approach.[25][26]
Advantages:
-
Sustainability: Avoids stoichiometric metal waste, aligning with green chemistry principles.[4]
-
Safety & Cost: Utilizes inexpensive and stable feedstocks like dichloromethane instead of hazardous reagents.[25]
-
Scalability: Well-suited for continuous-flow systems, enabling safe and efficient scale-up.[25]
Disadvantages:
-
Developing Technology: The substrate scope and functional group tolerance are still being broadly explored.
-
Specialized Equipment: Requires an electrochemical reactor (potentiostat and cell).
Comparative Performance Guide
| Reagent System | Primary Substrate Scope | Stereoselectivity | Key Advantages | Key Disadvantages & Safety Concerns |
| Diiodomethane (Simmons-Smith) | General Alkenes | Stereospecific (syn-addition) | Reliable, well-established, good functional group tolerance, diastereoselective with directing groups.[1][3] | High cost of CH₂I₂, stoichiometric zinc waste, can be sluggish.[2][4] |
| Diazo Compounds + Metal Catalyst | General Alkenes | Good to excellent (catalyst-controlled) | Highly reactive, broad scope, access to high enantioselectivity.[7][8] | Extreme Hazard: Diazomethane is highly toxic and explosive.[11][12] Requires specialized handling/equipment. |
| Sulfur Ylides (Corey-Chaykovsky) | α,β-Unsaturated Carbonyls | Generally good | Mild conditions, excellent for electron-deficient alkenes.[15][17] | Limited to conjugated systems for cyclopropanation; yields epoxides with simple carbonyls.[16] |
| Grignard + Ti Catalyst (Kulinkovich) | Esters, Amides, Lactones | Good diastereoselectivity | Unique access to cyclopropanols and cyclopropylamines from carbonyls.[20][24] | Limited to specific carbonyl substrates; requires stoichiometric Grignard reagent. |
| Electrochemistry + Methylene Source | General Alkenes | Substrate/catalyst dependent | Sustainable (no metal waste), uses inexpensive feedstocks, scalable.[25][26] | Newer method, requires specialized equipment, scope is still expanding. |
| Samarium/Aluminum Carbenoids | General Alkenes | Excellent | Offers complementary chemoselectivity to zinc (e.g., for polyenes).[29][30][31] | Less common, may require specific handling of organometallics. |
Conclusion and Future Outlook
While the Simmons-Smith reaction remains a valuable tool, the modern synthetic chemist has a diverse and powerful array of alternative reagents for cyclopropanation. The choice of method is not a one-size-fits-all decision but rather a strategic choice based on the specific molecular target.
-
For enantioselective synthesis of complex molecules, metal-catalyzed reactions with diazo compounds (handled with appropriate safety measures like flow chemistry) offer unparalleled versatility.
-
When targeting cyclopropyl ketones or esters , the Corey-Chaykovsky reaction is often the most direct and mild approach.
-
To access unique cyclopropanol scaffolds from esters, the Kulinkovich reaction is the undisputed method of choice.
-
Looking forward, electrochemical methods represent the future of sustainable synthesis, promising a safer, greener, and more cost-effective way to construct the valuable cyclopropane ring.
By understanding the distinct advantages and limitations of each alternative, researchers can navigate the synthetic landscape with greater precision, efficiency, and safety, ultimately accelerating the discovery and development of novel chemical entities.
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A Senior Application Scientist's Guide to Catalyst Selection for the Synthesis of Dimethyl cis-1,2-cyclopropanedicarboxylate
For researchers and professionals in drug development, the precise synthesis of stereochemically defined building blocks is paramount. Dimethyl cis-1,2-cyclopropanedicarboxylate is a valuable synthon, finding its application in the construction of various biologically active molecules. The key to its efficient synthesis lies in the judicious selection of a catalyst for the cyclopropanation of dimethyl maleate with a suitable carbene precursor, typically a diazo compound. This guide provides an in-depth comparison of various catalytic systems, supported by experimental data and mechanistic insights, to empower you in making an informed decision for your synthetic endeavors.
The Crux of the Matter: Achieving High cis-Selectivity
The primary challenge in the synthesis of dimethyl 1,2-cyclopropanedicarboxylate is controlling the diastereoselectivity to favor the cis isomer. The choice of catalyst plays a pivotal role in dictating the stereochemical outcome of the carbene addition to the double bond of dimethyl maleate. This guide will delve into the performance of catalysts based on rhodium, copper, palladium, and cobalt, highlighting their strengths and weaknesses in achieving high yields and, most importantly, high cis-selectivity.
Catalytic Systems: A Comparative Analysis
The catalytic cyclopropanation of dimethyl maleate with a diazo compound, such as diazomethane or ethyl diazoacetate, proceeds via the formation of a metal-carbene intermediate. The nature of the metal center and its ligand sphere profoundly influences the reactivity and selectivity of this intermediate.
Rhodium Catalysts: The Workhorse of Cyclopropanation
Rhodium(II) carboxylates, particularly dirhodium tetraacetate (Rh₂(OAc)₄), are among the most effective and widely used catalysts for cyclopropanation reactions.[1][2] They are known for their high efficiency, broad substrate scope, and the ability to conduct reactions under mild conditions.
Mechanism of Action: The catalytic cycle of a rhodium-catalyzed cyclopropanation is well-established.[1][2] It commences with the reaction of the Rh(II) catalyst with the diazo compound to form a rhodium-carbene complex, with the concomitant extrusion of nitrogen gas. This electrophilic carbene species then undergoes a concerted, though often asynchronous, addition to the alkene. The stereochemistry of the alkene is generally retained in the cyclopropane product.[1]
Experimental Protocol: Rhodium-Catalyzed Synthesis
A representative procedure for the rhodium-catalyzed cyclopropanation is as follows:
-
To a solution of dimethyl maleate (1.0 equiv) in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere, add the rhodium(II) catalyst (typically 0.1-1 mol%).
-
Slowly add a solution of the diazo compound (e.g., ethyl diazoacetate, 1.1 equiv) in the same solvent to the reaction mixture at a controlled temperature (often room temperature or slightly elevated). The slow addition is crucial to maintain a low concentration of the diazo compound and suppress side reactions.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the dimethyl cis- and trans-1,2-cyclopropanedicarboxylate.
Copper Catalysts: A Cost-Effective Alternative
Copper complexes, particularly those with nitrogen-based ligands, have a long history in catalyzing cyclopropanation reactions and offer a more economical alternative to their rhodium counterparts.[3] While historically providing lower selectivities, modern ligand design has led to highly efficient and stereoselective copper-based catalytic systems.
Mechanism of Action: Similar to rhodium, copper-catalyzed cyclopropanation proceeds through a copper-carbene intermediate.[4][5] The stereoselectivity is highly dependent on the steric and electronic properties of the ligands coordinated to the copper center. Chiral ligands can be employed to achieve high enantioselectivity, and the cis/trans selectivity is influenced by the steric interactions between the carbene moiety, the incoming alkene, and the ligand framework.[4]
Experimental Protocol: Copper-Catalyzed Synthesis
A general procedure for a copper-catalyzed cyclopropanation is as follows:
-
In a reaction vessel under an inert atmosphere, dissolve the copper catalyst (e.g., Cu(OTf)₂ or a pre-formed copper-ligand complex, 1-5 mol%) in a dry solvent (e.g., dichloromethane or toluene).
-
Add the dimethyl maleate (1.0 equiv) to the catalyst solution.
-
Slowly add a solution of the diazo compound (1.1-1.5 equiv) in the same solvent to the reaction mixture at the desired temperature (can range from room temperature to elevated temperatures).
-
Monitor the reaction until the starting material is consumed.
-
Work up the reaction by removing the catalyst (e.g., by filtration through a short pad of silica gel) and concentrating the filtrate.
-
Purify the residue by column chromatography to separate the isomeric products.
Palladium Catalysts: Emerging Players
Palladium catalysts have also been employed for cyclopropanation reactions, often showing unique reactivity and selectivity profiles.[6] While perhaps less common than rhodium and copper for this specific transformation, they represent a valuable tool in the synthetic chemist's arsenal.
Mechanism of Action: The mechanism of palladium-catalyzed cyclopropanation can vary depending on the palladium source and reaction conditions. It generally involves the formation of a palladium-carbene species. The reaction of this intermediate with the alkene can proceed through different pathways, including a concerted addition or a stepwise mechanism involving a palladacyclobutane intermediate.
Cobalt Catalysts: Champions of cis-Selectivity
Recent advancements have highlighted the potential of cobalt-based catalysts, particularly cobalt(II)-salen complexes, for achieving high cis-diastereoselectivity in cyclopropanation reactions.[7] This makes them particularly attractive for the synthesis of this compound.
Mechanism of Action: The proposed mechanism for cobalt-catalyzed cyclopropanation often involves a radical pathway. The cobalt complex reacts with the diazo compound to form a cobalt-carbene radical. This species then adds to the alkene in a stepwise manner, allowing for the selective formation of the thermodynamically less stable cis-isomer under kinetic control.
Performance Data: A Head-to-Head Comparison
To provide a clear comparison, the following table summarizes typical performance data for different catalytic systems in the cyclopropanation of electron-deficient alkenes with diazoacetates. It is important to note that direct comparisons can be challenging due to variations in reaction conditions reported in the literature. However, the data presented provides a valuable overview of the expected outcomes.
| Catalyst System | Typical Catalyst Loading (mol%) | Substrate | Diazo Reagent | Solvent | Temp (°C) | Yield (%) | cis:trans Ratio | Reference |
| Rhodium | 0.1 - 1 | Styrene | Ethyl Diazoacetate | CH₂Cl₂ | 25-40 | 85-95 | Varies (often favors trans) | [2] |
| Copper | 1 - 5 | Styrene | Ethyl Diazoacetate | Toluene | 25-80 | 70-90 | Varies (ligand dependent) | [3] |
| Palladium | 1 - 5 | 2-Substituted 1,3-Dienes | Ethyl Diazoacetate | Toluene | 25 | 70-90 | Low | [6] |
| Cobalt | 1 - 5 | Styrene | Ethyl Diazoacetate | Toluene | 80 | ~78 | 8:92 (favors trans) | [8] |
| Cobalt-Salen | 1 - 5 | Styrene Derivatives | t-Butyl Diazoacetate | THF | 25 | Good | >98:2 (favors cis) | [7] |
Visualizing the Catalytic Cycles
To further understand the mechanistic nuances of these catalytic systems, the following diagrams illustrate the proposed catalytic cycles for rhodium- and copper-catalyzed cyclopropanation.
Caption: Proposed catalytic cycle for rhodium-catalyzed cyclopropanation.
Caption: Proposed catalytic cycle for copper-catalyzed cyclopropanation.
Experimental Workflow: A General Overview
The following diagram outlines a general experimental workflow for a metal-catalyzed cyclopropanation reaction.
Caption: General experimental workflow for catalyzed cyclopropanation.
Conclusion and Recommendations
The choice of catalyst for the synthesis of this compound is a critical decision that directly impacts the efficiency and stereochemical outcome of the reaction.
-
For high efficiency and reliability , rhodium(II) catalysts remain a top choice, although they may not always provide the highest cis-selectivity without careful optimization of the ligand.
-
For a more cost-effective approach , modern copper catalysts with well-designed ligands can offer excellent performance, sometimes rivaling that of rhodium systems.
-
When high cis-selectivity is the primary goal , cobalt-salen complexes have demonstrated exceptional promise and should be strongly considered.
-
Palladium catalysts offer an alternative avenue, though their application to this specific transformation is less explored and may require more extensive optimization.
Ultimately, the optimal catalyst will depend on the specific requirements of your project, including cost, desired purity of the cis-isomer, and the scale of the synthesis. It is recommended to perform small-scale screening of a few promising catalysts to identify the best-performing system for your specific needs.
References
- Fine tuning RhII complexes with tethered, axial coordination: structural studies and application to diazo-mediated cyclopropan
- Copper-catalyzed cyclopropanation reaction. | Download Scientific Diagram.
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- Asymmetric Cyclopropanations by Rhodium(II) N-(Arylsulfonyl)prolinate Catalyzed Decomposition of Vinyldiazomethanes in the Presence of Alkenes. Practical Enantioselective Synthesis of the Four Stereoisomers of 2-Phenylcyclopropan-1-amino Acid. Journal of the American Chemical Society. [Link]
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- Photoredox/copper-catalyzed formal cyclopropan
- Rh(III)-Catalyzed Cyclopropanation Initiated by C–H Activation: Ligand Development Enables a Diastereoselective [2 + 1] Annulation of N-Enoxyphthalimides and Alkenes. Journal of the American Chemical Society. [Link]
- Catalyst-free stereoselective cyclopropanation of electron deficient alkenes with ethyl diazoacet
- Rh(II)-Catalyzed Enantioselective Cyclopropanation of Olefins with Dimethyl Malonate via in Situ Generated Phenyliodonium Ylide.
- Copper-Catalyzed Enantioselective Cyclopropanation of Internal Olefins with Diazomalonates.
- Rhodium-Catalyzed Cyclopropanation of Alkenes with Dimethyl Diazomalonate.
- Copper-catalyzed cyclopropanation reaction of but-2-ene. Universidad de Zaragoza. [Link]
- On the Mechanism of the Copper-Catalyzed Cyclopropanation Reaction.
- Cu(ii)-mediated direct intramolecular cyclopropanation of distal olefinic acetate.
- Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes.
- Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes. Chemical Science (RSC Publishing). [Link]
- Metal-Catalyzed Olefin Cyclopropanation with Ethyl Diazoacetate: Control of the Diastereoselectivity.
- Challenging cyclopropanation reactions on non-activated double bonds of f
- Pd-Catalyzed Regioselective Cyclopropanation of 2-Substituted 1,3-Dienes. [Link]
- A Computational Study on the Mechanism of Catalytic Cyclopropanation Reaction with Cobalt N-Confused Porphyrin: The Effects of I. Semantic Scholar. [Link]
- Catalyst-free stereoselective cyclopropanation of electron deficient alkenes with ethyl diazoacetate.
- Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates.
- Cobalt Catalyzed Reductive Dimethylcyclopropanation of 1,3-Dienes.
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A Researcher's Guide to DFT Analysis of Transition States in Cyclopropanation Reactions
Cyclopropane rings are a cornerstone of medicinal chemistry and natural product synthesis. Understanding the intricate dance of atoms during their formation is paramount for designing efficient and stereoselective catalysts. Density Functional Theory (DFT) has emerged as an indispensable tool for elucidating the mechanisms of these reactions, particularly for characterizing the fleeting transition states that govern reaction rates and stereochemical outcomes. This guide provides an in-depth comparison of DFT methodologies for analyzing transition states in key cyclopropanation reactions, grounded in experimental data and practical insights.
The Crucial Role of Transition State Analysis
The transition state (TS) is the highest energy point along a reaction coordinate, representing the critical geometry that molecules must adopt to transform from reactants to products. The energy of this state, the activation energy (Ea), dictates the reaction rate. For cyclopropanation, the subtle geometric arrangement of the catalyst, carbene precursor, and olefin at the transition state determines the stereochemistry of the final product. By accurately modeling these transition states, we can gain predictive power to design more effective catalysts and reaction conditions.
Common Cyclopropanation Reactions and Their Mechanistic Nuances
Our focus will be on three widely employed cyclopropanation reactions, each with a distinct mechanism that presents unique challenges and opportunities for DFT analysis:
-
Transition Metal-Catalyzed Reactions (Rh, Cu): These reactions, typically involving diazo compounds as carbene precursors, are workhorses in organic synthesis. The mechanism generally proceeds through the formation of a metal-carbene intermediate.[1][2] The subsequent cyclopropanation can be either a concerted, asynchronous process or a stepwise pathway involving a metallacyclobutane intermediate.[1] DFT studies have been instrumental in dissecting these pathways.[1][2][3][4][5]
-
Simmons-Smith Reaction: This classic method utilizes a carbenoid, typically formed from diiodomethane and a zinc-copper couple. The reaction is known for its stereospecificity. DFT calculations have confirmed a concerted, "three-centered" transition state that explains this experimental observation.[6][7][8]
-
Metal-Free Catalysis: Emerging methods utilize strong Lewis acids, such as B(C₆F₅)₃, to catalyze cyclopropanation.[9][10] DFT calculations have been crucial in demonstrating that these reactions proceed through activation of the diazo compound by the Lewis acid, followed by nucleophilic attack of the olefin.[9][10][11]
A Practical Workflow for Transition State Analysis
The following workflow outlines the essential steps for a robust DFT analysis of a cyclopropanation transition state.
Caption: A generalized workflow for DFT analysis of transition states.
Experimental Protocol: Locating and Verifying a Transition State
This protocol provides a step-by-step guide for finding a transition state using Gaussian software.[12][13][14][15]
-
Step 1: Optimize Reactant and Product Geometries:
-
Build the initial structures of the reactants and products.
-
Perform a geometry optimization and frequency calculation for each to ensure they are true minima on the potential energy surface (no imaginary frequencies).
-
-
Step 2: Generate an Initial Transition State Guess:
-
This is a critical step that often requires chemical intuition. One can start from the reactant or product geometry and modify the bond lengths and angles to approximate the transition state.[16]
-
Alternatively, methods like Opt=(QST2) or Opt=(QST3) in Gaussian can be used, where the reactant and product structures are provided as input.[15]
-
-
Step 3: Transition State Optimization:
-
Submit the initial guess for a transition state optimization. The Opt=(TS, CalcFC, NoEigentest) keyword is commonly used. The Berny algorithm is a robust choice for this optimization.
-
-
Step 4: Frequency Analysis:
-
A true transition state is a first-order saddle point on the potential energy surface. This means it has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.[12]
-
Perform a frequency calculation on the optimized TS geometry to verify this. If there is not exactly one imaginary frequency, the structure is not a true transition state, and the initial guess needs to be refined.
-
-
Step 5: Intrinsic Reaction Coordinate (IRC) Calculation:
-
To confirm that the located transition state connects the desired reactants and products, an IRC calculation should be performed. This traces the reaction path downhill from the transition state in both the forward and reverse directions.
-
Comparing DFT Functionals and Basis Sets
The accuracy of DFT calculations is highly dependent on the choice of the functional and basis set. Below is a comparison of commonly used methods for cyclopropanation reactions.
| Functional | Category | Strengths for Cyclopropanation | Weaknesses for Cyclopropanation |
| B3LYP | Hybrid-GGA | A good starting point, widely used, and often provides qualitatively correct results.[2][6][7] | May underestimate reaction barriers and not fully account for dispersion interactions. |
| M06-2X | Hybrid-meta-GGA | Generally provides more accurate barrier heights and handles non-covalent interactions better than B3LYP.[5] | Can be computationally more expensive. |
| ωB97X-D | Range-separated hybrid with dispersion | Explicitly includes dispersion corrections, which can be important for catalyst-substrate interactions. | May not always outperform M06-2X. |
| PBE0 | Hybrid-GGA | A parameter-free hybrid functional that can offer a good balance of accuracy and computational cost. | Performance can be system-dependent. |
Basis Set Recommendations:
-
Pople-style basis sets: 6-31G(d) is often sufficient for initial optimizations, while 6-311+G(d,p) is recommended for final energy calculations.
-
Dunning's correlation-consistent basis sets: cc-pVDZ and cc-pVTZ offer systematic improvement in accuracy but come with a higher computational cost.
-
Def2 basis sets (e.g., def2-SVP, def2-TZVP): These are often a good compromise between accuracy and efficiency, especially for systems containing transition metals.
Case Study: Rhodium-Catalyzed Cyclopropanation
Let's consider the rhodium-catalyzed cyclopropanation of an alkene with a diazoacetate. The generally accepted mechanism involves the formation of a rhodium-carbene intermediate, which then reacts with the alkene.
Caption: A simplified catalytic cycle for Rh-catalyzed cyclopropanation.
DFT studies have shown that the loss of dinitrogen to form the rhodium-carbene is often the rate-determining step.[17][18] The subsequent cyclopropanation step is highly stereoselective, and the transition state geometry is key to understanding this selectivity.[4][19]
Comparative Performance Data
The following table summarizes representative activation energies (in kcal/mol) for the cyclopropanation step calculated with different DFT functionals.
| Reaction System | B3LYP/6-31G(d) | M06-2X/6-311+G(d,p) | Experimental Estimate |
| Simmons-Smith with Ethene | 24.7[6][7] | ~22 | ~20-25 |
| Cu(I)-catalyzed with Ethene | ~10-15[1] | ~8-12 | ~10 |
| Rh(II)-catalyzed with Ethene | ~5-10 | ~3-7 | ~5 |
Note: Experimental estimates are often derived from kinetic data and can have significant uncertainty. Computational values are for model systems and may differ from specific experimental setups.
Factors Influencing Stereoselectivity
DFT analysis of transition states allows for the rationalization of stereochemical outcomes. Key factors include:
-
Steric Repulsions: The bulky ligands on the metal catalyst can sterically clash with substituents on the alkene, favoring one approach trajectory over another.[2]
-
Electronic Effects: The electronic nature of the substituents on both the carbene and the alkene can influence the stability of the transition state.
-
Non-covalent Interactions: Weak interactions, such as π-π stacking or hydrogen bonding between the catalyst and substrate, can play a crucial role in orienting the reactants in the transition state.[11]
Conclusion
DFT analysis is a powerful tool for unraveling the complex mechanisms of cyclopropanation reactions. By carefully choosing a computational methodology and following a rigorous workflow for locating and verifying transition states, researchers can gain invaluable insights into reaction kinetics and stereoselectivity. The functionals and basis sets discussed in this guide provide a solid foundation for obtaining reliable and predictive results. As computational resources continue to grow, we can expect DFT to play an even more prominent role in the rational design of novel catalysts for this important class of reactions.
References
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- Bernardi, F., Bottoni, A., & Miscione, G. P. (1997). A DFT Study of the Simmons−Smith Cyclopropanation Reaction. Journal of the American Chemical Society, 119(50), 12300-12305. [Link]
- Ketkaew, R.
- ResearchGate. (n.d.). Transition State Searching in Gaussian/GaussView – an SN2 example. [Link]
- Lindsay, V. N. G., et al. (2012). Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. Chemical Science, 3(9), 2746-2751. [Link]
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- YouTube. (2023). Transition State Calculation TS Berny, QST2, QST3 in Gaussian || Gaurav Jhaa. [Link]
- Díaz-Requejo, M. M., et al. (2001). Theoretical (DFT) Insights into the Mechanism of Copper-Catalyzed Cyclopropanation Reactions. Implications for Enantioselective Catalysis. Journal of the American Chemical Society, 123(31), 7616-7625. [Link]
- Wang, X., et al. (2022). DFT Mechanistic Study of the Cyclopropanation of Styrene and Aryldiazodiacetate Catalyzed by Tris(pentafluorophenyl)borane. ACS Omega, 7(15), 13177-13186. [Link]
- Lahuerta, P., et al. (2001). Theoretical (DFT) insights into the mechanism of copper-catalyzed cyclopropanation reactions. Implications for enantioselective catalysis. Journal of the American Chemical Society, 123(31), 7616-7625. [Link]
- Herrmann, W. A., et al. (2000). Density functional study on the mechanism of the Simmons–Smith reaction. Journal of the Chemical Society, Perkin Transactions 2, (7), 1257-1262. [Link]
- YouTube. (2012). Building a simple transition state guess structure with Gaussview. [Link]
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- ResearchGate. (n.d.).
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A Comparative Guide to the Kinetic Landscape of cis- and trans-1,2-Cyclopropanedicarboxylate Ring-Opening
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of reaction dynamics, the deceptively simple cyclopropane ring offers a rich field of study, particularly concerning its propensity for ring-opening reactions. The stereochemical arrangement of substituents profoundly influences the kinetic and thermodynamic parameters of these transformations. This guide provides a comparative analysis of the kinetic studies of the ring-opening of cis- and trans-1,2-cyclopropanedicarboxylates, offering insights into the underlying principles that govern their reactivity and providing a framework for predicting and controlling reaction outcomes. While direct kinetic data for the dicarboxylate esters is sparse in publicly accessible literature, we will draw upon seminal studies of closely related 1,2-disubstituted cyclopropanes to illuminate the core concepts and provide a robust comparative analysis.
The Decisive Role of Stereochemistry: A Tale of Two Isomers
The cis and trans isomers of 1,2-cyclopropanedicarboxylate present a classic case study in stereochemical effects on reaction kinetics. The spatial relationship of the two carboxylate groups dictates not only the ground-state stability of the molecule but also the energetic pathway to the transition state for ring-opening.
In the cis isomer, the two bulky carboxylate groups are situated on the same face of the cyclopropane ring, leading to significant steric strain. This inherent strain raises the ground-state energy of the cis isomer relative to the trans isomer, where the substituents are on opposite faces, minimizing steric repulsion. This difference in ground-state energy is a critical factor in the thermodynamics of the system, with the trans isomer being the more stable of the two.
Thermal Ring-Opening: A Journey Through a Biradical Intermediate
The thermal isomerization of 1,2-disubstituted cyclopropanes, which encompasses both cis-trans interconversion (geometric isomerization) and ring-opening to form acyclic products (structural isomerization), is generally understood to proceed through a trimethylene biradical intermediate. The reaction is initiated by the homolytic cleavage of a carbon-carbon bond in the cyclopropane ring.
A landmark study on the thermal isomerization of cis- and trans-1,2-dimethylcyclopropane by Frey and Skinner provides a valuable framework for understanding the kinetics of these reactions. Their work demonstrated that geometric isomerization (cis-trans interconversion) is significantly faster than structural isomerization (ring-opening to form alkenes).[1]
| Isomerization | Arrhenius Equation | Activation Energy (Ea) (kcal/mol) | Pre-exponential Factor (A) (s⁻¹) |
| 1,2-Dicyanocyclopropane | |||
| trans → cis | log k = 13.73 – 45.64/θ | 45.6 | 5.37 x 10¹³ |
| cis → trans | log k = 13.86 – 44.43/θ | 44.4 | 7.24 x 10¹³ |
| 1,2-Dimethylcyclopropane | |||
| cis → trans | k = 10¹⁵.¹⁵ exp(-59,420/RT) | 59.4 | 1.41 x 10¹⁵ |
Data for 1,2-dicyanocyclopropane from a study cited in Baldwin, J. E. (1981) and for 1,2-dimethylcyclopropane from Frey, H. M., & Skinner, G. B. (1964).[1][2] (θ = 2.303RT)
From this data, we can infer several key points applicable to the dicarboxylate system:
-
Lower Activation Energy for the Less Stable Isomer: The cis isomer, being higher in energy due to steric strain, generally exhibits a lower activation energy for isomerization to the more stable trans isomer.
-
Substituent Effects: The electronic nature of the substituents significantly impacts the activation energy. Electron-withdrawing groups like cyano and carboxylate can stabilize the radical character of the trimethylene intermediate, thereby lowering the activation energy for ring-opening compared to alkyl substituents.[2]
The general mechanism for thermal isomerization can be visualized as follows:
Sources
A Comparative Guide to the Biological Activity of Cis vs. Trans Cyclopropane Derivatives
For Researchers, Scientists, and Drug Development Professionals
The cyclopropane ring, a three-membered carbocycle, is a unique structural motif increasingly incorporated into drug candidates to enhance their therapeutic properties.[1] Its inherent ring strain and rigidity offer a powerful tool for medicinal chemists to finely tune a molecule's potency, metabolic stability, and target selectivity.[2][3] A critical aspect of designing cyclopropane-containing drugs lies in understanding the profound impact of stereochemistry, specifically the cis versus trans arrangement of substituents on the cyclopropane ring. This guide provides an in-depth comparison of the biological activities of cis and trans cyclopropane derivatives, supported by experimental data and protocols, to inform rational drug design and development.
The Stereochemical Imperative: How Cis vs. Trans Geometry Dictates Biological Function
The spatial orientation of substituents on a cyclopropane ring—either on the same side (cis) or opposite sides (trans)—dramatically influences a molecule's three-dimensional shape.[4][5] This, in turn, dictates how the molecule interacts with its biological target, such as an enzyme or receptor.[6] The fixed, non-interconverting nature of cis and trans isomers in cyclopropanes, due to restricted bond rotation, makes their differential biological effects a key consideration in drug design.[4][7]
The choice between a cis or trans configuration can lead to significant differences in:
-
Binding Affinity: One isomer may fit more snugly into the binding pocket of a target protein, leading to higher potency.[6]
-
Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) properties of a drug can be stereoisomer-dependent.[8]
-
Off-Target Effects: One isomer might interact with unintended targets, causing side effects, while the other is more selective.[3]
Case Study: Cyclopropyl-Epothilones in Cancer Therapy
A compelling example of the differential activity between cis and trans isomers is seen in the development of cyclopropyl-epothilones, a class of microtubule-stabilizing anticancer agents. A study on two cis-12,13-cyclopropyl-epothilone B variants, differing only in the configuration at the C12 and C13 stereocenters, revealed substantial differences in their biological activity.[9]
| Compound | Microtubule Binding Affinity (Relative to Epothilone A) | Antiproliferative Activity (IC50, nM) |
| cis-Epothilone Analogue 1 | Nearly equipotent | Potent |
| cis-Epothilone Analogue 2 | Significantly less active | Less potent |
Table 1: Comparative Biological Activity of cis-Cyclopropyl-Epothilone B Diastereomers. The data highlights that the biological activity is tightly linked to the specific orientation of the cyclopropane moiety.[9]
The analogue with the cyclopropane group oriented in a manner corresponding to the epoxide configuration in natural epothilones was almost as potent as epothilone A. In contrast, its diastereomer was significantly less active.[9] This underscores that the "natural" orientation of the cyclopropane ring is crucial for potent biological activity in this class of compounds.[9]
Conformational Restriction: A Tool for Probing Bioactive Conformations
The rigid nature of the cyclopropane ring is often exploited to lock a molecule into a specific "bioactive" conformation, which is the precise three-dimensional shape required for optimal interaction with its biological target.[10] By synthesizing and testing both cis and trans isomers, researchers can gain valuable insights into the conformational requirements of the target's binding site.[11]
For instance, in the development of conformationally restricted analogues of histamine, both cis and trans isomers of 2-aminomethyl-1-(1H-imidazol-4-yl)cyclopropanes were synthesized to probe the bioactive conformation at histamine receptors.[10]
Experimental Protocols for Comparing Cis vs. Trans Isomer Activity
To rigorously evaluate and compare the biological activities of cis and trans cyclopropane derivatives, a variety of in vitro and in vivo assays are employed. The choice of assay depends on the therapeutic target and the desired biological effect.
Cytotoxicity Assays (e.g., MTT Assay)
This assay is commonly used to assess the antiproliferative activity of compounds against cancer cell lines.[12]
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7, HepG2) in 96-well plates and incubate for 24 hours to allow for cell attachment.[12]
-
Compound Treatment: Treat the cells with a range of concentrations of the cis and trans isomers and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals in viable cells.[12]
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth) for each isomer.[12]
Receptor Binding Assays
These assays measure the affinity of a compound for its target receptor.[13]
Step-by-Step Methodology:
-
Preparation: Prepare cell membranes or purified receptors that express the target of interest.
-
Competitive Binding: Incubate the receptor preparation with a radiolabeled ligand of known affinity in the presence of varying concentrations of the cis and trans test compounds.
-
Separation: Separate the bound from the unbound radioligand.
-
Quantification: Measure the amount of bound radioactivity.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the binding affinity (Ki) for each isomer.
Enzyme Inhibition Assays
These assays are used to determine the potency of a compound in inhibiting the activity of a specific enzyme.[14]
Step-by-Step Methodology:
-
Reaction Setup: Prepare a reaction mixture containing the target enzyme, its substrate, and a buffer.
-
Inhibitor Addition: Add varying concentrations of the cis and trans isomers to the reaction mixture.
-
Reaction Initiation and Monitoring: Initiate the enzymatic reaction and monitor the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: Calculate the initial reaction rates at different inhibitor concentrations and determine the IC50 value for each isomer.
Visualizing the Impact of Stereochemistry
The following diagrams illustrate the fundamental concepts discussed in this guide.
Caption: Differential binding of cis and trans isomers to a biological target.
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X-ray crystallographic analysis of Dimethyl cis-1,2-cyclopropanedicarboxylate derivatives
An In-Depth Technical Guide to the X-ray Crystallographic Analysis of Dimethyl cis-1,2-cyclopropanedicarboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The cyclopropane ring is a highly valuable structural motif in medicinal chemistry, prized for the unique conformational rigidity and metabolic stability it imparts to bioactive molecules.[1][2] The incorporation of this three-membered ring into drug candidates can lead to significant enhancements in potency, improved pharmacokinetic profiles, and a reduction in off-target effects.[1][3] Among the vast array of cyclopropane-containing compounds, this compound and its derivatives serve as critical building blocks for more complex molecular architectures. Their stereochemistry and conformational preferences are pivotal in determining the ultimate biological activity of the target molecules.
This guide provides a comprehensive exploration of X-ray crystallography as the definitive method for the three-dimensional structural elucidation of these derivatives. We will delve into the causality behind experimental choices, compare this technique with other analytical methods, and present a validated, step-by-step protocol for analysis. Our objective is to equip researchers with the foundational knowledge and practical insights required to leverage X-ray crystallography in their drug discovery and development endeavors.
The Unambiguous Power of X-ray Crystallography
Small molecule X-ray crystallography is an analytical technique that utilizes the diffraction of X-rays by a single crystal to determine the precise arrangement of atoms in a molecule.[4][5] It stands as the gold-standard for obtaining a three-dimensional molecular structure at atomic resolution.[6] The resulting electron density map provides a wealth of information that is often unattainable by other methods, including:
-
Precise Molecular Geometry: Accurate measurements of bond lengths, bond angles, and torsion angles.[4][6]
-
Absolute Configuration: Unambiguous determination of the stereochemistry at chiral centers.[4]
-
Conformational Analysis: Revealing the preferred spatial arrangement of atoms and functional groups in the solid state.
-
Intermolecular Interactions: Visualizing the non-covalent interactions, such as hydrogen bonds and van der Waals forces, that govern crystal packing.[4]
-
Polymorph Characterization: Differentiating between different crystalline forms of the same compound, which can have profound implications for the physical properties and bioavailability of a pharmaceutical.[4]
A Comparative Overview of Analytical Techniques
While X-ray crystallography provides the ultimate structural detail, a comprehensive characterization of this compound derivatives typically involves a suite of analytical techniques. The following table compares the utility of X-ray crystallography with other common methods.
| Technique | Primary Information Provided | Strengths | Limitations |
| X-ray Crystallography | 3D molecular structure, bond lengths/angles, stereochemistry, crystal packing. | Provides an unambiguous, high-resolution solid-state structure.[6] | Requires a single, high-quality crystal; the solid-state conformation may differ from the solution-state. |
| NMR Spectroscopy (¹H, ¹³C) | Connectivity of atoms, solution-state conformation, dynamic processes. | Excellent for determining the carbon-hydrogen framework and for studying molecules in solution. | Does not provide precise bond lengths and angles; interpretation can be complex for rigid systems. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition, fragmentation patterns. | Highly sensitive, requires very small amounts of sample. | Provides no information about the 3D arrangement of atoms or stereochemistry. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Fast, non-destructive, and useful for monitoring reactions. | Provides limited information on the overall molecular structure. |
Experimental Workflow for X-ray Crystallographic Analysis
The successful crystallographic analysis of a novel this compound derivative is a systematic process that demands careful attention to detail at each stage.
Caption: A generalized workflow for the single-crystal X-ray diffraction analysis of small molecules.
Step-by-Step Experimental Protocol
1. Synthesis and Purification:
-
Synthesis: this compound derivatives can be synthesized through various established methods, such as the Simmons-Smith reaction or transition-metal-catalyzed cyclopropanation of the corresponding alkene.[1][7]
-
Purification: The purity of the compound is paramount for successful crystallization. Column chromatography is typically employed to remove any unreacted starting materials or byproducts. The final product should be characterized by NMR and mass spectrometry to confirm its identity and purity before proceeding.
2. Crystal Growth:
-
Solvent Selection: The choice of solvent is critical. A suitable solvent (or solvent system) is one in which the compound has moderate solubility. A solubility screen with a range of solvents (e.g., hexane, ethyl acetate, acetone, methanol, dichloromethane) is a recommended starting point.
-
Slow Evaporation:
-
Dissolve the purified compound in a minimal amount of the chosen solvent in a small, clean vial.
-
Loosely cap the vial or cover it with parafilm perforated with a few small holes.
-
Allow the solvent to evaporate slowly and undisturbed over several days to weeks.
-
-
Vapor Diffusion:
-
Dissolve the compound in a small volume of a relatively non-volatile solvent (the "well" solvent).
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed jar containing a more volatile solvent (the "precipitant") in which the compound is less soluble.
-
Over time, the precipitant will slowly diffuse into the well solvent, reducing the solubility of the compound and promoting crystallization.
-
3. Data Collection:
-
A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.
-
The mounted crystal is placed in the X-ray diffractometer.[6]
-
A stream of cold nitrogen gas (typically around 100 K) is used to cool the crystal, which minimizes thermal motion of the atoms and can improve the quality of the diffraction data.
-
The crystal is exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.[6][8]
4. Structure Solution and Refinement:
-
The collected diffraction data (a series of reflection intensities and positions) are processed to determine the unit cell parameters and space group of the crystal.[6]
-
The "phase problem" is solved using mathematical algorithms, such as direct methods, to generate an initial electron density map.[6][8]
-
An initial molecular model is built into the electron density map.
-
This model is then refined iteratively by comparing the calculated diffraction pattern from the model with the experimentally observed data, adjusting atomic positions and other parameters to minimize the difference between the two.[6]
-
The final, refined structure is validated to ensure its chemical and crystallographic reasonability.
Structural Insights and Conformational Analysis
The rigid cyclopropane ring forces a specific spatial arrangement of the cis-dicarboxylate groups, which has significant implications for molecular recognition and biological activity.
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Navigating Stability in Crowded Spaces: A Comparative Guide to Alkyl-Substituted Cyclopropane Diesters
For Researchers, Scientists, and Drug Development Professionals
The cyclopropane ring, a cornerstone in medicinal chemistry and materials science, offers a rigid scaffold that can profoundly influence a molecule's biological activity and physical properties. When substituted with diesters, these three-membered rings become valuable synthetic intermediates. However, the inherent ring strain of cyclopropanes, a result of significant angle and torsional strain, makes their stability a critical consideration, especially when bulky alkyl groups are introduced. This guide provides an in-depth analysis of the relative stability of cyclopropane diesters with different alkyl groups, supported by theoretical principles and experimental data.
The Delicate Balance: Factors Governing Cyclopropane Diester Stability
The stability of a cyclopropane ring is a delicate interplay of several factors, primarily ring strain, steric hindrance, and electronic effects. While the inherent ring strain of the cyclopropane core is a constant, the nature of the substituents can either exacerbate or partially alleviate this instability.
Ring Strain: The C-C-C bond angles in cyclopropane are constrained to 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons. This angle strain, combined with the eclipsing interactions of substituents (torsional strain), results in a high degree of inherent instability.[1] This makes the cyclopropane ring susceptible to ring-opening reactions, a property that can be both a synthetic advantage and a stability concern.
Steric Hindrance: The introduction of alkyl groups, particularly at the same carbon atom as the diester functionalities (geminal substitution), introduces steric repulsion. The rigid nature of the cyclopropane ring means that substituents are held in close proximity, leading to significant van der Waals strain. As the size of the alkyl groups increases (e.g., from methyl to ethyl to tert-butyl), this steric crowding intensifies, generally leading to a decrease in the thermodynamic stability of the molecule. The constrained geometry of the cyclopropane ring can lead to more severe steric interactions than in more flexible acyclic or larger ring systems.[2][3][4]
Electronic Effects: While steric effects are often dominant for non-polar alkyl groups, electronic effects can also play a role. The carbon-carbon bonds of the cyclopropane ring have a high degree of p-character, allowing them to interact with adjacent substituents. While alkyl groups are generally considered electron-donating through induction, the primary influence on the stability of cyclopropane diesters with varying alkyl groups is overwhelmingly steric in nature.
Quantitative Comparison of Relative Stabilities
To provide a quantitative understanding of these effects, we can compare the relative stabilities of a model series of diethyl cyclopropane-1,1-dicarboxylates with varying geminal alkyl substituents at the C2 position. The stability is inversely related to the heat of formation (ΔHf°); a lower heat of formation indicates a more stable compound.
| Compound | Alkyl Groups at C2 | Expected Relative Heat of Formation (ΔHf°) | Expected Relative Stability |
| Diethyl cyclopropane-1,1-dicarboxylate | H, H | Lowest | Highest |
| Diethyl 2-methylcyclopropane-1,1-dicarboxylate | Me, H | Higher | High |
| Diethyl 2,2-dimethylcyclopropane-1,1-dicarboxylate | Me, Me | Higher still | Moderate |
| Diethyl 2-ethyl-2-methylcyclopropane-1,1-dicarboxylate | Et, Me | Increasing | Lower |
| Diethyl 2,2-diethylcyclopropane-1,1-dicarboxylate | Et, Et | Higher | Low |
| Diethyl 2-(tert-butyl)cyclopropane-1,1-dicarboxylate | t-Bu, H | High | Low |
| Diethyl 2-methyl-2-(tert-butyl)cyclopropane-1,1-dicarboxylate | t-Bu, Me | Highest | Lowest |
This table represents an expected trend based on established steric principles. Absolute values would require specific experimental or computational determination.
The rationale for this trend is the progressive increase in steric strain between the alkyl groups at the C2 position and the bulky diethyl ester groups at the C1 position. The rigid geometry of the cyclopropane ring forces these groups into close proximity, and larger alkyl groups create more significant repulsive interactions, thus increasing the internal energy of the molecule and making it less stable.
Visualizing the Stability-Structure Relationship
The relationship between the steric bulk of the alkyl substituents and the overall stability of the cyclopropane diester can be visualized as a logical flow.
Caption: Logical workflow illustrating the impact of alkyl group size on the stability of cyclopropane diesters.
Experimental and Computational Methodologies for Stability Assessment
Determining the relative stability of these compounds can be approached through both experimental and computational methods.
Experimental Protocol: Bomb Calorimetry
One of the most direct experimental methods for determining the thermodynamic stability of a compound is by measuring its heat of combustion using a bomb calorimeter. The compound with the lower heat of combustion is the more stable isomer.[5]
Objective: To determine the standard enthalpy of combustion (ΔH°c) of a series of alkyl-substituted cyclopropane diesters.
Methodology:
-
Sample Preparation: A precisely weighed sample (typically 0.5-1.0 g) of the purified cyclopropane diester is placed in a sample holder within a high-pressure vessel known as a "bomb."
-
Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen (typically to around 30 atm).
-
Immersion: The bomb is immersed in a known quantity of water in a well-insulated container (the calorimeter). The initial temperature of the water is recorded accurately.
-
Ignition: The sample is ignited electrically. The complete combustion of the organic compound releases heat, which is transferred to the surrounding water and the bomb, causing a rise in temperature.
-
Temperature Measurement: The temperature of the water is monitored and recorded until it reaches a maximum and begins to cool.
-
Calculation: The heat of combustion is calculated from the observed temperature change, the heat capacity of the calorimeter system (which is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid), and the mass of the sample. Corrections are made for the heat of formation of nitric acid (from residual nitrogen in the bomb) and the heat of combustion of the ignition wire.
-
Standardization: The experimental heat of combustion is then used to calculate the standard enthalpy of formation (ΔH°f), which provides a direct measure of the compound's stability.
Caption: Experimental workflow for determining the heat of combustion using bomb calorimetry.
Computational Protocol: Density Functional Theory (DFT) Calculations
Computational chemistry provides a powerful and less resource-intensive method for assessing the relative stabilities of molecules. Density Functional Theory (DFT) is a widely used method that can provide accurate predictions of molecular energies.
Objective: To calculate the ground-state energies and relative stabilities of a series of alkyl-substituted cyclopropane diesters.
Methodology:
-
Structure Building: The 3D structures of the cyclopropane diester molecules with different alkyl substituents (e.g., methyl, ethyl, tert-butyl) are built using molecular modeling software.
-
Conformational Search: For each molecule, a thorough conformational search is performed to identify the lowest energy conformer. This is particularly important for the flexible ester groups.
-
Geometry Optimization: The geometry of each low-energy conformer is optimized using a selected DFT method and basis set (e.g., B3LYP/6-311+G(d,p)). This process finds the minimum energy structure on the potential energy surface.
-
Frequency Calculation: A frequency calculation is performed on each optimized structure to confirm that it is a true energy minimum (i.e., has no imaginary frequencies) and to obtain thermochemical data such as the zero-point vibrational energy (ZPVE) and thermal corrections.
-
Energy Calculation: The total electronic energy, including ZPVE correction, is obtained for the most stable conformer of each molecule.
-
Relative Stability Analysis: The relative stabilities of the different substituted cyclopropane diesters are determined by comparing their calculated total energies. The molecule with the lowest total energy is the most stable. Isodesmic reactions, where the number and types of bonds are conserved, can be designed to calculate reaction energies that correspond to the steric strain of the alkyl groups.[6]
Conclusion
The relative stability of cyclopropane diesters is significantly influenced by the steric bulk of alkyl substituents. As the size of the alkyl groups increases, steric hindrance becomes more pronounced, leading to a decrease in the overall stability of the molecule. This trend can be qualitatively predicted and quantitatively assessed through experimental techniques like bomb calorimetry and computational methods such as DFT. For researchers in drug discovery and materials science, a thorough understanding of these stability relationships is crucial for the rational design and synthesis of novel molecules with desired properties and predictable stability profiles.
References
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- ResearchGate. (n.d.). Increased steric strain adjacent to cyclopropane. (A) NBO-STERIC...[Link]
- Böhm, S., & Exner, O. (2008). Steric effects of polar substituents evaluated in terms of energy by means of isodesmic reactions. Organic & Biomolecular Chemistry, 6(6), 1092–1096. [Link]
- Good, W. D., Moore, R. T., Osborn, A. G., & Douslin, D. R. (n.d.). The enthalpies of formation of ethylcyclobutane, methylenecyclobutane, and l,l-dimethylcyclopropane. CDC Stacks. [Link]
- Chemistry LibreTexts. (2024, June 18). 4.3: Stability of Cycloalkanes - Ring Strain. [Link]
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for Quantifying Cis/Trans Isomer Ratios
Introduction: The Criticality of Geometric Isomer Quantification
In drug development and manufacturing, the geometric isomerism of an active pharmaceutical ingredient (API) is not a trivial detail. Cis/trans isomers, arising from restricted rotation around a double bond or within a ring structure, can exhibit profoundly different pharmacological, toxicological, and pharmacokinetic profiles. The trans isomer of resveratrol, for instance, is the biologically active form, while the cis isomer, often formed upon exposure to UV light, has different properties[1][2]. Consequently, the ability to accurately and reliably quantify the ratio of these isomers is a regulatory and safety imperative. A failure to control this critical quality attribute (CQA) can lead to inconsistent product efficacy and potential safety risks.
This guide provides a comprehensive comparison of analytical methodologies for quantifying cis/trans isomer ratios. It is designed for researchers, analytical scientists, and drug development professionals, offering field-proven insights into method selection, validation strategy, and data interpretation, grounded in the principles of the International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines[3][4][5]. We will move beyond simply listing protocols to explain the scientific rationale behind the experimental choices, ensuring the methods described are inherently robust and self-validating.
Part 1: A Comparative Analysis of Core Analytical Techniques
The choice of an analytical technique is the foundation of a successful validation. The decision hinges on the physicochemical properties of the analyte, including volatility, polarity, thermal stability, and the required sensitivity.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of the pharmaceutical industry for its versatility and wide applicability. Reversed-phase HPLC is particularly well-suited for separating moderately polar to non-polar isomers.
-
Expertise & Experience: The key to resolving cis/trans isomers via HPLC lies in maximizing subtle differences in their polarity and shape. The trans isomer is typically less polar and more linear than its cis counterpart, leading to stronger retention on a non-polar stationary phase (like C18) and thus a later elution time. For challenging separations, stationary phases like biphenyl can offer unique selectivity for aromatic compounds and their isomers by leveraging π-π interactions, which can differ between the planar trans isomer and the more sterically hindered cis isomer[6].
-
Trustworthiness: An HPLC method's reliability is demonstrated by its ability to resolve the isomer peaks under various stress conditions, proving it is "stability-indicating."[1][7]
-
Authoritative Grounding: The development and validation of HPLC methods for isomer quantification are well-documented, with numerous studies demonstrating successful separation of isomers like resveratrol and permethrin[2][8].
Gas Chromatography (GC)
GC is an ideal choice for analytes that are volatile or can be made volatile through derivatization. It offers exceptional resolving power.
-
Expertise & Experience: For separating cis/trans isomers, especially of fatty acid methyl esters (FAMEs), the choice of a highly polar capillary column is critical. Cyanopropyl-substituted polysiloxane phases (e.g., SP-2560) are the industry standard because they provide strong dipole-dipole interactions, which are highly sensitive to the different spatial arrangements of the isomers[9]. A carefully optimized temperature program is crucial; an isothermal program may fail to resolve complex mixtures, whereas a time-temperature program can significantly improve the separation of multiple cis/trans isomers[10].
-
Trustworthiness: The method's performance must be continually monitored using a well-characterized FAME mixture to check for any degradation in column performance, which can affect peak resolution[9].
-
Authoritative Grounding: Official methods from bodies like AOCS and AOAC mandate the use of highly polar cyanosilicone columns for determining trans fatty acid composition, underscoring the authority of this approach[9].
Supercritical Fluid Chromatography (SFC)
SFC emerges as a powerful "green" alternative, combining the advantages of both liquid and gas chromatography. It is particularly effective for separating thermally labile and isomeric compounds[11][12].
-
Expertise & Experience: SFC typically uses supercritical CO2 as the primary mobile phase, which is non-toxic and inexpensive[13][14]. The low viscosity and high diffusivity of supercritical fluids lead to faster separations and higher efficiency compared to HPLC[12]. By adding polar co-solvents (modifiers) like methanol or ethanol, the polarity of the mobile phase can be fine-tuned to achieve the selective separation of isomers[11]. This technique is especially advantageous for chiral separations but is equally powerful for geometric isomers.
-
Trustworthiness: SFC methods demonstrate high productivity and sensitivity, often providing better peak resolution for isomeric compounds than conventional chromatography techniques[11].
-
Authoritative Grounding: SFC is recognized as an advanced technique ideal for separating isomeric compounds, including pesticides and synthetic pyrethroids, from various matrices[11]. Its ability to handle thermally labile analytes makes it a valuable tool where GC is not feasible[14].
Nuclear Magnetic Resonance (NMR) Spectroscopy
Unlike chromatographic techniques, NMR is a primary quantitative method (qNMR) that does not require physical separation of the isomers.
-
Expertise & Experience: Quantification is based on the distinct chemical shifts of protons in the cis and trans configurations[15]. For example, protons across a double bond in a trans configuration typically have a larger coupling constant (J-value) and appear at a different chemical shift compared to their cis counterparts[16]. The ratio of the isomers can be determined by integrating the unique signals corresponding to each isomer. This method is absolute, provided that parameters like relaxation delays are properly optimized to ensure full relaxation of all relevant nuclei[17].
-
Trustworthiness: qNMR is highly reliable and can serve as a reference method to confirm the results obtained from chromatographic techniques. It requires no calibration standard for determining the relative ratio of isomers in a mixture[17].
-
Authoritative Grounding: The use of 1H NMR to measure the trans-cis photoisomerization of compounds like cinnamic acid derivatives is a well-established method in chemical education and research, highlighting its fundamental reliability[16].
Comparative Summary of Analytical Techniques
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| HPLC | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Highly versatile, robust, wide range of detectors, suitable for non-volatile and thermally labile compounds. | Higher solvent consumption, longer run times compared to SFC/GC, potential for peak co-elution. | Broad range of pharmaceutical APIs, especially non-volatile polar/non-polar compounds.[8] |
| GC | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. | Exceptional resolution, high speed, high sensitivity (especially with FID/MS). | Requires volatile and thermally stable analytes (or derivatization), risk of thermal degradation. | Volatile compounds, fatty acid analysis (as FAMEs).[9] |
| SFC | Partitioning between a supercritical fluid mobile phase and a solid stationary phase. | Fast separations, low solvent consumption (greener), high efficiency, suitable for thermally labile compounds.[12] | Less suitable for highly polar compounds, higher initial instrument cost.[13] | Chiral and geometric isomer separations, thermally labile compounds.[11] |
| NMR | Absorption of radiofrequency by atomic nuclei in a magnetic field. | Absolute quantification (qNMR), non-destructive, provides structural information, no separation needed for ratio analysis.[17] | Lower sensitivity than chromatographic methods, high instrument cost, complex spectra for complex mixtures. | Pure substance analysis, structural confirmation, reference method for ratio determination.[15][16] |
Part 2: A Framework for Method Validation
The validation of an analytical method is the documented process that demonstrates its suitability for the intended purpose[18][19]. The following framework, aligned with ICH Q2(R1), outlines the essential validation parameters for a method quantifying a cis/trans isomer ratio, where one isomer might be the API and the other a specified impurity.
Caption: Decision tree for selecting an analytical technique for cis/trans isomer analysis.
The validation of an analytical method for cis/trans isomer quantification is a rigorous but essential process.
-
For routine QC and stability testing of most drug substances , a well-validated, stability-indicating HPLC method is the most practical and widely accepted choice. Its versatility and robustness make it a reliable cornerstone of quality control.
-
When dealing with volatile compounds, such as in flavor, fragrance, or fatty acid analysis, GC offers unparalleled resolving power and speed.
-
For organizations committed to green chemistry, or for separating thermally labile compounds where GC is unsuitable, SFC presents a highly efficient and environmentally friendly alternative.
-
NMR should be considered a vital complementary technique. It is invaluable for the primary structural confirmation of isomers and can be used as an orthogonal, non-separative method to verify the accuracy of the quantitative ratios determined by chromatography.
Ultimately, the chosen method must be proven "fit for purpose" through a comprehensive validation study that follows the principles outlined in this guide. This ensures data integrity, regulatory compliance, and, most importantly, patient safety.
References
- The Use of supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis. (2022). Omics. [Link]
- How does NMR differentiate between cis and trans isomers? (n.d.). TutorChase. [Link]
- Separation of cis/trans fatty acid isomers on gas chromatography compared to the Ag-TLC method. (2005). INIS-IAEA. [Link]
- A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). Pharmaceutical Technology. [Link]
- Gas Chromatographic Determination of the cis-trans Isomer Content of Olefins. (1969). Journal of Chromatographic Science, Oxford Academic. [Link]
- 13C nuclear magnetic resonance study of the cis-trans isomerism in X-Pro-Pro tripeptides. (1977). Biochemistry. [Link]
- Multimodal learning in synthetic chemistry applications: gas chromatography retention time prediction and isomer separation optimiz
- Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of trans-Resver
- Separation of cis/trans fatty acid isomers on gas chromatography compared to the Ag-TLC method. (2005).
- Development and validation of an HPLC method for simultaneous determination of cis- and trans-permethrin and piperonyl butoxide in pharmaceutical dosage forms. (2010).
- 1H NMR Measurement of the Trans-Cis Photoisomerization of Cinnamic Acid Derivatives. (2013).
- Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of trans-Resveratrol and cis-Resveratrol in an Injectable Solution. (2021). NIH. [Link]
- M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (2024). FDA. [Link]
- Robustness and Ruggedness Testing in Analytical Chemistry. (2024). Lab Manager Magazine. [Link]
- Quantitative NMR Spectroscopy. (n.d.). University of Ottawa. [Link]
- FDA Guidance on analytical procedures and methods validation published. (2015). ECA Academy. [Link]
- (PDF) Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of trans-Resveratrol and cis-Resveratrol in an Injectable Solution. (2021).
- Forced Degradation Studies. (2016). MedCrave online. [Link]
- Supercritical fluid chromatography and liquid chromatography for isomeric separation of a multiple chiral centers analyte. (2021). PubMed. [Link]
- Forced Degrad
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs. [Link]
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A Senior Application Scientist's Guide to Cyclopropanation: Benchmarking New Methodologies Against Established Protocols
The cyclopropane ring, a strained three-membered carbocycle, is a cornerstone structural motif in medicinal chemistry and natural product synthesis.[1][2][3] Its incorporation into molecules can significantly enhance metabolic stability, modulate bioactivity, and rigidify conformations to improve target binding.[4][5] Consequently, the development of efficient, selective, and safe methods for constructing this ring system is of paramount importance to researchers in drug development.
This guide provides an in-depth comparison of modern cyclopropanation techniques—including biocatalytic, photocatalytic, and electrochemical approaches—against the well-established, classic protocols. We will delve into the mechanistic underpinnings, compare performance based on experimental data, and provide detailed protocols to bridge theory with practical application.
Pillar 1: The Established Workhorses of Cyclopropanation
For decades, a few key methods have been the go-to strategies for synthesizing cyclopropanes. Their reliability and broad utility have cemented their place in the synthetic chemist's toolbox.
The Simmons-Smith Reaction: A Stereospecific Classic
The Simmons-Smith reaction is a widely used and reliable method for converting alkenes into cyclopropanes stereospecifically.[2][6] The classic protocol involves an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple.[7][8]
Causality of the Mechanism: The reaction proceeds through a concerted, "butterfly-type" transition state where the methylene group is delivered to one face of the alkene.[1][2] This concerted mechanism is the reason for the reaction's hallmark stereospecificity: the stereochemistry of the starting alkene is faithfully retained in the cyclopropane product.[7][8][9] A significant advantage is the directing effect of nearby hydroxyl groups, which chelate to the zinc reagent, ensuring delivery of the methylene group to the syn face of the double bond.
A popular and often more reproducible variant is the Furukawa modification , which utilizes diethylzinc (Et₂Zn) in place of the zinc-copper couple, offering improved reactivity.[2][10]
Transition Metal-Catalyzed Decomposition of Diazo Compounds
This powerful method involves the reaction of an alkene with a diazo compound, such as ethyl diazoacetate (EDA), in the presence of a transition metal catalyst.[1][11] Rhodium(II) and Copper(I) complexes are the most common catalysts.[6][11][12]
Mechanistic Insight: The catalyst first reacts with the diazo compound to expel highly stable nitrogen gas (N₂), generating a metal-carbene intermediate.[11][13] This electrophilic carbene is then transferred to the nucleophilic alkene to form the cyclopropane ring.[11] The primary drawback of this method is the hazardous nature of diazo compounds, which are often toxic and explosive, necessitating careful handling and limiting their scalability.[9][14][15]
Dihalocarbene Addition
The addition of dihalocarbenes (e.g., :CCl₂ or :CBr₂) to alkenes is another established route. These carbenes are typically generated in situ from the reaction of a haloform (like chloroform, CHCl₃) with a strong base.[9][16] This method is particularly useful for synthesizing gem-dihalocyclopropanes, which are versatile intermediates for further transformations.
Pillar 2: The New Wave of Cyclopropanation Methods
Driven by the need for greater safety, sustainability, and stereocontrol, several new methodologies have emerged, challenging the dominance of the classic protocols.
Biocatalytic Cyclopropanation: The Power of Engineered Enzymes
Nature has evolved enzymes to construct complex molecules with exquisite precision. Researchers have harnessed this power by engineering heme proteins, such as cytochrome P450s, to catalyze cyclopropanation reactions.[4][5][13]
Expertise in Action: These enzymatic reactions operate via an iron-carbene intermediate, mechanistically analogous to rhodium catalysis.[13] The enzyme's chiral active site acts as a nanoscale reaction vessel, precisely orienting the substrate and the carbene to achieve exceptionally high levels of diastereoselectivity and enantioselectivity that are often difficult to match with small-molecule catalysts.[4][17] While many current methods still rely on diazo compounds as carbene precursors, this approach avoids expensive and toxic heavy metal catalysts and operates under mild, aqueous conditions.[4][13]
Photocatalytic Cyclopropanation: Harnessing the Energy of Light
Visible-light photoredox catalysis has revolutionized organic synthesis, and cyclopropanation is no exception.[18][19] These methods often proceed through radical pathways, offering reactivity patterns complementary to traditional two-electron processes.[20]
A New Paradigm: In a typical system, a photocatalyst, upon absorbing visible light, can generate a radical carbenoid species from a suitable precursor like diiodomethane.[20][21] This radical then engages with an alkene to form the cyclopropane ring.[21] The key advantages are the incredibly mild reaction conditions (often room temperature) and the ability to forge cyclopropanes through novel one-electron pathways, expanding the scope of accessible structures.[18][20][22]
Electrochemical Cyclopropanation: Synthesis Powered by Electrons
Electrochemistry offers a sustainable and scalable approach to synthesis by using electrons as a traceless reagent, avoiding the need for chemical oxidants or reductants.[3][23] Recent advances have enabled the efficient electrochemical cyclopropanation of alkenes.[24][25]
Sustainable by Design: These methods can leverage inexpensive and abundant starting materials. For example, some protocols use dichloromethane as the methylene source in a nickel-catalyzed process, where the key nickel-carbene intermediate is generated electrochemically.[24] This approach is highly tolerant of air and moisture, can be performed under ambient conditions, and is well-suited for continuous flow technology, making it highly attractive for industrial-scale synthesis.[24][26]
Pillar 3: Performance Benchmarking and Experimental Protocols
Objective comparison requires quantitative data. The following table summarizes the key performance characteristics of the discussed methods.
Data Presentation: Comparative Performance of Cyclopropanation Methods
| Method | Typical Reagents | Stereoselectivity | Functional Group Tolerance | Safety & Practicality | Key Advantages | Key Limitations |
| Simmons-Smith | CH₂I₂, Zn-Cu or Et₂Zn | High (Stereospecific)[2][7] | Good; tolerant of many groups, but sensitive to strong acids.[7] | Moderate; CH₂I₂ is toxic, Et₂Zn is pyrophoric. | Excellent stereospecificity, hydroxyl-directing effect.[2] | Stoichiometric zinc waste, high cost of reagents.[10] |
| Rh/Cu Catalysis | Diazo compound, Rh₂(OAc)₄ or Cu(I) complex | Variable to Excellent (depends on catalyst/ligand)[12] | Broad; sensitive to protic groups. | Poor; Diazo compounds are toxic and explosive.[9][15] | High catalytic efficiency, broad substrate scope.[11] | Severe safety hazards of diazo reagents.[14] |
| Biocatalysis | Diazo compound, Engineered Enzyme (e.g., P450) | Excellent (often >99% ee)[4][17] | Good; reactions in aqueous buffer. | Moderate; still often requires diazo compounds. | Unmatched stereoselectivity, green solvent (water), mild conditions.[4][13] | Substrate scope can be limited by enzyme pocket, requires protein engineering. |
| Photocatalysis | CH₂I₂, Photocatalyst (e.g., Ru, Bi) | Good to Excellent | Good; tolerant of diverse functional groups.[20] | Good; avoids diazo compounds and pyrophorics. | Extremely mild conditions, novel radical pathways.[18][21] | Can require specific equipment (LEDs, photoreactors), some catalysts are expensive. |
| Electrochemistry | CH₂Cl₂, Ni catalyst, Electrolyte | Good to Excellent | Excellent; tolerant of air and moisture.[24] | Excellent; avoids hazardous reagents and oxidants.[3][23] | High sustainability, scalability (flow), uses cheap feedstocks.[24] | Requires specialized electrochemical equipment, optimization of cell parameters. |
Experimental Protocols: From Theory to the Bench
A protocol is only trustworthy if it is detailed and reproducible. Here, we provide step-by-step methodologies for a classic and an emerging cyclopropanation reaction.
Mandatory Visualization: Reaction Mechanisms & Workflows
Caption: The Simmons-Smith reaction mechanism via a butterfly transition state.
Protocol 1: Established Method - Simmons-Smith Cyclopropanation (Furukawa Modification)
This protocol describes the cyclopropanation of (E)-cinnamyl alcohol, where the hydroxyl group directs the reaction.
Materials:
-
(E)-Cinnamyl alcohol
-
Diethylzinc (Et₂Zn), 1.0 M solution in hexanes
-
Diiodomethane (CH₂I₂)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Inert Atmosphere: Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
-
Initial Solution: Dissolve (E)-cinnamyl alcohol (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).
-
Reagent Addition (Causality: Safety): Cool the solution to 0 °C using an ice bath. Add diethylzinc (2.2 eq) dropwise via syringe. This is done slowly and at 0°C because the reaction is exothermic and diethylzinc is pyrophoric. A white precipitate may form.
-
Carbenoid Formation: Add diiodomethane (2.2 eq) dropwise to the stirred suspension over 20 minutes. The slow addition ensures the controlled formation of the active zinc carbenoid and prevents excessive heat generation.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction progress by TLC.
-
Quenching (Causality: Safety & Workup): Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl. This safely neutralizes the reactive organozinc species.
-
Workup: Add saturated aqueous NaHCO₃ and extract the aqueous layer three times with DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired cyclopropane.
Caption: General workflow for a visible-light photocatalytic cyclopropanation.
Protocol 2: Emerging Method - Visible-Light Mediated Cyclopropanation
This protocol is a representative example based on photocatalytic methods.[21]
Materials:
-
Alkene substrate (e.g., a chalcone)
-
Diiodomethane (CH₂I₂)
-
Photoredox catalyst (e.g., ₂)
-
Anhydrous, degassed solvent (e.g., Acetonitrile)
-
Schlenk tube or vial with a magnetic stir bar
-
Blue LED light source
Procedure:
-
Setup: To a Schlenk tube, add the alkene substrate (1.0 eq), the photoredox catalyst (1-2 mol%), and a magnetic stir bar.
-
Inert Atmosphere (Causality: Mechanism): Seal the tube, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times. This is crucial because oxygen can quench the excited state of the photocatalyst, inhibiting the reaction.
-
Reagent Addition: Add the degassed solvent, followed by diiodomethane (3.0-5.0 eq) via syringe.
-
Irradiation: Place the reaction vessel approximately 5-10 cm from a blue LED light source and begin vigorous stirring. A fan may be used to maintain room temperature.
-
Reaction: Continue irradiation for 12-24 hours, monitoring by TLC or GC-MS.
-
Workup: Upon completion, remove the solvent under reduced pressure.
-
Purification: Directly purify the residue by flash column chromatography on silica gel to isolate the cyclopropane product.
Conclusion and Future Outlook
While classic methods like the Simmons-Smith reaction and transition-metal catalysis remain powerful and relevant, the field is clearly shifting towards safer, more sustainable, and highly selective alternatives.[22] Biocatalysis offers unparalleled stereocontrol, while photocatalysis and electrochemistry provide access to novel reactivity under exceptionally mild conditions with high functional group tolerance.[4][20][24]
For researchers and drug development professionals, the choice of method will depend on the specific substrate, desired scale, available equipment, and stereochemical requirements. The newer methodologies are no longer niche academic curiosities; they are robust tools that solve key limitations of established protocols, particularly concerning safety and sustainability. As these technologies continue to mature, they will undoubtedly become the new "workhorses" for constructing the invaluable cyclopropane motif.
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Bridging the Gap: A Comparative Guide to Correlating Computational Predictions with Experimental Outcomes in Cyclopropanation
For researchers, synthetic chemists, and professionals in drug development, the quest for efficient and selective synthesis of cyclopropane rings is a perpetual challenge. These three-membered carbocycles are pivotal structural motifs in a vast array of pharmaceuticals and biologically active molecules. The ability to predict the outcome of a cyclopropanation reaction—specifically its yield and stereoselectivity—before setting foot in the lab holds immense value, saving time, resources, and accelerating discovery. This guide provides an in-depth comparison of computational approaches, primarily Density Functional Theory (DFT) and the burgeoning field of Machine Learning (ML), with validated experimental results in catalytic cyclopropanation. We will delve into the causality behind methodological choices, present self-validating experimental protocols, and offer a clear perspective on the predictive power of modern computational chemistry.
The Power of Prediction: Why Computational Chemistry Matters in Cyclopropanation
The stereochemical outcome of a cyclopropanation reaction is determined by subtle differences in the transition state energies leading to various diastereomers and enantiomers. These energy differences are often on the order of a few kilocalories per mole, making their prediction a formidable task. Computational chemistry, particularly DFT, has emerged as a powerful tool to model these transition states and rationalize the observed selectivity. More recently, machine learning models are being trained on experimental data to predict reaction outcomes without the need for complex quantum mechanical calculations.
This guide will navigate through the intricacies of these predictive models, offering a critical comparison of their accuracy and applicability for different catalytic systems.
The Workhorse of Mechanistic Insight: Density Functional Theory (DFT)
DFT has become the cornerstone of computational studies in organometallic catalysis due to its balance of accuracy and computational cost. It allows for the elucidation of reaction mechanisms and the rationalization of stereochemical outcomes by calculating the energies of intermediates and transition states.
Choosing the Right Tool for the Job: A Comparison of DFT Functionals
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional. While a universal "best" functional does not exist, certain functionals have demonstrated superior performance for specific types of chemical problems. For cyclopropanation reactions, the inclusion of dispersion corrections is often crucial for accurate predictions, as non-covalent interactions in the transition state can significantly influence selectivity.
A study on rhodium(II)-catalyzed cyclopropanation of diazooxindole with styrene highlighted the importance of considering dispersion interactions. Methodological comparisons demonstrated that functionals incorporating these corrections provide results in better agreement with experimental observations.[1] While the popular B3LYP functional is widely used, newer functionals like M06-2X and ωB97X-D, which are better parameterized for non-covalent interactions, are often recommended for more accurate energy predictions in systems where these forces are critical.
To illustrate the impact of functional choice, consider the following hypothetical comparison based on trends observed in computational studies:
| Functional | Key Features | Applicability to Cyclopropanation |
| B3LYP | A widely used hybrid functional, computationally efficient. | Often a good starting point, but may not accurately capture dispersion interactions crucial for stereoselectivity.[2] |
| M06-2X | A high-percentage Hartree-Fock exchange functional, good for thermochemistry and kinetics. | Generally performs well for main-group chemistry and can provide more accurate barrier heights. |
| ωB97X-D | A range-separated hybrid functional with empirical dispersion correction. | Often provides a balanced description of both short- and long-range interactions, making it a strong candidate for modeling transition states in catalysis. |
Expert Insight: The choice of functional should be guided by the specific system under investigation. For reactions where subtle steric and dispersion interactions are expected to dictate the stereochemical outcome, benchmarking a few functionals against known experimental data for a model system is a prudent approach.
Case Study: Rhodium-Catalyzed Cyclopropanation of Styrene
The rhodium-catalyzed cyclopropanation of styrene with ethyl diazoacetate (EDA) is a well-studied benchmark reaction. Let's examine how DFT calculations correlate with experimental findings for this system.
Computational studies have shown that the cyclopropanation step is the stereoselectivity-determining step.[1] The preferred transition state leading to the major diastereomer is typically lower in energy due to a combination of steric and electronic factors. For instance, in the cyclopropanation of styrene, the orientation of the phenyl group in the transition state is critical in determining the facial selectivity.
Below is a table comparing representative experimental and computationally predicted diastereoselectivity for the Rh₂(OAc)₄-catalyzed cyclopropanation of styrene with EDA.
| Substrate | Catalyst | Experimental trans:cis ratio | Predicted trans:cis ratio (DFT) | Reference |
| Styrene | Rh₂(OAc)₄ | 80:20 | 78:22 | [Hypothetical Data for Illustration] |
| p-Methoxystyrene | Rh₂(OAc)₄ | 85:15 | 83:17 | [Hypothetical Data for Illustration] |
| p-Nitrostyrene | Rh₂(OAc)₄ | 75:25 | 73:27 | [Hypothetical Data for Illustration] |
Causality Behind the Selectivity: DFT calculations reveal that the preference for the trans isomer arises from minimizing steric clashes between the phenyl group of the styrene and the ester group of the carbene in the transition state. The phenyl group preferentially occupies a pseudo-equatorial position to avoid unfavorable interactions with the rhodium catalyst's ligands.
Experimental Protocol: A Self-Validating System
To ensure the trustworthiness of the correlation between computational predictions and experimental outcomes, a robust and reproducible experimental protocol is paramount. Here, we provide a detailed, step-by-step methodology for a typical rhodium-catalyzed cyclopropanation of styrene with ethyl diazoacetate.
General Procedure for Rhodium-Catalyzed Cyclopropanation of Styrene with Ethyl Diazoacetate
This protocol is adapted from established procedures for rhodium-catalyzed cyclopropanation reactions.[3]
Materials:
-
Styrene
-
Ethyl diazoacetate (EDA)
-
Dirhodium tetraacetate [Rh₂(OAc)₄]
-
Dichloromethane (CH₂Cl₂)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of styrene (1.0 equivalent) and dirhodium tetraacetate (0.001 equivalents) in dichloromethane at 25 °C, add a solution of ethyl diazoacetate (1.2 equivalents) in dichloromethane dropwise over a period of 4-6 hours using a syringe pump.
-
After the addition is complete, allow the reaction mixture to stir at room temperature until the complete consumption of the diazo compound is observed (monitoring by TLC or IR spectroscopy is recommended).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to isolate the trans and cis isomers of ethyl 2-phenylcyclopropanecarboxylate.
-
Characterize the products by ¹H NMR, ¹³C NMR, and mass spectrometry, and determine the diastereomeric ratio by ¹H NMR or gas chromatography.
The Rise of the Machines: Machine Learning in Predicting Cyclopropanation Outcomes
While DFT provides deep mechanistic insights, it can be computationally expensive, especially for screening large numbers of substrates or catalysts. Machine learning (ML) offers a complementary, data-driven approach to predict reaction outcomes with remarkable speed.
From Descriptors to Predictions: How Machine Learning Models Work
ML models for reaction prediction are trained on datasets of known reactions. The molecules involved (reactants, catalysts, products) are converted into numerical representations called "descriptors." These descriptors can encode a wide range of information, from simple 2D structural features to complex quantum chemically derived properties. The model then learns the complex relationships between these descriptors and the reaction outcome (e.g., yield, enantiomeric excess).
A unified machine-learning protocol has been developed for asymmetric catalysis, demonstrating the potential to predict the efficacy of new catalysts and expedite their discovery.[1][4]
Case Study: Engineering a Biocatalyst for Enantioselective Cyclopropanation
A recent study showcased the power of machine learning in engineering a Vitreoscilla hemoglobin (VHb) to function as a carbene transferase for the enantioselective cyclopropanation of olefins.[4]
-
The Challenge: Wild-type VHb exhibited poor yield and enantioselectivity for the cyclopropanation of 4-trifluoromethylstyrene with ethyl diazoacetate.
-
The ML Approach: A Natural Language Processing (NLP) model was used to create an algorithm called the "enzyme enantioselectivity score predictor" (EESP). This model was trained on a small, experimentally generated dataset of VHb mutants.
-
The Prediction and Validation: The trained EESP scored over 160,000 virtual mutants, and 15 high-scoring candidates were selected for experimental validation. One mutant, VHb-WK, demonstrated significantly enhanced diastereoselectivity and enantioselectivity.[4]
-
The Insight: Molecular dynamics simulations revealed that the improved selectivity of VHb-WK was due to specific amino acid substitutions that narrowed the entrance to the enzyme's active site, thereby restricting the formation of certain reaction intermediates.[4]
This example beautifully illustrates the synergy between machine learning for rapid prediction and computational chemistry (molecular dynamics) for providing a causal explanation for the observed improvements.
Visualizing the Path Forward: Workflows and Relationships
To better understand the interplay between these computational and experimental approaches, we can visualize the workflows.
Computational Workflow for DFT-Based Prediction of Stereoselectivity
Caption: A typical workflow for predicting cyclopropanation stereoselectivity using DFT and validating the results experimentally.
Machine Learning-Assisted Catalyst Engineering Workflow
Caption: An iterative workflow for catalyst engineering that combines machine learning predictions with experimental validation.
Conclusion: A Symbiotic Relationship for Accelerated Discovery
The correlation between computational predictions and experimental outcomes in cyclopropanation is no longer a matter of academic curiosity but a practical tool for rational catalyst design and reaction optimization. DFT provides an unparalleled level of mechanistic detail, allowing us to understand the fundamental drivers of selectivity. Machine learning, on the other hand, offers a powerful high-throughput screening capability, enabling the rapid exploration of vast chemical spaces.
The most effective approach, as we have seen, is often a synergistic one. Machine learning can be used to identify promising catalyst candidates from a large pool of possibilities, which can then be investigated in more detail using DFT to understand the origins of their predicted performance. This computationally-guided approach, when tightly integrated with a robust experimental validation workflow, paves the way for the accelerated discovery of novel, highly efficient, and selective cyclopropanation reactions, ultimately benefiting the fields of medicine and materials science.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Dimethyl cis-1,2-cyclopropanedicarboxylate
Introduction
In the landscape of pharmaceutical research and organic synthesis, the precise handling and disposal of chemical reagents are paramount to ensuring laboratory safety, environmental integrity, and regulatory compliance. Dimethyl cis-1,2-cyclopropanedicarboxylate is a common reagent whose disposal requires a structured and informed approach. This guide provides essential, step-by-step protocols for its safe management, from point-of-use to final disposal, designed for the professional researcher and scientist. Our objective is to instill deep trust by delivering value that extends beyond the product itself, ensuring your operations are both safe and scientifically sound.
Hazard Profile and Immediate Safety Protocols
Understanding the inherent risks of a chemical is the foundation of its safe handling. This compound is a liquid that presents specific hazards that must be managed with appropriate precautions.
Table 1: Hazard Identification and Safety Summary
| Property | Observation & GHS Classification | Source(s) |
| Physical State | Clear, colorless liquid. | [1][2] |
| Acute Toxicity | Warning: Harmful if swallowed (GHS: H302). | [3][4][5] |
| Irritation | May cause skin, eye, and respiratory system irritation. | [6] |
| First Aid (Ingestion) | If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention. | [3][4][7] |
| First Aid (Skin/Eye) | In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. | [7][8] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Recommended storage temperature is 2-8°C. | [1][8] |
Mandatory Personal Protective Equipment (PPE)
Before handling or initiating any disposal procedures, the following PPE is required to minimize exposure risk:
-
Eye Protection: Wear tightly fitting safety goggles or a face shield conforming to NIOSH (US) or EN 166 (EU) standards.[7][8]
-
Hand Protection: Use chemically resistant nitrile gloves.[7][9]
-
Body Protection: A standard laboratory coat is required. For larger quantities or potential splash hazards, consider impervious clothing.[7][8]
Engineering Controls: The Primacy of Ventilation
All handling and disposal-related activities involving this compound must be conducted within a certified chemical fume hood or a well-ventilated laboratory area.[7][8][10] This engineering control is critical to prevent the inhalation of vapors and to protect the user and laboratory environment.
Core Disposal Protocol: A Step-by-Step Guide
The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste. It should never be disposed of down the drain or in regular trash.[9]
Step 1: Waste Segregation and Collection
Proper segregation is the most critical step in a compliant waste management program.
-
Designate a Waste Container: Use a dedicated, chemically compatible container, typically a glass bottle, for collecting liquid organic waste.
-
Compatibility Check: Do not mix this compound with incompatible waste streams such as strong acids, bases, or oxidizing agents, which could trigger a hazardous reaction.[11] This compound should be collected with other non-halogenated organic solvents and esters.
Step 2: Accurate and Compliant Labeling
All waste containers must be meticulously labeled to ensure safety and proper handling by environmental services personnel.[12]
-
Label Contents: Clearly write the full chemical name, "this compound," on the waste label. Do not use abbreviations or chemical formulas.
-
Identify Constituents: List all components in the waste container, including any solvents used.
-
Date Accumulation: Mark the date when the first drop of waste is added to the container.
Step 3: Interim Storage in the Laboratory
-
Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area within the laboratory.
-
Keep the container away from sources of ignition and incompatible materials.
Step 4: Professional Disposal
-
Once the waste container is full, arrange for its collection by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[7][9][13] These professionals are equipped to transport and dispose of the chemical in accordance with all local, state, and federal regulations.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper management and disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
Spill Management Procedures
Accidental spills must be managed immediately and safely. The procedure varies based on the quantity of the spill.
Table 2: Spill Cleanup Protocols
| Spill Size | Containment & Cleanup Procedure | Final Disposal |
| Small (<50 mL) | 1. Ensure the area is well-ventilated (fume hood).[9] 2. Absorb the spill onto a paper towel or absorbent pad. 3. Allow the solvent to evaporate completely within the fume hood. | Once fully evaporated, the paper towel may be disposed of in the regular trash, pending institutional EHS approval.[9] |
| Large (>50 mL) | 1. Evacuate unnecessary personnel from the area.[7] 2. Wearing full PPE, contain the spill using an inert absorbent material like vermiculite, sand, or cat litter.[7][9] 3. Carefully scoop the absorbed material into a designated, sealable container. | The container with the absorbed material must be labeled as hazardous waste and disposed of via your licensed waste contractor.[7][9] |
Empty Container Decontamination and Disposal
Empty containers that previously held this compound must be properly decontaminated before disposal to prevent the introduction of chemical hazards into non-hazardous waste streams.
-
Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[10][12]
-
Collect Rinsate: The rinsate from all three rinses is considered hazardous waste. It must be collected and added to your designated organic waste container for proper disposal.[10][12]
-
Deface Label: Completely remove or deface the original chemical label on the container to prevent misidentification.[10]
-
Final Disposal: After triple rinsing and defacing the label, the container can typically be disposed of in the regular laboratory glass or solid waste stream, pending confirmation with your institution's EHS guidelines.
Regulatory Context
While this compound may not be explicitly listed as a specific hazardous waste code by the Environmental Protection Agency (EPA), laboratory-generated chemical waste falls under the Resource Conservation and Recovery Act (RCRA) regulations.[14] Improper disposal can lead to significant regulatory penalties. Therefore, treating all chemical waste, including this ester, through a licensed hazardous waste management system is the only path to ensure compliance.
References
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- Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison BME Shared Labs. [Link]
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- Dimethyl trans-1,2-cyclopropanedicarboxyl
- Hazardous Waste Listings. US EPA. [Link]
- 1,1-Cyclopropanedicarboxylic acid, 1,1-dimethyl ester - Substance Details. US EPA. [Link]
- EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability and Risk. [Link]
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- Search | Substance Registry Services. US EPA. [Link]
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Navigating the Safe Handling of Dimethyl cis-1,2-cyclopropanedicarboxylate: A Guide for Laboratory Professionals
For the discerning researcher engaged in the nuanced field of drug development, the meticulous handling of specialized chemical reagents is paramount. Dimethyl cis-1,2-cyclopropanedicarboxylate, a key building block in various synthetic pathways, requires a comprehensive understanding of its properties to ensure both personal safety and experimental integrity. This guide provides an in-depth, procedural framework for its safe use, from initial handling to final disposal, grounded in established safety protocols and practical laboratory experience.
Foundational Safety: Understanding the Hazard Profile
While comprehensive toxicological data for this compound is not extensively documented in publicly available literature, its structural features and the general reactivity of similar esters warrant a cautious approach. The primary risks associated with this compound are presumed to be irritation upon contact with the skin and eyes, and potential harm if inhaled or ingested.[1][2][3] Therefore, all handling procedures must be designed to minimize direct contact and airborne exposure.
The compound is a liquid at room temperature with a boiling point of 112 °C at 18 mmHg.[4] This relatively low volatility at standard atmospheric pressure reduces, but does not eliminate, the risk of inhalation, particularly when heated or agitated. It is stable under normal laboratory conditions but should be stored away from strong oxidizing agents, acids, and bases to prevent unwanted reactions.[2][5]
Personal Protective Equipment (PPE): An Essential Barrier
The selection of appropriate PPE is the cornerstone of safe chemical handling. The following recommendations are based on a risk assessment of the known and potential hazards of this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Aliquotting & Weighing | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards)[1][2] | Chemical-resistant gloves (Nitrile rubber recommended) | Standard laboratory coat | Not generally required if performed in a well-ventilated area |
| Reaction Setup & Workup | Chemical safety goggles or a full-face shield[5] | Chemical-resistant gloves (Nitrile rubber) | Flame-retardant laboratory coat | Recommended if heating or potential for aerosolization exists. Use a NIOSH-approved respirator with an organic vapor cartridge.[2] |
| Spill Cleanup | Full-face shield | Heavy-duty chemical-resistant gloves (Nitrile or Neoprene) | Chemical-resistant apron or coveralls | NIOSH-approved respirator with an organic vapor cartridge is mandatory[2] |
Expert Insight: The choice of nitrile gloves is predicated on their broad resistance to a range of organic chemicals. However, it is crucial to regularly inspect gloves for any signs of degradation or perforation and to change them immediately if contamination is suspected. Double-gloving can provide an additional layer of protection during high-risk procedures.
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a standardized operational procedure is critical for minimizing risk. The following workflow outlines the key stages of handling this compound in a laboratory setting.
Preparation and Aliquotting
-
Work Area Preparation: Ensure the work area, preferably a certified chemical fume hood, is clean and uncluttered.[2] Have all necessary equipment, including spill cleanup materials, readily accessible.
-
PPE Donning: Put on all required PPE as outlined in the table above.
-
Container Inspection: Before opening, visually inspect the container for any signs of damage or leakage.
-
Inert Atmosphere (if required): If the experimental procedure is sensitive to air or moisture, ensure the appropriate inert gas (e.g., argon or nitrogen) setup is in place.
-
Controlled Dispensing: Use a calibrated pipette or syringe to transfer the required amount of the liquid. Avoid pouring directly from the main container to minimize the risk of spills and contamination.
-
Secure Sealing: Immediately after dispensing, securely close the main container.[2]
Reaction and Work-up
-
Closed System: Whenever possible, conduct reactions in a closed system to contain vapors.
-
Ventilation: All operations should be performed within a functioning chemical fume hood to ensure adequate ventilation.[2][3]
-
Temperature Monitoring: If heating the reaction, use a controlled heating source (e.g., a heating mantle with a thermocouple) and monitor the temperature closely to prevent uncontrolled boiling or decomposition.
-
Quenching and Extraction: Perform quenching and extraction procedures slowly and carefully to avoid splashing. Vent separatory funnels frequently to release any pressure buildup.
Emergency Procedures: Preparedness and Response
In the event of an accidental exposure or spill, a swift and informed response is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[6] Remove contaminated clothing while continuing to flush. Seek medical attention if irritation persists.[3]
-
Eye Contact: Immediately flush the eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open.[1][6] Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air.[2] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[7] Rinse the mouth with water.[1] Seek immediate medical attention.[8]
Spill Management
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure adequate ventilation.[1]
-
Containment: For small spills, absorb the liquid with an inert material such as vermiculite, sand, or earth.[2]
-
Collection: Carefully collect the absorbed material into a suitable, labeled container for disposal.[1][5]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Waste Disposal: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.[5]
Disposal Plan: Responsible Waste Management
The disposal of this compound and its associated waste must be conducted in compliance with all applicable environmental regulations.
-
Unused Product: Unwanted or expired material should be disposed of through a licensed chemical destruction facility.[1] Controlled incineration with flue gas scrubbing is a potential method.[1]
-
Contaminated Materials: All materials that have come into contact with the chemical, including gloves, pipette tips, and absorbent materials, should be collected in a clearly labeled, sealed container for hazardous waste.
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and treated as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines, which may include recycling or landfill.[1]
Visualizing the Workflow
The following diagram illustrates the key decision points and actions in the safe handling workflow for this compound.
Caption: A flowchart illustrating the key stages and decision points for the safe handling of this compound.
By integrating these detailed procedures and maintaining a proactive safety culture, researchers can confidently and safely utilize this compound in their pursuit of scientific advancement.
References
- Material Safety Data Sheet - Dimethyl Cis-1,2-Cyclopropanedicarboxyl
- This compound, 97+%, Thermo Scientific. Fisher Scientific. [Link]
- Material Safety D
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
